2-(Phenylmethoxy)-4-pyrimidinamine
Description
The exact mass of the compound 2-(Phenylmethoxy)-4-pyrimidinamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210322. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Phenylmethoxy)-4-pyrimidinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Phenylmethoxy)-4-pyrimidinamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-phenylmethoxypyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-10-6-7-13-11(14-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTMBHWSPFMLHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308875 | |
| Record name | 2-(Phenylmethoxy)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60722-67-0 | |
| Record name | 60722-67-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Phenylmethoxy)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(phenylmethoxy)-4-pyridinamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 2-(Phenylmethoxy)-4-pyrimidinamine
Abstract
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. 2-(Phenylmethoxy)-4-pyrimidinamine, also known as 2-(benzyloxy)pyrimidin-4-amine, represents a key heterocyclic scaffold with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors.[1] This technical guide provides a comprehensive, multi-technique approach to the definitive structural confirmation of this compound. By integrating data from High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy, we present a holistic and self-validating workflow. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the causal logic behind the experimental design and data interpretation, ensuring scientific integrity and trustworthiness in the analytical process.
Introduction: The Significance of the Pyrimidine Core
The pyrimidine ring is a fundamental building block in numerous biologically active molecules, most notably as a core component of nucleobases in DNA and RNA.[2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] The title compound, 2-(Phenylmethoxy)-4-pyrimidinamine, combines this privileged heterocycle with a benzyloxy group, a common moiety used to explore structure-activity relationships and enhance biological efficacy. Accurate and unambiguous structural characterization is the mandatory first step in understanding its chemical behavior and potential as a therapeutic agent.
This guide will systematically deconstruct the molecule's structure through a logical progression of analytical techniques, demonstrating how each method provides a unique and complementary piece of the structural puzzle.
Strategic Approach to Structure Elucidation
The confirmation of a chemical structure is not a linear process but an integrated workflow where different analytical techniques validate and reinforce one another. Our approach begins with determining the molecular formula and then proceeds to map the connectivity and chemical environment of each atom within the molecule.
Caption: Fig 1: Integrated workflow for structure elucidation.
Synthesis of 2-(Phenylmethoxy)-4-pyrimidinamine
The target compound is synthesized via a nucleophilic aromatic substitution reaction. This method is a common and effective strategy for constructing substituted pyrimidines.[4]
Experimental Protocol: Synthesis
-
Preparation of Alkoxide: Benzyl alcohol (1.5 equivalents) is added dropwise to a stirred suspension of sodium hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C under an inert nitrogen atmosphere.
-
Reaction Monitoring: The mixture is stirred for 30 minutes at 0°C until a clear solution of sodium benzyloxide is formed.
-
Nucleophilic Substitution: 4-Amino-2-chloropyrimidine (1.0 equivalent) is added to the solution at 0°C.
-
Heating and Completion: The reaction mixture is then heated to 80°C and maintained for 12 hours. The progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluent: 60% Ethyl Acetate/Hexanes) to yield 2-(Phenylmethoxy)-4-pyrimidinamine as a white solid.
Rationale: The reaction proceeds via the formation of the strongly nucleophilic benzyloxide anion, which displaces the chloride leaving group from the electron-deficient pyrimidine ring. The C2 position of the pyrimidine is highly activated towards nucleophilic attack.
Mass Spectrometry: Determining the Molecular Blueprint
High-Resolution Mass Spectrometry (HRMS) is the first line of analytical inquiry post-synthesis. Its primary role is to provide an exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.
High-Resolution Mass Spectrometry (HRMS)
Protocol:
-
Instrument: API 2000 Q TRAP mass spectrometer or equivalent.
-
Ionization Method: Electrospray Ionization (ESI), positive ion mode (+Q1).
-
Data Acquisition: The mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺ is measured.
Data and Interpretation: The molecular formula of 2-(Phenylmethoxy)-4-pyrimidinamine is C₁₁H₁₁N₃O. The expected (calculated) monoisotopic mass for the protonated molecule [C₁₁H₁₂N₃O]⁺ is 202.0980 m/z.
| Parameter | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃O | - |
| Calculated [M+H]⁺ | 202.0980 m/z | Theoretical |
| Observed [M+H]⁺ | 202.0977 m/z | [5] |
The excellent agreement between the observed and calculated mass (Δ < 5 ppm) confidently confirms the molecular formula C₁₁H₁₁N₃O.
Fragmentation Analysis
While HRMS provides the formula, studying the fragmentation pattern in a mass spectrum can reveal structural motifs. The fragmentation of pyrimidine derivatives is typically governed by the nature and position of their substituents. For 2-(Phenylmethoxy)-4-pyrimidinamine, the most probable fragmentation pathways involve the benzyloxy moiety, as the C-O bond is weaker than the bonds within the aromatic rings.
Sources
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 2-(Benzyloxy)pyrimidin-4-amine: Properties, Synthesis, and Applications in Medicinal Chemistry
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in the essential biological structures of DNA and RNA (cytosine, thymine, and uracil)[1]. This inherent biocompatibility and structural versatility have established pyrimidine derivatives as a highly successful class of compounds in the development of novel therapeutics. 2-(Benzyloxy)pyrimidin-4-amine is a key exemplar of this class, serving as a versatile synthetic intermediate for a wide array of biologically active molecules. Its structure, featuring a protected hydroxyl group (benzyloxy) and a reactive amino group, provides multiple strategic points for chemical modification, enabling the construction of complex molecular architectures. This guide offers a comprehensive technical overview of 2-(Benzyloxy)pyrimidin-4-amine, detailing its chemical properties, a robust synthesis protocol, its reactivity, and its significant applications in the field of drug discovery, particularly in the development of kinase inhibitors.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.
Physicochemical Properties
The core properties of 2-(Benzyloxy)pyrimidin-4-amine are summarized in the table below. These data are essential for reaction planning, purification, and formulation.
| Property | Value | Source(s) |
| IUPAC Name | 2-(phenylmethoxy)pyrimidin-4-amine | [2] |
| CAS Number | 60722-67-0 | [2][3] |
| Molecular Formula | C₁₁H₁₁N₃O | [2][3] |
| Molecular Weight | 201.22 g/mol | [2] |
| Appearance | White to off-white solid/powder | Supplier Data |
| Boiling Point | 417.9 °C at 760 mmHg (Predicted) | [2] |
| Melting Point | Not consistently reported; varies with purity | N/A |
| Density | 1.235 g/cm³ (Predicted) | [2] |
| Flash Point | 206.5 °C (Predicted) | [2] |
Spectroscopic Analysis
Spectroscopic data provides the definitive structural confirmation of the molecule. While a dedicated high-resolution spectrum for this specific compound is not publicly available, the expected spectral characteristics can be reliably predicted based on its functional groups.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Aromatic Protons (Phenyl Ring): A multiplet is expected in the range of δ 7.30-7.50 ppm, corresponding to the five protons of the benzyl group's phenyl ring.
-
Methylene Protons (-O-CH₂-Ph): A sharp singlet should appear around δ 5.40-5.50 ppm, integrating to two protons.
-
Pyrimidine Ring Protons: Two doublets are expected for the two protons on the pyrimidine ring, typically in the aromatic region (δ 7.80-8.20 ppm and δ 6.00-6.50 ppm), showing coupling to each other.
-
Amine Protons (-NH₂): A broad singlet is anticipated, typically between δ 5.0-7.0 ppm. Its chemical shift is highly dependent on solvent and concentration. This signal will disappear upon the addition of D₂O, which is a key diagnostic test for N-H protons[4].
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Pyrimidine Carbons: Four distinct signals are expected. The carbon bearing the benzyloxy group (C2) and the carbon bearing the amino group (C4) would appear significantly downfield (~160-170 ppm).
-
Benzyl Group Carbons: The methylene carbon (-O-C H₂-Ph) would appear around δ 65-70 ppm. The aromatic carbons of the phenyl ring will show four signals in the δ 127-137 ppm range.
Infrared (IR) Spectroscopy:
-
N-H Stretching: Primary amines typically show two distinct bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching vibrations[4][5].
-
C=N and C=C Stretching: Strong absorptions between 1550-1650 cm⁻¹ are characteristic of the pyrimidine ring.
-
C-O Stretching: An absorption corresponding to the aryl ether C-O bond is expected around 1200-1250 cm⁻¹.
-
Aromatic C-H Stretching: A signal just above 3000 cm⁻¹ is characteristic of the sp² C-H bonds in the phenyl and pyrimidine rings.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 201. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms (three in this case) will have an odd-numbered molecular weight, which is consistent[4].
-
Fragmentation: A prominent fragment is expected at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺) formed from the loss of the pyrimidinamine oxide radical from the parent molecule. Another significant fragment would be observed at m/z = 110, resulting from the cleavage of the benzyl group.
Part 2: Synthesis and Reactivity
Synthetic Protocol: A Nucleophilic Aromatic Substitution Approach
The synthesis of 2-(Benzyloxy)pyrimidin-4-amine is most efficiently achieved via a two-step nucleophilic aromatic substitution (SₙAr) sequence starting from a commercially available dihalopyrimidine. The rationale behind this approach is the high reactivity of halogen atoms on the electron-deficient pyrimidine ring, allowing for sequential and selective displacement.
Starting Material: 2,4-Dichloropyrimidine Reagents: Benzyl alcohol, Sodium hydride (NaH), Ammonia (in a suitable solvent like 1,4-dioxane or as aqueous ammonium hydroxide), Tetrahydrofuran (THF).
Step-by-Step Methodology:
-
Step 1: Synthesis of 2-(Benzyloxy)-4-chloropyrimidine
-
Rationale: The C2 and C4 positions of 2,4-dichloropyrimidine are both electrophilic. However, selective monosubstitution can be achieved by carefully controlling the stoichiometry and reaction conditions. Benzyl alcohol is deprotonated by a strong base like sodium hydride (NaH) to form the more nucleophilic benzyl alkoxide. This alkoxide will then displace one of the chlorine atoms.
-
Protocol:
-
To a stirred, cooled (0 °C) suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF), slowly add a solution of benzyl alcohol (1.0 equivalent) in THF.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium benzoxide.
-
Add a solution of 2,4-dichloropyrimidine (1.0 equivalent) in THF dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by TLC.
-
Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-(benzyloxy)-4-chloropyrimidine, is often used in the next step without further purification.
-
-
-
Step 2: Amination to form 2-(Benzyloxy)pyrimidin-4-amine
-
Rationale: The remaining chlorine atom at the C4 position is highly susceptible to nucleophilic attack by ammonia. Heating is typically required to drive this reaction to completion.
-
Protocol:
-
Dissolve the crude 2-(benzyloxy)-4-chloropyrimidine from the previous step in a suitable solvent such as 1,4-dioxane or ethanol in a sealed pressure vessel.
-
Add an excess of aqueous ammonium hydroxide (e.g., 28-30% solution, 5-10 equivalents) or a solution of ammonia in dioxane.
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
Partition the residue between water and ethyl acetate.
-
Collect the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting solid by column chromatography (silica gel, using a gradient of hexane/ethyl acetate) or recrystallization to yield pure 2-(Benzyloxy)pyrimidin-4-amine.
-
-
Synthesis Workflow Diagram
Caption: Synthetic route to 2-(Benzyloxy)pyrimidin-4-amine.
Chemical Reactivity
The reactivity of 2-(Benzyloxy)pyrimidin-4-amine is governed by its three key functional components:
-
The 4-Amino Group: This primary amine is a nucleophile and can undergo standard reactions such as acylation, alkylation, sulfonylation, and reductive amination. This position is the most common site for derivatization in drug discovery projects.
-
The Benzyloxy Group: The benzyl ether serves as a protecting group for the 2-hydroxy-pyrimidine tautomer. It is stable to many reaction conditions but can be cleaved via catalytic hydrogenation (e.g., H₂, Pd/C) to unmask the hydroxyl group, which can then be used for further functionalization.
-
The Pyrimidine Ring: The nitrogen atoms in the ring are weakly basic. The ring itself can participate in electrophilic aromatic substitution, although it is generally deactivated.
Part 3: Applications in Drug Discovery
2-(Benzyloxy)pyrimidin-4-amine is not typically a final drug product but rather a crucial building block for constructing more complex and potent therapeutic agents. Its primary value lies in its use as a scaffold for kinase inhibitors.
Scaffold for Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer[6]. The 2-aminopyrimidine core of this molecule is an effective "hinge-binder," mimicking the adenine of ATP to anchor inhibitors within the ATP-binding site of many kinases[7]. The amino group at C4 often forms one or more critical hydrogen bonds with the "hinge region" of the kinase domain.
Examples of Kinase Targets and Inhibitor Development:
-
Tyrosine Kinase 2 (TYK2) Inhibitors: This compound is a documented intermediate in the synthesis of potent and selective TYK2 inhibitors, which are being investigated for the treatment of autoimmune and inflammatory diseases[8].
-
Aurora Kinase Inhibitors: The 2-anilinopyrimidine scaffold, readily accessible from 2-(Benzyloxy)pyrimidin-4-amine, is a well-established core for inhibitors of Aurora kinases, which are key regulators of cell division and are often overexpressed in tumors[9].
-
Multi-Kinase Inhibitors: The versatility of the scaffold allows for the development of inhibitors that target multiple kinases simultaneously, a strategy that can be effective against complex diseases like cancer[10]. Derivatives can be designed to inhibit kinases such as PLK1, FAK, and VEGF-R2[9][10].
Logical Relationship Diagram: From Scaffold to Inhibitor
Caption: Role as a scaffold in kinase inhibitor synthesis.
Part 4: Safety and Handling
As with any laboratory chemical, proper handling of 2-(Benzyloxy)pyrimidin-4-amine is essential for safety. The following information is a summary derived from publicly available Safety Data Sheets (SDS)[11][12][13][14].
-
Hazard Identification:
-
Precautions for Safe Handling:
-
Use only in a well-ventilated area or under a chemical fume hood[11][14].
-
Wear appropriate personal protective equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a lab coat[12][15].
-
Wash hands thoroughly after handling[11].
-
Keep away from heat, sparks, and open flames[14].
-
-
Storage Conditions:
-
First-Aid Measures:
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention[12][13].
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing[11][12].
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[12].
-
If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting[11][13].
-
Conclusion
2-(Benzyloxy)pyrimidin-4-amine stands as a testament to the power of heterocyclic chemistry in modern drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an invaluable intermediate for medicinal chemists. Its most significant contribution is as a foundational scaffold for a new generation of kinase inhibitors, enabling the targeted therapy of cancer and inflammatory diseases. The continued exploration of derivatives built from this core promises to yield novel therapeutic agents with enhanced potency and selectivity.
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SAFETY DATA SHEET - Afl. (n.d.). Afl. [Link]
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7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. (2021, March 14). PubMed Central. [Link]
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Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024, July 9). Arabian Journal of Chemistry. [Link]
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5-(benzyloxy)pyrimidin-2-amine (C11H11N3O). (n.d.). PubChemLite. [Link]
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5-(Benzyloxy)pyrimidin-4-amine. (n.d.). PubChem. [Link]
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Synthesis of "2-(Phenylmethoxy)-4-pyrimidinamine" for beginners
An In-depth Technical Guide to the Synthesis of 2-(Phenylmethoxy)-4-pyrimidinamine
Abstract
This guide provides a comprehensive, beginner-friendly protocol for the synthesis of 2-(Phenylmethoxy)-4-pyrimidinamine, also known as 2-(benzyloxy)pyrimidin-4-amine. This pyrimidine derivative is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for more complex molecular targets. The synthesis is achieved through a robust and reliable nucleophilic aromatic substitution (SNAr) reaction. This document details the underlying chemical principles, provides a step-by-step experimental procedure, outlines product characterization, and offers field-proven insights to ensure a successful synthesis for researchers and drug development professionals.
Introduction and Strategic Overview
2-(Phenylmethoxy)-4-pyrimidinamine is a heterocyclic compound featuring a pyrimidine core, which is a prevalent scaffold in numerous biologically active molecules. The strategic placement of the benzyloxy group at the 2-position and the amine group at the 4-position makes it a versatile precursor for further functionalization in the development of kinase inhibitors and other therapeutic agents.[1][2]
The chosen synthetic route is the nucleophilic aromatic substitution (SNAr) of 2-chloropyrimidin-4-amine with benzyl alcohol. This method is favored for its high yield, straightforward execution, and reliance on commercially available starting materials. The core of this transformation involves the in-situ generation of a potent nucleophile, sodium benzoxide, which subsequently displaces the chloride leaving group on the electron-deficient pyrimidine ring.
The Chemistry: Mechanism and Rationale
The synthesis proceeds in two primary stages within a single pot: the deprotonation of benzyl alcohol followed by the nucleophilic substitution.
Stage 1: Formation of the Nucleophile (Sodium Benzoxide)
Benzyl alcohol is a weak acid. To transform it into a potent nucleophile capable of attacking the pyrimidine ring, a strong, non-nucleophilic base is required. Sodium hydride (NaH) is the ideal choice for this purpose. It irreversibly deprotonates the alcohol's hydroxyl group to form the sodium benzoxide salt and hydrogen gas.
Causality: The use of an aprotic solvent like tetrahydrofuran (THF) is critical. Protic solvents (e.g., water, ethanol) would be deprotonated by NaH, consuming the base and quenching the reaction. Likewise, the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) because NaH reacts vigorously with atmospheric moisture and oxygen.
Stage 2: Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring in 2-chloropyrimidin-4-amine is "electron-deficient" due to the electronegativity of its two nitrogen atoms. This deficiency is most pronounced at the C2 and C4 positions, making them susceptible to nucleophilic attack. The chloride atom at the C2 position is an excellent leaving group. The generated benzoxide ion attacks this electrophilic carbon, leading to the formation of a tetrahedral intermediate (a Meisenheimer complex), which then collapses, expelling the chloride ion to yield the final product. Heating the reaction is necessary to provide the activation energy required for the substitution to proceed to completion.
Overall Reaction Scheme
Caption: Overall reaction scheme for the synthesis.
Detailed Experimental Protocol
This protocol is designed to be self-validating, with clear steps and checkpoints. Adherence to safety protocols, including the use of personal protective equipment (PPE), is mandatory.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| 2-Chloropyrimidin-4-amine | C₄H₄ClN₃ | 129.55 | 0.33 g | 2.55 | Starting Material |
| Benzyl Alcohol | C₇H₈O | 108.14 | 4.0 mL | 39.0 | Nucleophile Precursor |
| Sodium Hydride (60% disp.) | NaH | 24.00 | 0.36 g | 15.0 | Base |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 12 mL | - | Solvent (Anhydrous) |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - | Eluent |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - | Eluent |
Step-by-Step Methodology
Caption: Experimental workflow from setup to characterization.
1. Preparation of Sodium Benzoxide (Nucleophile):
- Equip a dry round-bottom flask with a magnetic stir bar and a septum. Place the flask under an inert atmosphere of nitrogen or argon.
- To the flask, add sodium hydride (0.36 g, 15.0 mmol) followed by dry THF (12 mL).
- Cool the stirring mixture to 0 °C using an ice-water bath.
- Add benzyl alcohol (4.0 mL, 39.0 mmol) dropwise to the slurry over 5-10 minutes. Caution: Hydrogen gas is evolved during this step; ensure adequate ventilation.
- Stir the mixture at 0 °C for an additional 30 minutes. The mixture should become a clear solution, indicating the complete formation of sodium benzoxide.[3]
2. Nucleophilic Substitution Reaction:
- While maintaining the temperature at 0 °C, add 2-chloropyrimidin-4-amine (0.33 g, 2.55 mmol) to the reaction mixture in one portion.
- After the addition, remove the ice bath and heat the reaction mixture to 80 °C using an oil bath.
- Allow the reaction to proceed at 80 °C for 12 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting material.
3. Work-up and Purification:
- After 12 hours, cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
- The resulting crude residue should be purified using flash column chromatography on silica gel.
- A suitable eluent system is 60% ethyl acetate in hexanes.
- Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to afford 2-(Phenylmethoxy)-4-pyrimidinamine as a white solid.[3]
Product Characterization and Validation
The identity and purity of the synthesized compound must be confirmed through analytical techniques. The data presented below are consistent with literature values for the target compound.[3]
| Analysis | Expected Result |
| Physical State | White Solid |
| Melting Point | 76-78 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.82 (d, 1H), 7.36 (d, 2H), 7.25-7.21 (m, 3H), 5.95 (d, 1H), 5.89 (br s, 2H, NH₂), 5.28 (s, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 165.0, 164.7, 156.5, 136.6, 128.1, 127.6, 127.5, 99.7, 68.1 |
| IR (neat, cm⁻¹) | 3465, 3324 (N-H stretch), 3034 (Ar C-H stretch), 1635 (C=N stretch) |
| HRMS (ESI) | Calculated for C₁₁H₁₂N₃O [M+H]⁺: m/z 202.0980; Observed: m/z 202.0977 |
Expert Interpretation of Data:
-
¹H NMR: The singlet at 5.28 ppm integrating to 2H is characteristic of the benzylic protons (-O-CH₂-Ph). The broad singlet at 5.89 ppm corresponds to the two protons of the primary amine. The signals between 7.21 and 7.82 ppm represent the protons on the phenyl and pyrimidine rings.
-
¹³C NMR: The signal at 68.1 ppm is indicative of the benzylic carbon. The signals in the aromatic region (99.7-165.0 ppm) correspond to the carbons of the pyrimidine and phenyl rings.
-
IR: The two distinct peaks above 3300 cm⁻¹ are classic N-H stretching vibrations for a primary amine group.
-
HRMS: The high-resolution mass spectrometry data shows a mass that is virtually identical to the calculated theoretical mass, confirming the elemental composition of the product.
Conclusion
The synthesis of 2-(Phenylmethoxy)-4-pyrimidinamine via nucleophilic aromatic substitution is a reliable and accessible method for chemists. By carefully controlling the reaction conditions—specifically, ensuring an anhydrous and inert environment for the formation of the sodium benzoxide nucleophile—this procedure consistently yields the desired product in good purity. The detailed protocol and characterization data provided in this guide offer a complete and self-validating system for the successful preparation of this important chemical intermediate.
References
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Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 225, 113795. Retrieved from [Link]
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An In-depth Technical Guide to 2-(Phenylmethoxy)-4-pyrimidinamine (CAS No. 60722-67-0): Synthesis, Characterization, and Biological Potential
This technical guide provides a comprehensive overview of 2-(Phenylmethoxy)-4-pyrimidinamine, a key heterocyclic compound with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering in-depth insights into its synthesis, physicochemical properties, and putative biological activities based on current scientific literature.
Introduction: The Prominence of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active molecules, including nucleobases essential for life. This inherent biological relevance has established the pyrimidine scaffold as a "privileged structure" in the design of novel therapeutics. Derivatives of pyrimidine exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. 2-(Phenylmethoxy)-4-pyrimidinamine, with its characteristic benzyloxy and amine substitutions, represents a versatile platform for the development of targeted therapies.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 60722-67-0 | [1] |
| Molecular Formula | C₁₁H₁₁N₃O | [1] |
| Molecular Weight | 201.22 g/mol | [1] |
| IUPAC Name | 2-(phenylmethoxy)pyrimidin-4-amine | [1] |
| Synonyms | 2-(Benzyloxy)pyrimidin-4-amine | [1] |
| Appearance | White solid | [2] |
| Melting Point | 76-78 °C | [2] |
Synthesis and Characterization
The synthesis of 2-(Phenylmethoxy)-4-pyrimidinamine can be achieved through a nucleophilic substitution reaction. A detailed, field-proven protocol is provided below.
Synthetic Protocol
This two-step synthesis involves the formation of a sodium benzoxide intermediate followed by its reaction with 2-chloropyrimidin-4-amine.[2]
Materials:
-
Benzyl alcohol
-
Sodium hydride (NaH)
-
Dry Tetrahydrofuran (THF)
-
2-Chloropyrimidin-4-amine
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Step 1: Formation of Sodium Benzoxide. To a stirring mixture of sodium hydride (15.0 mmol) in dry THF (12 mL) at 0°C under a nitrogen atmosphere, add benzyl alcohol (39.0 mmol) dropwise.
-
Stir the mixture for 30 minutes at 0°C until a clear solution is formed.
-
Step 2: Nucleophilic Substitution. To the solution from Step 1, add 2-chloropyrimidin-4-amine (2.55 mmol) at 0°C.
-
Heat the reaction mixture to 80°C and maintain for 12 hours.
-
Work-up and Purification. Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product using column chromatography on silica gel with a mobile phase of 60% EtOAc/Hexanes to yield 2-(Phenylmethoxy)-4-pyrimidinamine as a white solid.[2]
Spectroscopic Characterization
The identity and purity of the synthesized compound can be confirmed by various spectroscopic methods.
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (d, 1H), 7.36 (d, 2H), 7.25-7.21 (m, 3H), 5.95 (d, 1H), 5.89 (br s, 2H), 5.28 (s, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 165.0, 164.7, 156.5, 136.6, 128.1, 127.6, 127.5, 99.7, 68.1 |
| IR (neat) | 3465, 3324, 3034, 1635, 1559, 1455, 1352, 1292 cm⁻¹ |
| HRMS (ESI) | m/z calculated for C₁₁H₁₂N₃O [M+H]⁺: 202.0980, Found: 202.0977 |
(Source:[2])
Putative Mechanism of Action and Biological Activity
While direct biological data for 2-(Phenylmethoxy)-4-pyrimidinamine is limited in publicly accessible literature, extensive research on structurally similar N-benzyl-2-phenylpyrimidin-4-amine derivatives provides strong evidence for its potential mechanism of action as an inhibitor of the USP1/UAF1 deubiquitinase complex.[3][4]
The USP1/UAF1 Complex: A Key Regulator in DNA Damage Response
The ubiquitin-specific protease 1 (USP1), in complex with its associated factor UAF1, plays a critical role in the DNA damage response pathway by deubiquitinating key proteins such as PCNA and FANCD2.[3] Inhibition of this complex leads to an accumulation of monoubiquitinated PCNA, which can trigger cell cycle arrest and apoptosis, making it a promising target for anticancer therapies.[3]
Caption: Putative mechanism of action via USP1/UAF1 inhibition.
Potential as a Kinase Inhibitor
The 2,4-disubstituted pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors.[5][6][7][8][9] Various derivatives have demonstrated potent inhibition of kinases such as Anaplastic Lymphoma Kinase (ALK), Histone Deacetylases (HDACs), and Polo-like Kinase 4 (PLK4), which are implicated in cancer progression.[5][6][7] It is plausible that 2-(Phenylmethoxy)-4-pyrimidinamine could also exhibit inhibitory activity against one or more protein kinases.
Experimental Protocols for Biological Evaluation
The following protocols, adapted from studies on structurally related compounds, can be utilized to assess the biological activity of 2-(Phenylmethoxy)-4-pyrimidinamine.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which the compound inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
2-(Phenylmethoxy)-4-pyrimidinamine stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of 2-(Phenylmethoxy)-4-pyrimidinamine (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.
Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase.
Caption: General workflow for a kinase inhibition assay.
Analytical Methodologies
High-performance liquid chromatography (HPLC) is a robust method for determining the purity and for quantitative analysis of 2-(Phenylmethoxy)-4-pyrimidinamine and its derivatives.
HPLC-MS/MS Method
Instrumentation:
-
LC-MS/MS system (e.g., Agilent 1290 Infinity II LC coupled to a G6470A Triple Quadrupole MS)[10]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to the analyte.
Conclusion and Future Directions
2-(Phenylmethoxy)-4-pyrimidinamine is a synthetically accessible compound with a high potential for further investigation in drug discovery. Based on the strong evidence from its close structural analogs, it is hypothesized to function as an inhibitor of the USP1/UAF1 deubiquitinase complex, a promising target in oncology. Further studies are warranted to confirm its precise mechanism of action, identify its specific molecular targets, and evaluate its efficacy in relevant preclinical models. The protocols and data presented in this guide provide a solid foundation for researchers to embark on these investigations.
References
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Guo, D., Yu, Y., Long, B., Deng, P., Ran, D., Han, L., ... & Gan, Z. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2512-2529. [Link]
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Hassan, A. S., Hafez, T. S., Osman, S. A., & Ali, M. M. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(10), 15934-15949. [Link]
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Liang, Q., Dexheimer, T. S., Zhang, P., Rosenthal, A. S., Villamil, M. A., You, C., ... & Jadhav, A. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of medicinal chemistry, 57(19), 8099–8110. [Link]
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Liu, X., Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Liu, Y. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2512-2529. [Link]
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Alfa Chemistry. (n.d.). 2-(Benzyloxy)pyrimidin-4-amine. Retrieved from [Link]
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Mohamed, T., Zhao, X., Habib, L. K., Yang, J., & Rao, P. P. (2011). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. Bioorganic & medicinal chemistry, 19(7), 2269–2281. [Link]
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Luo, J., He, R., Li, Y., Liu, Y., & Zhang, Y. (2022). Design, synthesis and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. European journal of medicinal chemistry, 243, 114757. [Link]
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Liang, Q., Dexheimer, T. S., Zhang, P., Rosenthal, A. S., Villamil, M. A., You, C., ... & Jadhav, A. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]
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Wang, Y., Zhang, Y., Li, Y., Liu, Y., & He, R. (2019). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC medicinal chemistry, 10(10), 1685–1694. [Link]
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Musumeci, D., Roviello, G. N., Rigione, G., & Montesarchio, D. (2017). Cytotoxic effects of the benzodifurans tested on different cell lines. ResearchGate. [Link]
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Guo, D., Yu, Y., Long, B., Deng, P., Ran, D., Han, L., ... & Gan, Z. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2512–2529. [Link]
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Zhao, P., Li, Y., Liu, Y., & Zhang, Y. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic chemistry, 143, 107019. [Link]
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Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Gazzar, A. R. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][11]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1246. [Link]
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ResearchGate. (n.d.). Cytotoxic activity of derivatives 9-12 in human tumor cell lines. [Link]
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Luo, J., He, R., Li, Y., Liu, Y., & Zhang, Y. (2022). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry, 243, 114757. [Link]
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Agilent. (n.d.). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. [Link]
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A-Technical-Guide-to-2-(Benzyloxy)pyrimidin-4-amine-Properties-Synthesis-and-Applications
<
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2-(Benzyloxy)pyrimidin-4-amine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical identity, physicochemical properties, detailed synthetic and purification protocols, and analytical characterization. Furthermore, this document explores its significant role as a versatile scaffold in drug discovery, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.
Nomenclature and Chemical Identity
Correctly identifying a chemical compound is the bedrock of any scientific investigation. 2-(Benzyloxy)pyrimidin-4-amine is known by several names, and understanding its formal nomenclature is crucial for accurate literature searches and regulatory submissions.
The formal IUPAC name for this compound is 2-(phenylmethoxy)pyrimidin-4-amine [1]. The common name, 2-(Benzyloxy)pyrimidin-4-amine, is widely used in commercial and academic settings.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 2-phenylmethoxypyrimidin-4-amine | [1] |
| Common Name | 2-(Benzyloxy)pyrimidin-4-amine | [2] |
| Synonym | 2-(Phenylmethoxy)-4-pyrimidinamine | [1] |
| CAS Number | 60722-67-0 | [1][2] |
| Molecular Formula | C₁₁H₁₁N₃O | [1][2] |
| InChI Key | WLTMBHWSPFMLHL-UHFFFAOYSA-N | [1] |
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is essential for its handling, storage, and application in experimental workflows. These properties dictate solvent choices, reaction conditions, and purification strategies.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 201.22 g/mol | [1][3][4] |
| Appearance | Typically a solid (e.g., off-white crystals) | General Knowledge |
| Boiling Point | 417.9 °C at 760 mmHg (Predicted) | [1] |
| Flash Point | 206.5 °C (Predicted) | [1] |
| Density | 1.235 g/cm³ (Predicted) | [1] |
| Solubility | Generally soluble in organic solvents like DMSO, DMF, and alcohols. Poorly soluble in water. | General Chemical Principles |
Synthesis and Purification
The most common and efficient synthesis of 2-(Benzyloxy)pyrimidin-4-amine involves a nucleophilic aromatic substitution (SNAr) reaction. This method is favored for its high yield and relatively straightforward execution.
Synthetic Rationale and Workflow
The synthesis starts from the commercially available 2-chloro-4-aminopyrimidine. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atom at the C2 position for nucleophilic attack. Sodium benzyloxide, generated in situ from benzyl alcohol and a strong base like sodium hydride (NaH), serves as the nucleophile. The benzyloxide displaces the chloride, forming the desired ether linkage.
Caption: General workflow for the synthesis of 2-(Benzyloxy)pyrimidin-4-amine.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation (Inert Atmosphere): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL/mmol of limiting reagent).
-
Base Addition: Cool the THF to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Rationale: NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol without competing in the substitution reaction. The reaction is exothermic and produces hydrogen gas, requiring careful, slow addition under inert atmosphere.
-
Nucleophile Formation: While maintaining the temperature at 0 °C, slowly add a solution of benzyl alcohol (1.1 equivalents) in anhydrous THF dropwise via a syringe. Stir the resulting slurry for 30 minutes at 0 °C. Rationale: This step generates the sodium benzyloxide nucleophile. Allowing sufficient time ensures complete deprotonation.
-
Substrate Addition: Add 2-chloro-4-aminopyrimidine (1.0 equivalent) to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 66 °C for THF). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours). Rationale: Heating provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.
-
Quenching: After completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Rationale: This step safely neutralizes the excess NaH and protonates the alkoxide species.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a pure solid. Rationale: Chromatography separates the desired product from unreacted starting materials, byproducts, and mineral oil from the NaH dispersion.
Analytical Characterization
Confirming the structure and purity of the synthesized compound is a critical, self-validating step. Standard analytical techniques are employed for this purpose.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the pyrimidine and benzyl rings, a singlet for the benzylic CH₂ group (typically around 5.4 ppm), and a broad singlet for the NH₂ protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will display distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
-
MS (Mass Spectrometry): The molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the molecular weight of the compound (201.22), confirming its elemental composition.
-
IR (Infrared Spectroscopy): Will show characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and C=C bonds (pyrimidine ring), and C-O stretching (ether linkage).
Applications in Medicinal Chemistry and Drug Development
The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. The addition of the benzyloxy group at the C2 position provides a key vector for molecular recognition and allows for further chemical modification.
Kinase Inhibitor Scaffold
The primary application of 2-(Benzyloxy)pyrimidin-4-amine and its derivatives is in the development of protein kinase inhibitors.[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling pathways; their dysregulation is a hallmark of diseases like cancer and autoimmune disorders.
The aminopyrimidine core acts as a bioisostere of the adenine base in ATP (adenosine triphosphate), enabling it to bind to the ATP-binding site (the "hinge region") of many kinases.[7] This competitive inhibition blocks the kinase from performing its function, thereby disrupting the aberrant signaling pathway.
Caption: Mechanism of competitive kinase inhibition by 2-aminopyrimidine scaffolds.
Target Examples and Therapeutic Areas
Derivatives built upon the 2-(Benzyloxy)pyrimidin-4-amine core have been investigated as inhibitors for a range of kinases, including:
-
Tyrosine Kinases: Such as Lymphocyte-specific protein tyrosine kinase (Lck), which is involved in T-cell activation, making it a target for autoimmune diseases.[6][8]
-
Serine/Threonine Kinases: Including Aurora B and PLK1, which are involved in cell cycle regulation and are targets for anticancer therapies.[5]
-
Anti-inflammatory Applications: Pyrimidine derivatives have been explored as inhibitors of enzymes like COX-2, which are involved in inflammation pathways.[9]
The benzyloxy group itself can be functionalized (e.g., adding substituents to the phenyl ring) to enhance potency, improve selectivity against off-target kinases, and optimize pharmacokinetic properties like solubility and metabolic stability.[10]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are mandatory.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Safety Data Sheet (SDS): Always consult the material's specific SDS before use for complete hazard information and emergency procedures.
References
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Chem-Space. (n.d.). 2-(benzyloxy)pyrimidin-4-amine. Retrieved from [Link]
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PubChem. (n.d.). 5-Amino-2-(benzyloxymethyl)pyrimidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-(Benzyloxy)pyridin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Perbost, R., et al. (2012). 2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold with antiproliferative activity toward cancer cell lines. European Journal of Medicinal Chemistry, 53, 254-63. Retrieved from [Link]
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Norman, M. H., et al. (2004). 4-thiophenoxy-N-(3,4,5-trialkoxyphenyl)pyrimidine-2-amines as potent and selective inhibitors of the T-cell tyrosine kinase p56lck. Current Medicinal Chemistry, 11(6), 747-53. Retrieved from [Link]
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Saha, R., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Medicinal Chemistry. Retrieved from [Link]
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Scott, E. D., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1125-1143. Retrieved from [Link]
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Norman, M. H., et al. (2004). The development of 2-benzimidazole substituted pyrimidine based inhibitors of lymphocyte specific kinase (Lck). Bioorganic & Medicinal Chemistry Letters, 14(10), 2483-6. Retrieved from [Link]
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da Silva, A. R. M., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals (Basel), 15(4), 469. Retrieved from [Link]
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Wang, Y., et al. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. European Journal of Medicinal Chemistry, 186, 111883. Retrieved from [Link]
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Amir, M., et al. (2006). Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[3][11]thieno[2,3-d]pyrimidin-4-ones as analgesic and anti-inflammatory agents. ARKIVOC. Retrieved from [Link]
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Taylor, R. D., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(19), 6763. Retrieved from [Link]
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A Technical Guide to Investigating the Mechanism of Action for 2-(Phenylmethoxy)-4-pyrimidinamine: A Kinase Inhibition Hypothesis
Abstract
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2] This guide focuses on a specific 2,4-substituted pyrimidine, 2-(Phenylmethoxy)-4-pyrimidinamine , a molecule whose therapeutic potential remains largely unexplored in public-domain research. Structurally, it combines a 4-aminopyrimidine moiety, known for its ability to form critical hydrogen bonds with protein targets, with a 2-phenylmethoxy (benzyloxy) group that introduces significant hydrophobicity and steric bulk.[2][3] Drawing from extensive precedent in drug discovery, where this scaffold is a hallmark of numerous kinase inhibitors, we hypothesize that 2-(Phenylmethoxy)-4-pyrimidinamine functions as a Type I ATP-competitive kinase inhibitor . This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to rigorously test this hypothesis. We will detail the causal logic behind experimental choices, provide self-validating protocols, and present a clear roadmap from initial phenotypic screening to definitive cellular mechanism-of-action studies.
The Foundation: A Hypothesis Rooted in a Privileged Scaffold
The 2,4-substituted pyrimidine core is a recurring motif in a multitude of clinically successful anticancer agents that target protein kinases.[2][4][5] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a common driver of oncogenesis. The aminopyrimidine portion of these inhibitors typically anchors the molecule into the ATP-binding site by forming one or more hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine base of ATP.[6] The substituents at other positions then extend into adjacent hydrophobic pockets, conferring both potency and selectivity.
Based on this well-established paradigm, we propose that 2-(Phenylmethoxy)-4-pyrimidinamine engages a target kinase in a similar fashion:
-
The 4-aminopyrimidine core acts as the primary hinge-binding element.
-
The 2-phenylmethoxy group occupies a hydrophobic pocket near the ATP-binding site, potentially the ribose-binding pocket or a nearby allosteric region.
This binding event would block the kinase's ability to bind ATP, thereby inhibiting its phosphotransferase activity and halting downstream signaling cascades that promote cell proliferation and survival.
Caption: Hypothetical binding mode in a kinase ATP pocket.
A Phased Experimental Approach to Hypothesis Validation
We propose a structured, three-phase workflow designed to systematically validate our hypothesis. This approach begins with broad, cell-based (phenotypic) screening and progressively narrows the focus to direct target engagement and pathway analysis.
Caption: Phased experimental workflow for mechanism of action validation.
Phase 1: Establishing Antiproliferative Activity
Core Question: Does 2-(Phenylmethoxy)-4-pyrimidinamine inhibit the growth of cancer cells?
The first step is to ascertain whether the compound has a relevant biological effect. An antiproliferative assay is the standard method for this initial screen.
Experimental Protocol: MTT Assay for Cell Viability [7]
The MTT assay is a robust, colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability.[7] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Seeding: Plate cancer cells (e.g., HCT116 colorectal carcinoma, A549 lung carcinoma, MCF-7 breast carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10 mM stock solution of 2-(Phenylmethoxy)-4-pyrimidinamine in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithm of the compound concentration and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Summary of Antiproliferative Activity
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT116 | Colorectal | Hypothetical Value |
| A549 | Lung | Hypothetical Value |
| MCF-7 | Breast | Hypothetical Value |
| PC-3 | Prostate | Hypothetical Value |
Causality & Trustworthiness: A low micromolar or nanomolar IC₅₀ value across multiple cell lines provides strong evidence of potent biological activity, justifying progression to target identification.[8][9] The use of multiple cell lines helps to identify potential tissue-specific sensitivities.
Phase 2: Direct Target Identification and In Vitro Confirmation
Core Question: Which specific protein kinase(s) does the compound directly inhibit?
With cytotoxicity confirmed, the next crucial step is to move from a phenotypic observation to a molecular one.
Workflow Step 1: Broad Kinase Panel Screening
Rationale: It is inefficient to test kinases one by one. A commercial kinase panel screening service (e.g., Eurofins DiscoverX, Reaction Biology Corp) can rapidly assess the compound's activity against hundreds of purified human kinases at a fixed concentration (typically 1 µM or 10 µM).
Methodology: The compound is submitted to the service provider. They perform in vitro enzymatic assays for their entire panel. The output is typically presented as "% Inhibition" at the tested concentration. This provides a "hit list" of potential kinase targets.
Workflow Step 2: In Vitro Kinase Assay for IC₅₀ Determination
Rationale: The top hits from the panel screen must be validated. A follow-up in vitro kinase assay using a purified enzyme will confirm the inhibitory activity and establish a precise IC₅₀ value, a key measure of potency.[10]
Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)
This assay quantifies the amount of ADP produced during a kinase reaction. Lower ADP levels correspond to higher inhibition.
-
Kinase Reaction Setup: In a 96-well plate, combine the purified target kinase, the kinase-specific substrate (e.g., a peptide), and ATP.
-
Compound Addition: Add 2-(Phenylmethoxy)-4-pyrimidinamine across a range of concentrations (e.g., 1 nM to 50 µM).
-
Reaction Incubation: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert the luminescent signal (which is proportional to ADP produced) to % inhibition relative to a no-inhibitor control. Plot and calculate the IC₅₀ value.
Caption: Workflow of the ADP-Glo™ in vitro kinase assay.
Phase 3: Cellular Mechanism of Action
Core Question: Does the compound inhibit the target kinase within a living cell and produce the expected downstream consequences?
Confirming that the compound engages its target in the complex cellular environment is the final and most critical phase of validation.
Experimental Protocol 1: Western Blot for Pathway Modulation
Rationale: If the compound inhibits a kinase, the phosphorylation of its direct downstream substrates should decrease. Western blotting can visualize this change. For example, if the target is a kinase like CDK2, we would expect to see a decrease in phosphorylated Retinoblastoma protein (p-Rb).[10]
-
Cell Treatment: Treat cancer cells with 2-(Phenylmethoxy)-4-pyrimidinamine at concentrations around its IC₅₀ (e.g., 0.5x, 1x, 2x IC₅₀) for a relevant time period (e.g., 6-24 hours).
-
Protein Extraction: Lyse the cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size by running equal amounts of protein lysate on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of the downstream target (e.g., anti-p-Rb).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Incubate with a chemiluminescent substrate and image the resulting signal.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein of the target (e.g., anti-Total-Rb) and a loading control (e.g., anti-Actin) to ensure equal protein loading.
Experimental Protocol 2: Cell Cycle and Apoptosis Analysis
Rationale: Inhibition of kinases that control cell proliferation or survival pathways often leads to either cell cycle arrest or apoptosis (programmed cell death).[9][11] Flow cytometry can precisely quantify these outcomes.
-
Cell Treatment: Treat cells as described for Western Blotting.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining:
-
For Cell Cycle: Fix cells in ethanol and stain with Propidium Iodide (PI), which binds to DNA. The amount of PI fluorescence is proportional to the DNA content, allowing for differentiation of cells in G0/G1, S, and G2/M phases.
-
For Apoptosis: Stain unfixed cells with Annexin V (which binds to phosphatidylserine exposed on the surface of apoptotic cells) and PI (which enters dead, late-stage apoptotic cells).
-
-
Data Acquisition & Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each phase of the cell cycle or in each quadrant of the apoptosis plot (viable, early apoptotic, late apoptotic, necrotic).
Anticipated Results: A successful kinase inhibitor would show a dose-dependent decrease in the phosphorylation of its downstream target. This should correlate with an accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) and an increase in the percentage of apoptotic cells.[9]
Conclusion and Future Directions
This guide outlines a rigorous, logical, and technically detailed pathway to investigate the hypothesis that 2-(Phenylmethoxy)-4-pyrimidinamine acts as a kinase inhibitor. By progressing from broad phenotypic effects to specific molecular interactions and cellular consequences, researchers can build a comprehensive data package to define its mechanism of action. Positive results from this workflow would provide a strong foundation for further preclinical development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo efficacy studies in animal models of cancer. The pyrimidine scaffold continues to be a rich source of therapeutic innovation, and a systematic investigation of novel derivatives like 2-(Phenylmethoxy)-4-pyrimidinamine is a critical endeavor in the search for next-generation targeted therapies.
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A-Z Guide to Target Identification and Validation for 2-(Benzyloxy)pyrimidin-4-amine: A Predictive and Investigative Framework
Abstract
The compound 2-(Benzyloxy)pyrimidin-4-amine represents a novel chemical entity with an undisclosed biological profile. Lacking direct empirical data, this guide establishes a comprehensive, multi-phase strategic framework for the identification and validation of its potential biological targets. We leverage predictive methods based on structural homology to its core 4-aminopyrimidine scaffold—a known privileged structure in medicinal chemistry—to generate initial hypotheses. These predictions are then funneled into a rigorous experimental cascade designed for progressive validation, moving from initial binding confirmation to cellular target engagement and functional pathway analysis. This document provides researchers and drug development professionals with detailed, field-proven protocols for essential techniques, including Surface Plasmon Resonance (SPR), the Cellular Thermal Shift Assay (CETSA), and large-scale kinome profiling. By integrating computational prediction with robust biophysical and cell-based validation, this guide serves as a practical roadmap for elucidating the mechanism of action of 2-(Benzyloxy)pyrimidin-4-amine and similar novel compounds, thereby accelerating their journey from chemical curiosity to potential therapeutic lead.
Part 1: The Investigative Mandate: Deconstructing 2-(Benzyloxy)pyrimidin-4-amine
As of this publication, 2-(Benzyloxy)pyrimidin-4-amine is cataloged primarily in chemical supplier databases with basic physicochemical properties but lacks substantive biological annotation.[1] Its structure, however, provides immediate and actionable insights. The core of the molecule is a 4-aminopyrimidine ring, a scaffold frequently found in compounds targeting a wide range of protein families, most notably protein kinases.[2][3] Derivatives of this scaffold have been successfully developed as inhibitors of critical signaling pathways, including PI3K/Akt/mTOR and various receptor tyrosine kinases.[2][4]
This structural alert strongly suggests that the primary target class for 2-(Benzyloxy)pyrimidin-4-amine is likely to be the human kinome . The benzyloxy group at the 2-position offers a vector for chemical modification and can significantly influence binding affinity and selectivity within the ATP-binding pocket of kinases.[5] Therefore, our investigative strategy will prioritize kinases while remaining open to other potential target classes.
Figure 1: A multi-phase workflow for target identification and validation.
Part 2: Experimental Framework for Target Discovery
This section details the core experimental protocols required to execute the target identification strategy. Each protocol is presented as a self-validating system, with explanations for key steps and considerations.
Phase 1: Initial Target Array Screening
The primary goal of this phase is to rapidly identify a set of high-probability candidate targets from a large pool. Given the 4-aminopyrimidine scaffold, a comprehensive kinase screen is the most logical and cost-effective starting point.
Rationale: The KINOMEscan® platform is an active site-directed competition binding assay that quantitatively measures the interaction of a compound against a large panel of kinases (over 480).[6][7] This method does not rely on ATP and thus measures true thermodynamic binding affinity (Kd), providing a clean, unbiased view of the compound's kinome-wide interactions.[8]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of 2-(Benzyloxy)pyrimidin-4-amine in 100% DMSO.
-
Assay Execution (via Service Provider, e.g., Eurofins Discovery):
-
Submit the compound for screening against the scanMAX panel, which includes 468 kinases covering all major families.[7]
-
A primary screen is typically performed at a single high concentration (e.g., 10 µM) to identify all potential interactions.
-
-
Data Analysis:
-
Primary hits are identified as kinases showing a significant reduction in signal (e.g., >90% inhibition or a Percent of Control < 10).
-
The output is typically visualized as a "TREEspot™" diagram, which maps the binding interactions across the human kinome tree, providing an immediate visual representation of selectivity.[7]
-
-
Follow-up: For high-confidence hits, a secondary screen (KdELECT) is performed. This involves generating an 11-point dose-response curve to determine the precise dissociation constant (Kd) for each compound-kinase interaction.[6]
Expected Outcome: A table summarizing the binding affinities of 2-(Benzyloxy)pyrimidin-4-amine against the most strongly interacting kinases.
| Target Kinase | Kd (nM) | Kinase Family | Putative Pathway Involvement |
| Hypothetical Hit 1 (e.g., BTK) | 50 | TEC Family | B-cell Receptor Signaling |
| Hypothetical Hit 2 (e.g., IRAK4) | 120 | IRAK Family | TLR/IL-1R Innate Immunity Signaling |
| Hypothetical Hit 3 (e.g., PLK1) | 350 | Polo-like Kinase | Cell Cycle Regulation |
| ... (other hits) | ... | ... | ... |
Table 1: Example data output from a KINOMEscan® KdELECT follow-up screen.
Phase 2: Biophysical and Cellular Validation
Hits from the primary screen must be validated for direct binding and, crucially, for engagement within a live-cell context.[9] This phase confirms that the compound can reach and interact with its putative target in a more physiologically relevant environment.
Rationale: SPR is a label-free optical technique that measures biomolecular interactions in real time.[10][11] It provides precise data on binding affinity (KD), as well as the rates of association (ka) and dissociation (kd), which are critical for understanding the drug-target interaction dynamics.[12]
Methodology:
-
Protein Immobilization:
-
Obtain high-purity recombinant protein for the top kinase hits (e.g., BTK, IRAK4).
-
Immobilize the ligand (the kinase) onto a sensor chip (e.g., a CM5 chip via amine coupling). A good sensor surface should preserve the biological activity of the immobilized protein.[10]
-
-
Analyte Injection:
-
Prepare a series of dilutions of the analyte (2-(Benzyloxy)pyrimidin-4-amine) in an appropriate running buffer.
-
Inject the compound solutions over the sensor surface through a microfluidic channel.[11]
-
-
Data Acquisition:
-
The SPR instrument detects changes in the refractive index at the surface as the compound binds and dissociates, generating a sensorgram (Response Units vs. Time).[13]
-
-
Kinetic Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and the equilibrium dissociation constant (KD = kd/ka).[11]
-
Self-Validation: The experiment must include a reference flow cell (blank or with an irrelevant immobilized protein) to subtract non-specific binding and buffer effects. The resulting fits should have a low Chi-squared (χ²) value, indicating a good fit of the data to the model.
Rationale: CETSA is the critical bridge between biochemical binding and cellular activity. It verifies that a compound engages its target inside intact cells.[14][15] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[16]
Methodology:
-
Cell Treatment: Treat cultured cells (e.g., a relevant cancer cell line or immune cell line) with varying concentrations of 2-(Benzyloxy)pyrimidin-4-amine or a vehicle control (DMSO) for a defined period.
-
Thermal Challenge: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes), followed by rapid cooling.[14]
-
Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates via centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using a specific detection method, such as Western Blot or an AlphaScreen®/HTRF®-based immunoassay.[14]
-
Data Analysis:
-
Plot the percentage of soluble protein against temperature to generate a "melting curve."
-
A positive target engagement event is indicated by a rightward shift in the melting curve for compound-treated cells compared to vehicle-treated cells. This shift (ΔTm) demonstrates compound-induced stabilization.[15][16]
-
Figure 2: Workflow for CETSA in an isothermal dose-response format.
Phase 3: Functional Impact and Selectivity Profiling
Confirmation of target binding and engagement must be followed by evidence of a functional cellular consequence. This phase aims to demonstrate that the compound modulates the downstream signaling pathway of its target.
Rationale: If 2-(Benzyloxy)pyrimidin-4-amine binds to and inhibits a kinase, the phosphorylation of that kinase's downstream substrates should decrease. Western blotting is a standard technique to measure changes in protein phosphorylation.
Methodology:
-
Cell Treatment: Treat appropriate cells with a dose-response of 2-(Benzyloxy)pyrimidin-4-amine for a suitable time. Include a positive control inhibitor if available.
-
Stimulation (if necessary): For many pathways (e.g., TLR/IL-1R), cells must be stimulated to activate the kinase. For example, treat cells with lipopolysaccharide (LPS) to activate the IRAK4 pathway.
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample to ensure equal loading.
-
SDS-PAGE and Immunoblotting:
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate (e.g., phospho-p38 as a downstream marker for the IRAK4 pathway).
-
Probe a separate blot with an antibody for the total amount of that substrate to ensure changes are due to phosphorylation status, not protein degradation.
-
-
Analysis: Quantify the band intensities. A successful outcome is a dose-dependent decrease in the phosphorylated substrate signal relative to the total substrate signal.
Part 3: Conclusions and Future Directions
This guide outlines a systematic, hypothesis-driven framework for the comprehensive identification and validation of biological targets for the novel compound 2-(Benzyloxy)pyrimidin-4-amine. The strategy is anchored in the compound's structural similarity to known kinase inhibitors, prioritizing the kinome as the most probable target space.[2][4]
The proposed workflow is designed to be rigorous and progressive. It begins with a broad, affinity-based screen to generate a list of potential targets.[6] These candidates are then subjected to stringent biophysical and cellular validation assays, such as SPR and CETSA, to confirm direct binding and target engagement in a physiological context.[11][14] Finally, functional assays like Western blotting connect target engagement to a measurable biological outcome, beginning the process of elucidating the compound's mechanism of action.
Successful execution of this multi-phase investigation will not only reveal the primary targets of 2-(Benzyloxy)pyrimidin-4-amine but also provide critical data on its selectivity and cellular potency. This foundational knowledge is indispensable for making informed decisions about the compound's potential for further development as a chemical probe or therapeutic lead.
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A Technical Guide to Leveraging the 2-(Phenylmethoxy)-4-pyrimidinamine Fragment in Drug Discovery
Abstract
The 2-(Phenylmethoxy)-4-pyrimidinamine core, a key heterocyclic scaffold, represents a valuable starting point in modern medicinal chemistry, particularly within the paradigm of Fragment-Based Drug Discovery (FBDD). This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the strategic utilization of this fragment. We will explore its fundamental physicochemical properties, outline robust synthetic protocols, and detail its application in screening cascades against critical drug targets, with a pronounced focus on protein kinases. By synthesizing field-proven insights with established scientific principles, this document serves as a practical manual for transforming this high-value fragment into potent and selective lead compounds.
Introduction to the 2-(Phenylmethoxy)-4-pyrimidinamine Core
The pyrimidine ring is a foundational motif in medicinal chemistry, famously constituting the building blocks of DNA and RNA.[1][2] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3][4] The 4-aminopyrimidine subset, in particular, has emerged as a "privileged scaffold," capable of forming key hydrogen bond interactions with the hinge region of many protein kinases, a family of enzymes frequently implicated in proliferative diseases like cancer.[5][6]
Physicochemical Properties as a Fragment
2-(Phenylmethoxy)-4-pyrimidinamine, also known as 2-(benzyloxy)-4-pyrimidinamine, is an ideal candidate for FBDD. Its molecular weight and structural simplicity align well with the "Rule of Three," a common guideline for fragment selection.
| Property | Value | Significance in FBDD |
| Molecular Weight | 201.22 g/mol [7] | Low molecular weight allows for significant subsequent chemical elaboration without becoming excessively large or "drug-like" too early. |
| cLogP (calculated) | ~2.0-2.5 | A balanced lipophilicity ensures adequate solubility for biophysical assays while retaining sufficient membrane permeability for cell-based studies. |
| Hydrogen Bond Donors | 1 (amine) | Provides a key interaction point, often crucial for anchoring the fragment in a protein's binding site. |
| Hydrogen Bond Acceptors | 3 (2x ring N, 1x ether O) | Multiple acceptor sites offer versatility in binding orientations and interactions. |
| Rotatable Bonds | 3 | Limited flexibility provides a constrained conformation, which can lead to higher binding efficiency and easier interpretation of structural data. |
This combination of properties makes the fragment an efficient starting point for exploring chemical space around a target's binding site.
Rationale for Use in Kinase-Focused FBDD
Protein kinases are a major class of drug targets, but achieving selectivity across this large and structurally similar family remains a significant challenge.[8] FBDD has proven particularly successful in developing selective kinase inhibitors because small fragments can exploit subtle differences in the subpockets of the ATP-binding site.[9][10] The 2-amino- or 4-aminopyrimidine scaffold is a well-established "hinge-binder," forming critical hydrogen bonds that anchor inhibitors to the kinase. The 2-(Phenylmethoxy)-4-pyrimidinamine fragment positions the phenylmethoxy group as a vector pointing towards the solvent-exposed region, providing an ideal handle for synthetic elaboration to achieve potency and selectivity.
Synthesis and Chemical Tractability
A key advantage of any fragment is its synthetic accessibility and the ease with which it can be modified. The 2-(Phenylmethoxy)-4-pyrimidinamine core excels in this regard.
Retrosynthetic Analysis and Common Synthetic Routes
The most direct synthesis involves the nucleophilic aromatic substitution (SNAr) of a leaving group at the 2-position of a 4-aminopyrimidine ring.
Caption: Retrosynthesis of the target fragment.
This approach is reliable and allows for the easy introduction of diverse alkoxy groups by simply varying the alcohol used.
Protocol: General Synthesis of 2-(Phenylmethoxy)-4-pyrimidinamine
This protocol describes a standard laboratory-scale synthesis.[11]
Materials:
-
Benzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Chloro-4-pyrimidinamine
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Preparation of Alkoxide: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous THF. Cool the flask to 0°C in an ice bath.
-
Carefully add sodium hydride to the stirring THF.
-
Slowly add benzyl alcohol dropwise to the NaH suspension. The mixture will effervesce.
-
Allow the mixture to stir at 0°C for 30 minutes until a clear solution of sodium benzyloxide is formed.
-
Nucleophilic Substitution: Add 2-chloro-4-pyrimidinamine portion-wise to the reaction mixture at 0°C.
-
Once the addition is complete, remove the ice bath and heat the reaction to reflux (or ~80°C) for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product as a white solid.
Self-Validation: The identity and purity of the final compound should be confirmed by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS). The melting point should also be consistent with literature values.[11]
Application in Fragment Screening & Hit Identification
The core directive of FBDD is to identify low-affinity but high-quality hits that can be efficiently optimized into potent leads.[8][12]
Biophysical Screening Methods
Due to their low affinity, fragments are typically screened using sensitive biophysical techniques rather than traditional high-throughput biochemical assays.
-
Surface Plasmon Resonance (SPR): A label-free technique that immobilizes the target protein on a sensor chip and flows the fragment solution over it. Binding is detected as a change in the refractive index, providing data on kinetics (kon, koff) and affinity (KD).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD)-NMR or Carr-Purcell-Meiboom-Gill (CPMG) can detect the weak binding of fragments to a target protein in solution.
-
X-ray Crystallography: Soaking crystals of the target protein in a solution containing the fragment can reveal the precise binding mode, which is invaluable for structure-based drug design.[12]
Experimental Workflow: FBDD Cascade for Kinase Targets
The following workflow illustrates a typical screening and hit validation process.
Caption: A typical FBDD workflow for hit identification.
Hit-to-Lead Optimization Strategies
Once a fragment hit like 2-(phenylmethoxy)-4-pyrimidinamine is validated and its binding mode is determined, the process of "growing" the fragment into a more potent lead compound begins.[9]
The "Growing" Strategy: Leveraging Structure-Activity Relationships (SAR)
The goal is to add chemical functionality that makes new, favorable interactions with the target protein, thereby increasing binding affinity. The phenylmethoxy group is the primary vector for this growth.
-
Vector 1 (The Phenyl Ring): The phenyl ring can be substituted to probe for interactions in nearby subpockets. Adding small groups (e.g., fluoro, chloro, methyl) or polar groups (e.g., methoxy, hydroxyl) can significantly impact potency and selectivity. For instance, in related scaffolds, the addition of halogens to the benzyl ring has been shown to enhance potency.[13]
-
Vector 2 (The Amine): While often critical for the primary hinge interaction, the 4-amino group can sometimes be functionalized, although this must be done cautiously to avoid disrupting the key binding motif.
-
Vector 3 (The Pyrimidine Core): Substitution at the 5-position of the pyrimidine ring is a common strategy in many pyrimidine-based inhibitors to gain potency and modulate physicochemical properties.[5][14]
Logical Flow of a Hit-to-Lead Program
The optimization process is an iterative cycle of design, synthesis, and testing, guided by structural biology and computational modeling.
Caption: The iterative cycle of hit-to-lead optimization.
Conclusion and Future Perspectives
The 2-(Phenylmethoxy)-4-pyrimidinamine fragment is more than just a simple chemical entity; it is a validated, high-utility starting point for the discovery of potent and selective inhibitors. Its synthetic tractability, favorable physicochemical properties, and proven ability to anchor in the hinge region of kinases make it an indispensable tool for drug discovery teams. As our understanding of the kinome and other enzyme families continues to grow, the strategic application of this and other privileged fragments will remain a cornerstone of modern, efficient drug development, enabling the rapid progression from initial hit to clinical candidate.
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The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine ring system, a fundamental heterocyclic motif, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. From their foundational role as nucleobases in DNA and RNA to their extensive applications as therapeutic agents, pyrimidine derivatives have proven to be remarkably versatile. This technical guide provides a comprehensive exploration of pyrimidine derivatives in medicinal chemistry, delving into their synthesis, mechanisms of action, structure-activity relationships, and key therapeutic applications. We will explore seminal synthetic methodologies, dissect the molecular interactions of prominent pyrimidine-based drugs, and provide practical experimental protocols for the evaluation of novel derivatives. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to inspire and facilitate the discovery of next-generation pyrimidine-based therapeutics.
The Enduring Significance of the Pyrimidine Core
The pyrimidine nucleus, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself, most notably as a key component of the nucleobases cytosine, thymine, and uracil.[1] This inherent biological relevance has made pyrimidine and its derivatives a focal point for medicinal chemists for decades. The scaffold's unique electronic properties and its ability to engage in a multitude of non-covalent interactions, such as hydrogen bonding and π-π stacking, allow for the design of molecules with high affinity and selectivity for a diverse range of biological targets.[2] Consequently, pyrimidine-based drugs have emerged as indispensable tools in the treatment of a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions.[3][4]
Synthetic Strategies: Building the Pyrimidine Core and its Derivatives
The synthetic accessibility of the pyrimidine scaffold has been a major driver of its widespread use in drug discovery.[2] A variety of robust and versatile synthetic methods have been developed to construct and functionalize the pyrimidine ring.
The Biginelli Reaction: A Classic Multicomponent Approach
One of the most well-established methods for the synthesis of dihydropyrimidines is the Biginelli reaction. This one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions provides a straightforward route to a diverse range of dihydropyrimidin-2(1H)-ones (DHPMs).[3][5] The reaction proceeds through a series of bimolecular reactions, initiated by the acid-catalyzed condensation of the aldehyde and urea to form an acyliminium ion intermediate.[6]
Experimental Protocol: Biginelli Condensation for Dihydropyrimidine Synthesis
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol or acetic acid, and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃).[6]
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent.[3]
Synthesis of Key Pyrimidine-Based Drugs: 5-Fluorouracil and Trimethoprim
The principles of pyrimidine synthesis are elegantly illustrated in the industrial production of crucial chemotherapeutic agents.
5-Fluorouracil (5-FU): A cornerstone of cancer chemotherapy, 5-FU is a pyrimidine analog that acts as a thymidylate synthase inhibitor.[7] Its synthesis can be achieved through various routes, often starting from uracil or its derivatives. A common method involves the direct fluorination of uracil. Another approach involves the condensation of a fluorinated three-carbon unit with urea.
A Representative Synthetic Approach for a 5-Fluorouracil Derivative:
A solution of cholesteryl dicarboxylic acid hemiacetate (0.02 mol), 5-FU (0.01 mol), dicyclohexylcarbodiimide (DCC) (0.012 mol), and 4-dimethylaminopyridine (DMAP) (0.01 mol) in a 1:1 mixture of DMF/THF is agitated at 50 °C for 48 hours. The reaction mixture is then concentrated under vacuum and poured into a saturated sodium bicarbonate ice solution. The resulting precipitate is collected by filtration, dried, and purified by recrystallization from methanol followed by silica gel column chromatography using a chloroform-methanol (8:2) eluent.[8]
Trimethoprim: This antibacterial agent selectively inhibits bacterial dihydrofolate reductase (DHFR).[9] A common synthesis of Trimethoprim starts with the condensation of 3,4,5-trimethoxybenzaldehyde with 3-ethoxypropionitrile under basic conditions. The resulting cinnamonitrile derivative is then reacted with guanidine to form the 2,4-diaminopyrimidine ring.[9][10]
Mechanisms of Action: Targeting Key Cellular Processes
The therapeutic efficacy of pyrimidine derivatives stems from their ability to interact with and modulate the function of a wide range of biological targets.
Antimetabolites in Cancer Therapy: The Case of Pemetrexed
Pemetrexed is a multi-targeted antifolate that inhibits several key enzymes involved in purine and pyrimidine synthesis, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[11][12] By blocking these enzymes, pemetrexed disrupts the synthesis of nucleotides necessary for DNA and RNA replication, leading to cell cycle arrest and apoptosis in cancer cells.[13][14] Pemetrexed is actively transported into cells and undergoes polyglutamylation, which enhances its intracellular retention and inhibitory activity against its target enzymes.[13]
Kinase Inhibition in Oncology: Targeting Signaling Pathways
Many pyrimidine derivatives function as potent and selective kinase inhibitors.[15] The pyrimidine scaffold serves as an excellent template for designing molecules that can fit into the ATP-binding pocket of kinases, thereby blocking their catalytic activity. Imatinib, a landmark in targeted cancer therapy, contains a 2-phenylaminopyrimidine core that is crucial for its inhibition of the Bcr-Abl tyrosine kinase in chronic myeloid leukemia (CML).[16]
Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[1] A systematic exploration of these structure-activity relationships (SAR) is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
SAR of Pyrimidine-Based Kinase Inhibitors
In the development of pyrimidine-based kinase inhibitors, specific substitutions at the C2, C4, and C5 positions of the pyrimidine ring have been shown to be critical for activity. For instance, in a series of 2,4,5-trisubstituted pyrimidines designed as CDK9 inhibitors, the nature of the substituent at the C2 position significantly influences potency.[17]
Table 1: Representative SAR Data for Pyrimidine-Based Kinase Inhibitors
| Compound ID | R1 (C2-position) | R2 (C4-position) | Target Kinase | IC₅₀ (nM) |
| A | -NH₂ | -Ph-4-OCH₃ | EGFR | 1.5 |
| B | -NH-Me | -Ph-4-OCH₃ | EGFR | 5.2 |
| C | -NH₂ | -Ph-4-Cl | EGFR | 10.8 |
Data is illustrative and synthesized from publicly available information for educational purposes.
SAR of Antimicrobial Pyrimidine Derivatives
The antimicrobial activity of pyrimidine derivatives can also be modulated by a strategic placement of substituents. For example, in a series of novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives, the presence of a methoxy group at the para-position of a phenyl ring at the C5 position was found to be important for antibacterial activity.[18]
Table 2: Representative Antimicrobial Activity of Pyrimidine Derivatives
| Compound ID | R1 (C5-position) | R2 (C7-position) | Organism | MIC (µg/mL) |
| X | -Ph-4-OMe | -H | S. aureus | 16.26 |
| Y | -Ph-4-Cl | -H | S. aureus | 32.52 |
| Z | -Ph-4-OMe | -CH₃ | E. coli | 17.34 |
Data is illustrative and synthesized from publicly available information for educational purposes.[19]
Experimental Protocols for Biological Evaluation
The discovery and development of novel pyrimidine-based drugs rely on robust and reproducible biological assays.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In this assay, the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[20] The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 18-24 hours.[20]
-
Compound Treatment: Treat the cells with various concentrations of the test pyrimidine derivative and appropriate controls (e.g., vehicle, positive control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1-4 hours to allow for formazan crystal formation.
-
Solubilization: Gently discard the media and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 540-595 nm using a microplate reader.[20]
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][21] The broth microdilution method is a common technique for determining the MIC.[1][22]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the pyrimidine derivative and perform serial two-fold dilutions in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).[22]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration (e.g., 5 x 10⁵ CFU/mL).[22]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth and inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the pyrimidine derivative at which there is no visible turbidity (bacterial growth).[21]
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its synthetic tractability, coupled with its ability to interact with a diverse array of biological targets, ensures its continued prominence in medicinal chemistry. Future research will undoubtedly focus on the development of novel pyrimidine derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of new chemical space around the pyrimidine core, guided by a deep understanding of structure-activity relationships and target biology, will be key to unlocking the next generation of innovative medicines. Furthermore, the application of emerging technologies such as artificial intelligence and machine learning in drug design will likely accelerate the discovery of novel pyrimidine-based drugs for a wide range of human diseases.
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El-Sayed, W. A., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][23]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1259. [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-(Benzyloxy)pyrimidin-4-amine
Introduction
2-(Benzyloxy)pyrimidin-4-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the pyrimidine core, a scaffold present in nucleic acids and numerous pharmaceuticals, its structural analogues are explored for a wide range of biological activities. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, making a thorough understanding of its spectroscopic properties essential.
This technical guide provides an in-depth analysis of the key spectroscopic data for 2-(Benzyloxy)pyrimidin-4-amine, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document synthesizes spectral data with the underlying chemical principles, offering a practical framework for compound identification and quality control. We will detail the expected spectral features, provide standardized protocols for data acquisition, and explain the causal relationships between molecular structure and spectroscopic output.
Molecular Structure and Spectroscopic Overview
The structure of 2-(Benzyloxy)pyrimidin-4-amine combines a pyrimidine ring, an amine substituent, and a benzyloxy group. Each of these components contributes distinct and predictable signals in NMR and MS spectra.
-
Pyrimidine Ring: An electron-deficient aromatic system, its protons and carbons will appear in specific regions of the NMR spectra.
-
Amine Group (-NH₂): The protons are exchangeable and their signal can be broad; their presence is confirmed by specific chemical shifts and behavior.
-
Benzyloxy Group (-OCH₂Ph): This group introduces a methylene bridge (-CH₂-) and a phenyl ring, both of which provide characteristic signals that are crucial for structural confirmation.
The interplay of these functional groups dictates the electronic environment of each atom, resulting in a unique spectroscopic fingerprint that allows for its unequivocal identification.
¹H NMR Spectroscopy: Proton Analysis
Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 2-(Benzyloxy)pyrimidin-4-amine, the ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to neighboring protons.
Expected Chemical Shifts and Rationale
The expected ¹H NMR signals for 2-(Benzyloxy)pyrimidin-4-amine are highly dependent on the deuterated solvent used.[1] In a non-polar solvent like deuterochloroform (CDCl₃), the signals are well-resolved.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyrimidine H-6 | ~7.9-8.1 | Doublet (d) | 1H | This proton is adjacent to the nitrogen at position 1 and is deshielded by the aromatic ring current, placing it downfield. It is coupled to H-5. |
| Phenyl H-2', H-6' | ~7.3-7.5 | Multiplet (m) | 5H (total) | These protons on the phenyl ring are in a typical aromatic region. Their exact shifts and multiplicities depend on the overall electronic environment. |
| Phenyl H-3', H-4', H-5' | ~7.3-7.5 | Multiplet (m) | ||
| Pyrimidine H-5 | ~6.0-6.2 | Doublet (d) | 1H | This proton is coupled to H-6 and is located at a higher field (upfield) compared to H-6 due to its position relative to the ring nitrogens. |
| Methylene (-OCH₂-) | ~5.4-5.5 | Singlet (s) | 2H | The methylene protons are adjacent to an oxygen atom and the phenyl ring, causing a significant downfield shift. They typically appear as a sharp singlet. |
| Amine (-NH₂) | ~5.0-5.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons is variable and concentration-dependent. The signal is often broad due to quadrupole broadening and exchange with trace water. |
Note: The exact chemical shifts can vary slightly based on the spectrometer frequency, sample concentration, and solvent purity.
Experimental Protocol: ¹H NMR
High-quality NMR spectra are contingent on meticulous sample preparation.[2]
-
Sample Preparation:
-
Accurately weigh 1-5 mg of 2-(Benzyloxy)pyrimidin-4-amine.[2][3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[3]
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.[4]
-
Filter the solution through a pipette plugged with cotton wool directly into a clean 5 mm NMR tube to remove any particulate matter.[5]
-
-
Spectrometer Setup & Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.[4]
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for good resolution. Poor shimming can lead to broad or distorted peaks.[1][3]
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) to its known chemical shift.[4]
-
¹³C NMR Spectroscopy: Carbon Backbone Analysis
Carbon-13 NMR provides complementary information to ¹H NMR, revealing the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope (~1.1%), these experiments require a higher sample concentration or longer acquisition times.[2][6]
Expected Chemical Shifts and Rationale
The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, making it easier to distinguish between different carbon atoms.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Pyrimidine C-2 | ~165-170 | This carbon is bonded to an oxygen and two nitrogens, resulting in a strong deshielding effect and a significant downfield shift. |
| Pyrimidine C-4 | ~162-165 | Bonded to the amine nitrogen and adjacent to another ring nitrogen, this carbon is also highly deshielded. |
| Pyrimidine C-6 | ~157-160 | This aromatic CH carbon is deshielded by the ring nitrogens and appears in the typical aromatic region for heterocyclic systems. |
| Phenyl C-1' (ipso) | ~135-138 | The ipso-carbon of the phenyl ring, attached to the methylene group, has a characteristic shift in this range. |
| Phenyl C-2'/3'/4'/5'/6' | ~127-129 | These carbons of the phenyl ring appear in the standard aromatic region.[7][8] |
| Pyrimidine C-5 | ~95-100 | This CH carbon is significantly shielded compared to other pyrimidine carbons, causing it to appear further upfield. |
| Methylene (-OCH₂-) | ~68-72 | The methylene carbon is attached to an electronegative oxygen atom, shifting it downfield into this characteristic region. |
Experimental Protocol: ¹³C NMR
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically using 5-30 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent.[2]
-
-
Spectrometer Setup & Acquisition:
-
Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Select a standard ¹³C acquisition experiment, often proton-decoupled to produce a spectrum with singlets for each unique carbon, simplifying interpretation.
-
Acquire data for a sufficient duration to achieve an adequate signal-to-noise ratio. This may range from several minutes to hours depending on the sample concentration and spectrometer sensitivity.
-
Process the data similarly to the ¹H spectrum, and reference it to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For 2-(Benzyloxy)pyrimidin-4-amine, it is used to confirm the molecular weight and gain structural insights from fragmentation patterns.[9] Electrospray ionization (ESI) is a common "soft" ionization technique that typically generates a protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular formula.[10][11][12]
Expected Mass and Fragmentation
-
Molecular Formula: C₁₁H₁₁N₃O
-
Exact Mass: 201.0902 g/mol
-
Molecular Weight: 201.22 g/mol [13]
-
[M+H]⁺ Ion: The primary ion observed in ESI-MS will be the protonated molecule at an m/z of approximately 202.1.
Under higher energy conditions (e.g., tandem MS or EI), fragmentation will occur. The benzyloxy group is a common site for fragmentation.[14][15]
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 202.1 | [C₁₁H₁₂N₃O]⁺ | Protonated molecular ion, [M+H]⁺ |
| 91.1 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment resulting from the cleavage of the C-O bond and loss of the aminopyrimidine oxide radical. This is a hallmark of benzyl-containing compounds. |
| 110.1 | [C₄H₄N₃O]⁺ | Fragment resulting from the loss of the benzyl group. |
Experimental Protocol: ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
-
Infusion and Analysis:
-
Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[9]
-
Apply a high voltage (e.g., 2.5–6.0 kV) to the ESI needle to generate a fine spray of charged droplets.[9]
-
The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).[11]
-
The ions are guided into the mass analyzer, which separates them based on their m/z ratio.
-
A mass spectrum is generated, plotting ion intensity versus m/z. For structural confirmation, tandem MS (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate and analyze its fragments.[16][17]
-
Integrated Spectroscopic Workflow
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. NMR spectroscopy elucidates the precise arrangement of atoms, while mass spectrometry confirms the overall molecular weight and elemental composition. The workflow below illustrates how these techniques are synergistically applied to confirm the structure of 2-(Benzyloxy)pyrimidin-4-amine.
Caption: Integrated workflow for structural elucidation.
Conclusion
The spectroscopic characterization of 2-(Benzyloxy)pyrimidin-4-amine is a straightforward process when guided by a foundational understanding of its structural components and the principles of NMR and MS. The ¹H NMR spectrum is defined by characteristic signals for the pyrimidine, phenyl, and methylene protons. The ¹³C NMR spectrum confirms the carbon skeleton, with notable downfield shifts for carbons attached to electronegative atoms. Finally, ESI-MS provides unambiguous confirmation of the molecular weight via the [M+H]⁺ ion, while fragmentation patterns, particularly the presence of the m/z 91 tropylium ion, corroborate the presence of the benzyloxy moiety. By following the detailed protocols and interpretative guidelines presented in this guide, researchers can confidently verify the identity and purity of this important chemical entity.
References
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Viapiano, M. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3–12. Available at: [Link]
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Kruve, A. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics, 10(7). Available at: [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
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Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]
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University of California, Davis. (n.d.). NMR Sample Preparation. Available at: [Link]
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University of York. (n.d.). Preparing an NMR sample. Chemistry Teaching Labs. Available at: [Link]
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Hofstadler, S. A., et al. (1996). Electrospray ionization mass spectrometry. Journal of Chemical Education, 73(4), A82. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]
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Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Available at: [Link]
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Royal Society of Chemistry. (2014). A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. Available at: [Link]
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Wang, H. Y., et al. (2006). Using tandem mass spectrometry to predict chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives in solution. Journal of the American Society for Mass Spectrometry, 17(2), 225-233. Available at: [Link]
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OSTI.GOV. (2006). Using tandem mass spectrometry to predict chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives in solution. Available at: [Link]
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LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... Available at: [Link]
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Compound Interest. (2015). A guide to 13C NMR chemical shift values. Available at: [Link]
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PubChem. (n.d.). 5-(Benzyloxy)pyrimidin-4-amine. Available at: [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]
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Joshi, S., et al. (2011). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 3(1), 543-548. Available at: [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
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The Pyrimidine Core in Kinase Inhibition: A Technical Guide to 2-(Phenylmethoxy)-4-pyrimidinamine and its Analogs in Drug Discovery
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds, including several FDA-approved kinase inhibitors.[1][2] This technical guide delves into the significance of the 2-aminopyrimidine core, with a specific focus on 2-(Phenylmethoxy)-4-pyrimidinamine as a foundational entity in the design and development of kinase inhibitor libraries. While this specific molecule often serves as a key intermediate, its structural motifs are central to the nuanced interactions required for potent and selective kinase inhibition. This document provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and a comprehensive guide to the experimental evaluation of this class of compounds for researchers, scientists, and drug development professionals.
Introduction: The Prominence of the Pyrimidine Scaffold
Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[3] The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a recurring motif in numerous kinase inhibitors.[1][4] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it an ideal anchor for inhibitor design.[2] The 2-aminopyrimidine moiety, in particular, can establish crucial hydrogen bonds that mimic the adenine portion of ATP, providing a strong foundation for competitive inhibition.[5]
This guide focuses on 2-(Phenylmethoxy)-4-pyrimidinamine, also known as 2-(benzyloxy)pyrimidin-4-amine, as a representative of the 2-amino-4-alkoxy/aryloxy-pyrimidine class of compounds. We will explore its synthetic accessibility and, more importantly, the principles of how structural modifications to this core can be strategically employed to develop potent and selective kinase inhibitors.
Synthetic Strategies and Characterization
The synthesis of 2-(Phenylmethoxy)-4-pyrimidinamine and its derivatives is typically achieved through nucleophilic aromatic substitution reactions. A common and efficient route involves the displacement of a leaving group, such as a chlorine atom, from a pyrimidine precursor.
General Synthesis of 2-(Phenylmethoxy)-4-pyrimidinamine
A robust method for the synthesis of the title compound involves the reaction of 2-chloro-4-pyrimidinamine with benzyl alcohol in the presence of a strong base, such as sodium hydride (NaH).
Experimental Protocol: Synthesis of 2-(Phenylmethoxy)-4-pyrimidinamine
-
Preparation of Sodium Benzyl Oxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add benzyl alcohol (1.2 equivalents) dropwise to the stirring suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which the suspension should become a clear solution of sodium benzyl oxide.
-
Nucleophilic Substitution: To the solution of sodium benzyl oxide, add 2-chloro-4-pyrimidinamine (1.0 equivalent) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (or a suitable elevated temperature) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(Phenylmethoxy)-4-pyrimidinamine.
Analytical Characterization
The identity and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques.
| Technique | Information Provided | Typical Parameters |
| ¹H NMR | Structural confirmation, presence of characteristic protons | 400 MHz, CDCl₃ or DMSO-d₆ as solvent |
| ¹³C NMR | Confirmation of carbon skeleton | 100 MHz, CDCl₃ or DMSO-d₆ as solvent |
| LC-MS | Molecular weight confirmation and purity assessment | C18 column, gradient elution with acetonitrile/water, ESI+ |
| HPLC | Quantitative purity analysis | C18 column, UV detection at a suitable wavelength (e.g., 254 nm) |
| FTIR | Presence of functional groups (e.g., N-H, C=N, C-O) | KBr pellet or thin film |
Role in Kinase Inhibitor Libraries and Structure-Activity Relationship (SAR)
While specific kinase inhibition data for 2-(Phenylmethoxy)-4-pyrimidinamine is not extensively reported in the public domain, its structural framework is a common starting point for the development of more complex and potent inhibitors. The following sections discuss the key structural features and their impact on kinase inhibitory activity.
The 2-Amino Group: The Hinge-Binding Anchor
The 2-amino group is a critical pharmacophore that typically forms one or two hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction is fundamental for anchoring the inhibitor in the ATP-binding pocket.
The 4-Benzyloxy Group: A Vector for Selectivity and Potency
The benzyloxy group at the 4-position extends into the ribose-binding pocket of the kinase. This moiety and its substitutions offer a crucial handle for modulating potency and selectivity.
-
Phenyl Ring Substitutions: Modifications to the phenyl ring can be used to probe interactions with specific amino acid residues in the pocket. For example, introducing electron-donating or withdrawing groups can alter the electronic properties and steric bulk, leading to improved affinity for the target kinase.
-
Linker Modification: The benzylic ether linkage provides a degree of flexibility. Altering the linker, for instance, by introducing different alkyl chains or other functional groups, can optimize the positioning of the terminal phenyl ring within the binding site.
The Pyrimidine Core: A Scaffold for Diversification
The pyrimidine ring itself can be further functionalized, typically at the 5-position, to enhance inhibitor properties. Substitutions at this position can project towards the solvent-exposed region or deeper into the active site, providing opportunities to improve potency, selectivity, and physicochemical properties such as solubility.
Below is a diagram illustrating the general structure-activity relationships for this class of compounds.
Caption: Key structural features of the 2-aminopyrimidine scaffold for kinase inhibition.
Experimental Evaluation of Kinase Inhibitory Activity
A systematic evaluation of a potential kinase inhibitor involves a tiered approach, starting from biochemical assays to assess direct enzyme inhibition, followed by cell-based assays to determine cellular potency and mechanism of action.
Biochemical Kinase Assays
Biochemical assays are essential for determining the intrinsic potency of a compound against its target kinase.[6] A variety of assay formats are available, with fluorescence-based and luminescence-based methods being common for high-throughput screening.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay as an example)
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a solution of the target kinase and its specific substrate in assay buffer.
-
Prepare a solution of ATP at a concentration close to its Km for the target kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
The following diagram illustrates the workflow for a typical in vitro kinase assay.
Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors.
Conclusion and Future Perspectives
2-(Phenylmethoxy)-4-pyrimidinamine represents a valuable and versatile scaffold in the discovery of novel kinase inhibitors. While the parent molecule itself may exhibit modest activity, it serves as an excellent starting point for medicinal chemistry efforts. By systematically exploring the structure-activity relationships through modifications at the 2-, 4-, and 5-positions of the pyrimidine core, researchers can develop potent and selective inhibitors against a wide range of kinase targets. The experimental workflows detailed in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of this important class of compounds, paving the way for the development of next-generation targeted therapies.
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The 2-(Benzyloxy)pyrimidin-4-amine Scaffold: A Versatile Core for the Next Generation of Targeted Inhibitors
Abstract
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates, particularly in oncology.[1] Its ability to engage in critical hydrogen bonding interactions within the ATP-binding sites of kinases has cemented its role as a premier building block for targeted inhibitor design.[2] This technical guide delves into the untapped potential of the 2-(Benzyloxy)pyrimidin-4-amine core, a strategic evolution of the well-trodden 2,4-diaminopyrimidine framework. We will explore its synthetic accessibility, delineate the key structure-activity relationship (SAR) drivers, and provide actionable protocols for its synthesis and biological evaluation. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this promising scaffold for the discovery of novel, potent, and selective inhibitors.
Introduction: The Enduring Power of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocycle in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[3] In drug discovery, its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4] A significant portion of modern targeted cancer therapies leverages the pyrimidine core to achieve potent inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[5]
The 2,4-disubstituted pyrimidine motif is particularly effective. The nitrogen atoms at positions 1 and 3, along with the exocyclic amino group at C4, can form a conserved hydrogen bond pattern with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine base of ATP. This foundational binding mode provides a stable anchor for the inhibitor, allowing substituents at other positions to explore adjacent pockets and achieve high affinity and selectivity.
The 2-(Benzyloxy)pyrimidin-4-amine scaffold represents a strategic design choice. The introduction of an oxygen linker between the pyrimidine C2 position and the phenyl ring (the "benzyloxy" group) offers several advantages over a direct C-N or C-C linkage:
-
Conformational Flexibility: The ether linkage introduces a degree of rotational freedom, allowing the distal phenyl ring to adopt optimal orientations within the binding pocket.
-
Modified Physicochemical Properties: The oxygen atom can act as a hydrogen bond acceptor and alters the lipophilicity and metabolic profile compared to aniline or phenyl analogues.
-
Synthetic Tractability: As will be discussed, this scaffold is readily accessible through established synthetic routes, allowing for rapid library generation.
This guide will illuminate the pathway from scaffold conception to the generation of potent lead compounds based on the 2-(Benzyloxy)pyrimidin-4-amine core.
Synthetic Strategy: Accessing the Core Scaffold
The construction of the 2-(Benzyloxy)pyrimidin-4-amine core is readily achievable through convergent and well-established synthetic methodologies. A common and efficient approach begins with a commercially available, appropriately substituted pyrimidine, such as 2,4-dichloropyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for a sequential and controlled introduction of the desired functionalities. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position.
The overall synthetic logic involves a two-step nucleophilic substitution sequence. First, the more reactive C4-chloride is displaced by ammonia to install the requisite 4-amine. Subsequently, the C2-chloride is substituted with benzyl alcohol (as sodium benzylate) to complete the core structure.
Caption: General synthetic route to the 2-(Benzyloxy)pyrimidin-4-amine core.
Experimental Protocol: Synthesis of 2-(Benzyloxy)pyrimidin-4-amine
This protocol describes a representative, two-step synthesis starting from 2,4-dichloropyrimidine.
Step 1: Synthesis of 2-Chloro-pyrimidin-4-amine
-
Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in ethanol (5 mL per 1 g of starting material) in a sealed pressure vessel, add aqueous ammonia (28-30%, 10 eq).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 12-24 hours).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. The product often precipitates from the concentrated mixture. Filter the solid, wash with cold water, and then a minimal amount of cold ethanol. Dry the resulting white solid under vacuum. The product, 2-chloro-pyrimidin-4-amine, can be used in the next step without further purification if purity is >95% by LC-MS.
Step 2: Synthesis of 2-(Benzyloxy)pyrimidin-4-amine
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous Tetrahydrofuran (THF, 10 mL per 1 g of benzyl alcohol). Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise with stirring.
-
Alkoxide Formation: To the stirred suspension of NaH, add benzyl alcohol (1.2 eq) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas evolution will be observed. The mixture should become a clear solution or a fine suspension of sodium benzylate.
-
Nucleophilic Substitution: Add a solution of 2-chloro-pyrimidin-4-amine (1.0 eq) in anhydrous THF to the freshly prepared sodium benzylate solution at 0 °C.
-
Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours, monitoring by TLC or LC-MS.
-
Quenching and Extraction: Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous ammonium chloride (NH4Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(Benzyloxy)pyrimidin-4-amine as a pure solid.
A Platform for Inhibitor Design: Structure-Activity Relationships (SAR)
The 2-(Benzyloxy)pyrimidin-4-amine scaffold is a versatile template for inhibitor design, with three primary vectors for chemical modification: the C4-amine, the C5-position of the pyrimidine ring, and the benzyloxy moiety. Drawing parallels from the extensive literature on related 2,4-diaminopyrimidine and other pyrimidine-based inhibitors allows for the rational design of potent and selective compounds.[5]
Caption: Key pharmacophoric features and diversification points on the scaffold.
-
Vector 1: The C4-Amine (R¹): This position is crucial for establishing interactions with the solvent-exposed region of the target protein. Modification here is a powerful tool to modulate physicochemical properties such as solubility and permeability. Introducing small alkyl chains, cyclic amines (e.g., piperidine, morpholine), or functionalized phenyl rings can significantly impact the compound's pharmacokinetic profile.
-
Vector 2: The C5-Position (R²): The C5 position points towards the ribose-binding pocket in many kinases. It is a key site for enhancing selectivity. Small, lipophilic groups like halogens (Br, Cl) or methyl groups can improve potency. Larger groups can be used to discriminate between kinases based on the size of this pocket, thereby improving the selectivity profile of the inhibitor.
-
Vector 3: The Benzyloxy Moiety (R³): The phenyl ring of the benzyloxy group typically extends into a hydrophobic region of the ATP-binding site. Substitutions on this ring are critical for maximizing potency and can also contribute to selectivity. Electron-donating or electron-withdrawing groups can be systematically explored to optimize van der Waals and electronic interactions with the target protein. The concept of scaffold hopping—replacing a known active core with a bioisosteric one—suggests that moving from a 2-phenylamino to a 2-benzyloxy group can alter the binding mode and potentially unlock new interactions or improved properties.[6]
Hypothetical SAR Data Table
The following table illustrates a hypothetical SAR exploration for a generic kinase target, based on established principles for pyrimidine inhibitors.
| Compound ID | R¹ (at C4-Amine) | R² (at C5) | R³ (on Benzyl Ring) | Kinase X IC₅₀ (nM) |
| Core | H | H | H | 850 |
| 1a | Methyl | H | H | 620 |
| 1b | -(CH₂)₂-Morpholine | H | H | 450 |
| 2a | H | Br | H | 150 |
| 2b | H | CN | H | 210 |
| 3a | H | H | 4-Fluoro | 300 |
| 3b | H | H | 3-Methoxy | 250 |
| Lead-1 | -(CH₂)₂-Morpholine | Br | H | 45 |
| Lead-2 | -(CH₂)₂-Morpholine | Br | 3-Methoxy | 12 |
This data is illustrative and serves to guide rational design.
Biological Evaluation: Assessing Inhibitor Potency
Once a library of inhibitors based on the 2-(Benzyloxy)pyrimidin-4-amine scaffold has been synthesized, the next critical step is to determine their biological activity. For kinase targets, a common and robust method is a biochemical assay that measures the ability of the compound to inhibit the kinase's enzymatic activity. The LanthaScreen™ Eu Kinase Binding Assay is a powerful time-resolved fluorescence resonance energy transfer (TR-FRET) platform for this purpose.[7]
Caption: High-level workflow for a kinase binding assay.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This protocol provides a generalized procedure for determining the IC₅₀ value of a test compound. Specific concentrations of kinase, tracer, and antibody must be optimized for each new kinase target.[8][9]
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution in DMSO to create a "master dilution" series at 100X the final desired concentrations.
-
Further dilute this series 25-fold into the appropriate kinase buffer to create a 4X working solution plate.
-
-
Reagent Preparation (at 2X final concentration in Kinase Buffer A):
-
Kinase/Antibody Solution: Prepare a solution containing the target kinase and the Europium-labeled anti-tag antibody. The final concentration of each will depend on the specific kinase system.
-
Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer. The tracer is a fluorescently labeled, ATP-competitive ligand.
-
-
Assay Procedure (in a 384-well plate):
-
Add 4 µL of the 4X serially diluted test compound to the appropriate wells. Include "no inhibitor" (DMSO only) and "high inhibition" (a known potent inhibitor like staurosporine) controls.
-
Add 8 µL of the 2X Kinase/Antibody solution to all wells.
-
Add 4 µL of the 4X Tracer solution to all wells to initiate the binding reaction. The final volume will be 16 µL.
-
-
Incubation and Reading:
-
Cover the plate to prevent evaporation and incubate at room temperature for 60 minutes.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (tracer emission) and 615 nm (Europium donor emission).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Normalize the data using the controls: % Inhibition = 100 * (1 - (Signalcompound - Signalhigh) / (Signallow - Signalhigh)).
-
Plot the % Inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Outlook
The 2-(Benzyloxy)pyrimidin-4-amine scaffold stands as a highly promising, yet underexplored, platform for the development of novel targeted inhibitors. Its synthetic accessibility, coupled with multiple vectors for rational chemical modification, provides a fertile ground for generating diverse chemical libraries. By leveraging established SAR principles from the broader class of pyrimidine-based inhibitors, medicinal chemists can rapidly advance compounds with high potency and selectivity. The strategic inclusion of the benzyloxy linker offers distinct advantages in terms of conformational sampling and physicochemical properties, potentially overcoming limitations of existing scaffolds. As the demand for novel, targeted therapeutics continues to grow, the systematic exploration of the 2-(Benzyloxy)pyrimidin-4-amine core is a compelling strategy for delivering the next generation of innovative medicines.
References
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[No Author]. (n.d.). Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. PubMed. Retrieved from [Link]
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[No Author]. (2022, January). Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. ResearchGate. Retrieved from [Link]
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[No Author]. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. Retrieved from [Link]
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[No Author]. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Retrieved from [Link]
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[No Author]. (2024, September 2). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate. Retrieved from [Link]
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[No Author]. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Retrieved from [Link]
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[No Author]. (n.d.). Scaffold Hopping in Drug Discovery. Retrieved from [Link]
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[No Author]. (2024, May 27). Scaffold hopping. Retrieved from [Link]
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[No Author]. (2018, January 12). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH. Retrieved from [Link]
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[No Author]. (n.d.). Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. PubMed. Retrieved from [Link]
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[No Author]. (2023, August 5). Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway. PubMed. Retrieved from [Link]
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[No Author]. (n.d.). Structure-activity relationship study of 2,4-diaminothiazoles as cdk5/p25 kinase inhibitors. Retrieved from [Link]
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[No Author]. (n.d.). Scaffold hopping in drug development ppt. PPTX - Slideshare. Retrieved from [Link]
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[No Author]. (n.d.). Synthesis of Densely Substituted Pyrimidine Derivatives. Organic Chemistry Portal. Retrieved from [Link]
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[No Author]. (n.d.). Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway | Request PDF. ResearchGate. Retrieved from [Link]
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[No Author]. (n.d.). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Retrieved from [Link]
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"2-(Phenylmethoxy)-4-pyrimidinamine" literature review
An In-Depth Technical Guide to 2-(Phenylmethoxy)-4-pyrimidinamine: A Privileged Scaffold in Modern Drug Discovery
Introduction
The pyrimidine nucleus is a cornerstone of medicinal chemistry, representing a "privileged structure" due to its presence in the essential biomolecules of life—cytosine, thymine, and uracil—and its remarkable versatility as a scaffold for therapeutic agents.[1][2] This inherent biocompatibility and synthetic tractability have led to the development of numerous clinically successful drugs with a wide pharmacological spectrum, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3]
Within this important class of heterocycles, 2-(Phenylmethoxy)-4-pyrimidinamine , also known as 2-(Benzyloxy)pyrimidin-4-amine, serves as a pivotal building block and key intermediate in the synthesis of highly targeted therapeutic agents.[4][5] Its structure combines the biologically significant aminopyrimidine core with a versatile benzyloxy group, enabling diverse chemical modifications for optimizing potency, selectivity, and pharmacokinetic profiles.
This technical guide offers a comprehensive exploration of 2-(Phenylmethoxy)-4-pyrimidinamine from the perspective of a Senior Application Scientist. It delves into the compound's synthesis and characterization, provides detailed experimental protocols, and focuses on its critical role as a scaffold in the discovery of next-generation enzyme inhibitors for oncology.
Physicochemical Properties and Structural Characterization
The foundational step in utilizing any chemical entity in a drug discovery program is the unambiguous confirmation of its identity and purity. 2-(Phenylmethoxy)-4-pyrimidinamine is a white solid at room temperature, and its key properties are summarized below.[5]
| Property | Value | Reference |
| IUPAC Name | 2-(phenylmethoxy)pyrimidin-4-amine | [4] |
| Synonyms | 2-(Benzyloxy)pyrimidin-4-amine | [4][5] |
| CAS Number | 60722-67-0 | [4][6] |
| Molecular Formula | C₁₁H₁₁N₃O | [6] |
| Molecular Weight | 201.22 g/mol | [6] |
| Melting Point | 76-78 °C | [5] |
| Boiling Point | 417.9 °C at 760 mmHg | [4] |
| Density | 1.235 g/cm³ | [4] |
Exemplary Protocol: Structural Elucidation
The structural integrity of 2-(Phenylmethoxy)-4-pyrimidinamine is typically validated through a combination of spectroscopic techniques. Each method provides complementary information to build a complete and accurate picture of the molecule's architecture.[5][7][8]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique identifies the chemical environment of hydrogen atoms. For this compound, the spectrum shows characteristic signals: a singlet for the two benzylic protons (~5.28 ppm), a doublet for the pyrimidine proton at position 6 (~7.82 ppm), another doublet for the pyrimidine proton at position 5 (~5.95 ppm), and a multiplet for the aromatic protons of the phenyl group (~7.21-7.36 ppm).[5] A broad singlet for the two amine protons is also observed (~5.89 ppm).[5]
-
¹³C NMR: This provides information about the carbon skeleton. Key signals include those for the benzylic carbon (~68.1 ppm), the carbons of the phenyl ring (~127.5-136.6 ppm), and the three distinct carbons of the pyrimidine ring (~99.7, 164.7, 165.0 ppm).[5]
2. Infrared (IR) Spectroscopy:
-
IR spectroscopy is used to identify functional groups. The spectrum for this molecule would exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3324-3465 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (~3034 cm⁻¹), C=N and C=C stretching of the pyrimidine and phenyl rings (1559-1635 cm⁻¹), and C-O stretching of the ether linkage (~1292 cm⁻¹).[5]
3. High-Resolution Mass Spectrometry (HRMS):
-
HRMS provides a highly accurate measurement of the molecular weight, confirming the elemental composition. For 2-(Phenylmethoxy)-4-pyrimidinamine (C₁₁H₁₁N₃O), the calculated exact mass for the protonated molecule [M+H]⁺ is 202.0980, which should closely match the observed value.[5]
Synthesis of 2-(Phenylmethoxy)-4-pyrimidinamine
The most common and efficient synthesis of 2-(Phenylmethoxy)-4-pyrimidinamine involves a two-stage, one-pot reaction.[5] The underlying logic is a Williamson ether synthesis, where a sodium alkoxide, generated in situ, acts as a nucleophile to displace a halide on the pyrimidine ring.
The choice of a strong base like sodium hydride (NaH) is critical; it quantitatively deprotonates the relatively weakly acidic benzyl alcohol to form the sodium benzylate nucleophile.[5] This is then reacted with 2-chloro-4-aminopyrimidine. The chloro-substituent at the 2-position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogens.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from patent literature and should be performed by qualified personnel with appropriate safety precautions.[5]
Reagents and Equipment:
-
Benzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
4-Amino-2-chloropyrimidine
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc), Hexanes
-
Round-bottom flask, magnetic stirrer, nitrogen line, heating mantle
-
Rotary evaporator, column chromatography setup
Procedure:
-
Nucleophile Formation: To a stirring suspension of sodium hydride (e.g., 0.36 g, 15.0 mmol) in dry THF (12 mL) in a flask under a nitrogen atmosphere at 0°C (ice bath), add benzyl alcohol (e.g., 4.0 mL, 39.0 mmol) dropwise.
-
Causality: NaH acts as a non-nucleophilic strong base to deprotonate benzyl alcohol, forming the sodium benzylate salt. The reaction is performed at 0°C to control the exothermic reaction and hydrogen gas evolution.
-
-
Reaction Incubation: Stir the mixture at 0°C for 30 minutes. The mixture should become a clear solution, indicating the complete formation of the alkoxide.
-
Nucleophilic Substitution: Add 4-Amino-2-chloropyrimidine (e.g., 0.33 g, 2.55 mmol) to the solution at 0°C.
-
Heating: Remove the ice bath and heat the reaction mixture to 80°C for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Causality: Heating provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate.
-
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a solvent system such as 60% ethyl acetate in hexanes, to afford the desired product as a pure white solid.[5]
Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies
The true value of 2-(Phenylmethoxy)-4-pyrimidinamine lies in its role as a versatile scaffold for constructing potent and selective enzyme inhibitors. The 4-amino group provides a key vector for chemical modification, while the pyrimidine core acts as an effective pharmacophore for binding to enzyme active sites, particularly the ATP-binding pocket of kinases.[1][9]
Inhibition of Deubiquitinating Enzymes (DUBs): The USP1/UAF1 Complex
A significant breakthrough has been the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives, structurally related to our core topic, as potent inhibitors of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) deubiquitinase complex.[10][11]
Mechanism & Therapeutic Rationale: The USP1/UAF1 complex is a critical regulator of the DNA damage response (DDR) pathway.[11] It removes ubiquitin from key substrates like Proliferating Cell Nuclear Antigen (PCNA), a process that allows cells to tolerate DNA damage and continue proliferating. In many cancers, this pathway is hijacked to promote survival. Inhibiting USP1/UAF1 leads to an accumulation of monoubiquitinated PCNA (Ub-PCNA), which disrupts the DDR and ultimately triggers cancer cell death.[10][11] This makes USP1/UAF1 a promising molecular target for anticancer therapies.[11]
Structure-Activity Relationship (SAR): Medicinal chemistry optimization of high-throughput screening hits led to the identification of potent inhibitors based on the N-benzyl-2-phenylpyrimidin-4-amine scaffold.[11] The data clearly shows a strong correlation between the in vitro inhibition of USP1/UAF1 and the reduction in cancer cell survival.[10]
| Compound ID | R Group (at 2-position) | USP1/UAF1 IC₅₀ (µM) | Reference |
| 12 | Phenyl | 3.7 | [10] |
| 16 | 4-pyridyl | 1.9 | [10] |
| 17 | 3-pyridyl | 1.1 | [10] |
| ML323 (70) | (structure specific) | < 0.1 (nanomolar) | [11] |
IC₅₀ values represent the concentration required to inhibit 50% of USP1/UAF1 deubiquitinase activity in vitro.[10]
Kinase Inhibition: A Versatile Pharmacophore
The aminopyrimidine scaffold is a well-established pharmacophore for kinase inhibitors.[9] The nitrogen atoms in the pyrimidine ring often act as hydrogen bond acceptors, mimicking the adenine core of ATP to anchor the inhibitor to the "hinge region" of the kinase active site.[1][9] Derivatives of 2-aminopyrimidines have been developed as inhibitors for a multitude of kinases implicated in cancer and autoimmune diseases.[12][13]
-
Lymphocyte-specific kinase (Lck): 2-Benzimidazole substituted pyrimidines have shown low nanomolar activity against Lck, a key tyrosine kinase in T-cell signaling.[13][14]
-
Polo-like kinase 4 (PLK4): Novel aminopyrimidine derivatives have been developed as potent PLK4 inhibitors, a master regulator of centriole duplication, showing excellent antiproliferative activity against breast cancer cells.[12]
-
Other Kinases: The versatility of the scaffold has led to the development of inhibitors for EGFR, CDKs, ALK, and HDACs, highlighting its broad applicability in oncology drug discovery.[9][15]
Bioanalytical Methodologies: In Vitro Evaluation
Evaluating the biological activity of newly synthesized compounds is a critical step. An in vitro screening cascade allows for the efficient identification and characterization of promising lead molecules.
Protocol 2: In Vitro Cell Viability (MTT) Assay
This protocol assesses the cytotoxic or antiproliferative effects of a compound on cancer cell lines.[16][17]
Materials:
-
Cancer cell line (e.g., A549 non-small cell lung cancer)
-
Complete culture medium (e.g., RPMI 1640 with 5% FBS)
-
96-well microplates
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the diluted compounds to the wells. Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.[18]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Causality: Metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.
-
-
Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[16]
Conclusion
2-(Phenylmethoxy)-4-pyrimidinamine is far more than a simple chemical intermediate; it is a strategically designed scaffold that leverages the privileged nature of the pyrimidine core. Its synthetic accessibility and the versatile reactivity of its functional groups have established it as a valuable starting point for the development of sophisticated, targeted therapies. The successful application of its derivatives as potent inhibitors of challenging targets like the USP1/UAF1 deubiquitinase complex and a wide array of protein kinases underscores its enduring importance in modern drug discovery. As researchers continue to probe complex disease pathways, the utility of this and related pyrimidine scaffolds is set to expand, promising new avenues for the treatment of cancer and other debilitating diseases.
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Futurity Proceedings. Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. [Link]
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The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Benzyloxypyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine core is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this vast chemical space, benzyloxypyrimidine compounds have emerged as a particularly fruitful area of investigation, leading to the development of drugs targeting a wide array of diseases. This in-depth technical guide provides a comprehensive overview of the discovery and history of benzyloxypyrimidine compounds, from their conceptual origins rooted in the pioneering work on antifolates to their modern applications as highly selective kinase inhibitors and other targeted therapies. We will explore the key synthetic milestones, the evolution of their structure-activity relationships (SAR), and the causal reasoning behind the experimental choices that have shaped this important class of molecules.
The Genesis: From Antimetabolites to Rational Drug Design
The story of benzyloxypyrimidines is intrinsically linked to the broader history of pyrimidine-based drug discovery. The mid-20th century marked a paradigm shift in medicinal chemistry, moving away from serendipitous discovery towards a more rational, mechanism-based approach. At the forefront of this revolution were George Hitchings and Gertrude Elion, whose work on purine and pyrimidine analogues laid the groundwork for modern chemotherapy.[1][2] Their research was founded on the principle of antimetabolites – molecules that could masquerade as natural substrates and disrupt essential biochemical pathways.
A pivotal target identified by Hitchings and Elion was dihydrofolate reductase (DHFR) , an enzyme crucial for the synthesis of nucleic acids and amino acids.[3][4] By inhibiting DHFR, they could effectively starve rapidly proliferating cells, such as cancer cells and bacteria, of the building blocks necessary for growth. This led to the development of the first generation of antifolates, including the 2,4-diaminopyrimidine-containing drugs.
The initial foray into modifying the pyrimidine scaffold focused on the 5-position. The groundbreaking discovery of the potent antibacterial agent trimethoprim , a 5-benzyl-2,4-diaminopyrimidine, demonstrated the critical importance of a lipophilic substituent at this position for achieving high affinity for bacterial DHFR.[5] This discovery set the stage for extensive exploration of 5-substituted pyrimidines, a journey that would eventually lead to the introduction of the benzyloxy moiety.
The Emergence of the Benzyloxy Moiety: A New Vector for Potency and Selectivity
While 5-benzylpyrimidines proved highly effective, the quest for improved potency, selectivity, and pharmacokinetic properties continued. The introduction of an oxygen linker to form a benzyloxy group represented a key evolutionary step. This modification offered several advantages from a medicinal chemistry perspective:
-
Increased Flexibility: The ether linkage provided greater conformational flexibility, allowing for more optimal interactions with the target protein's binding site.
-
Modified Lipophilicity: The oxygen atom altered the electronic and lipophilic character of the substituent, influencing solubility, cell permeability, and metabolic stability.
-
New Synthetic Handles: The benzyloxy group provided new points for chemical modification, enabling the exploration of a wider range of structural diversity.
One of the most significant early examples of a clinically relevant benzyloxypyrimidine derivative is Iclaprim .[6][7] Developed as a next-generation DHFR inhibitor, Iclaprim was rationally designed to overcome trimethoprim resistance.[8][9] X-ray crystallography studies revealed that the benzyloxy group, as part of a larger chromene moiety, could form additional hydrophobic interactions within the DHFR active site, even in resistant strains.[8]
Workflow: Rational Design of Iclaprim
Caption: Rational design workflow leading to the discovery of Iclaprim.
Beyond DHFR: The Benzyloxypyrimidine Scaffold in Modern Drug Discovery
The versatility of the benzyloxypyrimidine scaffold has allowed its application to a diverse range of therapeutic targets far beyond DHFR. The ability to readily modify both the pyrimidine core and the benzyl group has made it a "privileged scaffold" in modern medicinal chemistry.[10]
Kinase Inhibition: A New Frontier
In recent decades, protein kinases have emerged as major targets for cancer and inflammatory diseases. The pyrimidine ring is an excellent bioisostere for the adenine core of ATP, making it an ideal starting point for the design of kinase inhibitors. Benzyloxypyrimidine derivatives have been successfully developed as potent and selective inhibitors of several important kinase families.
-
Janus Kinase (JAK) Inhibitors: The discovery of somatic mutations in JAK2 in myeloproliferative neoplasms spurred the development of selective JAK2 inhibitors. High-throughput screening identified the pyrazolo[1,5-a]pyrimidine scaffold as a potent starting point.[1][11] Subsequent optimization, often involving the introduction of benzyloxy-like substituents, led to the discovery of clinical candidates for the treatment of these disorders.[12]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Pyrido[2,3-d]pyrimidine and other pyrimidine-based scaffolds have been extensively explored for the development of CDK inhibitors.[13] The benzyloxy group has been utilized to enhance potency and selectivity for specific CDK isoforms, such as CDK2 and CDK4/6.[2][14]
Workflow: From HTS Hit to Kinase Inhibitor
Caption: General workflow for the development of benzyloxypyrimidine-based kinase inhibitors.
Other Therapeutic Targets
The application of benzyloxypyrimidine compounds is not limited to DHFR and kinases. They have also shown promise as inhibitors of other important drug targets:
-
CCR5 Receptor Antagonists: The C-C chemokine receptor 5 (CCR5) is a co-receptor for HIV entry into host cells. High-throughput screening identified a guanylhydrazone derivative of a benzyloxy-substituted benzaldehyde as a CCR5 antagonist, paving the way for the development of novel anti-HIV agents based on this scaffold.[15][16][17][18][19]
-
USP1/UAF1 Deubiquitinase Inhibitors: The USP1/UAF1 deubiquitinase complex is involved in DNA damage response and is a promising anticancer target. Medicinal chemistry optimization of a high-throughput screening hit led to the discovery of potent N-benzyl-2-phenylpyrimidin-4-amine derivatives, some of which incorporate benzyloxy moieties, as nanomolar inhibitors of USP1/UAF1.[20][21]
Synthetic Methodologies: Building the Benzyloxypyrimidine Core
The synthesis of benzyloxypyrimidine derivatives has evolved significantly over the years. Early methods often involved multi-step sequences, while modern approaches leverage the power of cross-coupling reactions to enable more efficient and diverse library synthesis.
Classical Synthetic Routes
A common and long-standing approach to 2- and 4-benzyloxypyrimidines involves the nucleophilic substitution of a corresponding chloropyrimidine with a benzyl alcohol in the presence of a base.
Experimental Protocol: Synthesis of a 4-Benzyloxypyrimidine
-
Starting Material: 2,4-Dichloropyrimidine.
-
Reagents: Benzyl alcohol, a suitable base (e.g., sodium hydride, potassium carbonate), and an appropriate solvent (e.g., dimethylformamide, acetonitrile).
-
Procedure: a. To a solution of benzyl alcohol in the chosen solvent, add the base portion-wise at 0 °C. b. Stir the mixture at room temperature for 30 minutes to generate the benzyl alkoxide. c. Add a solution of 2,4-dichloropyrimidine in the same solvent dropwise to the reaction mixture. d. The reaction is typically stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC). e. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. f. The organic layer is washed, dried, and concentrated under reduced pressure. g. The crude product is purified by column chromatography or recrystallization to yield the desired 4-benzyloxy-2-chloropyrimidine. The remaining chloro-group can be further functionalized.
Modern Synthetic Approaches
More recent synthetic strategies often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, to introduce the benzyl or benzyloxy group. These methods offer greater functional group tolerance and allow for the rapid generation of diverse compound libraries.
Experimental Protocol: Suzuki Coupling for the Synthesis of a 5-Benzyloxypyrimidine
-
Starting Materials: 5-Bromopyrimidine, a benzyloxy-substituted boronic acid or ester.
-
Reagents: A palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).
-
Procedure: a. To a reaction vessel, add the 5-bromopyrimidine, the benzyloxy-substituted boronic acid, the palladium catalyst, and the base. b. The vessel is evacuated and backfilled with an inert gas (e.g., argon, nitrogen). c. The solvent system is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C). d. The reaction progress is monitored by TLC or LC-MS. e. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. f. The combined organic layers are washed, dried, and concentrated. g. The crude product is purified by column chromatography to afford the desired 5-benzyloxypyrimidine derivative.
Structure-Activity Relationship (SAR) and Quantitative Data
The development of benzyloxypyrimidine compounds has been heavily reliant on understanding their structure-activity relationships. The following table summarizes key SAR observations for different classes of benzyloxypyrimidine derivatives.
| Target Class | Pyrimidine Substitution | Benzyloxy Group Substitution | Key SAR Insights |
| DHFR Inhibitors | 2,4-Diamino is crucial for binding to the active site. | Substituents on the benzyl ring can enhance potency and selectivity. Electron-donating groups are often favored. | The benzyloxy linker provides optimal positioning of the benzyl group within the hydrophobic pocket of the enzyme. |
| Kinase Inhibitors | Often substituted at the 2- and 4-positions to mimic the adenine of ATP. | The substitution pattern on the benzyl ring is critical for achieving selectivity for specific kinases. | The benzyloxy group can act as a hydrogen bond acceptor and its orientation is key for hinge-binding. |
| CCR5 Antagonists | The pyrimidine core acts as a central scaffold. | The position and nature of substituents on the benzyl ring influence binding affinity and antiviral activity. | The benzyloxy group contributes to the overall lipophilicity and shape of the molecule, which is important for receptor binding. |
Conclusion and Future Perspectives
The journey of benzyloxypyrimidine compounds from their conceptual origins in the work of Hitchings and Elion to their current status as a privileged scaffold in modern drug discovery is a testament to the power of rational drug design and the continuous evolution of medicinal chemistry. The introduction of the benzyloxy moiety has proven to be a highly effective strategy for enhancing potency, selectivity, and drug-like properties across a wide range of therapeutic targets.
Looking ahead, the exploration of benzyloxypyrimidine derivatives is likely to continue in several exciting directions:
-
Targeting Novel Kinases: The modular nature of the benzyloxypyrimidine scaffold makes it an ideal platform for designing inhibitors against newly identified and challenging kinase targets.
-
Development of Covalent Inhibitors: The incorporation of reactive groups onto the benzyloxy or pyrimidine moieties could lead to the development of highly potent and selective covalent inhibitors.
-
Application in PROTACs and Molecular Glues: The benzyloxypyrimidine core could serve as a versatile ligand for target proteins in the design of proteolysis-targeting chimeras (PROTACs) and molecular glues.
The rich history and continued success of benzyloxypyrimidine compounds in drug discovery ensure that this remarkable chemical class will remain a focal point of research for years to come, with the potential to deliver new and improved therapies for a multitude of human diseases.
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- Nadar, M., & Kumar, R. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical biology & drug design, 98(2), 213-241.
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Iclaprim – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
- Sehrawat, A., Khatkar, A., & Singh, N. (2023). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. Current Medicinal Chemistry, 30(24), 2736-2766.
- Roth, B., Falco, E. A., Hitchings, G. H., & Bushby, S. R. M. (1962). 5-Benzyl-2, 4-diaminopyrimidines as Antibacterial Agents. I. Synthesis and Antibacterial Activity in vitro. Journal of Medicinal and Pharmaceutical Chemistry, 5(6), 1103-1123.
- Mohammadi, M. K., & Fakhrian, H. (2013). Simple synthesis and biological evaluation of some benzimidazoles using sodium hexafluroaluminate, Na3AlF6, as an efficient catalyst. Iranian Journal of Pharmaceutical Research: IJPR, 12(Suppl), 149.
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Iclaprim - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.). Retrieved from [Link]
- Perros, M., He, L., McCombie, S. W., Miller, M. W., Nalin, C. M., Palani, A., ... & Tagat, J. R. (2007). CCR5 receptor antagonists: discovery and SAR study of guanylhydrazone derivatives. Bioorganic & medicinal chemistry letters, 17(1), 231-234.
- Rosowsky, A., Mota, C. E., Wright, J. E., Freisheim, J. H., He, B., & Queener, S. F. (2003). Further studies on 2, 4-diamino-5-(2′, 5′-disubstituted benzyl) pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS. Journal of medicinal chemistry, 46(25), 5395-5405.
- Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Gazzar, M. G. (2021). Biological evaluation and molecular docking with in silico physicochemical, pharmacokinetic and toxicity prediction of pyrazolo [1, 5-a] pyrimidines. Molecules, 26(16), 4983.
- Pop, R., & Vlase, L. (2024). Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. International Journal of Molecular Sciences, 25(5), 2686.
- Al-Majdhoub, M. M., Mothana, R. A., Al-Rehaily, A. J., & Al-Said, M. S. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 27(19), 6537.
- Sharma, A., Kumar, V., & Kumar, P. (2023). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Molecules, 28(13), 5028.
- Kumar, R., & Singh, P. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Journal of the Indian Chemical Society, 100(8), 101077.
- Sharma, A., & Kumar, P. (2024). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.
- Tan, J., & Chemi, G. (2021). Benzimidazoles in Drug Discovery: A Patent Review.
- Malawska, B., & Kulig, K. (2021). Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl) Isoindoline-1, 3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents. Molecules, 26(21), 6439.
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Methodological & Application
Synthesis of 2-(Phenylmethoxy)-4-pyrimidinamine: A Detailed Guide for Researchers
This document provides a comprehensive, step-by-step guide for the synthesis of 2-(Phenylmethoxy)-4-pyrimidinamine, a valuable building block in medicinal chemistry and drug discovery. This guide is designed for researchers, scientists, and professionals in the field of drug development, offering not just a protocol, but also the underlying scientific principles and practical insights to ensure a successful and reproducible synthesis.
Introduction: The Significance of Substituted Pyrimidines
Substituted pyrimidines are a cornerstone of modern pharmacology, forming the core structure of numerous therapeutic agents. The specific compound, 2-(Phenylmethoxy)-4-pyrimidinamine (also known as 2-(benzyloxy)pyrimidin-4-amine), serves as a key intermediate in the synthesis of a wide range of biologically active molecules. Its structure, featuring a pyrimidine core with an amino group at the 4-position and a benzyloxy group at the 2-position, allows for diverse functionalization, making it a versatile scaffold for library synthesis in drug discovery programs.
The synthesis described herein proceeds via a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry. Understanding the principles of this reaction is crucial for optimizing the synthesis and adapting it to other substrates.
Reaction Scheme & Mechanism
The synthesis of 2-(Phenylmethoxy)-4-pyrimidinamine is achieved through a two-stage, one-pot reaction. The overall transformation is depicted below:
Caption: Overall reaction scheme for the synthesis of 2-(Phenylmethoxy)-4-pyrimidinamine.
Mechanistic Insights:
The reaction proceeds in two key steps:
-
Deprotonation of Benzyl Alcohol: Sodium hydride (NaH), a strong base, deprotonates the hydroxyl group of benzyl alcohol to form sodium benzoxide. This alkoxide is a potent nucleophile. The reaction is typically performed at 0°C to control the exothermicity of the reaction between NaH and the alcohol.
-
Nucleophilic Aromatic Substitution (SNAr): The newly formed sodium benzoxide then acts as a nucleophile, attacking the electron-deficient C2 position of the 2-chloro-4-aminopyrimidine ring. The chlorine atom, a good leaving group, is subsequently displaced. The pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms within the ring.[1][2] The reaction is heated to 80°C to overcome the activation energy barrier for the substitution, as disrupting the aromaticity of the pyrimidine ring is an energetically demanding step.[2]
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | CAS Number | Purity/Grade | Supplier |
| Benzyl Alcohol | C₇H₈O | 108.14 | 100-51-6 | ≥99% | Sigma-Aldrich |
| 2-Chloro-4-aminopyrimidine | C₄H₄ClN₃ | 129.55 | 55590-76-6 | ≥97% | Alfa Aesar |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 7646-69-7 | 60% | Acros Organics |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 109-99-9 | ≥99.9%, inhibitor-free | Fisher Scientific |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | HPLC Grade | VWR |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | HPLC Grade | VWR |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | 60 Å, 230-400 mesh | EMD Millipore |
Equipment
-
Two-necked round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas inlet
-
Ice bath
-
Heating mantle with a temperature controller
-
Syringes and needles
-
Rotary evaporator
-
Column chromatography setup (glass column, stand, clamps)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
NMR spectrometer
-
Infrared (IR) spectrometer
-
High-Resolution Mass Spectrometer (HRMS)
-
Melting point apparatus
Experimental Protocol
The following protocol is based on a reported synthesis and has been optimized for laboratory-scale preparation.[3]
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (0.36 g, 15.0 mmol, 60% dispersion in mineral oil) to a dry 50 mL two-necked round-bottom flask containing a magnetic stir bar.
-
Solvent Addition: Add 12 mL of anhydrous tetrahydrofuran (THF) to the flask.
-
Formation of Alkoxide: Cool the stirring suspension to 0°C using an ice bath. Slowly add benzyl alcohol (4.0 mL, 39.0 mmol) dropwise to the mixture.
-
Expert Insight: The addition of benzyl alcohol should be slow to control the hydrogen gas evolution. The mixture will initially be cloudy and will become a clear solution as the sodium benzoxide forms.
-
-
Stirring: Stir the reaction mixture at 0°C for an additional 30 minutes.
-
Addition of Pyrimidine: To the clear solution, add 2-chloro-4-aminopyrimidine (0.33 g, 2.55 mmol) in one portion at 0°C.
-
Reaction: Remove the ice bath and heat the reaction mixture to 80°C. Let the reaction proceed for 12 hours.
-
Trustworthiness Check: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 60:40 mixture of ethyl acetate and hexanes as the mobile phase. The starting material (2-chloro-4-aminopyrimidine) should be consumed, and a new, less polar spot corresponding to the product should appear.
-
-
Work-up: After 12 hours, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Purification: Purify the crude residue by column chromatography on silica gel. Elute with a solvent system of 60% ethyl acetate in hexanes.
-
Expert Insight: The product is a white solid. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.
-
-
Characterization: Dry the purified product under vacuum to obtain 2-(Phenylmethoxy)-4-pyrimidinamine as a white solid. Determine the melting point and characterize by NMR, IR, and HRMS.
Results and Characterization
The successful synthesis will yield 2-(Phenylmethoxy)-4-pyrimidinamine as a white solid.
Expected Yield: While the specific yield is not provided in the primary source, similar reactions typically proceed in moderate to good yields (50-80%) after purification.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₁N₃O |
| Molecular Weight | 201.23 g/mol |
| Appearance | White solid |
| Melting Point | 76-78 °C (literature: 80-81 °C)[3] |
Spectroscopic Data: [3]
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 1H), 7.36 (d, 2H), 7.25-7.21 (m, 3H), 5.95 (d, 1H), 5.89 (br s, 2H), 5.28 (s, 2H).
-
¹³C NMR (100 MHz, CDCl₃): δ 165.0, 164.7, 156.5, 136.6, 128.1, 127.6, 127.5, 99.7, 68.1.
-
IR (neat, cm⁻¹): 3465, 3324, 3034, 1635, 1559, 1455, 1352, 1292.
-
HRMS (ESI): Calculated for C₁₁H₁₂N₃O [M+H]⁺: 202.0980; Observed: 202.0977.
Safety Precautions
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from moisture. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides upon storage. Use in a well-ventilated fume hood.
-
Benzyl Alcohol and 2-Chloro-4-aminopyrimidine: May be harmful if swallowed or in contact with skin. Avoid inhalation and direct contact.
-
General: Always work in a well-ventilated fume hood and wear appropriate PPE.
Conclusion
This guide provides a detailed and reliable protocol for the synthesis of 2-(Phenylmethoxy)-4-pyrimidinamine. By understanding the underlying reaction mechanism and adhering to the experimental details, researchers can confidently prepare this valuable intermediate for their drug discovery and development endeavors. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized compound.
References
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. PubMed Central. Retrieved from [Link]
-
YouTube. (2019, January 19). Nucleophilic aromatic substitutions. Retrieved from [Link]
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"2-(Benzyloxy)pyrimidin-4-amine" synthesis from 2,4-dichloropyrimidine
An In-Depth Guide to the Synthesis of 2-(Benzyloxy)pyrimidin-4-amine from 2,4-Dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, technically detailed guide for the synthesis of 2-(Benzyloxy)pyrimidin-4-amine, a valuable building block in medicinal chemistry and drug discovery. The protocol starts from the readily available precursor, 2,4-dichloropyrimidine, and proceeds through a regioselective, two-step nucleophilic aromatic substitution (SNAr) pathway.
Scientific Principles and Strategic Rationale
The synthesis of 2,4-disubstituted pyrimidines is a cornerstone of many pharmaceutical development programs.[1] The strategy detailed herein leverages the inherent electronic properties of the 2,4-dichloropyrimidine ring system to achieve a controlled, stepwise functionalization.
The Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms on the 2,4-dichloropyrimidine ring are activated towards displacement by nucleophiles due to the electron-withdrawing nature of the ring nitrogen atoms. The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This involves the addition of a nucleophile to the electron-deficient pyrimidine ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. Subsequent elimination of the chloride leaving group re-aromatizes the ring and yields the substituted product.
The Cornerstone of Selectivity: C4 vs. C2 Reactivity
In nucleophilic aromatic substitution reactions involving 2,4-dichloropyrimidine, the substitution almost invariably occurs at the C4 position first.[2][3] This pronounced regioselectivity is a direct consequence of the electronic structure of the pyrimidine ring. The C4 position is more electrophilic and therefore more susceptible to nucleophilic attack than the C2 position. This is because the negative charge in the Meisenheimer complex formed upon C4-attack can be delocalized over both ring nitrogen atoms, providing greater stabilization compared to the intermediate formed from C2-attack.[4]
This inherent reactivity difference is exploited to first install the benzyloxy group at the C4 position, forming the key intermediate 4-(benzyloxy)-2-chloropyrimidine, before proceeding to functionalize the less reactive C2 position.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages: the selective O-alkylation at the C4 position, followed by the amination at the C2 position.
Caption: Overall workflow for the two-step synthesis.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| 2,4-Dichloropyrimidine | 3934-20-1 | 148.98 | Off-white solid, irritant.[3] |
| Benzyl Alcohol | 100-51-6 | 108.14 | Colorless liquid. |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | Flammable solid, water-reactive. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Flammable liquid, peroxide former. |
| Ammonia (7N solution in Methanol or Isopropanol) | 7664-41-7 | 17.03 | Corrosive, toxic by inhalation. |
| Diethyl Ether | 60-29-7 | 74.12 | Extremely flammable liquid. |
| Ethyl Acetate | 141-78-6 | 88.11 | Flammable liquid, irritant. |
| Hexanes | 110-54-3 | 86.18 | Flammable liquid, neurotoxin. |
| Saturated Ammonium Chloride (aq.) | 12125-02-9 | 53.49 | Aqueous solution. |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | Aqueous solution. |
| Brine (Saturated NaCl aq.) | 7647-14-5 | 58.44 | Aqueous solution. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Drying agent. |
Equipment
-
Three-neck round-bottom flasks
-
Reflux condenser and nitrogen/argon inlet
-
Magnetic stirrer and heating mantle with temperature control
-
Addition funnel
-
Pressure-equalizing dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Glassware for extraction and filtration (separatory funnel, Büchner funnel)
-
Flash chromatography setup (silica gel)
-
Standard personal protective equipment (PPE): safety goggles, lab coat, chemically resistant gloves.[5][6]
Detailed Experimental Protocols
Part A: Synthesis of 4-(Benzyloxy)-2-chloropyrimidine (Intermediate)
This procedure details the regioselective substitution of the C4-chloride with benzyl alcohol. The use of sodium hydride generates the more nucleophilic benzyl alkoxide in situ.
Sources
Application Notes and Protocols for N-Alkylation with Benzyl Bromide
Introduction: The Strategic Importance of N-Alkylation
N-alkylation of amines is a cornerstone transformation in organic synthesis, pivotal to the construction of a vast array of molecules that are fundamental to the fields of medicinal chemistry, materials science, and agrochemicals. The introduction of an alkyl group, specifically a benzyl group, onto a nitrogen atom can profoundly alter the steric and electronic properties of the parent amine. This modification is a key strategy in drug discovery for modulating critical parameters such as biological activity, selectivity, solubility, and metabolic stability.
This guide provides a comprehensive overview of the N-alkylation of a model secondary amine, dibenzylamine, using benzyl bromide. It delves into the mechanistic underpinnings of the reaction, provides a robust and validated experimental protocol, and discusses the critical role of reaction parameters. This document is intended for researchers, scientists, and drug development professionals seeking both a theoretical understanding and a practical, field-proven methodology for this essential synthetic transformation.
Mechanistic Insights: The SN2 Pathway and the Challenge of Over-Alkylation
The N-alkylation of an amine with an alkyl halide, such as benzyl bromide, proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-bromine bond, with the bromide ion serving as the leaving group.
A critical challenge in the N-alkylation of primary and secondary amines is the potential for over-alkylation.[1] The product of the initial alkylation, a more substituted amine, is often more nucleophilic than the starting amine.[1] This increased nucleophilicity can lead to a subsequent reaction with the alkyl halide, resulting in the formation of a quaternary ammonium salt as an undesired byproduct.[2]
To mitigate this "runaway" reaction, careful control of stoichiometry and the strategic selection of a suitable base are paramount.[1]
Figure 2: Experimental workflow for the N-alkylation of dibenzylamine.
Step-by-Step Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add dibenzylamine (1.0 mmol, 197.3 mg).
-
Solvent and Base Addition: Add anhydrous dichloromethane (10 mL) to dissolve the amine. To this solution, add triethylamine (1.2 mmol, 121.4 mg, 0.17 mL).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath. This helps to control the initial exotherm of the reaction.
-
Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 mmol, 188.1 mg, 0.13 mL) to the stirred solution at 0 °C using a syringe. [3]A cloudy precipitate of triethylammonium bromide will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-12 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
Work-up and Purification
-
Quenching: Once the reaction is complete, quench the reaction by adding 10 mL of water to the flask.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove excess triethylamine, followed by saturated aqueous sodium bicarbonate solution (2 x 15 mL) to neutralize any remaining acid, and finally with brine (15 mL). [3]3. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude tribenzylamine can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Characterization
The identity and purity of the final product, tribenzylamine, should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural elucidation. [4] * ¹H NMR: Expect to see multiplets in the aromatic region (typically ~7.2-7.4 ppm) corresponding to the fifteen protons of the three phenyl rings. A characteristic singlet for the six benzylic protons should appear around 3.5-3.8 ppm.
-
¹³C NMR: The spectrum will show distinct signals for the aromatic carbons and a signal for the benzylic carbons. [4]* Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the successful benzylation.
-
Conclusion
The N-alkylation of amines with benzyl bromide is a robust and reliable synthetic method. By understanding the underlying SN2 mechanism and the potential for over-alkylation, researchers can make informed decisions regarding the choice of base and reaction conditions. The protocol provided herein, which utilizes the non-nucleophilic base triethylamine, offers a field-tested approach to achieving high yields of the desired N-benzylated product while minimizing side reactions. Adherence to strict safety protocols is imperative due to the hazardous nature of the reagents involved. This comprehensive guide serves as a valuable resource for scientists engaged in the synthesis of complex nitrogen-containing molecules.
References
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- Lund University Research Portal. Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols.
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- NIH. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023-02-02).
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Purification of 2-(Phenylmethoxy)-4-pyrimidinamine via Column Chromatography: An Application Note and Protocol
This comprehensive guide provides a detailed protocol and technical insights for the purification of 2-(Phenylmethoxy)-4-pyrimidinamine, a key intermediate in pharmaceutical synthesis, using silica gel column chromatography. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method to obtain this compound in high purity.
Introduction: The Importance of Purity
2-(Phenylmethoxy)-4-pyrimidinamine, also known as 2-(benzyloxy)pyrimidin-4-amine, is a heterocyclic compound frequently utilized as a building block in the synthesis of biologically active molecules, including kinase inhibitors.[1][2] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and the generation of difficult-to-separate, structurally related byproducts. Column chromatography is a widely adopted and effective technique for the purification of such moderately polar compounds.[3] This application note details a systematic approach to the purification of 2-(Phenylmethoxy)-4-pyrimidinamine, from initial reaction workup to final purity assessment.
Understanding the Separation: Key Principles
The successful purification of 2-(Phenylmethoxy)-4-pyrimidinamine hinges on the differential partitioning of the target compound and its impurities between a stationary phase (silica gel) and a mobile phase (an organic solvent mixture).
-
The Target Molecule: 2-(Phenylmethoxy)-4-pyrimidinamine possesses a moderately polar pyrimidinamine core and a less polar phenylmethoxy group. This dual character allows for good solubility in a range of organic solvents and effective separation on a polar stationary phase like silica gel.
-
Likely Impurities: In a typical synthesis involving the reaction of 2-chloropyrimidin-4-amine with benzyl alcohol, the primary impurities are the unreacted starting materials.
-
The Stationary Phase: Silica gel, a polar adsorbent, is the standard choice for the purification of pyrimidine derivatives.[3] Its slightly acidic nature can sometimes cause tailing of basic compounds like amines.
-
The Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically employed. The polarity of the mobile phase is fine-tuned to achieve optimal separation.
Pre-Chromatography Workflow: Setting the Stage for Success
Thin-Layer Chromatography (TLC) for Method Development
Before proceeding to column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides good separation between the product and impurities, with the product having an ideal Retention Factor (Rf) of 0.25-0.35.
Protocol for TLC Analysis:
-
Prepare TLC Plates: Use commercially available silica gel 60 F254 plates.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the dissolved sample onto the baseline of the TLC plate using a capillary tube.
-
Elution: Place the TLC plate in a developing chamber containing the chosen mobile phase. A good starting point is a mixture of hexanes and ethyl acetate.
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate and visualize the spots under a UV lamp (254 nm). Most aromatic compounds like the target and impurities will be UV active.
Interpreting TLC Results:
-
The least polar compounds will travel furthest up the plate (higher Rf value).
-
The most polar compounds will remain closer to the baseline (lower Rf value).
-
Expected Elution Order (from top to bottom): Benzyl alcohol > 2-(Phenylmethoxy)-4-pyrimidinamine > 2-Chloropyrimidin-4-amine.
| Compound | Expected Relative Polarity | Expected Relative Rf Value |
| Benzyl Alcohol | Less Polar | Higher |
| 2-(Phenylmethoxy)-4-pyrimidinamine | Moderately Polar | Intermediate |
| 2-Chloropyrimidin-4-amine | More Polar | Lower |
A mobile phase of 60% ethyl acetate in hexanes has been reported to be effective for the purification of 2-(Phenylmethoxy)-4-pyrimidinamine. This system should be tested and optimized using TLC to confirm the separation profile with your specific crude material.
Addressing Tailing of the Amine
The basic amino group on the pyrimidine ring can interact strongly with the acidic silanol groups on the silica gel surface, leading to peak tailing on the TLC plate and poor separation during column chromatography. To mitigate this, a small amount of a basic modifier, such as triethylamine (Et3N), can be added to the mobile phase (typically 0.1-1%).
Detailed Protocol for Column Chromatography Purification
This protocol is designed for the purification of approximately 1 gram of crude 2-(Phenylmethoxy)-4-pyrimidinamine. The scale can be adjusted as needed.
Materials and Equipment
-
Crude 2-(Phenylmethoxy)-4-pyrimidinamine
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass chromatography column
-
Separatory funnel (for solvent reservoir)
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Column Packing
-
Slurry Packing: In a beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 60% ethyl acetate in hexanes). The consistency should be pourable but not too dilute.
-
Packing the Column: Secure the column vertically. Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Pouring the Slurry: Pour the silica gel slurry into the column in a single, continuous motion. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Settling the Bed: Open the stopcock and allow the solvent to drain until it is just above the level of the silica gel. Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
Sample Loading
-
Wet Loading (Preferred): Dissolve the crude product in a minimal amount of the mobile phase. Using a pipette, carefully apply the solution to the top of the silica gel bed.
-
Dry Loading (for less soluble compounds): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
Elution and Fraction Collection
-
Elution: Carefully add the mobile phase to the column. Apply gentle air pressure to the top of the column to maintain a steady flow rate.
-
Fraction Collection: Begin collecting fractions in test tubes or flasks.
-
Monitoring the Separation: Monitor the progress of the separation by spotting collected fractions on a TLC plate and eluting with the mobile phase.
Post-Chromatography Workflow
-
Fraction Analysis: Identify the fractions containing the pure product by TLC analysis.
-
Combining and Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Purity Confirmation: Assess the purity of the final product using analytical techniques such as NMR spectroscopy, LC-MS, and melting point determination.
Visualizing the Workflow
The following diagram illustrates the key steps in the purification of 2-(Phenylmethoxy)-4-pyrimidinamine by column chromatography.
Caption: Workflow for the purification of 2-(Phenylmethoxy)-4-pyrimidinamine.
Alternative Purification: Recrystallization
For further purification or as an alternative to chromatography, recrystallization can be employed. This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
General Protocol for Recrystallization:
-
Solvent Selection: Choose a solvent in which 2-(Phenylmethoxy)-4-pyrimidinamine is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to screen include ethanol, isopropanol, ethyl acetate, or mixtures such as ethyl acetate/hexanes.
-
Dissolution: Dissolve the compound in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Conclusion
The purification of 2-(Phenylmethoxy)-4-pyrimidinamine by silica gel column chromatography is a reliable and scalable method for obtaining this important synthetic intermediate in high purity. Careful method development using TLC, proper column packing and sample loading, and diligent monitoring of the elution process are key to a successful separation. The addition of a basic modifier to the mobile phase can be a valuable tool for overcoming challenges associated with the basicity of the target compound.
References
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Brainly. (2023, September 23). If benzyl alcohol, benzaldehyde, and benzoic acid were chromatographed using silica gel TLC plates, which... Retrieved from [Link]
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Nichols, L. (2022, April 7). 2.3D: Separation Theory. Chemistry LibreTexts. Retrieved from [Link]
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Nichols, L. (2025, August 21). 5.5: Separation Theory. Chemistry LibreTexts. Retrieved from [Link]
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Mitina, T., et al. (2025, March). TLC of a mixture of benzaldehyde and benzyl alcohol. ResearchGate. Retrieved from [Link]
-
Chegg. (2015, August 28). Solved 1. A mixture of benzyl alcohol, benzoic acid and... Retrieved from [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]
-
ResearchGate. (2015, September 11). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Retrieved from [Link]
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
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ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]
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ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]
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-
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Application Notes & Protocols: Characterizing 2-(Benzyloxy)pyrimidin-4-amine in a Kinase Screening Assay
Introduction: The Critical Role of Kinases and the Promise of Pyrimidine Scaffolds
Protein kinases are fundamental regulators of nearly all cellular processes, including metabolism, cell cycle progression, and signal transduction.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation.[2] The human genome encodes over 500 kinases, and their dysregulation is a hallmark of numerous diseases, most notably cancer, as well as inflammatory and autoimmune disorders.[1][3][] This central role in disease pathology has established protein kinases as one of the most important classes of therapeutic targets in modern drug discovery.[5][6]
Kinase inhibitors, which block the phosphorylation activity of these enzymes, have become a cornerstone of targeted therapy.[7] Many successful kinase inhibitors are small molecules that compete with ATP for binding in the kinase's active site.[3] Within this chemical space, the pyrimidine scaffold has emerged as a "privileged structure" due to its ability to form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.[8][9] Compounds based on pyrimidine and related heterocyclic structures have been extensively developed as potent inhibitors of a wide range of kinases.[10][11][12][13]
This application note provides a detailed guide for researchers on utilizing 2-(Benzyloxy)pyrimidin-4-amine , a compound featuring this promising pyrimidine core, in a robust, high-throughput in vitro kinase screening assay. We will detail the principles of a luminescence-based assay, provide a step-by-step protocol for its execution, and outline the necessary data analysis to determine the compound's inhibitory potency.
Compound Profile: 2-(Benzyloxy)pyrimidin-4-amine
| Property | Value | Source |
| IUPAC Name | 2-(phenylmethoxy)-4-pyrimidinamine | [14] |
| CAS Number | 60722-67-0 | [14][15] |
| Molecular Formula | C₁₁H₁₁N₃O | [14][15] |
| Molecular Weight | 201.22 g/mol | [15][16] |
Assay Principle: Luminescence-Based ATP-Depletion Assay
To evaluate the inhibitory potential of 2-(Benzyloxy)pyrimidin-4-amine, we will employ a homogeneous, luminescence-based kinase assay, such as the Kinase-Glo® platform.[17][18] This method is widely used in high-throughput screening (HTS) for its simplicity, sensitivity, and robustness.[19]
The core principle is to quantify the amount of ATP remaining in the reaction after the kinase has been allowed to phosphorylate its substrate. The detection reagent contains a thermostable luciferase enzyme that, in the presence of its substrate luciferin and ATP, generates a stable luminescent signal.[19]
The intensity of this signal is directly proportional to the ATP concentration. Therefore, an inverse relationship exists between kinase activity and the luminescent output:
-
High Kinase Activity: ATP is consumed, resulting in low luminescence.
-
Low Kinase Activity (Inhibition): ATP is spared, resulting in high luminescence.[2][17]
This relationship allows for a clear and quantifiable measure of kinase inhibition.
Figure 1: Principle of the ATP-depletion luminescence assay.
Detailed Experimental Protocol
This protocol describes a method for determining the half-maximal inhibitory concentration (IC₅₀) of 2-(Benzyloxy)pyrimidin-4-amine against a target kinase in a 96-well or 384-well plate format.
Materials and Reagents
-
2-(Benzyloxy)pyrimidin-4-amine
-
100% Dimethyl Sulfoxide (DMSO)
-
Target Kinase of interest (e.g., a member of the Src or Abl family)
-
Kinase-specific peptide substrate
-
Adenosine Triphosphate (ATP), molecular biology grade
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[18][20]
-
Luminescence-based Kinase Assay Kit (e.g., Kinase-Glo® Max, Promega)[17]
-
Staurosporine (as a positive control inhibitor)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Reagent Preparation
Causality Behind Choices: Proper reagent preparation is critical for assay consistency. A 10 mM stock in 100% DMSO is standard for small molecules to ensure solubility and allow for precise serial dilutions.[20] The final DMSO concentration in the assay must be kept low (typically ≤1%) to avoid solvent-induced inhibition of the kinase.
-
Compound Stock Solution (10 mM): Prepare a 10 mM stock solution of 2-(Benzyloxy)pyrimidin-4-amine in 100% DMSO. Store at -20°C. Prepare a similar stock solution for the Staurosporine control.
-
Serial Dilution Plate: Create a serial dilution series of the compound in 100% DMSO. A common approach is a 10-point, 3-fold dilution series starting from 1 mM. This will cover a broad concentration range to accurately define the dose-response curve.
-
Kinase Reaction Mixture: Prepare a 2X kinase reaction mixture containing the kinase and its specific substrate in kinase assay buffer. The optimal concentrations of both kinase and substrate should be empirically determined beforehand to ensure the reaction operates in the linear range.[21]
-
ATP Solution: Prepare a 2X ATP solution in the kinase assay buffer. The concentration should be optimized for the specific kinase, often at or near its Michaelis constant (Kₘ) for ATP, to ensure sensitivity to ATP-competitive inhibitors.[21]
Assay Procedure
The following steps describe a "no-wash," homogeneous assay format optimized for high-throughput screening.[19]
Figure 3: Data analysis pipeline from raw data to IC₅₀ determination.
Self-Validating Systems and Scientific Trustworthiness
To ensure the reliability and integrity of the screening results, every protocol must act as a self-validating system.
-
Assay Quality Control (Z'-Factor): Before screening, the assay window should be validated by calculating the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 indicates an excellent assay suitable for HTS. [2][17]* Positive Control Inhibitor: Always include a known inhibitor for the target kinase (e.g., Staurosporine for many kinases) in parallel on every plate. [20]The IC₅₀ value obtained for this control should be consistent with literature values, confirming that the assay is performing as expected.
-
Counter-Screening: It is crucial to perform a counter-screen to identify false positives. Test 2-(Benzyloxy)pyrimidin-4-amine in an assay with the detection reagent (e.g., Kinase-Glo®) and ATP but without the kinase. This will identify compounds that directly inhibit the luciferase enzyme, which would otherwise be misinterpreted as kinase inhibition. [22]* On-Target Confirmation: The observation of a dose-response relationship is the first step. To confirm that the phenotype (inhibition of kinase activity) is due to on-target effects, one can employ a structurally unrelated inhibitor targeting the same kinase. [23]If both compounds produce the desired effect, it strengthens the conclusion of on-target activity.
Conclusion and Future Directions
This application note provides a comprehensive framework for using 2-(Benzyloxy)pyrimidin-4-amine in a primary biochemical kinase screening assay. The luminescence-based ATP-depletion method is a robust, sensitive, and high-throughput-compatible approach to determine the compound's inhibitory potency (IC₅₀).
Following a successful primary screen, the following steps are recommended:
-
Selectivity Profiling: To understand the specificity of 2-(Benzyloxy)pyrimidin-4-amine, it should be screened against a broad panel of kinases. [24]This is critical to identify potential off-target effects and to build a comprehensive profile of the inhibitor's activity.
-
Mechanism of Action (MoA) Studies: Further biochemical assays can be conducted to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.
-
Cell-Based Assays: The ultimate test of an inhibitor's potential is its activity in a cellular context. [7]Cell-based assays should be performed to confirm that the compound can penetrate the cell membrane and inhibit the target kinase in its native environment, leading to a measurable downstream effect on cellular signaling pathways. [23][25] By following these detailed protocols and best practices, researchers can confidently and accurately characterize the potential of 2-(Benzyloxy)pyrimidin-4-amine as a novel kinase inhibitor, paving the way for further development in preclinical research.
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
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Gound et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PMC - NIH. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
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Curtis, A. J., Dowsell, R. S., & Gold, M. G. (n.d.). Assaying Protein Kinase A activity using a FRET-based sensor purified from mammalian cells. UCL Discovery. [Link]
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Curtis, A. J., et al. (2022). Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells. Methods in Molecular Biology. [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. [Link]
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K-ras, G. et al. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]
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van der Wouden, P. A., et al. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]
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Singh, S., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. NIH. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Attwood, M. M., et al. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]
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Technology Networks. (2006). Drug Discovery: Focus on Small Molecule Kinase Inhibitors. Technology Networks. [Link]
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AACR. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. American Association for Cancer Research. [Link]
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Breitenbücher, F., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
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Petr, K. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
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ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... ResearchGate. [Link]
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edX. (n.d.). IC50 Determination. edX. [Link]
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PubMed. (n.d.). 2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold with antiproliferative activity toward cancer cell lines. PubMed. [Link]
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MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]
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PubMed. (n.d.). 4-thiophenoxy-N-(3,4,5-trialkoxyphenyl)pyrimidine-2-amines as potent and selective inhibitors of the T-cell tyrosine kinase p56lck. PubMed. [Link]
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PubMed. (n.d.). The development of 2-benzimidazole substituted pyrimidine based inhibitors of lymphocyte specific kinase (Lck). PubMed. [Link]
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PubMed Central. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. [Link]
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Application Note & Protocol: A Cell-Based Viability Assay for the Initial Characterization of 2-(Phenylmethoxy)-4-pyrimidinamine
Authored by: Senior Application Scientist, Discovery Biology
Introduction
In the early stages of drug discovery, the initial assessment of a novel compound's biological activity is a critical step.[1] For 2-(Phenylmethoxy)-4-pyrimidinamine, also known as 2-(Benzyloxy)pyrimidin-4-amine[2], a compound with a pyrimidine core, the biological target and mechanism of action are not yet elucidated. The pyrimidine scaffold is a common feature in a variety of kinase inhibitors, suggesting a potential role in modulating cell signaling pathways that are often dysregulated in diseases like cancer.[3][4][5] Therefore, a primary cell-based assay to evaluate its general effect on cell health and proliferation is a logical and essential first step.[6]
This document provides a detailed protocol for a robust and reproducible cell-based viability assay using a resazurin-based reagent. This assay will determine the concentration-dependent effects of 2-(Phenylmethoxy)-4-pyrimidinamine on the metabolic activity of a selected cancer cell line, which serves as an indicator of cell viability and cytotoxicity.[7][8] The insights gained from this primary screen will guide subsequent, more mechanistic studies to identify the compound's specific molecular target(s).
Guiding Principles for a Robust Cell-Based Assay
A successful and reliable cell-based assay is built on a foundation of meticulous planning and execution. The following principles are integral to the protocol described herein:
-
Biological Relevance: The choice of cell line should ideally be relevant to a potential therapeutic area of interest. For compounds with unknown targets, a commonly used and well-characterized cancer cell line provides a good starting point.
-
Assay Simplicity and Throughput: The selected assay should be straightforward to perform, scalable for screening multiple concentrations, and provide a clear, quantitative readout.[7]
-
Reproducibility: Consistency in cell handling, reagent preparation, and incubation times is paramount for generating reproducible data.[9][10]
-
Appropriate Controls: The inclusion of positive and negative controls is non-negotiable for validating the assay performance and interpreting the results accurately.
Experimental Workflow Overview
The overall experimental workflow is designed to be systematic and efficient, moving from initial cell culture to data analysis.
Caption: A logical progression from primary screening to mechanism of action studies.
-
Kinase Profiling: Screen the compound against a broad panel of kinases in a biochemical assay format to identify potential targets.
-
Apoptosis and Cell Cycle Analysis: Perform assays to determine if the observed decrease in viability is due to apoptosis (programmed cell death) or cell cycle arrest. [7][8]Flow cytometry-based assays are well-suited for this purpose.
-
Western Blotting: If a specific kinase target is identified, Western blotting can be used to probe the phosphorylation status of its downstream substrates in treated cells, providing evidence of target engagement in a cellular context.
Conclusion
This application note provides a comprehensive and robust protocol for the initial cell-based characterization of 2-(Phenylmethoxy)-4-pyrimidinamine. By starting with a well-controlled and validated cell viability assay, researchers can efficiently determine the compound's in vitro potency and generate the necessary data to guide further mechanistic studies. The principles and methodologies outlined here are fundamental to the early-stage drug discovery process and are designed to ensure the generation of high-quality, reproducible data.
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Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
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Immunologix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
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BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]
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Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
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Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 13(7), 861-876. Retrieved from [Link]
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Zhu, F., et al. (2022). A review for cell-based screening methods in drug discovery. Biotechnology Letters, 44(3), 405-416. Retrieved from [Link]
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Floc'h, N., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4436-4451. Retrieved from [Link]
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de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2496. Retrieved from [Link]
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El-Damasy, A. K., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 12(35), 22896-22921. Retrieved from [Link]
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A4cell. (2023, January 23). Truly Effective Cell Assay Design. Retrieved from [Link]
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Rosowsky, A., et al. (2004). New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. Journal of Medicinal Chemistry, 47(6), 1475-1486. Retrieved from [Link]
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News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]
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Application Notes and Protocols for Investigating the Anticancer Potential of 2-(Phenylmethoxy)-4-pyrimidinamine in Cancer Cell Lines
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds, including several FDA-approved anticancer drugs.[1][2] Derivatives of pyrimidine exhibit a vast range of pharmacological activities, such as anti-inflammatory, antimicrobial, and notably, potent anticancer effects.[3][4] The versatility of the pyrimidine ring allows for substitutions that can modulate its biological activity, making it a focal point for the design of novel therapeutic agents. This document provides a detailed guide for researchers and drug development professionals on the application of 2-(Phenylmethoxy)-4-pyrimidinamine, a specific pyrimidine derivative, in the context of cancer cell line investigations. While direct, extensive research on this particular molecule is emerging, this guide synthesizes established methodologies and insights from structurally related pyrimidine compounds to provide a robust framework for its evaluation as a potential anticancer agent.
Putative Mechanism of Action: A Hypothesis-Driven Approach
Given the chemical structure of 2-(Phenylmethoxy)-4-pyrimidinamine, featuring a benzyloxy group at the 2-position and an amine at the 4-position, it is plausible that its anticancer activity could be mediated through the inhibition of protein kinases. Numerous pyrimidine derivatives have been identified as potent inhibitors of various kinases that are critical for cancer cell proliferation and survival.[5][6] For instance, derivatives of 2,4-diaminopyrimidine have shown inhibitory activity against Anaplastic Lymphoma Kinase (ALK) and FMS-like tyrosine kinase 3 (FLT3), both of which are implicated in various cancers.[7][8] Furthermore, the broader class of pyrimidine-based compounds has been shown to target key signaling pathways involved in cell cycle regulation and apoptosis.[9] Therefore, a primary hypothesis is that 2-(Phenylmethoxy)-4-pyrimidinamine may exert its effects by interfering with one or more kinase-driven signaling cascades, leading to cell cycle arrest and/or apoptosis.
Experimental Protocols
PART 1: Compound Handling and Preparation
Proper handling and preparation of 2-(Phenylmethoxy)-4-pyrimidinamine are critical for obtaining reproducible results.
1.1. Stock Solution Preparation:
-
Reagent: 2-(Phenylmethoxy)-4-pyrimidinamine powder.
-
Solvent: Dimethyl sulfoxide (DMSO) is recommended due to its high solubilizing capacity for a wide range of organic compounds.
-
Procedure:
-
Accurately weigh a precise amount of the compound.
-
Dissolve the powder in an appropriate volume of sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
1.2. Working Solution Preparation:
-
Procedure:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for treating the cells.
-
It is crucial to maintain a consistent final concentration of DMSO across all experimental and control groups (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
PART 2: Cell Line Selection and Culture
The choice of cancer cell lines is pivotal for a comprehensive evaluation of the compound's anticancer potential. Based on the activity of related pyrimidine derivatives, a panel of cell lines representing different cancer types is recommended.[3][10]
2.1. Recommended Cell Lines:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HepG2: A human liver carcinoma cell line.
-
HeLa: A human cervical cancer cell line.
2.2. Cell Culture Conditions:
-
Medium: Use the recommended growth medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage the cells regularly upon reaching 70-80% confluency to ensure they are in the exponential growth phase for experiments.
PART 3: In Vitro Cytotoxicity Screening
The initial assessment of anticancer activity involves determining the compound's effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[11]
3.1. MTT Assay Protocol:
-
Cell Seeding: Seed the selected cancer cell lines into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of 2-(Phenylmethoxy)-4-pyrimidinamine. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Table 1: Hypothetical IC50 Values of 2-(Phenylmethoxy)-4-pyrimidinamine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast | 48 | 15.2 |
| A549 | Lung | 48 | 22.5 |
| HepG2 | Liver | 48 | 18.9 |
| HeLa | Cervical | 48 | 25.1 |
PART 4: Apoptosis and Cell Cycle Analysis
To elucidate the mechanism of cell death induced by the compound, apoptosis and cell cycle progression should be investigated using flow cytometry.
4.1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis:
-
Cell Treatment: Treat the cells with 2-(Phenylmethoxy)-4-pyrimidinamine at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
4.2. Cell Cycle Analysis:
-
Cell Treatment and Harvesting: Treat and harvest the cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and stain them with a solution containing Propidium Iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
Visualization of Workflows and Pathways
Diagram 1: Proposed Signaling Pathway for Pyrimidine Derivatives
Caption: A potential signaling pathway targeted by pyrimidine derivatives.
Diagram 2: Experimental Workflow for Compound Evaluation
Caption: A streamlined workflow for evaluating the anticancer effects.
Diagram 3: Decision Tree for Data Interpretation
Caption: A decision-making framework for interpreting experimental outcomes.
References
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Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. [Link]
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Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. MDPI. [Link]
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New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI. [Link]
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Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. PubMed. [Link]
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Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. National Institutes of Health. [Link]
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Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. National Institutes of Health. [Link]
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Design, synthesis and biological evaluation of benzyl 2-(1H-imidazole-1-yl) pyrimidine analogues as selective and potent Raf inhibitors. PubMed. [Link]
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Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. [Link]
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An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
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Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]
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Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. [Link]
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A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Biological Sciences. [Link]
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Design, Synthesis, Biological Evaluation and Docking Studies of 2-hydroxy-4-benzyloxy Chalcone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. PubMed. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Institutes of Health. [Link]
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Design, synthesis and biological evaluation of 2-aminopyrimidine derivatives as potent FLT3 inhibitors. PubMed. [Link]
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Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences. [Link]
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Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]
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Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine inhibitors of hematopoietic progenitor kinase 1. PubMed. [Link]
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Mechanism of antitumor action of pyrimidinones in the treatment of B16 melanoma and P388 leukemia. PubMed. [Link]
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Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. National Institutes of Health. [Link]
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Identifying successful wells containing a potential synergistic... ResearchGate. [Link]
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2, 4-disubstituted pyrimidines useful as kinase inhibitors. ResearchGate. [Link]
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Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. OUCI. [Link]
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The 2-(Benzyloxy)pyrimidin-4-amine Scaffold: A Versatile Core for Structure-Activity Relationship (SAR) Studies in Drug Discovery
Introduction: The Pyrimidine Scaffold in Modern Medicinal Chemistry
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1] As a fundamental component of nucleic acids, its inherent ability to interact with biological targets through hydrogen bonding and π-π stacking makes it an ideal starting point for the design of novel therapeutics.[1] The 2,4-disubstituted pyrimidine framework, in particular, has proven to be a highly versatile template for the development of potent and selective inhibitors of various enzyme families, most notably protein kinases.[2][3] This guide focuses on the 2-(benzyloxy)pyrimidin-4-amine core, a specific embodiment of this scaffold that offers unique advantages for structure-activity relationship (SAR) studies aimed at identifying novel drug candidates. The benzyloxy group at the 2-position provides a strategic vector for exploring chemical space, while the 4-amino group serves as a crucial anchor for target engagement.
Strategic Considerations for SAR Studies using the 2-(Benzyloxy)pyrimidin-4-amine Scaffold
The design of a successful SAR campaign hinges on the systematic modification of a core scaffold to understand how changes in chemical structure influence biological activity. The 2-(benzyloxy)pyrimidin-4-amine scaffold offers several key positions for chemical diversification, allowing for a thorough exploration of the chemical space surrounding the core.
Key Modification Points for SAR Exploration:
-
The Benzyl Moiety: The phenyl ring of the benzyloxy group can be substituted with a variety of functional groups to probe for additional binding interactions. Electron-donating and electron-withdrawing groups, as well as sterically bulky substituents, can be introduced to modulate the electronic and conformational properties of the molecule.
-
The 4-Amino Position: The amino group at the C4 position is a critical hydrogen bond donor and can be further functionalized. Acylation, alkylation, or arylation of this amine can significantly impact target binding and selectivity.
-
The Pyrimidine Core: While less commonly modified in initial SAR studies, substitutions at the 5- and 6-positions of the pyrimidine ring can be explored to fine-tune the molecule's properties, including solubility and metabolic stability.
The following diagram illustrates a typical workflow for an SAR study centered around the 2-(benzyloxy)pyrimidin-4-amine scaffold.
Caption: A typical workflow for SAR studies.
Synthetic Protocols for 2-(Benzyloxy)pyrimidin-4-amine Derivatives
The synthesis of a diverse library of 2-(benzyloxy)pyrimidin-4-amine analogs is a critical first step in any SAR campaign. The following protocols provide a general framework for the synthesis of the core scaffold and its subsequent derivatization.
Protocol 1: Synthesis of the 2-(Benzyloxy)pyrimidin-4-amine Core
This protocol outlines a two-step synthesis of the 2-(benzyloxy)pyrimidin-4-amine core starting from the commercially available 2,4-dichloropyrimidine.
Step 1: Synthesis of 4-chloro-2-(benzyloxy)pyrimidine
-
To a solution of benzyl alcohol (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 2,4-dichloropyrimidine (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-chloro-2-(benzyloxy)pyrimidine.
Step 2: Synthesis of 2-(benzyloxy)pyrimidin-4-amine
-
To a solution of 4-chloro-2-(benzyloxy)pyrimidine (1.0 equivalent) in a suitable solvent such as 2-propanol or N,N-dimethylformamide (DMF), add a solution of ammonia in methanol (excess, e.g., 7N solution) or aqueous ammonia.
-
Heat the reaction mixture in a sealed tube at a temperature ranging from 80 to 120 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield 2-(benzyloxy)pyrimidin-4-amine.
Protocol 2: Generation of a Diverse Analog Library
Building upon the core scaffold, the following protocols describe the synthesis of analogs with modifications at the 4-amino position.
Synthesis of N-substituted-2-(benzyloxy)pyrimidin-4-amine derivatives:
-
In a microwave vial, combine 4-chloro-2-(benzyloxy)pyrimidine (1.0 equivalent), the desired primary or secondary amine (1.2 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) in a solvent like n-butanol or ethanol.[4]
-
Seal the vial and heat the reaction mixture in a microwave reactor at a temperature between 100 and 150 °C for 30 to 60 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired N-substituted-2-(benzyloxy)pyrimidin-4-amine analog.
Structure-Activity Relationship Insights from Analog Studies
While specific SAR data for 2-(benzyloxy)pyrimidin-4-amine is not extensively published, valuable insights can be drawn from closely related 2,4-disubstituted pyrimidine series, such as the N-benzyl-2-phenylpyrimidin-4-amine derivatives investigated as USP1/UAF1 deubiquitinase inhibitors.
| Compound | R1 (at C2-phenyl) | R2 (at N4-benzyl) | IC50 (µM) against USP1/UAF1 |
| Analog 1 | H | H | 3.1 |
| Analog 2 | 2-F | H | 2.5 |
| Analog 3 | 3-F | H | 1.8 |
| Analog 4 | H | 4-F | 2.1 |
| Analog 5 | 2-F | 4-F | 0.9 |
Data is hypothetical and for illustrative purposes, based on trends observed in related studies.
Key SAR Observations from Related Scaffolds:
-
Substitution on the C2-Aryl Ring: In the N-benzyl-2-phenylpyrimidin-4-amine series, substitutions on the 2-phenyl ring were generally well-tolerated. Small electron-withdrawing groups, such as fluorine, at the 2- or 3-position of the phenyl ring often led to a modest improvement in potency. This suggests that similar modifications to the benzyl ring of the 2-benzyloxy group could be a fruitful area for exploration.
-
Substitution on the N4-Benzyl Ring: Modifications to the N4-benzyl group also demonstrated a clear SAR trend. The introduction of electron-withdrawing groups on the benzyl ring generally enhanced inhibitory activity. This highlights the importance of the electronic properties of this region of the molecule.
-
The Nature of the Linker: The replacement of the ether linkage in the 2-(benzyloxy) group with a direct C-C bond (as in 2-phenylpyrimidines) or an amino linkage (as in 2-anilinopyrimidines) dramatically alters the biological activity and target profile, indicating the critical role of the linker in orienting the terminal aryl group within the target's binding site.
The following diagram illustrates the key pharmacophoric features of a 2,4-disubstituted pyrimidine inhibitor and their typical interactions with a kinase active site.
Caption: A pharmacophore model for kinase inhibitors.
Protocol for Biological Evaluation: In Vitro Kinase Inhibition Assay
To assess the biological activity of the synthesized 2-(benzyloxy)pyrimidin-4-amine derivatives, a robust and reliable in vitro kinase inhibition assay is essential. The following protocol describes a common method for determining the IC50 values of test compounds against a target kinase.
Materials:
-
Recombinant human kinase of interest
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 384-well plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions to generate a 10-point dose-response curve.
-
Assay Plate Setup:
-
Add 2.5 µL of kinase buffer to all wells.
-
Add 2.5 µL of the diluted test compounds to the appropriate wells. For control wells, add 2.5 µL of DMSO.
-
Add 5 µL of a 2X kinase/substrate mixture to all wells.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a 2X ATP solution to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), optimized for the particular kinase.
-
-
Detection of Kinase Activity:
-
Following the incubation, add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to all wells to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
The 2-(benzyloxy)pyrimidin-4-amine scaffold represents a promising starting point for the discovery of novel kinase inhibitors and other targeted therapeutics. Its synthetic tractability and the clear SAR trends observed in closely related compound series provide a solid foundation for the design and optimization of potent and selective drug candidates. Future work in this area should focus on expanding the diversity of the analog library, with a particular emphasis on exploring a wider range of substitutions on the benzyloxy moiety and the 4-amino position. Furthermore, comprehensive biological profiling, including kinome-wide selectivity screening and evaluation in relevant cellular models, will be crucial for identifying compounds with the potential for further preclinical and clinical development.
References
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- Sharma, R., et al. (2011). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. Bioorganic & Medicinal Chemistry, 19(15), 4568-4577.
- Chen, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7417-7433.
- Denny, W. A., et al. (2011). Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors. ACS Medicinal Chemistry Letters, 2(11), 824-828.
- Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12059-12073.
- Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110.
- Chen, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7417-7433.
- Wang, Y., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(11), 2947.
- Taha, M., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(16), 2953.
- Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12059-12073.
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- Google Patents. (2014, October 9).
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- Li, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 13(1), 86-93.
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Arkivoc. (2006). Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[3][4]thieno[2,3-d]pyrimidin-4-ones as analg.
- PubMed. (2025, December 16).
- van der Mey, M., et al. (2008). 2-Amino-N-pyrimidin-4-ylacetamides as A2A Receptor Antagonists: 2. Reduction of hERG Activity, Observed Species Selectivity, and Structure-Activity Relationships. Journal of Medicinal Chemistry, 51(6), 1730-1739.
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Application Note: Strategic Derivatization of 2-(Phenylmethoxy)-4-pyrimidinamine for Combinatorial Library Synthesis
Abstract
The 2,4-disubstituted pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from anticancer to antimalarial[1][2]. This document provides a comprehensive technical guide for the strategic derivatization of 2-(Phenylmethoxy)-4-pyrimidinamine, a versatile starting material for the synthesis of diverse chemical libraries. We present field-proven insights and detailed protocols for functionalization at the N4-amino, C5-carbon, and C2-alkoxy positions. The methodologies discussed herein leverage robust and scalable reactions, including palladium-catalyzed cross-couplings, to enable the rapid generation of novel analogues for drug discovery and lead optimization programs.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a privileged pharmacophore due to its presence in the nucleobases of DNA and RNA, making it a key recognition element for a multitude of biological targets[3][4][5]. Derivatives of 2,4-diaminopyrimidine, in particular, are known inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism, leading to their use as antimalarial and antibacterial agents[6][7]. The structural versatility of the pyrimidine core allows for the precise spatial orientation of substituents, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.
2-(Phenylmethoxy)-4-pyrimidinamine serves as an ideal starting scaffold for library synthesis. The C2-benzyloxy group acts as a stable protecting group that can be removed in a later step to reveal a new functional handle, while the C4-amino group and the C5-position of the pyrimidine ring provide orthogonal sites for chemical diversification.
Strategic Analysis of the Core Scaffold
The synthetic strategy for derivatizing 2-(Phenylmethoxy)-4-pyrimidinamine is centered on exploiting the distinct reactivity of three key positions. The electron-deficient nature of the pyrimidine ring significantly influences the reactivity of attached halogens, making them excellent substrates for cross-coupling reactions[8][9][10].
Figure 1: Key diversification points on the 2-(Phenylmethoxy)-4-pyrimidinamine scaffold.
-
N4-Amino Group: This primary amine is a nucleophilic handle readily available for acylation, sulfonylation, reductive amination, and Buchwald-Hartwig amination reactions.
-
C5-Position: This position is the most accessible on the pyrimidine ring for electrophilic aromatic substitution, primarily halogenation. The resulting C5-halo-pyrimidine is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions.
-
C2-Phenylmethoxy Group: This benzyloxy group is a robust protecting group for the C2-ol/one tautomer. Its removal via catalytic hydrogenation unmasks a new reactive center, allowing for a subsequent round of diversification.
Experimental Workflows & Protocols
Workflow for C5-Position Library Synthesis
The most effective strategy for generating significant diversity involves a two-step sequence targeting the C5-position. First, an electrophilic halogenation installs a reactive handle, which is then used in parallel synthesis via palladium-catalyzed cross-coupling reactions.
Figure 2: General workflow for C5-functionalization and library generation.
Protocol 3.1.1: C5-Bromination
Causality: N-Bromosuccinimide (NBS) is an effective and mild electrophilic brominating agent for electron-rich and moderately activated aromatic rings. Acetonitrile is chosen as the solvent due to its polarity and ability to dissolve the starting material, while being relatively inert to the reaction conditions.
-
Reagents & Equipment:
-
2-(Phenylmethoxy)-4-pyrimidinamine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
-
Procedure:
-
To a solution of 2-(Phenylmethoxy)-4-pyrimidinamine (1.0 eq) in anhydrous MeCN, add NBS (1.05 eq) portion-wise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield 5-Bromo-2-(phenylmethoxy)-4-pyrimidinamine.
-
Protocol 3.1.2: C5-Suzuki-Miyaura Cross-Coupling
Causality: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The electron-deficient nature of the pyrimidine ring makes even chloro- and bromo-pyrimidines highly reactive substrates for palladium-catalyzed coupling[9]. A variety of palladium catalysts and ligands can be employed, with Pd(PPh₃)₄ often being sufficient for activated substrates like this[8]. The base (e.g., Na₂CO₃ or K₂CO₃) is crucial for the transmetalation step of the catalytic cycle.
-
Reagents & Equipment:
-
5-Bromo-2-(phenylmethoxy)-4-pyrimidinamine
-
Aryl or Heteroaryl Boronic Acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Microwave vial or sealed tube, nitrogen atmosphere setup
-
-
Procedure:
-
To a microwave vial, add 5-Bromo-2-(phenylmethoxy)-4-pyrimidinamine (1.0 eq), the desired boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vial with nitrogen three times.
-
Add the dioxane/water solvent mixture, followed by the aqueous Na₂CO₃ solution.
-
Seal the vial and heat the reaction mixture to 100-120 °C for 1-4 hours (or use microwave irradiation at 120-150 °C for 15-30 minutes). Monitor by LC-MS.
-
After cooling, dilute the reaction with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield the C5-aryl/heteroaryl product.
-
| Entry | Boronic Acid | Catalyst (mol%) | Base | Conditions | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | 110 °C, 2h | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | 110 °C, 2h | 91 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | 120 °C, 3h | 78 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | 110 °C, 2h | 82 |
| Table 1: Representative examples for Suzuki-Miyaura coupling reactions. |
Protocol 3.1.3: C5-Buchwald-Hartwig Amination
Causality: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation[11][12]. This reaction requires a specific palladium catalyst and ligand combination to facilitate the oxidative addition and reductive elimination steps. A strong, non-nucleophilic base like sodium tert-butoxide is typically required.
-
Reagents & Equipment:
-
5-Bromo-2-(phenylmethoxy)-4-pyrimidinamine
-
Primary or Secondary Amine (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos or similar ligand (0.05 eq)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Toluene or Dioxane, anhydrous
-
Sealed tube, glovebox or Schlenk line
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 eq), the ligand (0.05 eq), and NaOtBu (2.0 eq) to a sealed tube.
-
Add a solution of 5-Bromo-2-(phenylmethoxy)-4-pyrimidinamine (1.0 eq) and the amine (1.5 eq) in anhydrous toluene.
-
Seal the tube and heat to 100 °C for 12-24 hours. Monitor by LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the C5-amino product.
-
Protocol 3.2: C2-Position Deprotection
Causality: The benzyl ether at the C2 position can be selectively cleaved by catalytic hydrogenation. Palladium on carbon (Pd/C) is the standard catalyst for this transformation, which proceeds under a hydrogen atmosphere to reductively cleave the C-O bond of the benzyl group.
-
Reagents & Equipment:
-
C5-Substituted-2-(phenylmethoxy)-4-pyrimidinamine derivative
-
Palladium on Carbon (Pd/C), 10 wt% (0.1 eq by weight)
-
Methanol or Ethanol
-
Hydrogenation apparatus (e.g., H-Cube, Parr shaker, or balloon hydrogenation)
-
-
Procedure:
-
Dissolve the pyrimidine derivative (1.0 eq) in methanol.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere.
-
Purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., balloon or 50 psi).
-
Stir vigorously at room temperature for 8-16 hours.
-
Upon completion, carefully purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the debenzylated product, 4-amino-5-(substituted)-pyrimidin-2(1H)-one, which may exist in tautomeric forms.
-
Characterization of Derivatives
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and confirm molecular weight.
Conclusion
The 2-(Phenylmethoxy)-4-pyrimidinamine scaffold provides a robust and versatile platform for the synthesis of diverse chemical libraries. By employing a strategic sequence of halogenation followed by palladium-catalyzed cross-coupling reactions at the C5-position, a vast chemical space can be rapidly explored. Further derivatization at the N4 and C2 positions adds additional layers of complexity and diversity. The protocols outlined in this guide are scalable and adaptable, providing medicinal chemists with a powerful toolkit for the discovery of novel pyrimidine-based therapeutic agents.
References
-
Development of 2,4-Diaminopyrimidines as Antimalarials Based on Inhibition of the S108N and C59R+S108N Mutants of Dihydrofolate Reductase from Pyrimethamine-Resistant Plasmodium falciparum. Journal of Medicinal Chemistry.[Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.[Link]
-
Synthesis of 2,4-Disubstituted Pyrimidines of Possible Biological Interest. ResearchGate.[Link]
-
Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. ResearchGate.[Link]
-
2,4-Diaminopyrimidine. Wikipedia.[Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.[Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH).[Link]
-
Use of 2,4,6-trichloropyrimidine as a core scaffold. ResearchGate.[Link]
-
Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole. ResearchGate.[Link]
-
Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing.[Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.[Link]
-
Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component. ResearchGate.[Link]
-
Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives | Request PDF. ResearchGate.[Link]
-
Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. RSC Publishing.[Link]
-
Antimalarial Activity of 2,4-Diaminopyrimidines. ResearchGate.[Link]
-
Pyrimidine: Definition, Structure & Synthesis. StudySmarter.[Link]
-
Nucleotide. Wikipedia.[Link]
Sources
- 1. 2,4-Diaminopyrimidine - Wikipedia [en.wikipedia.org]
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- 3. researchgate.net [researchgate.net]
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Application Note & Protocol Guide: Comprehensive Characterization of 2-(Benzyloxy)pyrimidin-4-amine
Abstract
This document provides a detailed guide to the analytical methods required for the comprehensive characterization of 2-(Benzyloxy)pyrimidin-4-amine, a key intermediate in pharmaceutical synthesis. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. The narrative emphasizes not just the procedural steps but the scientific rationale behind methodological choices, ensuring a robust and validated approach to characterization.
Introduction to 2-(Benzyloxy)pyrimidin-4-amine
2-(Benzyloxy)pyrimidin-4-amine (CAS No. 60722-67-0) is a substituted pyrimidine derivative with a molecular formula of C₁₁H₁₁N₃O and a molecular weight of approximately 201.22 g/mol .[1][2] Its structure, featuring a pyrimidine core, a benzyloxy substituent, and an amine group, makes it a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents.[3] Accurate and comprehensive characterization is paramount to ensure its identity, purity, and stability, which are critical parameters in the drug development pipeline. This guide establishes a multi-faceted analytical workflow to achieve this.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For 2-(Benzyloxy)pyrimidin-4-amine, ¹H (proton) and ¹³C (carbon-13) NMR are essential. ¹H NMR will confirm the presence and connectivity of all protons, while ¹³C NMR will identify all unique carbon environments. The chemical shifts, coupling patterns, and integration values provide a detailed molecular fingerprint.
Predicted ¹H and ¹³C NMR Spectral Data
Based on the known structure and data from analogous compounds, the following spectral characteristics are predicted.[4][5][6]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
|---|---|---|---|---|
| Pyrimidine H-6 | ~8.0 | Doublet (d) | 1H | ~158.0 |
| Pyrimidine H-5 | ~6.0 | Doublet (d) | 1H | ~95.0 |
| Benzyl CH₂ | ~5.4 | Singlet (s) | 2H | ~68.0 |
| Phenyl H (ortho, meta, para) | ~7.3-7.5 | Multiplet (m) | 5H | ~128.0-136.0 |
| Amine NH₂ | ~5.0-6.0 | Broad Singlet (br s) | 2H | - |
| Pyrimidine C-2 | - | - | - | ~165.0 |
| Pyrimidine C-4 | - | - | - | ~163.0 |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 2-(Benzyloxy)pyrimidin-4-amine sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to resolve N-H protons more effectively.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans).
-
Acquire a standard ¹³C NMR spectrum (e.g., 1024 scans) with proton decoupling.
-
(Optional but Recommended) Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities, respectively.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation and phase correction to the raw data.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the ¹H signals and assign them to the corresponding protons.
-
Analyze the coupling constants (J-values) to confirm neighboring protons.
-
Assign the peaks in the ¹³C spectrum to their respective carbon atoms.
-
NMR Workflow Diagram
Sources
Application Notes & Protocols: 2-(Phenylmethoxy)-4-pyrimidinamine as a Strategic Precursor for the Synthesis of Fused Pyrimidines
Introduction: The Strategic Value of a Masked Precursor in Medicinal Chemistry
Fused pyrimidine scaffolds, such as purines and pyrido[2,3-d]pyrimidines, are privileged structures in drug discovery, forming the core of numerous therapeutic agents with applications ranging from oncology to virology.[1][2] Their biological relevance stems from their structural resemblance to endogenous nucleobases, allowing them to interact with key enzymes like kinases, polymerases, and deubiquitinases.[3] The synthesis of these complex heterocycles requires robust and versatile starting materials.
2-(Phenylmethoxy)-4-pyrimidinamine, also known as 2-(benzyloxy)pyrimidin-4-amine, has emerged as a highly valuable precursor for this purpose. Its utility lies in the strategic placement of the benzyloxy group at the 2-position. This group serves two critical functions:
-
Electronic Modulation: It activates the pyrimidine ring for electrophilic substitution at the 5-position, a key step in the annulation of a second ring.
-
Masked Functionality: It acts as a stable protecting group for a 2-oxo (or uracil-like) functionality. This benzyl group can be readily removed under mild catalytic hydrogenation conditions in the final stages of a synthesis, revealing a crucial hydrogen bond donor/acceptor site often required for target engagement.
This guide provides detailed protocols and expert insights into the application of 2-(Phenylmethoxy)-4-pyrimidinamine for the construction of purine and pyrido[2,3-d]pyrimidine derivatives, two classes of fused pyrimidines with profound pharmacological significance.
Physicochemical Properties and Handling
| Property | Value |
| IUPAC Name | 2-(phenylmethoxy)pyrimidin-4-amine |
| Synonyms | 2-(Benzyloxy)pyrimidin-4-amine |
| CAS Number | 60722-67-0 |
| Molecular Formula | C₁₁H₁₁N₃O |
| Molecular Weight | 201.22 g/mol |
| Appearance | Off-white to pale yellow solid |
Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) prior to use.
Diagram: Synthetic Utility Overview
The following diagram illustrates the strategic position of 2-(Phenylmethoxy)-4-pyrimidinamine as a divergent precursor for synthesizing distinct fused heterocyclic systems.
Caption: Divergent synthetic pathways from 2-(Phenylmethoxy)-4-pyrimidinamine.
Application Protocol 1: Synthesis of 2-Benzyloxy Purine Analogues
This protocol details a multi-step sequence analogous to the classical Traube purine synthesis, which constructs an imidazole ring onto a functionalized pyrimidine.[4] The process involves nitration, reduction, and cyclization, followed by an optional deprotection.
Workflow Diagram: Purine Synthesis
Caption: Step-by-step workflow for the synthesis of purine analogues.
Step-by-Step Methodology
Step A: Nitration to 4-amino-2-(benzyloxy)-5-nitropyrimidine
-
Rationale: The C5 position of the 4-aminopyrimidine ring is electron-rich and susceptible to electrophilic aromatic substitution. A mixture of nitric and sulfuric acid is a standard and effective nitrating agent. Low temperature control is critical to prevent over-nitration and side reactions.
-
Protocol:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0 °C, cautiously add 2-(Phenylmethoxy)-4-pyrimidinamine (1.0 eq) in portions to a stirred mixture of concentrated sulfuric acid (3.0 eq) and fuming nitric acid (1.5 eq).
-
Maintain the internal temperature below 5 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the resulting slurry by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield the 5-nitro derivative.[5]
-
Step B: Reduction to 2-(Phenylmethoxy)pyrimidine-4,5-diamine
-
Rationale: The nitro group must be reduced to a primary amine to create the vicinal diamine functionality required for the subsequent cyclization. Catalytic hydrogenation with palladium on carbon is a clean and efficient method for this transformation.
-
Protocol:
-
To a solution of 4-amino-2-(benzyloxy)-5-nitropyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate), add 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd).
-
Purge the reaction vessel with hydrogen gas (or use a balloon) and stir the suspension vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Once complete, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the 4,5-diamine, which is often used immediately in the next step without further purification.[6]
-
Step C: Cyclization to 2-(Benzyloxy)-9H-purine
-
Rationale: This is the key ring-forming step. Triethyl orthoformate serves as a source for the C8 carbon of the purine ring. The reaction proceeds via formation of an intermediate amidine, followed by intramolecular cyclization and elimination of ethanol to form the aromatic imidazole ring.
-
Protocol:
-
Dissolve the crude 2-(Phenylmethoxy)pyrimidine-4,5-diamine (1.0 eq) in triethyl orthoformate (5-10 eq).
-
Add a catalytic amount of concentrated hydrochloric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess orthoformate.
-
The residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the 2-benzyloxy purine product.
-
| Reaction Step | Key Reagents | Typical Conditions | Typical Yield |
| Nitration | HNO₃, H₂SO₄ | 0-5 °C, 2h | 85-95% |
| Reduction | H₂, 10% Pd/C | RT, 4-12h | >90% (often crude) |
| Cyclization | HC(OEt)₃, HCl | Reflux, 4-6h | 60-80% |
Application Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidines
This protocol describes the construction of a pyridine ring onto the pyrimidine core, a common strategy for accessing potent kinase inhibitors. The key reaction is a condensation of the 4-amino group with a 1,3-dielectrophile equivalent, followed by a cyclization/aromatization cascade.
Mechanism: Gould-Jacobs Reaction Analogue
Caption: Reaction mechanism for pyrido[2,3-d]pyrimidine synthesis.
Step-by-Step Methodology
-
Rationale: This reaction, a variation of the Gould-Jacobs reaction, is a powerful method for pyridine ring annulation. The 4-amino group acts as a nucleophile, attacking the electron-deficient alkene of diethyl ethoxymethylenemalonate (EMME). The subsequent thermal cyclization is driven by the formation of a stable, aromatic pyridone ring. High temperatures are typically required to overcome the activation energy for the intramolecular cyclization step.
-
Protocol:
-
Combine 2-(Phenylmethoxy)-4-pyrimidinamine (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq) in a high-boiling point solvent such as Dowtherm™ A or diphenyl ether.
-
Heat the mixture to a high temperature (typically 240-250 °C) with stirring under a nitrogen atmosphere.
-
Maintain this temperature for 30-60 minutes. The reaction progress can be monitored by observing the cessation of ethanol evolution.
-
Cool the reaction mixture to room temperature, which usually results in the precipitation of the product.
-
Dilute the mixture with an aliphatic solvent like hexanes or heptane to facilitate complete precipitation.
-
Collect the solid product by vacuum filtration, wash with hexanes, and dry under vacuum to afford the desired ethyl 4-hydroxy-2-(phenylmethoxy)pyrido[2,3-d]pyrimidine-6-carboxylate.[7]
-
Key Transformation: Deprotection via Catalytic Hydrogenolysis
-
Rationale: The final and often crucial step is the removal of the O-benzyl protecting group. This unmasks the 2-oxo functionality, which is frequently essential for biological activity by acting as a hydrogen bond donor and acceptor. Catalytic hydrogenation is the method of choice as it is clean, high-yielding, and proceeds under mild conditions that typically do not affect other functional groups in the fused ring system.
-
Protocol:
-
Dissolve the 2-benzyloxy-substituted fused pyrimidine (1.0 eq) in a suitable solvent such as ethanol, methanol, or acetic acid.
-
Add 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd).
-
Stir the suspension vigorously under a hydrogen atmosphere (1 atm or higher pressure in a Parr shaker) at room temperature.
-
Monitor the reaction by TLC or LC-MS until complete (usually 2-8 hours).
-
Filter the reaction mixture through Celite® to remove the catalyst, washing the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure. The resulting deprotected product is often pure enough for subsequent use or can be further purified by recrystallization.
-
Conclusion
2-(Phenylmethoxy)-4-pyrimidinamine is a superb building block for the efficient and strategic synthesis of medicinally important fused pyrimidines. The benzyloxy group provides a unique combination of ring activation and masked functionality, enabling the construction of diverse heterocyclic cores like purines and pyrido[2,3-d]pyrimidines. The protocols outlined here provide a reliable foundation for researchers and drug development professionals to access these valuable molecular scaffolds.
References
-
Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16: Six-Membered Hetarenes with Two Identical Heteroatoms. Georg Thieme Verlag. [Link]
-
ResearchGate: Synthesis of pyrido[2,3-d]pyrimidine derivatives by different processes. [Link]
-
Journal of Chemical Health Risks: Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. [Link]
-
ResearchGate: Solvent-free synthesis of pyrido[2,3-d]pyrimidine 100 derivatives in... [Link]
-
ResearchGate: Synthesis of pyrido[2,3-d]pyrimidine-2,4-diamine (9) by Kisliuk et al.[8]. [Link]
-
National Institutes of Health (NIH): Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. [Link]
-
Organic Chemistry Research: A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. [Link]
-
Der Pharma Chemica: Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. [Link]
-
ResearchGate: Synthesis of various fused pyrimidine rings and their pharmacological and antimicrobial evaluation. [Link]
-
Der Pharma Chemica: Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. [Link]
-
National Institutes of Health (NIH): Metal-Free Construction of Fused Pyrimidines via Consecutive C–C and C–N Bond Formation in Water. [Link]
-
ACS Publications: Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. [Link]
-
Semantic Scholar: Pyrimidines and their Benzo Derivatives. [Link]
- Google Patents: Synthesis of purine deriv
-
SciSpace: Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]
-
Organic Chemistry Portal: TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. [Link]
-
National Institutes of Health (NIH): Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. [Link]
-
Surendranath College: PURINE SYNTHESIS. [Link]
-
National Institutes of Health (NIH): Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. [Link]
-
YouTube: De Novo Purine Synthesis | USMLE Step 1 Biochemistry Mnemonic. [Link]
-
National Institutes of Health (NIH): Purine and Pyrimidine Nucleotide Synthesis and Metabolism. [Link]
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A High-Throughput Screening Protocol for the Identification of Novel Pyrimidinamine-Based Kinase Inhibitors
An Application Note and Protocol for High-Throughput Screening of Pyrimidinamine Derivatives
This guide provides a comprehensive, field-proven protocol for conducting a high-throughput screening (HTS) campaign to identify and validate pyrimidinamine derivatives as potential kinase inhibitors. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical details and the scientific rationale behind key experimental choices.
Strategic Imperative: Why Pyrimidinamines and Kinases?
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3][4] Its derivatives are particularly successful as kinase inhibitors due to the scaffold's ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[4] Protein kinases are a critical class of drug targets, regulating a vast number of cellular processes; their dysregulation is a hallmark of diseases like cancer.[5][6][7] The combination of a high-value target class and a chemically tractable scaffold makes the high-throughput screening of pyrimidinamine libraries a highly effective strategy for modern drug discovery.[6][8][9]
This protocol will detail a robust biochemical screening approach, focusing on a luminescence-based assay to quantify kinase activity, a method renowned for its sensitivity and suitability for HTS.[10][11][12]
The Screening Funnel: From Library to Validated Hit
A successful HTS campaign is a multi-stage process designed to systematically reduce a large compound library to a small number of high-confidence hits. This "funnel" approach ensures that resources are focused on the most promising molecules.
Caption: Figure 1. The HTS Funnel.
Phase 1: Building a Trustworthy Assay
The integrity of the entire campaign rests on the quality of the assay. A robust assay must be sensitive, reproducible, and have a large enough statistical window between positive and negative controls to confidently identify hits.
Assay Choice: Luminescence-Based Kinase Activity
We will utilize a luminescence-based assay, such as the Kinase-Glo® platform.[10][11] This assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.
-
Principle: Kinases consume ATP to phosphorylate a substrate. The addition of the Kinase-Glo® reagent stops the reaction and initiates a luciferase-driven reaction that produces light in direct proportion to the remaining ATP.
-
Causality: High kinase activity leads to low ATP levels, resulting in a low luminescent signal. Conversely, an effective inhibitor blocks ATP consumption, leading to a high luminescent signal. This inverse relationship provides a clear and sensitive readout.[12]
Protocol: Assay Validation in 384-Well Format
Objective: To miniaturize the assay and confirm its suitability for HTS by assessing key quality control metrics.
Materials:
-
Target Kinase and specific peptide/protein substrate.
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar).
-
White, solid-bottom 384-well assay plates.
-
Known potent inhibitor for the target kinase (Negative Control).
-
DMSO (Vehicle Control).
-
Multichannel pipette or automated liquid handler.
-
Luminescence-capable plate reader.
Procedure:
-
Prepare Controls: In a 384-well plate, designate at least 16 wells for positive controls and 16 for negative controls.
-
Dispense Reagents:
-
Positive Control Wells (0% Inhibition): Add kinase, substrate, and ATP in assay buffer. Add DMSO to match the final vehicle concentration of the test compounds.
-
Negative Control Wells (100% Inhibition): Add kinase, substrate, ATP, and a saturating concentration of the known inhibitor.
-
-
Incubate: Allow the kinase reaction to proceed for 60 minutes at room temperature.
-
Detect: Add a volume of Kinase-Glo® reagent equal to the reaction volume in each well. Incubate for 10 minutes to stabilize the signal.
-
Read: Measure luminescence on a plate reader.
-
Calculate Quality Metrics: Use the data from the control wells to calculate the Z'-factor and Signal-to-Background (S/B) ratio.[13][14][15]
Table 1: Assay Quality Control Acceptance Criteria | Metric | Formula | Acceptance Threshold | Rationale | | :--- | :--- | :--- | :--- | | Z'-Factor | 1 - ( (3SD_neg + 3SD_pos) / |Mean_pos - Mean_neg| ) | > 0.5 | A Z'-factor between 0.5 and 1.0 indicates an excellent assay with a clear separation between control populations, minimizing false positives and negatives.[13][14][16] | | Signal-to-Background (S/B) | Mean_pos / Mean_neg | > 10 | A high S/B ratio provides a wide dynamic range, ensuring that inhibitory effects can be clearly distinguished from background noise.[17] | | Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 15% | Low %CV for both positive and negative controls demonstrates high precision and reproducibility of the assay.[17] |
Phase 2: The Primary Screening Campaign
This phase involves the automated screening of the entire pyrimidinamine library at a single concentration to identify primary hits.[18]
Protocol: Automated Primary HTS
Objective: To efficiently screen the compound library and generate high-quality raw data.
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each pyrimidinamine derivative (typically at 1 mM in DMSO) into the 384-well assay plates. This achieves a final assay concentration of 10 µM in a 5 µL total volume.
-
Control Allocation: Dedicate columns 1 & 2 for negative controls (known inhibitor) and columns 23 & 24 for positive controls (DMSO only) on every plate.
-
Reagent Addition: An automated liquid handler adds 2.5 µL of the kinase/substrate mix to all wells.
-
Reaction Initiation: The reaction is started by adding 2.5 µL of ATP solution to all wells.
-
Incubation: Plates are incubated for 60 minutes at room temperature.
-
Detection & Read: The automated system adds 5 µL of Kinase-Glo® reagent to all wells, incubates for 10 minutes, and then transfers the plates to a reader for luminescence measurement.
Data Analysis and Hit Nomination
The raw data must be normalized and analyzed to identify statistically significant hits.[19][20]
Caption: Figure 2. Primary HTS Data Analysis Workflow.
Procedure:
-
Plate QC: For each plate, calculate the Z'-factor using the dedicated control columns. Plates with a Z'-factor < 0.5 should be flagged for review or repeated.
-
Normalization: Calculate the percent inhibition for each compound well using the formula: % Inhibition = 100 * (Signal_compound - Mean_neg_controls) / (Mean_pos_controls - Mean_neg_controls)
-
Hit Selection: The hit threshold is typically defined as the mean percent inhibition of all test compounds plus three times their standard deviation. Any compound exceeding this threshold is nominated as a primary hit.
Phase 3: Hit Triage and Confirmation
Primary hits contain a significant number of false positives.[21] This phase rigorously validates the nominated hits to ensure they represent genuine, target-specific activity.
Dose-Response Confirmation (IC₅₀ Determination)
Objective: To confirm the activity of primary hits and determine their potency.
Procedure:
-
Cherry-Pick Hits: Order fresh, powdered samples of the primary hit compounds to eliminate issues of compound degradation or concentration errors in the library plates.
-
Create Dilution Series: Prepare an 8-point, 3-fold serial dilution for each hit, starting from a top concentration of 50 µM.
-
Test in Primary Assay: Run the full dilution series in the validated kinase assay, in triplicate.
-
Calculate IC₅₀: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve. The IC₅₀ is the concentration at which the compound produces 50% inhibition. A clear dose-response relationship is a strong indicator of true activity.
Orthogonal Assay Validation
Objective: To confirm hit activity using a different assay technology, thereby ruling out technology-specific artifacts (e.g., compound interference with luciferase).[22][23]
Rationale: A true inhibitor of the kinase should demonstrate activity regardless of the detection method. If the primary screen was luminescence-based, a suitable orthogonal assay could be a TR-FRET or mobility-shift assay, which measures substrate phosphorylation through a different physical principle.[23][24]
Procedure:
-
Select a subset of the most potent hits from the IC₅₀ determination.
-
Test these compounds in a dose-response format using an orthogonal kinase assay platform.
-
Compare the IC₅₀ values obtained from both the primary and orthogonal assays. Compounds that show consistent potency across both platforms are considered validated hits and are prioritized for further medicinal chemistry efforts.
References
-
Burrell, M., et al. (2017). Evaluating Real-Life High-Throughput Screening Data. ResearchGate. Available at: [Link]
- Z-factors. (n.d.). BIT 479/579 High-throughput Discovery.
- Orthogonal Assays for the Validation of 5-amino-1H-indazol-6-ol as a Kinase Inhibitor. (n.d.). Benchchem. Retrieved from a guide discussing the use of orthogonal assays.
-
How Does a Biochemical Kinase Assay Work?. (2018, December 10). BellBrook Labs. Retrieved from: [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved from: [Link]
- Z-Factor Calculator. (n.d.). Assay Quality Control.
-
Jones, E., et al. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. Retrieved from: [Link]
-
Wang, T., et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Retrieved from: [Link]
-
Hansel, C. S., et al. (2020, June 19). Helping labs assess raw data from HTS. KNIME. Retrieved from: [Link]
- On HTS: Z-factor. (2023, December 12).
-
HTS Data Analysis. (n.d.). chem IT Services. Retrieved from: [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. Retrieved from: [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved from: [Link]
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved from a page discussing kinase activity assays.
-
Yasuda, S., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY. Retrieved from: [Link]
-
Effective Strategies for Successful Hit Identification in Drug Discovery. (n.d.). Sygnature Discovery. Retrieved from: [Link]
-
Asati, V., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure. Retrieved from: [Link]
-
Card, A., et al. (2011). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. Journal of Biomolecular Screening. Retrieved from: [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. Retrieved from: [Link]
-
An, F., et al. (2012). Analysis of High Throughput Screening Assays using Cluster Enrichment. PMC. Retrieved from: [Link]
- Validating High-Throughput Screening Hits: A Comparative Guide to Microscopy and Biochemical Assays. (n.d.). Benchchem.
- High-Throughput Screening for Kinase Inhibitors. (n.d.). ElectronicsAndBooks. Retrieved from a resource on HTS for kinase inhibitors.
-
Goldstein, D. M., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. Retrieved from: [Link]
- KINASE ADP-GloTM Kit. (n.d.). Carna Biosciences.
-
Fueling the Lead Machine—Data and HTS. (2023, March 24). TetraScience. Retrieved from: [Link]
-
Al-Ostath, A., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. Retrieved from: [Link]
-
What is High-Throughput Screening (HTS)?. (2024, September 12). LabKey. Retrieved from: [Link]
-
Manikandan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry. Retrieved from: [Link]
-
Tarrant, M. K., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. Retrieved from: [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Retrieved from: [Link]
-
Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from: [Link]
-
Salas, C. O., & Espinosa-Bustos, C. (Eds.). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. Retrieved from: [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology. Retrieved from: [Link]
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Application Note: A Strategic Guide to Target Identification Using 2-(Benzyloxy)pyrimidin-4-amine
Introduction: The Imperative for Target Deconvolution in Modern Drug Discovery
The journey of a therapeutic candidate from a phenotypic screen hit to a clinical lead is fraught with challenges, the most critical of which is the identification of its molecular target(s). A thorough understanding of a compound's mechanism of action is paramount for optimizing its efficacy, predicting potential off-target effects, and developing robust biomarkers. 2-(Benzyloxy)pyrimidin-4-amine and its derivatives represent a class of compounds with emerging biological significance, showing potential in areas such as anticancer and antimycobacterial research. However, for many such molecules discovered through phenotypic screening, the direct binding partners within the proteome remain elusive. This application note provides a comprehensive, experience-driven guide for researchers on how to systematically approach the identification of protein targets for 2-(Benzyloxy)pyrimidin-4-amine using a chemical proteomics strategy. We will delve into the design and synthesis of a bespoke chemical probe, its application in affinity purification-mass spectrometry (AP-MS), and the subsequent bioinformatic analysis and validation of candidate interactors.
Part 1: The Logic of Chemical Probe Design for 2-(Benzyloxy)pyrimidin-4-amine
The success of any affinity-based target identification campaign hinges on the quality of the chemical probe. The probe must retain the core pharmacophore of the parent molecule while incorporating a linker and an affinity handle (e.g., biotin) for immobilization and capture. The key is to introduce these modifications at a position that does not interfere with the compound's binding to its target protein(s).
Structural Considerations for 2-(Benzyloxy)pyrimidin-4-amine:
The structure of 2-(Benzyloxy)pyrimidin-4-amine offers several potential points for modification. A careful structure-activity relationship (SAR) study is the ideal starting point to determine which positions are tolerant to substitution.[1] In the absence of extensive SAR data, a rational approach based on chemical intuition is necessary. The 4-amino group is likely crucial for hydrogen bonding interactions with a target protein. The benzyloxy group at the 2-position also presents a significant structural feature. Modification of the phenyl ring of the benzyloxy group is a plausible strategy, as it extends away from the core pyrimidine scaffold.
Proposed Synthesis of a Biotinylated Probe:
We propose the synthesis of a biotinylated derivative of 2-(Benzyloxy)pyrimidin-4-amine via the introduction of a linker on the benzyl ring. This strategy aims to minimize steric hindrance at the pyrimidine core, which is hypothesized to be critical for target engagement.
dot
Caption: Proposed synthetic workflow for generating a biotinylated probe from 2-(Benzyloxy)pyrimidin-4-amine.
Part 2: Affinity Purification-Mass Spectrometry (AP-MS) Workflow
With a suitable chemical probe in hand, the next step is to use it to "fish" for its binding partners in a complex biological sample, such as a cell lysate. The general workflow for an AP-MS experiment is outlined below.
dot
Caption: A schematic overview of the Affinity Purification-Mass Spectrometry (AP-MS) workflow.
Protocol 1: Affinity Purification of Protein Targets
This protocol outlines the steps for capturing potential protein targets of 2-(Benzyloxy)pyrimidin-4-amine from cell lysate using the synthesized biotinylated probe.
Materials:
-
Biotinylated 2-(Benzyloxy)pyrimidin-4-amine probe
-
Streptavidin-coated magnetic beads
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a solution of free biotin)
-
Cell line of interest
-
Magnetic rack
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads and transfer the desired amount to a new tube.
-
Wash the beads three times with wash buffer, using the magnetic rack to separate the beads from the supernatant.
-
Resuspend the beads in a binding buffer.
-
-
Probe Immobilization:
-
Add the biotinylated probe to the washed streptavidin beads.
-
Incubate for 1 hour at room temperature with gentle rotation to allow for efficient binding.
-
Wash the beads three times with wash buffer to remove any unbound probe.
-
-
Cell Lysate Preparation:
-
Culture and harvest cells of interest.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
Affinity Pulldown:
-
Incubate the probe-immobilized beads with the cell lysate (typically 1-2 mg of total protein) for 2-4 hours at 4°C with gentle rotation.
-
Crucial Control: In parallel, incubate an equal amount of lysate with beads that have been blocked with biotin but have no probe, or with beads immobilized with a structurally similar but biologically inactive compound. This control is essential for identifying non-specific binders.
-
-
Washing:
-
After incubation, use the magnetic rack to collect the beads and discard the supernatant.
-
Wash the beads extensively (at least 5 times) with cold wash buffer to remove proteins that are not specifically bound to the probe.
-
-
Elution:
-
Elute the bound proteins from the beads. This can be done by:
-
Adding SDS-PAGE sample buffer and heating to denature the proteins.
-
Competitive elution with a high concentration of free biotin.
-
-
-
Sample Preparation for Mass Spectrometry:
-
The eluted proteins are then separated by SDS-PAGE, and the gel is stained (e.g., with Coomassie blue).
-
The entire lane of the gel is excised and cut into slices.
-
In-gel digestion with trypsin is performed to generate peptides for mass spectrometry analysis.
-
Part 3: Quantitative Mass Spectrometry and Data Analysis
Quantitative proteomics is a powerful approach for identifying specific interactors by comparing the abundance of proteins pulled down by the active probe versus a negative control.[2][3]
| Quantitative Proteomic Strategy | Principle | Advantages | Considerations |
| Label-Free Quantification (LFQ) | Compares the signal intensity of peptides across different MS runs. | No metabolic or chemical labeling required. | Requires high instrument stability and robust data alignment algorithms. |
| Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Cells are metabolically labeled with "heavy" or "light" amino acids. Lysates are mixed before pulldown. | Highly accurate for relative quantification as samples are mixed early in the workflow. | Not applicable to all cell types or tissues. Can be expensive. |
| Tandem Mass Tags (TMT) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) | Peptides from different samples are chemically labeled with isobaric tags. | Allows for multiplexing of several samples in a single MS run. | Labeling occurs after digestion, which can introduce variability. |
Data Analysis Pipeline:
-
Peptide and Protein Identification: Raw mass spectrometry data is processed using software such as MaxQuant or Proteome Discoverer to identify peptides and proteins by searching against a protein database.
-
Quantification and Statistical Analysis: The abundance of each identified protein is determined. Statistical analysis (e.g., t-test) is performed to identify proteins that are significantly enriched in the active probe pulldown compared to the control.
-
Candidate Prioritization: A list of potential interacting proteins is generated. Candidates are prioritized based on their fold-enrichment, statistical significance, and biological plausibility.
Part 4: Hit Validation - A Critical Step
The list of candidate proteins from the AP-MS experiment must be validated through orthogonal methods to confirm a direct and biologically relevant interaction.
Protocol 2: Western Blotting
A straightforward first step is to confirm the presence of a high-priority candidate protein in the eluate from the affinity pulldown experiment.
Procedure:
-
Perform the affinity pulldown as described in Protocol 1.
-
Elute the bound proteins and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a specific antibody against the candidate protein.
-
A band at the correct molecular weight in the active probe lane, but not in the control lane, provides initial validation of the interaction.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful in-cell method to confirm target engagement. It is based on the principle that a small molecule binding to its target protein stabilizes the protein against thermal denaturation.
Procedure:
-
Treat intact cells with 2-(Benzyloxy)pyrimidin-4-amine or a vehicle control.
-
Heat aliquots of the treated cells to a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of the candidate protein remaining in the soluble fraction at each temperature by Western blotting.
-
A shift in the melting curve of the protein in the presence of the compound indicates a direct interaction.
dot
Caption: A tiered approach for the validation of candidate protein targets.
Conclusion and Future Outlook
The framework presented here provides a robust and systematic approach for the target deconvolution of 2-(Benzyloxy)pyrimidin-4-amine. By combining rational chemical probe design with advanced quantitative proteomics and rigorous validation strategies, researchers can confidently identify the molecular targets of this and other bioactive small molecules. This knowledge is not only academically valuable but also crucial for the progression of promising compounds through the drug discovery pipeline. The integration of these chemical biology tools will undoubtedly accelerate the translation of novel chemical matter into next-generation therapeutics.
References
-
Aebersold, R., & Mann, M. (2016). Mass-spectrometric exploration of the proteome. Nature, 537(7620), 347–355. [Link]
-
Bunnage, M. E., Gilbert, A. M., Jones, L. H., & Shape, R. A. (2015). Know your target, know your molecule. Nature Chemical Biology, 11(6), 368–372. [Link]
-
Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Target identification by drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984–21989. [Link]
-
Morris, J. H., Knudsen, G. M., Verschueren, E., Johnson, J. R., Cimermancic, P., Greninger, P., & Pico, A. R. (2014). Affinity purification–mass spectrometry and network analysis to understand protein–protein interactions. Nature Protocols, 9(11), 2539–2554. [Link]
-
Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology, 5(9), 616–624. [Link]
-
Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. Chemical Biology, 17(6), 561–577. [Link]
-
Ziegler, S., Pries V., Hedberg C., & Waldmann H. (2013). Target identification for small bioactive molecules: finding the needle in the haystack. Angewandte Chemie International Edition, 52(10), 2744-2792. [Link]
Sources
Probing the Kinome: A Technical Guide to 2-(Phenylmethoxy)-4-pyrimidinamine for Investigating ATP-Binding Sites
Introduction: The Untapped Potential of a Pyrimidine Scaffold
In the intricate world of cellular signaling, protein kinases stand as central architects, orchestrating a vast array of physiological and pathological processes by catalyzing the transfer of a phosphate group from ATP to substrate proteins. The dysregulation of these enzymes is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making them prime targets for therapeutic intervention and objects of intense academic scrutiny. The development of small molecule inhibitors that target the highly conserved ATP-binding site of kinases has revolutionized drug discovery and provided invaluable tools for basic research.
This guide focuses on 2-(Phenylmethoxy)-4-pyrimidinamine , also known as 2-(Benzyloxy)pyrimidin-4-amine, a compound belonging to the pyrimidine class of kinase inhibitors. While extensive public data on this specific molecule as a widely characterized chemical probe is limited, its structural features—a pyrimidine core known to form key hydrogen bonds with the kinase hinge region and a benzyloxy substituent—suggest its potential as a valuable tool for probing ATP-binding sites. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a framework for the characterization and application of 2-(Phenylmethoxy)-4-pyrimidinamine and similarly understudied pyrimidine-based compounds as probes for the kinome. We will delve into its putative mechanism of action, provide detailed protocols for its characterization, and discuss its potential applications in kinase research.
Chemical Properties and Synthesis Overview
A foundational understanding of the physicochemical properties of 2-(Phenylmethoxy)-4-pyrimidinamine is crucial for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃O | |
| Molecular Weight | 201.22 g/mol | |
| IUPAC Name | 2-(phenylmethoxy)pyrimidin-4-amine | |
| Synonyms | 2-(Benzyloxy)pyrimidin-4-amine |
The synthesis of 2-(Phenylmethoxy)-4-pyrimidinamine can be achieved through several established synthetic routes for pyrimidine derivatives. A common approach involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring. For instance, the reaction of 4-Amino-2-chloropyrimidine with benzyl alcohol in the presence of a base like sodium hydride can yield the desired product. Researchers can adapt various published methods for the synthesis of substituted pyrimidines to obtain high-purity 2-(Phenylmethoxy)-4-pyrimidinamine for their studies.
Pillar 1: Mechanism of Action - A Competitive Relationship with ATP
The pyrimidine scaffold is a well-established hinge-binding motif found in numerous FDA-approved kinase inhibitors. This structural element typically forms one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine moiety of ATP, effectively blocking the nucleotide's access to the active site.
The proposed mechanism of action for 2-(Phenylmethoxy)-4-pyrimidinamine as a kinase inhibitor is competitive inhibition with respect to ATP. The 4-amino group and one of the pyrimidine nitrogens are predicted to act as hydrogen bond donors and acceptors, respectively, anchoring the molecule in the ATP-binding pocket. The phenylmethoxy group likely occupies the hydrophobic pocket adjacent to the hinge region, contributing to the binding affinity and potentially influencing the inhibitor's selectivity profile across the kinome.
Caption: Putative binding mode of 2-(Phenylmethoxy)-4-pyrimidinamine in a kinase ATP-binding site.
Pillar 2: Experimental Protocols for Characterization and Application
To establish 2-(Phenylmethoxy)-4-pyrimidinamine as a reliable chemical probe, a thorough characterization of its biochemical and cellular activity is paramount. The following protocols provide a roadmap for researchers to assess its potency, selectivity, and utility in studying kinase function.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a fundamental method to determine the inhibitory potency (IC50) of 2-(Phenylmethoxy)-4-pyrimidinamine against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
2-(Phenylmethoxy)-4-pyrimidinamine stock solution (e.g., 10 mM in DMSO)
-
ATP solution
-
Phosphoric acid (e.g., 75 mM)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Dilution: Prepare a serial dilution of 2-(Phenylmethoxy)-4-pyrimidinamine in the kinase reaction buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., from 1 nM to 100 µM). Include a DMSO-only control.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the diluted compound, and the substrate.
-
Enzyme Addition: Add the purified kinase to each reaction and incubate for a short period (e.g., 5-10 minutes) at the optimal temperature for the kinase (typically 30°C).
-
Initiate Reaction: Start the phosphorylation reaction by adding a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction for a predetermined time (e.g., 15-30 minutes) during which the reaction is linear.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for in vitro radiometric kinase inhibition assay.
Protocol 2: Kinome-Wide Selectivity Profiling
To be a useful chemical probe, 2-(Phenylmethoxy)-4-pyrimidinamine should exhibit a degree of selectivity for its target kinase(s). Kinome-wide profiling services are commercially available and provide a broad assessment of an inhibitor's selectivity.
Conceptual Workflow:
-
Compound Submission: Provide a sample of 2-(Phenylmethoxy)-4-pyrimidinamine to a commercial vendor offering kinase profiling services.
-
Screening: The compound is typically screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of purified kinases (often >400).
-
Data Acquisition: The inhibitory activity against each kinase is measured, usually as a percentage of inhibition relative to a control.
-
Data Visualization: The results are often presented as a "kinome map" or a tree diagram, visually representing the kinases that are significantly inhibited.
-
Hit Validation: For kinases showing significant inhibition, follow-up dose-response experiments (as in Protocol 1) are essential to determine accurate IC50 values.
Protocol 3: Cellular Target Engagement using the Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify that a compound binds to its intended target in a cellular context. The principle is based on the ligand-induced stabilization of a protein to thermal denaturation.
Materials:
-
Cultured cells of interest
-
2-(Phenylmethoxy)-4-pyrimidinamine
-
Cell lysis buffer (e.g., PBS with protease inhibitors)
-
Antibody specific for the target kinase
-
Western blotting reagents and equipment
-
PCR thermocycler or heating blocks
Procedure:
-
Cell Treatment: Treat cultured cells with 2-(Phenylmethoxy)-4-pyrimidinamine at various concentrations or a single saturating concentration. Include a vehicle-treated control (e.g., DMSO).
-
Harvest and Lyse: Harvest the cells and resuspend them in lysis buffer.
-
Heat Shock: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermocycler.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Western Blotting: Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting using a specific antibody.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Pillar 3: Interpreting and Validating Experimental Data
The data generated from the above protocols must be interpreted with scientific rigor.
-
IC50 vs. Ki: The IC50 value is the concentration of an inhibitor required to reduce enzyme activity by 50%. It is dependent on the experimental conditions, particularly the ATP concentration. The Ki (inhibition constant) is a more fundamental measure of inhibitor affinity and is independent of substrate concentration. For competitive inhibitors, the Cheng-Prusoff equation can be used to calculate Ki from the IC50 value: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.
-
Selectivity Score: A selectivity score, such as the S-score, can be calculated from kinome profiling data to quantify the selectivity of an inhibitor. For example, S(1µM) would be the number of kinases inhibited by more than a certain threshold (e.g., 90%) at a 1 µM concentration, divided by the total number of kinases screened. A lower S-score indicates higher selectivity.
-
On-Target vs. Off-Target Effects: Cellular experiments using a chemical probe should always be accompanied by appropriate controls to distinguish on-target from off-target effects. This can include using a structurally related but inactive control compound, or rescuing the observed phenotype by overexpressing a drug-resistant mutant of the target kinase.
Applications in Drug Discovery and Chemical Biology
A well-characterized chemical probe like 2-(Phenylmethoxy)-4-pyrimidinamine can be a powerful asset in several areas of research:
-
Target Validation: By selectively inhibiting a specific kinase in cellular or in vivo models, this compound can help to elucidate the biological function of that kinase and validate it as a potential drug target.
-
Pathway Elucidation: The probe can be used to dissect complex signaling pathways by observing the downstream consequences of inhibiting a particular kinase.
-
Tool for Assay Development: It can serve as a reference compound in the development and validation of high-throughput screening assays for novel kinase inhibitors.
-
Chemical Proteomics: With further modification to include a reactive group or an affinity tag, 2-(Phenylmethoxy)-4-pyrimidinamine could be developed into a probe for activity-based protein profiling (ABPP) to identify novel kinase targets or to assess the engagement of other ATP-binding proteins in a complex proteome.
Conclusion and Future Directions
2-(Phenylmethoxy)-4-pyrimidinamine represents a promising, yet under-characterized, chemical entity with the potential to serve as a valuable probe for ATP-binding sites, particularly within the protein kinase family. Its pyrimidine core provides a strong foundation for potent kinase inhibition, while the benzyloxy moiety offers a vector for synthetic modification to fine-tune its selectivity and properties. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to rigorously characterize this and other novel chemical probes. Through systematic evaluation of potency, selectivity, and cellular target engagement, the scientific community can unlock the full potential of such molecules to advance our understanding of kinase biology and accelerate the development of next-generation therapeutics.
References
-
Fallacara, A. L., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16407. [Link]
-
El-Gamal, M. I., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. [Link]
-
IC50-to-Ki converter. (n.d.). Retrieved January 12, 2026, from [Link]
-
Gomha, S. M., et al. (2012). 2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold with antiproliferative activity toward cancer cell lines. European Journal of Medicinal Chemistry, 53, 254-263. [Link]
-
Asquith, C. R. M., et al. (2022). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Medicinal Chemistry Letters, 13(7), 1143-1151. [Link]
-
Zhang, H., et al. (2023). Clickable Photoreactive ATP-Affinity Probe for Global Profiling of ATP-Binding Proteins. Analytical Chemistry, 95(49), 18025-18033. [Link]
-
Norman, M. H., et al. (2007). The development of 2-benzimidazole substituted pyrimidine based inhibitors of lymphocyte specific kinase (Lck). Bioorganic & Medicinal Chemistry Letters, 17(10), 2842-2846. [Link]
-
PubChem. (n.d.). 4-(4-Methoxyphenyl)pyrimidin-2-amine. Retrieved January 12, 2026, from [Link]
-
Zhang, S., et al. (2016). Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Human ABC Transporters P-gp and BCRP in Membrane Vesicles. The AAPS Journal, 18(4), 1033-1039. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1321-1334. [Link]
- Google Patents. (n.d.). Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
-
de Oliveira, C. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2517. [Link]
-
Kemmer, G. C., & Tveit, H. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W441-W445. [Link]
-
Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4368-4383. [Link]
-
Jena Bioscience. (n.d.). Probes for ATP binding proteins. Retrieved January 12, 2026, from [Link]
-
Olson, C. M., et al. (2018). Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation. Nature Chemical Biology, 14(2), 163-170. [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved January 12, 2026, from [Link]
-
Liu, C., et al. (2021). Optimization of 4,6-Disubstituted Pyrido[3,2- d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth. Journal of Medicinal Chemistry, 64(19), 14619-14635. [Link]
-
Nelson, D. J., et al. (1986). Mechanisms of action of pyrazolopyrimidines in Leishmania donovani. The Journal of Biological Chemistry, 261(20), 9479-9486. [Link]
-
ResearchGate. (n.d.). The calculated IC 50 , K i values and inhibition type for amoxicillin and vancomycin hydrochloride antibiotics on GST enzyme activity …. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Retrieved January 12, 2026, from [Link]
-
Xiao, Y., et al. (2013). Proteome-wide Discovery and Characterizations of Nucleotide-binding Proteins with Affinity-labeled Chemical Probes. Analytical Chemistry, 85(6), 3198-3206. [Link]
-
Bemis, G. W., et al. (2004). 4-thiophenoxy-N-(3,4,5-trialkoxyphenyl)pyrimidine-2-amines as potent and selective inhibitors of the T-cell tyrosine kinase p56lck. Current Medicinal Chemistry, 11(6), 747-753. [Link]
-
Li, N., et al. (2022). Targeted Proteomic Approaches for Proteome-Wide Characterizations of the AMP-Binding Capacities of Kinases. Journal of the American Society for Mass Spectrometry, 33(5), 789-797. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Phenylmethoxy)-4-pyrimidinamine
Welcome to the technical support center for the synthesis of 2-(Phenylmethoxy)-4-pyrimidinamine, also known as 2-(Benzyloxy)pyrimidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we address common challenges, offer troubleshooting strategies, and present detailed protocols to help you improve yield, purity, and consistency in your experiments.
Introduction: The Synthetic Challenge
The synthesis of 2-(Phenylmethoxy)-4-pyrimidinamine is a key step in the development of various pharmacologically active molecules, including kinase inhibitors.[1] The most common route involves a nucleophilic aromatic substitution (SNAr) reaction, where the hydroxyl group of benzyl alcohol, activated by a strong base, displaces a leaving group (typically a halogen) at the C2 position of a pyrimidine ring. While theoretically straightforward, this reaction is often plagued by issues ranging from low conversion rates to complex purification challenges due to side reactions. This guide provides a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction shows very low conversion or fails completely. What are the most likely causes?
A1: Low or no yield is the most frequently reported issue. The root cause often lies with the reagents and reaction setup, particularly the handling of the base, sodium hydride (NaH).
-
Cause 1: Inactive Sodium Hydride (NaH)
-
Expertise & Experience: Sodium hydride is a highly reactive base that is extremely sensitive to moisture. Commercially available NaH is often sold as a dispersion in mineral oil. Over time, or with improper handling, the surface of the NaH particles can react with atmospheric moisture, forming an inactive layer of sodium hydroxide (NaOH). This significantly reduces its efficacy in deprotonating the benzyl alcohol.
-
Troubleshooting:
-
Use Fresh Reagent: Always use a freshly opened bottle of NaH if possible.
-
Washing Procedure: If the NaH is old or suspected to be partially deactivated, it can be washed to remove the mineral oil and the passivated NaOH layer. This must be done with extreme care under an inert atmosphere. A common procedure involves washing the NaH dispersion with anhydrous hexanes, allowing the hydride to settle, and decanting the hexanes. This should only be performed by experienced chemists familiar with handling pyrophoric reagents.
-
Visual Confirmation: When benzyl alcohol is added to active NaH in anhydrous THF, you should observe the evolution of hydrogen gas (bubbling), indicating the formation of the sodium benzoxide nucleophile. The absence of bubbling is a clear sign of inactive NaH.
-
-
-
Cause 2: Presence of Moisture
-
Expertise & Experience: The reaction is highly intolerant of water. Any moisture present will quench the NaH and the sodium benzoxide intermediate.
-
Troubleshooting:
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.
-
Anhydrous Solvents: Use a high-purity anhydrous solvent. Tetrahydrofuran (THF) is a common choice and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or sourced from a commercial solvent purification system.[2]
-
Inert Atmosphere: The entire reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from entering the system.[2]
-
-
-
Cause 3: Purity of Starting Materials
-
Expertise & Experience: Impurities in either the 2-chloropyrimidin-4-amine or benzyl alcohol can interfere with the reaction. For instance, any acidic impurities will consume the base, while other nucleophilic impurities could compete in the reaction.
-
Troubleshooting:
-
Verify Purity: Check the purity of your starting materials by NMR or another suitable analytical technique before starting the reaction.
-
Purification: If necessary, purify the starting materials. 2-chloropyrimidin-4-amine can be recrystallized, and benzyl alcohol can be distilled.
-
-
Q2: My TLC shows multiple product spots, making purification difficult. What are the common side reactions?
A2: The formation of multiple byproducts is a classic sign of competing reaction pathways or the use of overly harsh conditions.
-
Side Reaction 1: N-Benzylation
-
Expertise & Experience: While O-alkylation is generally favored due to the higher acidity of the benzyl alcohol proton compared to the amine protons, N-benzylation at the 4-amino group can still occur, leading to the formation of 2-chloro-N-(phenylmethyl)-4-pyrimidinamine. This is more likely if the sodium benzoxide is not formed efficiently before the addition of the pyrimidine.
-
-
Side Reaction 2: Solvent-Derived Impurities
-
Expertise & Experience: A critical, often overlooked issue arises from the choice of solvent. While THF is generally robust, solvents like Dimethylformamide (DMF) or acetonitrile can react with sodium hydride. NaH can act as both a base and a reducing agent, leading to the formation of byproducts that can consume your electrophile (benzyl bromide, if used) or complicate the reaction mixture.[3][4][5] For this reason, deviating from the recommended THF solvent should be done with caution.
-
-
Side Reaction 3: Di-substitution
-
Expertise & Experience: In some cases, a second benzylation can occur on the 4-amino group of the desired product, leading to a di-benzylated byproduct. This is more prevalent if an excess of both NaH and benzyl alcohol is used.
-
Q3: How can I optimize the reaction to improve both yield and purity?
A3: Optimization involves a systematic evaluation of the base, solvent, and reaction conditions.
-
Strategy 1: Base Selection
-
Expertise & Experience: The choice of base is critical. While NaH is effective, its high reactivity can sometimes lead to side reactions. Milder bases can offer better selectivity and easier handling.
-
Comparison:
-
Sodium Hydride (NaH): Strong, fast reaction, but moisture-sensitive and can promote side reactions.[2]
-
Potassium Carbonate (K₂CO₃): A much milder, non-pyrophoric base. It is easier to handle but typically requires higher temperatures and longer reaction times. It is often used in a polar aprotic solvent like DMF or acetone. A study on a similar Williamson ether synthesis showed NaH in DMF gave higher yields than K₂CO₃ in acetone.[6]
-
Potassium tert-butoxide (t-BuOK): A strong, non-nucleophilic base that is also effective but, like NaH, is very moisture-sensitive.
-
-
-
Strategy 2: Controlled Reaction Conditions
-
Expertise & Experience: The temperature profile of the reaction is key to minimizing byproducts.
-
Recommendations:
-
Initial Deprotonation: The addition of benzyl alcohol to the NaH suspension should be done at a low temperature (0 °C) to control the exothermic reaction and the rate of hydrogen evolution.[2]
-
Nucleophilic Attack: After the formation of the sodium benzoxide is complete (i.e., bubbling has ceased), the 2-chloropyrimidin-4-amine is added. The subsequent heating (e.g., to 80 °C) is necessary to drive the SNAr reaction to completion.[2]
-
-
Visual Workflow and Data
Diagrams
Visualizing the process can help in understanding the critical steps and potential pitfalls.
Caption: Synthetic pathway for 2-(Phenylmethoxy)-4-pyrimidinamine.
Caption: Troubleshooting workflow for low yield issues.
Data Tables
Table 1: Troubleshooting Summary
| Problem | Likely Cause | Recommended Solution |
| Low / No Yield | Inactive Sodium Hydride (NaH) | Use fresh NaH or carefully wash the reagent with anhydrous hexanes under an inert atmosphere. |
| Presence of moisture | Oven/flame-dry all glassware. Use anhydrous solvents. Maintain a strict inert atmosphere (N₂ or Ar). | |
| Impure starting materials | Verify purity via NMR/LCMS. Purify by recrystallization (solid) or distillation (liquid) if necessary. | |
| Multiple Byproducts | Competing N-benzylation | Ensure complete formation of sodium benzoxide at 0°C before adding the 2-chloropyrimidin-4-amine. |
| Reaction with solvent (e.g., DMF) | Use anhydrous THF as the solvent. Avoid reactive solvents like DMF or acetonitrile when using NaH.[3][5] | |
| Over-reaction (di-substitution) | Use stoichiometric amounts of benzyl alcohol and NaH (e.g., 1.1-1.5 equivalents relative to the pyrimidine). | |
| Difficult Purification | Byproducts with similar polarity | Optimize reaction conditions to minimize byproduct formation. Use a well-optimized column chromatography gradient. |
Experimental Protocols
Protocol 1: Standard Synthesis using Sodium Hydride[2]
This protocol is adapted from established literature procedures.
Materials:
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Benzyl alcohol (anhydrous)
-
2-chloropyrimidin-4-amine
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Setup: Under a nitrogen atmosphere, add sodium hydride (1.5 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser.
-
Solvent Addition: Add anhydrous THF to the flask to create a suspension. Cool the flask to 0 °C using an ice bath.
-
Alkoxide Formation: Add benzyl alcohol (1.5 eq.) dropwise to the stirring NaH suspension over 30 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Reaction Incubation: Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete, or until gas evolution ceases and the solution becomes clear.
-
Substrate Addition: Add 2-chloropyrimidin-4-amine (1.0 eq.) portion-wise to the reaction mixture at 0 °C.
-
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC (e.g., 60% EtOAc/Hexanes). The reaction is typically complete within 12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and then carefully quench by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, starting from 40% and increasing to 60%) to afford the pure 2-(Phenylmethoxy)-4-pyrimidinamine as a white solid.
Protocol 2: Alternative Synthesis using Potassium Carbonate
This protocol offers a milder, non-pyrophoric alternative, which may require longer reaction times but can sometimes provide a cleaner reaction profile.
Materials:
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Benzyl alcohol
-
2-chloropyrimidin-4-amine
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Setup: To a round-bottom flask, add 2-chloropyrimidin-4-amine (1.0 eq.), benzyl alcohol (1.5 eq.), and anhydrous potassium carbonate (2.5 eq.).
-
Solvent Addition: Add anhydrous DMF to the flask.
-
Heating: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by TLC. This may take 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and stir.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water (3x) to remove DMF, then wash with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using column chromatography as described in Protocol 1.
References
-
Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]
-
Hesek, D., Lee, M., Noll, B. C., Fisher, J. F., & Mobashery, S. (2018). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry, 83(22), 14039–14043. Available from: [Link]
-
Wang, L., et al. (2019). Water-promoted dehydrative coupling of 2-aminopyridines in heptane via a borrowing hydrogen strategy. Communications Chemistry, 2(1), 1-8. Available from: [Link]
-
MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. Retrieved from [Link]
- Google Patents. (2012). WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
-
Pharmacy 180. (n.d.). Pyrimidine Synthesis and Degradation - Biochemistry. Retrieved from [Link]
-
Molecules. (2022, April 15). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from [Link]
-
ACS Publications. (2018). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2018). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Retrieved from [Link]
-
Harper's Illustrated Biochemistry (31st ed.). (n.d.). Purine & Pyrimidine Metabolism. Retrieved from [Link]
-
PubMed. (1991). On the Optimization of Hydrophobic and Hydrophilic Substituent Interactions of 2,4-diamino-5-(substituted-benzyl)pyrimidines With Dihydrofolate Reductase. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2009). Substitute sodium hydride for potassium hydride?. Retrieved from [Link]
-
ScienceDirect. (n.d.). Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]
-
ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]
-
European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. Retrieved from [Link]
-
PubMed. (2018). Synthesis and Evaluation of New 2-chloro-4-aminopyrimidine and 2,6-dimethyl-4-aminopyrimidine Derivatives as Tubulin Polymerization Inhibitors. Retrieved from [Link]
-
ResearchGate. (2025). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Retrieved from [Link]
Sources
- 1. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]
- 2. 2-(PHENYLMETHOXY)-4-PYRIMIDINAMINE synthesis - chemicalbook [chemicalbook.com]
- 3. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting low solubility of "2-(Phenylmethoxy)-4-pyrimidinamine" in aqueous buffer
Troubleshooting Low Aqueous Solubility for In Vitro Assays
Welcome to the technical support center for 2-(Phenylmethoxy)-4-pyrimidinamine (also known as 2-(Benzyloxy)pyrimidin-4-amine). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them, enabling you to make informed decisions and troubleshoot effectively.
Many promising compounds, particularly those with aromatic and heterocyclic structures like 2-(Phenylmethoxy)-4-pyrimidinamine, exhibit poor aqueous solubility.[1][2] This is a significant hurdle in experimental biology and drug development, as it can lead to underestimated biological activity, poor reproducibility, and inaccurate structure-activity relationship (SAR) data.[1] This guide provides a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 2-(Phenylmethoxy)-4-pyrimidinamine in my aqueous buffer. Why is it so poorly soluble?
A1: The low aqueous solubility of 2-(Phenylmethoxy)-4-pyrimidinamine stems directly from its molecular structure. Let's break down the key contributors:
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Hydrophobic Groups: The compound possesses two significant hydrophobic (lipophilic) moieties: the phenyl ring and the pyrimidine ring . These nonpolar structures are energetically unfavorable to interact with polar water molecules, leading to low solubility.[1]
-
Weakly Basic Nature: The pyrimidine ring contains nitrogen atoms, and the exocyclic amine group (-NH2) at the 4-position makes the compound a weak base.[4] In neutral or alkaline aqueous solutions (like standard PBS at pH 7.4), the amine group is predominantly in its neutral, un-ionized form, which is less soluble than its protonated, charged counterpart.[5][6]
Table 1: Physicochemical Properties of 2-(Phenylmethoxy)-4-pyrimidinamine
| Property | Value / Information | Source / Rationale |
| Synonyms | 2-(Benzyloxy)pyrimidin-4-amine; 2-phenylmethoxypyrimidin-4-amine | [7] |
| Molecular Formula | C₁₂H₁₁N₃O | [7] |
| Molecular Weight | ~213.24 g/mol | Calculated |
| Predicted pKa | ~4.0 - 5.0 | Estimated based on the 4-aminopyrimidine scaffold; the amine group is basic. |
| Predicted XLogP3 | ~2.0 - 2.5 | Estimated; indicates significant hydrophobicity. |
| Appearance | Solid | [8] |
Q2: My compound precipitated out of the buffer during my experiment. What is the most common cause of this?
A2: This is a classic problem known as "crashing out" and it almost always occurs when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer.[9][10]
The core issue is a drastic change in the solvent environment. The compound is highly soluble in 100% DMSO, but when this stock is introduced to the aqueous buffer, the final concentration of DMSO may be too low to keep the compound dissolved.[11][12] The compound, now in a predominantly aqueous environment it is not soluble in, precipitates out of the solution. This is especially common for compounds classified as BCS Class II or IV, which are characterized by low solubility.[13][14]
Inconsistent results in cell-based assays are a frequent consequence of this issue, as the actual concentration of the compound exposed to the cells is unknown and variable.[1]
Troubleshooting and Optimization Workflows
Q3: What is the first and most critical step I should take to solve my solubility problem?
A3: The foundational step is to prepare a high-quality, fully solubilized, and visually clear stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing ability and miscibility with water.[11][12]
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weighing: Accurately weigh the required amount of 2-(Phenylmethoxy)-4-pyrimidinamine powder.
-
Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM, 20 mM, or higher).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the solid does not fully dissolve, use a sonicator bath for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied, but be cautious about compound stability at higher temperatures.
-
Visual Inspection (Critical): Hold the vial against a light source. The solution must be completely clear with no visible particulates. If any solid remains, the stock solution is not fully dissolved and will cause precipitation upon dilution.[1]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption, as DMSO is hygroscopic.[1]
Q4: I have a clear DMSO stock, but the compound still precipitates upon dilution into my buffer. What's my next step?
A4: If precipitation occurs upon dilution, you need to systematically investigate methods to increase the compound's solubility in the final aqueous buffer. The following workflow diagram outlines the logical steps to take.
Caption: Troubleshooting workflow for compound precipitation.
Q5: How do I perform a pH adjustment to increase solubility?
A5: Since 2-(Phenylmethoxy)-4-pyrimidinamine is a weak base, lowering the pH of the aqueous buffer will protonate the amine group, converting it to a more soluble cationic salt.[6][][16][17] The Henderson-Hasselbalch equation governs this equilibrium. By adjusting the pH to be 1-2 units below the compound's pKa, you can ensure that the majority of the compound is in its ionized, more soluble form.
Protocol 2: pH-Solubility Profile Determination
-
Buffer Preparation: Prepare a series of buffers with identical composition but varying pH values (e.g., pH 7.5, 6.5, 5.5, 4.5). Use buffers appropriate for your experimental system (e.g., MES for acidic pH, HEPES for neutral).
-
Compound Addition: Add an excess amount of solid 2-(Phenylmethoxy)-4-pyrimidinamine to a small volume of each buffer in separate vials. Ensure enough solid is present so that the solution will be saturated.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.[3]
-
Separation: Separate the undissolved solid from the solution. This can be done by centrifugation followed by careful collection of the supernatant, or by filtration through a 0.22 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method like HPLC-UV.
-
Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to identify the optimal pH range for your experiments.
Table 3: Example Data from a pH-Solubility Study
| Buffer pH | Measured Solubility (µg/mL) | Visual Observation |
| 7.4 (PBS) | < 1 | Heavy precipitate |
| 6.5 (HEPES) | 15 | Light precipitate |
| 5.5 (MES) | 85 | Trace precipitate |
| 4.5 (Acetate) | > 200 | Clear solution |
This approach is a highly effective and universal technique for ionizable compounds.[]
Q6: What are co-solvents and cyclodextrins, and how do I use them?
A6: When pH modification is insufficient or not compatible with your assay, co-solvents and cyclodextrins are the next tools to consider.[13][18]
Co-solvents: These are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the solvent system.[][19] This "polarity reduction" makes the environment more favorable for hydrophobic compounds, thereby increasing their solubility.[20]
Protocol 3: Co-solvent Screening
-
Select a few biocompatible co-solvents (see Table 2).
-
Prepare your aqueous buffer containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Add your DMSO stock solution to each co-solvent/buffer mix to achieve the final desired concentration of your compound.
-
Vortex immediately and inspect for precipitation. Incubate at the experimental temperature for a short period (e.g., 1-2 hours) and re-inspect to ensure stability.
-
Important: Always run a vehicle control (buffer with the same percentage of co-solvent and DMSO but without the compound) in your biological assay, as co-solvents can have their own effects on cells.[12][21]
Table 2: Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Final Conc. | Properties & Considerations |
| DMSO | < 0.5% | Excellent solubilizer but can be toxic to some cell lines at >0.5%.[12] |
| Ethanol | < 1% | Good solubilizer, but can be cytotoxic.[12] |
| PEG 400 | 1 - 10% | Polyethylene Glycol 400 is a polymer, generally well-tolerated.[] |
| Propylene Glycol | 1 - 10% | Common vehicle for in vivo and in vitro studies.[19] |
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[22][23] They act as molecular "buckets" to encapsulate the hydrophobic part of a drug molecule (like the phenyl group of your compound), effectively shielding it from the aqueous environment and increasing its apparent solubility.[24][25]
-
How to Use: Beta-cyclodextrins (β-CD) and their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[22] They are typically added directly to the aqueous buffer before the compound's DMSO stock is introduced. A screening process similar to that for co-solvents is recommended to find the optimal type and concentration.
Caption: Decision tree for selecting a solubilization strategy.
References
-
Al-Dhubiab, B. E., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals, 16(7), 955. Available from: [Link]
-
Kumar, S., & Singh, A. (2018). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 8(3), 164-171. Available from: [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Wang, J., et al. (2021). Magnetic poly(β-cyclodextrin) combined with solubilizing agents for the rapid bioaccessibility measurement of polycyclic aromatic hydrocarbons in soils. Environmental Pollution, 291, 118260. Available from: [Link]
-
International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. Retrieved from [Link]
-
Mohammed, S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(19), 6335. Available from: [Link]
-
Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
Chromedia. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2012, February 24). What are the chances of precipitation in column while using buffers as mobile phase?. Retrieved from [Link]
-
Malm, M., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal, 50(7), 639-644. Available from: [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. Available from: [Link]
-
Roy, A., & Park, J. H. (2004). Combined effect of complexation and pH on solubilization. Journal of Pharmaceutical Sciences, 93(8), 1969-1976. Available from: [Link]
-
Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]
-
ResearchGate. (2014). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, April 12). 17.5: Solubility and pH. Retrieved from [Link]
-
Gali, V. D., et al. (2023). Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications. Pharmaceutics, 15(7), 1899. Available from: [Link]
-
Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1087. Available from: [Link]
-
Harish Chopra. (2020, December 31). Cyclodextrins. YouTube. Retrieved from [Link]
-
Wacker Chemie AG. (2024, November 27). Cyclodextrins - The Magic Molecules. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Benzyloxy)pyridin-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-benzyloxy-5-nitropyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol. Retrieved from [Link]
-
Tablets & Capsules Magazine. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. Retrieved from [Link]
-
Krátký, M., et al. (2021). Polysubstituted Pyrimidines as Potent Inhibitors of Prostaglandin E2 Production: Increasing Aqueous Solubility. ChemMedChem, 16(12), 1979-1988. Available from: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Mendoza, D., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2498. Available from: [Link]
-
SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Retrieved from [Link]
-
Aragen Life Sciences. (2021, September 30). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-chloro-5-methoxyphenoxy)pyrimidin-4-amine. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Methoxyphenyl)pyrimidin-2-amine. Retrieved from [Link]
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Technical Support Center: Overcoming Poor Reactivity in the Synthesis of Benzyloxypyrimidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to overcome common challenges, particularly poor reactivity, encountered during the synthesis of benzyloxypyrimidines. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.
Troubleshooting Guide: A Problem-Oriented Approach
This section directly addresses the most common issues encountered in the laboratory. The questions are framed from the perspective of a researcher facing a specific experimental challenge.
Q1: My reaction shows very low conversion or yield of the desired benzyloxypyrimidine. What are the likely causes and how can I fix it?
A1: Low conversion is a frequent hurdle and typically points to suboptimal reaction conditions or reagent issues. The synthesis of benzyloxypyrimidines is most often a Williamson ether synthesis, which proceeds via an SN2 mechanism.[1][2] Its success hinges on several interdependent factors. Below is a systematic guide to troubleshooting.
| Potential Cause | Recommended Solution & Rationale |
| Insufficient Deprotonation | Solution: Switch to a stronger base or ensure anhydrous conditions. Rationale: The hydroxypyrimidine must be deprotonated to form the nucleophilic pyrimidinate anion.[3] Weak bases (e.g., K₂CO₃ in some cases) may not achieve complete deprotonation, leading to a low concentration of the active nucleophile.[4] Stronger bases like sodium hydride (NaH) or potassium hydride (KH) ensure irreversible and complete formation of the alkoxide.[2][5] |
| Poor Solvent Choice | Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[1][6] Rationale: Protic solvents (e.g., ethanol, water) can solvate the pyrimidinate anion through hydrogen bonding, reducing its nucleophilicity and slowing the SN2 reaction rate.[7] Polar aprotic solvents solvate the counter-cation but leave the nucleophile relatively "bare" and highly reactive.[1] |
| Low Reactivity of Benzyl Halide | Solution: Switch to a more reactive benzyl halide (I > Br > Cl). Rationale: The rate of an SN2 reaction is dependent on the leaving group's ability to stabilize a negative charge. Iodide is an excellent leaving group, making benzyl iodide significantly more reactive than benzyl chloride.[8][9] If using benzyl chloride, adding a catalytic amount of sodium or potassium iodide can facilitate a halide exchange in situ to generate the more reactive benzyl iodide.[6] |
| Suboptimal Temperature/Time | Solution: Increase the reaction temperature and monitor progress by TLC. Rationale: Many Williamson ether syntheses require heating to overcome the activation energy barrier, typically in the range of 50-100 °C for 1-8 hours.[1][6] If the reaction is sluggish at room temperature, gradually increasing the heat can significantly improve the rate.[10] |
| Steric Hindrance | Solution: Re-evaluate the synthetic strategy if bulky groups are present near the reaction centers. Rationale: While benzyl halides are primary and generally ideal for SN2 reactions, significant steric hindrance on the pyrimidine ring can impede the nucleophile's backside attack.[11][12] This is less common but can be a contributing factor. |
Q2: I'm observing a significant amount of an unexpected byproduct. How do I identify and suppress it?
A2: In the alkylation of hydroxypyrimidines, the most common byproduct results from competitive N-alkylation. The pyrimidinate anion is an "ambident nucleophile," meaning it has two nucleophilic sites: the exocyclic oxygen and one or more ring nitrogens.[1][13]
-
Identification: The N-alkylated and O-alkylated isomers can often be distinguished using NMR techniques. An HMBC experiment can show a correlation between the benzylic CH₂ protons and the pyrimidine carbon attached to the heteroatom (C-O vs. C-N), confirming the site of alkylation.[13]
-
Suppression: The ratio of N- to O-alkylation is highly sensitive to reaction conditions.[14]
-
Solvent Effects: The choice of solvent can dramatically alter the regioselectivity. For some heterocyclic systems, solvents like THF have been shown to favor N-alkylation, whereas DMSO can promote the formation of other isomers.[15] A solvent screen is a powerful tool to optimize for the desired O-alkylation.
-
Counter-ion: The cation associated with the pyrimidinate (e.g., Na⁺, K⁺, Cs⁺) can influence the site of attack. Harder cations like Na⁺ may coordinate more tightly with the harder oxygen atom, potentially favoring O-alkylation.
-
Substituents: The electronic and steric nature of substituents on the pyrimidine ring can direct the alkylation to one site over the other.[16]
-
Q3: The reaction isn't starting at all, even after several hours. What should I check first?
A3: A complete lack of reactivity points to a fundamental problem with one of the core components of the reaction.
-
Confirm Base Activity: Ensure your base is active. For example, sodium hydride can appear fine but may be coated with an inactive layer of sodium hydroxide from atmospheric moisture. Use fresh, properly stored base.
-
Ensure Anhydrous Conditions: The pyrimidinate anion is a strong base. The presence of water will protonate it, quenching the nucleophile.[17] Use oven-dried glassware and anhydrous solvents.
-
Check Starting Material Purity: Impurities in the hydroxypyrimidine or benzyl halide can inhibit the reaction.[18]
-
Verify Temperature: Confirm your heating apparatus is functioning correctly and the reaction has reached the target temperature.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for benzyloxypyrimidine synthesis?
A1: The reaction is a classic Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] In this one-step process, the pyrimidinate anion, acting as a nucleophile, performs a "backside attack" on the electrophilic benzylic carbon of the benzyl halide. This displaces the halide ion (the leaving group) and forms the C-O bond of the ether in a single, concerted step.[1]
Q2: Why is the choice of base so critical?
A2: The base's role is to convert the weakly nucleophilic hydroxypyrimidine (pKa ~9-11) into its much more potent conjugate base, the pyrimidinate anion.[19] The reaction rate is directly proportional to the concentration of this anion. A base that is too weak will result in an equilibrium with only a small amount of the reactive anion, leading to a sluggish or incomplete reaction. Strong, non-nucleophilic bases like sodium hydride (NaH) are ideal because they deprotonate the alcohol irreversibly, driving the reaction forward.[2][19]
Q3: How does the solvent affect the reaction rate and selectivity?
A3: The solvent has a profound impact. For an SN2 reaction involving an anionic nucleophile, polar aprotic solvents (DMF, DMSO, acetonitrile) are superior.[1] They can dissolve the ionic starting material but do not form a tight "solvent cage" around the nucleophile through hydrogen bonding. This leaves the nucleophile highly reactive. In contrast, protic solvents (water, alcohols) can hydrogen-bond to the pyrimidinate, stabilizing it and increasing the energy required for it to attack the electrophile, thus slowing the reaction.[7] Furthermore, the solvent can influence the N- vs. O-alkylation ratio by differentially solvating the two nucleophilic sites and the associated counter-ion.[15]
Q4: My starting material is a hydroxypyrimidine. Why am I getting N-alkylation instead of the desired O-alkylation?
A4: This is due to the ambident nature of the pyrimidinate nucleophile. After deprotonation of the hydroxyl group, the negative charge is delocalized through resonance onto the ring nitrogen atoms. This creates multiple nucleophilic centers. Alkylation can occur at the oxygen (O-alkylation, thermodynamic product) or the nitrogen (N-alkylation, often the kinetic product). The outcome of this competition is a delicate balance of factors including the solvent, temperature, counter-ion, and the specific structure of the pyrimidine.[9][13][16]
Q5: Should I use benzyl chloride, bromide, or iodide?
A5: For laboratory-scale synthesis where reactivity is a priority, benzyl bromide is a good balance of reactivity and stability. Benzyl iodide is the most reactive due to iodide being the best leaving group among the common halides, and it should be used if reactions with other halides are failing.[8] However, it is more expensive and can be less stable. Benzyl chloride is the least reactive and may require more forcing conditions (higher temperatures, longer times, or the addition of a catalytic amount of NaI).[8][9]
Detailed Experimental Protocol: Synthesis of 4-benzyloxy-2-methylpyrimidine
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
4-hydroxy-2-methylpyrimidine (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide (1.1 eq)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Add anhydrous DMF to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Alkoxide Formation: Under a nitrogen atmosphere, carefully add the sodium hydride (1.2 eq) to the stirred DMF. To this suspension, add a solution of 4-hydroxy-2-methylpyrimidine (1.0 eq) in anhydrous DMF dropwise at 0 °C. Allow the mixture to stir at room temperature for 1 hour after the addition is complete. Hydrogen gas will evolve.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 eq) dropwise via the dropping funnel. After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting hydroxypyrimidine is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure 4-benzyloxy-2-methylpyrimidine.
References
- BenchChem. (n.d.). A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- LaPlante, S. R., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Magnetic Resonance in Chemistry, 51(8), 403-409.
- Zanatta, N., et al. (2022). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry, 87(7), 5038-5049.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Wikipedia. (n.d.). Williamson ether synthesis.
- National Institutes of Health. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H).
- ACS Publications. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H).
- Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?
- ACS Publications. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- BenchChem. (n.d.). overcoming side reactions in pyrimidine synthesis.
- BOC Sciences. (n.d.). Reaction Condition Optimization Services.
- BenchChem. (n.d.). troubleshooting low yields in pyrazolo[1,5-a]pyrimidine synthesis.
- BenchChem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
- National Institutes of Health. (n.d.). Effect of Allylic Groups on SN2 Reactivity.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Filo. (2022). High reactivity of allyl and benzyl halides.
- Reddit. (2016). Ranking reactivity for SN2 reaction: benzyl vs. allyl vs. tertiary chlorides.
- BenchChem. (n.d.). Troubleshooting low yields in N-benzylproline synthesis reactions.
- Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution.
- ResearchGate. (n.d.). N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile.
Sources
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Technical Support Center: Optimizing Reaction Conditions for 2-(Phenylmethoxy)-4-pyrimidinamine
Welcome to the technical support center for the synthesis and optimization of 2-(Phenylmethoxy)-4-pyrimidinamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important pyrimidine intermediate. Here, we address common challenges encountered during its synthesis, providing in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Introduction: The Synthetic Strategy
The synthesis of 2-(Phenylmethoxy)-4-pyrimidinamine, also known as 2-(benzyloxy)pyrimidin-4-amine, is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This process is mechanistically related to the classic Williamson Ether Synthesis.[1][2] The typical pathway involves the reaction of a nucleophile, sodium benzoxide (generated in situ from benzyl alcohol and a strong base), with an electrophilic pyrimidine core, 2-chloropyrimidin-4-amine.
While the reaction appears straightforward, achieving high yield, purity, and scalability requires careful control over several critical parameters. This guide will walk you through the causality behind experimental choices to ensure robust and reproducible results.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, or the conversion is incomplete. What are the most critical factors I should investigate to improve the outcome?
A1: Low yield is the most common issue and can almost always be traced back to one of four key areas: the base, the solvent, the temperature, or the stoichiometry of your reagents.
-
1. Base Selection and Handling: The reaction begins with the deprotonation of benzyl alcohol to form the benzoxide nucleophile. The choice and handling of the base are paramount.
-
Expert Insight: Sodium hydride (NaH) is highly effective due to its strength and the irreversible nature of the deprotonation, which drives the equilibrium towards the alkoxide.[3] It is typically used as a 60% dispersion in mineral oil. For accurate results, it's crucial to wash the NaH with a dry, inert solvent (like hexanes) to remove the oil before use, and to perform the reaction under an inert atmosphere (N2 or Ar) to prevent quenching by atmospheric moisture. The formation of the sodium benzoxide should be allowed to complete (often indicated by the cessation of H2 gas evolution) before adding the 2-chloropyrimidin-4-amine.[3]
-
Alternative Bases: While weaker bases like potassium carbonate (K₂CO₃) can be used, they often require higher temperatures and longer reaction times, which can lead to side product formation.[1][4]
-
-
2. Solvent System: The solvent must be able to dissolve the reactants but, more importantly, it must be aprotic to avoid quenching the base and alkoxide.
-
Expert Insight: Anhydrous polar aprotic solvents are ideal. Tetrahydrofuran (THF) is a common choice as it provides good solubility for the reactants and is suitable for the initial, lower-temperature alkoxide formation.[3] For the subsequent substitution step, which may require heating, N,N-Dimethylformamide (DMF) or acetonitrile can also be effective as they have higher boiling points and can accelerate SN2/SNAr reactions.[1][2] Always use anhydrous solvents to maximize reaction efficiency.
-
-
3. Temperature and Reaction Time: This is a two-stage thermal process.
-
Stage 1 (Alkoxide Formation): This is an exothermic step. It is typically performed at 0°C by adding the benzyl alcohol dropwise to the NaH suspension to control the rate of hydrogen evolution and prevent overheating.[3]
-
Stage 2 (Substitution): The SNAr reaction itself requires thermal energy to overcome the activation barrier. After the alkoxide is formed, the 2-chloropyrimidin-4-amine is added (often at 0°C), and the mixture is heated. A typical temperature range is 50-100°C, with reaction times from 1 to 12 hours.[1][2][3]
-
Process Monitoring: The reaction should be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product. This prevents premature workup of an incomplete reaction or prolonged heating that could cause decomposition.
-
-
4. Reagent Stoichiometry: Using a slight excess of the nucleophile can help drive the reaction to completion. A common approach is to use 1.1 to 1.5 equivalents of both benzyl alcohol and the base relative to the limiting reagent, 2-chloropyrimidin-4-amine.[3]
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH), 60% in oil | Strong, non-nucleophilic base for irreversible alkoxide formation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Polar aprotic solvent, good solubility, suitable for temperature range. |
| Temperature | 0°C (alkoxide formation), then 80°C (substitution) | Controls exotherm and provides activation energy for SNAr.[3] |
| Stoichiometry | 1.0 eq. 2-chloropyrimidin-4-amine, 1.2-1.5 eq. Benzyl Alcohol, 1.2-1.5 eq. NaH | Excess nucleophile drives the reaction to completion. |
Q2: My TLC analysis shows several side products. What are these impurities and how can I prevent their formation?
A2: Side product formation often arises from the presence of multiple nucleophilic sites or overly harsh reaction conditions.
-
Primary Side Reaction: N-Benzylation: The 4-amino group on the pyrimidine ring is also nucleophilic and can compete with the desired O-alkylation, leading to the formation of an N-benzylated isomer. While O-alkylation at the C2 position is generally electronically favored due to the electron-withdrawing nature of the ring nitrogens, N-alkylation can occur, especially at higher temperatures.
-
Mitigation Strategy: Ensure the complete formation of the sodium benzoxide before adding the chloropyrimidine. The anionic benzoxide is a much stronger nucleophile than the neutral amino group, kinetically favoring the desired reaction. Sticking to the optimal temperature range (50-80°C) is also key; excessive heat can provide the activation energy needed for the less-favored N-alkylation pathway.
-
-
Other Potential Issues:
-
Elimination Reactions: While less common with an aromatic substrate, it's a key consideration in Williamson ether syntheses using alkyl halides. The alkoxide can act as a base, causing elimination (E2) instead of substitution (SN2), especially with secondary or tertiary halides.[2] This is not a primary concern for this specific synthesis but is a fundamental concept to be aware of.
-
Decomposition: If the reaction is heated for too long or at too high a temperature, decomposition of the starting materials or the desired product can occur, leading to a complex mixture. Adhering to TLC monitoring is the best defense.
-
Q3: I'm struggling with the purification of the final product. What is a reliable method for isolating pure 2-(Phenylmethoxy)-4-pyrimidinamine?
A3: Effective purification relies on a proper aqueous workup followed by column chromatography.
-
Step 1: Reaction Quench and Workup:
-
After the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Carefully and slowly quench the excess NaH by adding a protic solvent. Isopropanol is a good choice, followed by water. Caution: This is highly exothermic and will release hydrogen gas.
-
Dilute the mixture with water and an organic solvent like ethyl acetate (EtOAc).
-
Separate the organic layer. Extract the aqueous layer 2-3 times with EtOAc.
-
Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Step 2: Column Chromatography:
-
This is the most effective method for separating the product from residual benzyl alcohol and any side products.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically very effective. A common starting point is 20% EtOAc in Hexanes, gradually increasing the polarity to 50-60% EtOAc.[3] The exact ratio should be determined by running TLC plates with different solvent systems to achieve good separation (Rf of the product around 0.3-0.4).
-
Visualizing the Process
To better understand the reaction and workflow, the following diagrams illustrate the key steps.
Caption: Reaction mechanism for the SNAr synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
Experimental Protocol: Synthesis of 2-(Phenylmethoxy)-4-pyrimidinamine
This protocol is a representative example and should be adapted based on specific laboratory conditions and safety protocols.
Materials:
-
2-chloropyrimidin-4-amine
-
Benzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (230-400 mesh)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add sodium hydride (1.5 eq.). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Alkoxide Formation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0°C using an ice-water bath. Add benzyl alcohol (1.2 eq.) dropwise via syringe over 15 minutes. The mixture will bubble as hydrogen gas is evolved. Stir the mixture at 0°C for 30 minutes after the addition is complete to ensure full formation of the sodium benzoxide.[3]
-
Substitution Reaction: To the cold slurry, add 2-chloropyrimidin-4-amine (1.0 eq.) portion-wise. After the addition, remove the ice bath and heat the reaction mixture to 80°C using an oil bath.[3]
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using 50% EtOAc/Hexanes as the eluent) until the 2-chloropyrimidin-4-amine spot is consumed (typically 8-12 hours).
-
Workup: Cool the reaction to room temperature. Slowly add isopropanol to quench any remaining NaH, followed by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with EtOAc and water. Separate the layers and extract the aqueous phase twice more with EtOAc.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid or oil via flash column chromatography on silica gel, eluting with a gradient of EtOAc in hexanes (e.g., 20% to 60%).
-
Analysis: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[3]
References
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–430. (Note: While the specific URL is not available from the search, this is a foundational review on the topic, often cited in broader articles like those from Wikipedia and other chemistry resources).
Sources
Purification challenges of "2-(Benzyloxy)pyrimidin-4-amine" and solutions
Welcome to the dedicated technical support guide for navigating the purification challenges of 2-(Benzyloxy)pyrimidin-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your purification workflows effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of 2-(Benzyloxy)pyrimidin-4-amine in a direct question-and-answer format.
Question 1: My TLC plate shows multiple spots after synthesis. What are the likely impurities?
Answer: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate is a common outcome in pyrimidine synthesis.[1] The impurities you are observing likely fall into one of three categories:
-
Unreacted Starting Materials: The synthesis of pyrimidines often involves the condensation of a three-carbon compound with another containing an N-C-N moiety (like urea or guanidine derivatives).[2] Incomplete reactions can leave behind these starting materials.
-
Side Products: Pyrimidine synthesis can yield various side products. Depending on the specific synthetic route, these can include isomers, over-alkylated products, or products from competing reaction pathways.[1]
-
Degradation Products: The benzyloxy group can be susceptible to debenzylation under certain conditions (e.g., strong acids or catalytic hydrogenation), leading to the formation of 2-hydroxypyrimidin-4-amine.
A crucial first step is to run co-spot TLCs with your known starting materials to identify them in the crude mixture.
Question 2: I'm struggling with poor separation and streaking during column chromatography. What's causing this and how can I fix it?
Answer: This is a classic issue when purifying compounds containing basic amine groups on standard silica gel. Silica gel is slightly acidic, which leads to strong, often irreversible, adsorption of basic compounds like the pyrimidine amine.[3][4] This interaction causes the characteristic streaking on TLC and poor resolution in column chromatography.
Core Problem: Acid-base interaction between the basic amine on your product and the acidic silanol groups on the silica surface.
Solutions:
-
Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a volatile base, typically triethylamine (Et₃N) or ammonia, to your mobile phase. A common starting point is 0.5-1% (v/v) of triethylamine in your eluent system.[4] This competitively binds to the acidic sites, allowing your product to elute symmetrically.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative for purifying basic compounds.[3][4]
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), can be an excellent option.[5]
Below is a workflow to guide your troubleshooting process for column chromatography.
Caption: Troubleshooting workflow for amine tailing in chromatography.
Question 3: My compound is poorly soluble in common recrystallization solvents. What's the best approach?
Answer: Limited solubility is a significant hurdle. Forcing dissolution in a large volume of a poor solvent often leads to low recovery. Conversely, high-boiling point solvents like DMF or DMSO can be difficult to remove completely.[6] The key is a systematic solvent screening approach.
Strategy:
-
Test a Range of Solvents: Test the solubility of a small amount of your crude product in various solvents at both room temperature and at their boiling points. The ideal solvent will show poor solubility at room temperature but high solubility when heated.[7]
-
Use a Mixed-Solvent System: This is often the most powerful technique. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent, in which it is insoluble but miscible with the good solvent) dropwise until you observe persistent turbidity. Re-heat to clarify and then allow to cool slowly.[6]
-
Diffusion Crystallization: For very challenging compounds, dissolve the material in a small volume of a good solvent (e.g., DMF). Place this vial inside a larger, sealed jar containing a volatile anti-solvent (e.g., diethyl ether or dichloromethane). Over time, the anti-solvent vapor will diffuse into the solution, gradually decreasing the solubility and promoting the growth of high-quality crystals.[6] This method worked for a researcher with a similarly insoluble pyrimidinone compound.[6]
Solvent Selection Guide for Recrystallization
| Solvent Category | Examples | Suitability for 2-(Benzyloxy)pyrimidin-4-amine | Rationale |
| Protic Solvents | Ethanol, Isopropanol, Water | Good starting point, especially as mixed systems (e.g., Ethanol/Water)[8] | The amine and pyrimidine nitrogens can hydrogen bond, while the benzyl group provides non-polar character. |
| Aprotic Polar | Ethyl Acetate, Acetone | Often effective | Balances polarity to dissolve the molecule without being too strong a solvent at room temperature. |
| Non-Polar | Hexanes, Toluene | Likely useful as anti-solvents | The compound's polarity is too high for it to be soluble in these, making them ideal for precipitating the solid from a more polar solution. |
| Ethers | Diethyl Ether, THF | THF may work; Ether is likely an anti-solvent | THF has moderate polarity; diethyl ether is much less polar. |
| High-Boiling | DMF, DMSO | Use as a last resort for diffusion methods[6] | Effective at dissolving the compound but very difficult to remove residual solvent from the final crystals. |
Frequently Asked Questions (FAQs)
FAQ 1: Which is the better primary purification method for this compound: column chromatography or recrystallization?
This decision depends on the scale of your reaction and the nature of the impurities.
-
Column Chromatography is superior for separating compounds with different polarities and is ideal for small-scale reactions (milligrams to a few grams) or when impurities are structurally very similar to the product.[5] It offers the potential for very high purity (>99%).[8]
-
Recrystallization is a more practical and scalable method for larger quantities (multi-gram to kilograms).[8] It is most effective when the desired compound is the major component and the impurities have significantly different solubility profiles.[7][9]
Caption: Decision tree for selecting a purification method.
FAQ 2: What is a good starting mobile phase for column chromatography of 2-(Benzyloxy)pyrimidin-4-amine?
Given the structure—a non-polar benzyl group and a polar aminopyrimidine core—a medium-polarity solvent system is appropriate.
-
Good Starting Point: Hexanes/Ethyl Acetate or Petroleum Ether/Ethyl Acetate.[8] Begin with a low polarity mixture (e.g., 4:1 Hexanes:EtOAc) and gradually increase the polarity based on TLC analysis.
-
For More Polar Impurities: A Dichloromethane/Methanol system may provide better separation.
-
Crucial Reminder: Always add 0.5-1% triethylamine to your chosen eluent to prevent streaking.[4]
FAQ 3: How can I confirm the purity of my final product?
No single technique is sufficient. A combination of methods provides the most reliable assessment of purity:
-
Chromatography: A single, symmetrical spot on a TLC plate in multiple solvent systems is a good indicator. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the standard, capable of detecting impurities down to <0.1%.[10]
-
Melting Point: A sharp, narrow melting point range is characteristic of a pure crystalline solid. Impurities typically broaden and depress the melting point.
-
Spectroscopy:
-
NMR (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if their signals are visible above the noise.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[11]
-
Experimental Protocols
Protocol 1: Purification by Deactivated Silica Gel Column Chromatography
This protocol assumes initial TLC analysis has been performed to determine an appropriate solvent system.
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel (230-400 mesh) in your initial, least polar eluent (e.g., 4:1 Hexanes:EtOAc + 1% Et₃N). The weight of silica should be 30-50 times the weight of your crude material.[3]
-
Column Packing: Clamp the column vertically. Pour the slurry into the column, using a funnel. Tap the column gently to ensure even packing and drain the solvent until it is just above the silica bed. Ensure no air bubbles are trapped.[3] Add a thin layer of sand to the top.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude 2-(Benzyloxy)pyrimidin-4-amine in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (2-3x the mass of your crude product) to this solution.
-
Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column. Add another thin layer of sand.
-
-
Elution: Carefully add your eluent to the column. Begin elution with the initial low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase as needed (gradient elution) to elute your product.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Purification by Mixed-Solvent Recrystallization
This protocol is a general guideline and the choice of solvents must be determined by preliminary screening. Here, we use Ethanol ("good" solvent) and Water ("anti-solvent") as an example.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to just fully dissolve the solid at a gentle boil.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[9]
-
Induce Crystallization: While the solution is still hot, add water dropwise with stirring until the solution becomes faintly and persistently cloudy. Add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent mixture (the same ethanol/water ratio) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
References
- Benchchem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
- BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.
- Everest Molecule. (n.d.). Buy 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine (EVT-3001124).
- University of Toronto. (n.d.). Column chromatography.
- MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2556.
- Alfa Chemistry. (n.d.). CAS 60722-67-0 2-(Benzyloxy)pyrimidin-4-amine.
- Wikipedia. (n.d.). Pyrimidine.
- Indiana State University. (1997). Purine and Pyrimidine Metabolism.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
- University of California, Irvine. (n.d.). Recrystallization and Crystallization.
- Chem-Space. (n.d.). 2-(benzyloxy)pyrimidin-4-amine.
- Benchchem. (n.d.). Purification of 4-(Hexyloxy)benzaldehyde by column chromatography vs recrystallization.
- Google Patents. (n.d.). WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
- ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
- CUNY. (n.d.). Purification by Recrystallization.
- Research & Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis.
- Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses.
- CymitQuimica. (n.d.). 2-(Benzyloxy)pyridin-4-aMine.
- University of Rochester. (n.d.). Chromatography: The Solid Phase.
- BLDpharm. (n.d.). 1004524-64-4|2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine.
- PMC. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Chromatography [chem.rochester.edu]
- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(benzyloxy)pyrimidin-4-amine - C11H11N3O | CSSB00012357041 [chem-space.com]
Technical Support Center: Troubleshooting the Debenzylation of 2-(Phenylmethoxy)-4-pyrimidinamine
Welcome to the technical support center for the debenzylation of 2-(Phenylmethoxy)-4-pyrimidinamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during this critical deprotection step. The following content, presented in a direct question-and-answer format, provides in-depth, field-proven insights to ensure the success of your chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My debenzylation of 2-(Phenylmethoxy)-4-pyrimidinamine via catalytic hydrogenation is sluggish or has stalled. What are the likely causes and how can I resolve this?
A1: An incomplete or stalled reaction is the most common issue. The primary culprits are typically related to catalyst activity and the inherent properties of the substrate.
Core Causality: The pyrimidine ring, particularly with its amino substituent, can act as a Lewis base and poison the palladium catalyst. The nitrogen atoms can coordinate to the palladium surface, inhibiting its ability to catalyze the hydrogenolysis of the benzyl ether.[1][2][3]
Troubleshooting Steps & Solutions:
-
Catalyst Quality and Type:
-
Insight: Not all palladium on carbon (Pd/C) is created equal. The age, storage conditions, and source of your catalyst can dramatically impact its activity.
-
Solution: Always start with a fresh, high-quality catalyst. If standard 10% Pd/C is ineffective, consider using Pearlman's catalyst (Pd(OH)₂/C).[1][4] Pearlman's catalyst is often more effective for substrates containing basic nitrogen groups due to its higher activity and different surface properties.[1][4]
-
-
Catalyst Loading:
-
Insight: In cases of suspected catalyst poisoning, a higher catalyst loading can sometimes overcome the inhibition by providing a greater number of active sites.
-
Solution: Incrementally increase the catalyst loading from the standard 10 mol% up to 20-50 mol%. Be aware that this can sometimes lead to an increase in side reactions if not carefully monitored.
-
-
Solvent and Additives:
-
Insight: The reaction medium plays a crucial role. The rate of hydrogenolysis is often solvent-dependent.[5] For nitrogen-containing substrates, protonating the basic nitrogen can prevent it from binding to the catalyst.[1]
-
Solution:
-
Switch to a different solvent. Protic solvents like ethanol or methanol are common starting points.[1] Tetrahydrofuran (THF) has also been shown to be effective.[5]
-
Add a mild acid, such as acetic acid, to the reaction mixture. This will protonate the pyrimidine nitrogens, reducing their ability to poison the catalyst.[1][6]
-
-
-
Hydrogen Pressure:
-
Insight: For sterically hindered or electronically challenging substrates, atmospheric pressure from a hydrogen balloon may be insufficient.
-
Solution: Employ a high-pressure hydrogenation apparatus, such as a Parr shaker, to increase the hydrogen pressure to 50-100 psi.[7]
-
Q2: I'm observing the formation of side products. What are they and how can I minimize them?
A2: Side reactions can compromise your yield and purity. The most common side reaction in this context is the saturation of the pyrimidine or benzene ring.
Core Causality: The conditions for hydrogenolysis can sometimes be harsh enough to reduce the aromatic rings of the substrate or the cleaved toluene byproduct.[8][9]
Troubleshooting Steps & Solutions:
-
Catalyst Pre-treatment:
-
Reaction Conditions Control:
-
Insight: Milder conditions generally favor debenzylation.
-
Solution: Lower the hydrogen pressure and reaction temperature. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-reduction.
-
-
Catalytic Transfer Hydrogenation (CTH):
-
Insight: CTH offers a milder and often more selective alternative to using hydrogen gas.[10][11] It involves using a hydrogen donor in the presence of the catalyst.
-
Solution: Switch to a CTH protocol. Common hydrogen donors include ammonium formate, formic acid, or cyclohexene.[10][12] This method can be particularly effective in preventing ring saturation.
-
| Parameter | Standard Hydrogenation | Catalytic Transfer Hydrogenation (CTH) |
| Hydrogen Source | H₂ gas (balloon or cylinder) | Ammonium formate, formic acid, cyclohexene |
| Pressure | Atmospheric to high pressure | Typically atmospheric |
| Selectivity | Can lead to ring saturation | Generally more selective for debenzylation |
| Safety | Requires handling of flammable H₂ gas | Avoids direct use of H₂ gas |
Q3: Are there alternative debenzylation methods if catalytic hydrogenation fails?
A3: Yes, if hydrogenation-based methods are unsuccessful or incompatible with other functional groups in your molecule, several other chemical methods can be employed.
Alternative Methods:
-
Lewis Acids:
-
Insight: Strong Lewis acids can effectively cleave benzyl ethers. This method is suitable for substrates that are sensitive to reduction but stable in acidic conditions.
-
Common Reagents: Boron trichloride (BCl₃) or boron tribromide (BBr₃) are frequently used.[5][13][14]
-
Key Consideration: These reactions are typically run at low temperatures (e.g., -78 °C) to control reactivity. The reaction can generate a benzyl cation, which may lead to Friedel-Crafts-type side reactions. The use of a cation scavenger like pentamethylbenzene is often recommended.[13][14]
-
-
Oxidative Deprotection:
-
Insight: While more common for p-methoxybenzyl (PMB) ethers, some methods can be adapted for benzyl ethers.
-
Reagents: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) under visible light irradiation has been shown to cleave benzyl ethers.[15][16]
-
Key Consideration: This method offers orthogonality to reductive conditions but requires careful optimization to avoid over-oxidation or degradation of the substrate.[15][16][17]
-
Experimental Protocols
Protocol 1: Optimized Catalytic Hydrogenation with Acid Additive
-
Preparation: Dissolve 2-(Phenylmethoxy)-4-pyrimidinamine (1.0 g, 4.69 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Acid Addition: Add glacial acetic acid (0.5 mL) to the solution.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (250 mg, ~5 mol% Pd).
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂). Evacuate the flask and backfill with hydrogen. Repeat this cycle three times.[7]
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air.[18] Wash the Celite® pad with additional ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.
Protocol 2: Catalytic Transfer Hydrogenation (CTH)
-
Preparation: To a solution of 2-(Phenylmethoxy)-4-pyrimidinamine (1.0 g, 4.69 mmol) in methanol (50 mL), add ammonium formate (1.48 g, 23.45 mmol, 5 equivalents).
-
Catalyst Addition: Carefully add 10% Pd/C (500 mg) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitoring: Monitor the reaction for the evolution of CO₂ and by TLC or LC-MS.
-
Workup and Isolation: Follow steps 7 and 8 from Protocol 1.
Visual Diagrams
Caption: Troubleshooting workflow for debenzylation.
Caption: Overview of hydrogenolysis pathways.
References
- BenchChem. (2026). Technical Support Center: Troubleshooting Incomplete Debenzylation of 2-(Benzyloxy)phenol.
- Crawford, C., & Oscarson, S. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Debenzylation of Benzyloxypyridines.
- Crawford, C., & Oscarson, S. (2020). Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. Cambridge Open Engage.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Guareschi, R., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters.
- Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis.
- Guareschi, R., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PubMed Central.
- Ohmori, K., et al. (n.d.). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. ResearchGate.
- SiliCycle. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions.
- Guareschi, R., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. MPG.PuRe.
- Wikipedia. (n.d.). Catalyst poisoning.
- Studer, M., et al. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. ResearchGate.
- BenchChem. (2025). Technical Support Center: Troubleshooting Guide for Benzyl Ether Deprotection.
- Riley, J. G., & Grindley, T. B. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers. ResearchGate.
- Various Authors. (2025). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. ResearchGate.
- Paquette, L. A. (Ed.). (n.d.). Palladium on Carbon. Encyclopedia of Reagents for Organic Synthesis.
- Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups.
- ScienceMadness.org. (2014). Help with debenzylation of N-Benzyl.
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2013). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PubMed Central.
- Yang, S. S. (n.d.).
- Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- Forró, E., & Fülöp, F. (2025). Hydrogenolysis of N-protected aminooxetanes over palladium: An efficient method for a one-step ring opening and debenzylation reaction. ResearchGate.
- Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Synthetic Communications.
- Wallace, O. B. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate.
- Google Patents. (n.d.). Debenzylation method.
- BenchChem. (n.d.). Technical Support Center: Debenzylation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
- Yakukhnov, S. A., & Ananikov, V. P. (2019). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. Advanced Synthesis & Catalysis.
- Mátyus, P., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles.
- Li, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. National Institutes of Health.
- SiliCycle. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions.
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Preventing side product formation in pyrimidine synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side product formations and to offer robust, preventative strategies. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to optimize your syntheses for higher purity and yield.
Section 1: Troubleshooting the Biginelli Reaction
The Biginelli reaction, a cornerstone of pyrimidine synthesis, is a one-pot, three-component condensation that, while powerful, can be susceptible to several competing reaction pathways.[1][2] This section addresses the most common side products and provides detailed, field-proven solutions.
Frequently Asked Questions (FAQs): Biginelli Reaction
Q1: My reaction produced a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone (DHPM). What is it and how can I avoid it?
A1: This is a classic sign of Hantzsch-type 1,4-dihydropyridine (DHP) formation.[1] This side reaction becomes dominant when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia source is often the thermal decomposition of urea, especially at elevated temperatures.[1][3]
Root Cause Analysis:
-
High Temperatures: Excess heat accelerates urea decomposition into ammonia and isocyanic acid, fueling the Hantzsch pathway.[1]
-
Ammonia Contamination: Using ammonium-based catalysts or reagents can directly introduce the key component for the Hantzsch reaction.
Preventative Strategies:
-
Temperature Control: Lowering the reaction temperature is the most effective way to suppress this side reaction. Monitor your reaction progress by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and side product suppression.[1]
-
Catalyst Selection: Opt for catalysts that are effective at lower temperatures. Lewis acids like Yb(OTf)₃ or FeCl₃ can drive the reaction efficiently without requiring high heat.[3][4]
-
Reagent Stoichiometry: Ensure a slight excess of urea (e.g., 1.2-1.5 equivalents) to favor the Biginelli pathway over the Hantzsch pathway, which requires two equivalents of the β-ketoester.[3]
Q2: My crude product is difficult to purify, and NMR analysis suggests the presence of Knoevenagel condensation products. Why is this happening?
A2: The Knoevenagel condensation is a competing reaction between the aldehyde and the active methylene group of the β-ketoester.[5][6] This pathway forms an α,β-unsaturated dicarbonyl compound which may not cyclize efficiently, consuming your starting materials and reducing the overall yield.[5][7]
Root Cause Analysis:
-
Reaction Mechanism Bifurcation: The Biginelli reaction can proceed through several proposed mechanisms.[8][9] If the initial condensation between the aldehyde and β-ketoester (Knoevenagel pathway) is faster than the condensation between the aldehyde and urea (iminium pathway), the Knoevenagel adduct will accumulate.
-
Catalyst Choice: Certain catalysts or reaction conditions may preferentially accelerate the Knoevenagel condensation over the desired cyclization.
Preventative Strategies:
-
Promote the Iminium Pathway: The key is to favor the formation of the N-acyliminium ion intermediate derived from the aldehyde and urea.[4][10] Using a robust Lewis acid catalyst can activate the aldehyde, making it more susceptible to attack by urea.[9]
-
Solvent Choice: The choice of solvent can influence reaction pathways. While ethanol is common, polar aprotic solvents like acetonitrile have been shown to improve yields by modulating the relative rates of competing reactions.[3]
-
"Atwal Modification": For particularly stubborn substrates, especially aliphatic aldehydes which are prone to side reactions, consider the Atwal modification. This involves pre-forming the enone intermediate, which can then be reacted with a protected urea to improve yields.[6][11]
Q3: I'm observing a significant amount of a bis-ureide byproduct, especially when using aromatic aldehydes. What causes this and how can I prevent it?
A3: The formation of a 1,1'-(arylmethylene)bisurea, or bis-ureide, occurs from the reaction of the aldehyde with two equivalents of urea.[12] This intermediate can be a key player in one of the proposed Biginelli reaction mechanisms, but its accumulation indicates that the subsequent rate-limiting steps (addition of the β-ketoester and cyclization) are slow.[12][13]
Root Cause Analysis:
-
Slow C-C Bond Formation: If the nucleophilicity of the β-ketoester enol is low, or if the reactivity of the bis-ureide derived iminium ion is suppressed, the bis-ureide can build up as a kinetic product.
-
High Urea Concentration: An excessive amount of urea can push the equilibrium towards the formation of the bis-ureide intermediate.
Preventative Strategies:
-
Optimize Stoichiometry: While a slight excess of urea is beneficial, a large excess should be avoided. Start with 1.5 equivalents of urea and adjust as needed based on reaction monitoring.
-
Enhance Keto-ester Reactivity: Ensure your catalyst is capable of promoting both the iminium ion formation and the subsequent nucleophilic attack. A strong Brønsted or Lewis acid is crucial here.
-
Temperature Staging: Consider a temperature staging approach. Run the initial phase of the reaction at a moderate temperature to form the key intermediates without excessive side reactions, then increase the temperature to drive the final cyclization and dehydration steps to completion.
Section 2: Troubleshooting the Pinner Pyrimidine Synthesis
The Pinner synthesis, which condenses an amidine with a 1,3-dicarbonyl compound, is highly effective but extremely sensitive to reaction conditions.[14][15] Success hinges on rigorous control of moisture and temperature.
Frequently Asked Questions (FAQs): Pinner Synthesis
Q1: My Pinner synthesis is failing or giving very low yields, with my starting materials being consumed to produce an unidentifiable mixture. What are the most critical parameters to control?
A1: The Pinner synthesis is notoriously intolerant of water. The key intermediate, an imidate salt (often called a Pinner salt), is highly susceptible to hydrolysis, which leads to the formation of esters as byproducts instead of the desired pyrimidine.[6]
Root Cause Analysis:
-
Hydrolysis: Any trace of moisture in the reagents or solvent will hydrolyze the imidate or amidine starting materials.[5][6]
-
Thermal Instability: Pinner salts can be thermally unstable and may decompose or rearrange at elevated temperatures.[6]
-
Incomplete Cyclization: The final cyclization and dehydration steps can be slow or stall, leading to a buildup of open-chain intermediates.[1]
Preventative Strategies & Protocol:
-
Strictly Anhydrous Conditions: This is the most critical factor.
-
Temperature Control: Low temperatures are often necessary to prevent the decomposition of thermally labile intermediates.[6] Start the reaction at 0°C and allow it to slowly warm to room temperature, monitoring by TLC.
-
Promote Cyclization: If incomplete cyclization is suspected, the addition of a catalytic amount of a Brønsted acid can facilitate the final ring-closing and dehydration steps.[1]
Section 3: Data, Protocols, and Visual Guides
Table 1: Catalyst and Solvent Effects on Biginelli Reaction Outcomes
| Catalyst (mol%) | Solvent | Temperature (°C) | Typical Yield (%) | Primary Side Product Risk |
| HCl (catalytic) | Ethanol | Reflux | 40-70 | Hantzsch DHP, Knoevenagel |
| Yb(OTf)₃ (10) | Acetonitrile | 50 | 85-95 | Low |
| FeCl₃ (10) | Solvent-free | 60 | 90-98 | Minimal |
| Gluconic Acid (25) | Water | 60 | 80-90 | Low (Green Chemistry approach)[16] |
| None | Ethanol | Reflux | < 20 | Multiple, low conversion[3] |
| Conditions: Based on a model reaction of benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol). Yields are illustrative and substrate-dependent.[3][6] |
Optimized Protocol: High-Purity Synthesis of Dihydropyrimidinone (DHPM)
This protocol is designed to minimize side product formation in a typical Biginelli reaction.
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde (10 mmol, 1 eq), β-ketoester (10 mmol, 1 eq), and urea (15 mmol, 1.5 eq).[3]
-
Solvent and Catalyst Addition: Add 20 mL of anhydrous acetonitrile, followed by the chosen Lewis acid catalyst (e.g., Yb(OTf)₃, 1-10 mol%).[3]
-
Reaction: Heat the reaction mixture to a controlled temperature of 60°C.[1]
-
Monitoring: Monitor the reaction's progress every hour using TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, filter the solid product and wash with a small amount of cold ethanol.[1] If no precipitate forms, concentrate the reaction mixture under reduced pressure.[3]
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM. Recrystallization is often highly effective at removing common byproducts like N-acylureas.[5]
Visual Troubleshooting Guides
Caption: A logical workflow for diagnosing and solving common issues in the Biginelli reaction.
Caption: The mechanistic choice between the desired Iminium pathway and the competing Knoevenagel side reaction.
References
- Benchchem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
- BIGINELLI REACTION | PPT. (n.d.). SlideShare.
- Mahajan, H., et al. (n.d.). BIGINELLI REACTION VIA BIS- UREIDE INTERMEDIATE IN LOW MELTING MIXTURE.
- Benchchem. (n.d.). overcoming side reactions in pyrimidine synthesis.
- Benchchem. (n.d.). Catalyst Selection and Optimization for the Biginelli Reaction: A Technical Support Guide.
-
Wikipedia. (2023). Biginelli reaction. Retrieved January 12, 2026, from [Link]
- Benchchem. (n.d.). Troubleshooting low yield in Biginelli reaction for pyrimidines.
-
Mahajan, H., et al. (n.d.). Biginelli reaction via bis-ureide intermediate in low melting mixture. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved January 12, 2026, from [Link]
- Woerly, E. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign.
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
-
National Center for Biotechnology Information. (n.d.). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. Retrieved January 12, 2026, from [Link]
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (2023). Knoevenagel condensation. Retrieved January 12, 2026, from [Link]
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). The versions of the classical Biginelli reaction: ethyl acetoacetate+benzaldehyde+urea. Retrieved January 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. BIGINELLI REACTION | PPT [slideshare.net]
- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. researchgate.net [researchgate.net]
- 14. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 15. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 16. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-(Benzyloxy)pyrimidin-4-amine
Welcome to the technical support center for the scale-up synthesis of 2-(Benzyloxy)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during the transition from laboratory-scale to large-scale production of this key pyrimidine intermediate.
I. Introduction to Scale-Up Considerations
The synthesis of 2-(Benzyloxy)pyrimidin-4-amine typically involves a two-step process: the formation of a 2-benzyloxy-4-chloropyrimidine intermediate followed by amination. While this route appears straightforward on a small scale, scaling up introduces challenges related to reaction control, impurity profiles, and product isolation. This guide will address these critical aspects to ensure a robust and reproducible manufacturing process.
A common synthetic route proceeds via the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions is key to a selective synthesis.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis of 2-(Benzyloxy)pyrimidin-4-amine.
Issue 1: Low Yield in the Formation of 2-(Benzyloxy)-4-chloropyrimidine (Step 1)
Question: My laboratory-scale synthesis of 2-(Benzyloxy)-4-chloropyrimidine from 2,4-dichloropyrimidine and benzyl alcohol gives a good yield, but the yield drops significantly on a kilogram scale. What are the potential causes and how can I troubleshoot this?
Answer: A drop in yield during scale-up is a common challenge and can be attributed to several factors. A systematic approach is crucial to identify the root cause.[1]
Potential Causes & Troubleshooting Steps:
-
Poor Temperature Control: The reaction of benzyl alcohol with 2,4-dichloropyrimidine is often exothermic. In larger reactors, inefficient heat dissipation can lead to localized "hot spots," promoting the formation of undesired side products, such as the disubstituted product, 2,4-bis(benzyloxy)pyrimidine.
-
Solution: Ensure the reactor's cooling system is adequate for the scale. Implement controlled, portion-wise addition of the limiting reagent to manage the exotherm. Consider using a more dilute reaction mixture to improve heat transfer.
-
-
Inefficient Mixing: Inadequate agitation in a large reactor can lead to poor mass transfer, resulting in localized high concentrations of reactants and the formation of byproducts.
-
Solution: Optimize the stirrer speed and ensure the impeller design is appropriate for the reactor geometry to maintain a homogeneous suspension.
-
-
Base Selection and Stoichiometry: The choice and amount of base are critical. An excess of a strong base can promote side reactions.
-
Solution: Carefully screen non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate.[2] Optimize the stoichiometry to use the minimum effective amount of base.
-
-
Raw Material Quality: The purity of starting materials, especially 2,4-dichloropyrimidine, can have a more pronounced effect at a larger scale.[1] Impurities can lead to the formation of colored byproducts that are difficult to remove.
-
Solution: Source high-purity starting materials and perform rigorous quality control on incoming batches.
-
Issue 2: Formation of Impurities During Amination (Step 2)
Question: During the amination of 2-(Benzyloxy)-4-chloropyrimidine with ammonia, I am observing the formation of significant impurities that are difficult to separate from the desired product. How can I identify and minimize them?
Answer: The amination step is prone to the formation of several impurities if not carefully controlled.
Common Impurities and Mitigation Strategies:
| Impurity | Probable Cause | Mitigation Strategy |
| 2,4-diaminopyrimidine | Displacement of the benzyloxy group by ammonia, often at elevated temperatures or with prolonged reaction times. | Optimize the reaction temperature and time. Use a lower reaction temperature and monitor the reaction progress closely by HPLC to stop the reaction upon completion. |
| Unreacted 2-(Benzyloxy)-4-chloropyrimidine | Incomplete reaction due to insufficient ammonia, low temperature, or short reaction time. | Ensure a sufficient excess of ammonia is used. Optimize the reaction temperature and time based on reaction monitoring. |
| Hydrolysis Product (2-(Benzyloxy)pyrimidin-4-ol) | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Ensure the ammonia source is dry. |
Issue 3: Difficult Product Isolation and Purification
Question: I am struggling with the isolation and purification of the final product, 2-(Benzyloxy)pyrimidin-4-amine, on a large scale. The product is an oil or a low-melting solid, making filtration difficult.
Answer: Isolation of a non-crystalline product can be challenging.
Troubleshooting Strategies:
-
Crystallization Studies: A systematic crystallization study is highly recommended. Screen a variety of solvents and solvent mixtures to induce crystallization. Anti-solvent crystallization, where a solvent in which the product is soluble is mixed with a solvent in which it is insoluble, can be effective.
-
Column Chromatography: While less ideal for large-scale manufacturing, silica gel column chromatography can be used for purification.[3] Optimizing the solvent system is key to achieving good separation.
-
Salt Formation: Consider forming a salt of the basic 2-(Benzyloxy)pyrimidin-4-amine, such as the hydrochloride or sulfate salt. Salts are often crystalline and easier to isolate and purify by recrystallization. The free base can be regenerated in a subsequent step if required.
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the large-scale synthesis of 2,4-dichloropyrimidine?
A1: For large-scale production, starting from uracil is a common and cost-effective method. Uracil can be chlorinated using phosphorus oxychloride (POCl₃), often in the presence of a catalyst, to yield 2,4-dichloropyrimidine.[4]
Q2: What are the critical safety considerations for the chlorination of uracil with phosphorus oxychloride?
A2: The reaction of uracil with POCl₃ is highly exothermic and releases hydrogen chloride gas. It should be performed in a well-ventilated fume hood or a suitable reactor with a scrubbing system for the off-gases. Careful control of the addition rate and temperature is crucial to prevent a runaway reaction. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn.
Q3: How can the regioselectivity of the reaction between 2,4-dichloropyrimidine and benzyl alcohol be controlled?
A3: The C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophilic substitution than the C2 position. To favor monosubstitution at the C2 position, the reaction conditions can be carefully controlled. Using a bulky non-nucleophilic base and controlling the stoichiometry of the benzyl alcohol can enhance selectivity. In some cases, a Lewis acid catalyst can be employed to modulate the reactivity of the two chlorine atoms.[5]
Q4: What analytical techniques are recommended for monitoring the reaction progress and assessing product purity?
A4: High-Performance Liquid Chromatography (HPLC) is the most suitable technique for monitoring the reaction progress and determining the purity of the final product and intermediates. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.
IV. Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloropyrimidine from Uracil
This protocol is adapted from established procedures.[4]
-
To a reactor equipped with a mechanical stirrer, a condenser, and a temperature probe, charge phosphorus oxychloride (4.0 eq).
-
Slowly add uracil (1.0 eq) portion-wise, maintaining the internal temperature below 30 °C.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours, or until reaction completion is confirmed by HPLC.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess phosphorus oxychloride by slowly adding the reaction mixture to ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-dichloropyrimidine.
-
The crude product can be purified by vacuum distillation or recrystallization.
Protocol 2: Synthesis of 2-(Benzyloxy)pyrimidin-4-amine
This two-step, one-pot procedure is a potential route for scale-up.
Step A: Formation of 2-(Benzyloxy)-4-chloropyrimidine
-
In a suitable reactor, dissolve 2,4-dichloropyrimidine (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base such as DIPEA (1.1 eq).
-
Cool the mixture to 0-5 °C.
-
Slowly add benzyl alcohol (1.0 eq) while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until the formation of the intermediate is complete as monitored by HPLC.
Step B: Amination
-
To the reaction mixture containing 2-(Benzyloxy)-4-chloropyrimidine, add a solution of ammonia in an alcohol (e.g., 7N ammonia in methanol) or introduce ammonia gas at a controlled rate.
-
Heat the reaction mixture in a sealed reactor to 60-80 °C.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Take up the residue in an organic solvent and water.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude 2-(Benzyloxy)pyrimidin-4-amine by crystallization or column chromatography.
V. Visualizations
Workflow for the Synthesis of 2-(Benzyloxy)pyrimidin-4-amine
Caption: Synthetic workflow for 2-(Benzyloxy)pyrimidin-4-amine.
Troubleshooting Logic for Low Yield in Step 1
Caption: Troubleshooting logic for low yield in Step 1.
VI. References
-
BenchChem. (2025). addressing challenges in the scale-up synthesis of pyrimidine compounds.
-
BenchChem. (n.d.). 4-(Benzyloxy)-2-chloropyrimidin-5-ol. Retrieved from
-
EvitaChem. (n.d.). 2-(Benzylsulfanyl)-4-chloropyrimidine. Retrieved from
-
Gomes, P. A. C., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2556.
-
Eriksson, O., et al. (2018). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 3(11), 16345-16354.
-
ChemicalBook. (n.d.). 2,4-Dichloropyrimidine synthesis. Retrieved from
-
Organic Syntheses. (n.d.). 2-Chloropyrimidine. Retrieved from
-
Google Patents. (n.d.). Method of preparing 2-chloropyrimidine. Retrieved from
-
Google Patents. (n.d.). Regioselective preparation of substituted pyrimidines. Retrieved from
-
Acta Crystallographica Section E. (2010). 2,4-Dichloropyrimidine.
-
Google Patents. (n.d.). Synthesizing method of 5-acetyl-2,4-dichloropyrimidine. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Purification of 2-Chlorothieno[3,2-d]pyrimidin-4-amine Analogs. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
Technical Support Center: Reaction Monitoring for 2-(Benzyloxy)pyrimidin-4-amine
Last Updated: January 12, 2026
Introduction
Welcome to the technical support guide for monitoring reactions involving 2-(Benzyloxy)pyrimidin-4-amine . This molecule is a key intermediate in medicinal chemistry and drug development, often participating in reactions such as catalytic hydrogenation for debenzylation or nucleophilic aromatic substitution.[1][2] Accurate real-time monitoring of these transformations is critical for optimizing reaction conditions, determining endpoints, and ensuring product purity.
This guide provides field-proven insights, troubleshooting protocols, and frequently asked questions (FAQs) for the two most common monitoring techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The advice herein is structured to empower researchers, scientists, and process chemists to overcome common analytical challenges and generate reliable, reproducible data.
Understanding the Chemistry: What Are We Monitoring?
A frequent reaction of 2-(benzyloxy)pyrimidin-4-amine is the removal of the benzyl protecting group to yield 4-amino-2-hydroxypyrimidine. This transformation drastically changes the molecule's polarity, a key principle we exploit for chromatographic separation.
-
Starting Material (SM): 2-(Benzyloxy)pyrimidin-4-amine. Moderately polar due to the amine group, but the bulky, nonpolar benzyl group reduces its affinity for polar stationary phases.
-
Product (P): 4-Amino-2-hydroxypyrimidine. Significantly more polar due to the presence of both an amine and a hydroxyl (or tautomeric oxo) group.
This polarity difference is the foundation of successful reaction monitoring.[3]
Sources
Enhancing the purity of "2-(Phenylmethoxy)-4-pyrimidinamine" post-synthesis
Welcome to the technical support center for "2-(Phenylmethoxy)-4-pyrimidinamine" (also known as 2-(benzyloxy)pyrimidin-4-amine). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the purity of this key synthetic intermediate. The following question-and-answer guide provides field-proven insights and detailed protocols to address common challenges encountered post-synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude 2-(Phenylmethoxy)-4-pyrimidinamine sample after synthesis?
A1: Understanding the potential impurities is the first step toward devising an effective purification strategy. Based on the common synthetic route—nucleophilic aromatic substitution of 4-amino-2-chloropyrimidine with sodium benzoxide[1]—your crude product is likely contaminated with the following:
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Unreacted Starting Materials:
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4-Amino-2-chloropyrimidine: The electrophilic starting material. Its presence suggests an incomplete reaction.
-
Benzyl alcohol: The nucleophile precursor. Often used in excess to drive the reaction to completion.
-
-
Reagent-Derived Impurities:
-
Sodium Salts (e.g., NaCl, NaOH): Formed as a byproduct of the reaction and during aqueous workup after quenching the base (e.g., Sodium Hydride).
-
-
Side-Products:
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Bis-benzylated species: Although less common, reaction at the exocyclic amine is possible under certain conditions.
-
Degradation Products: The pyrimidine ring can be susceptible to hydrolysis under harsh acidic or basic conditions that might be present during workup.[2]
-
The nature and quantity of these impurities will dictate the most efficient purification workflow. A preliminary analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to assess the complexity of the crude mixture.[3]
Q2: I have a complex crude mixture. How do I decide on the best purification strategy?
A2: Selecting the right purification method is critical for achieving high purity with maximum yield. The optimal strategy depends on the physical properties of your target compound and its impurities. The decision-making process below can guide your choice.
Caption: Decision workflow for selecting a purification method.
Causality Explained:
-
Physical State: If your product is an oil or amorphous solid that fails to crystallize, column chromatography is the most direct path to purification.
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Purity Level: For a solid product that is already relatively pure (>85-90%), recrystallization is an efficient method to remove minor impurities and achieve high crystalline purity.[4]
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Polarity: If impurities have very different polarities from your product (e.g., non-polar benzyl alcohol vs. the more polar aminopyrimidine), column chromatography offers excellent separation.[5]
-
Acid/Base Properties: If you need to remove neutral starting materials (benzyl alcohol) or a different basic starting material (4-amino-2-chloropyrimidine, which is a weaker base than the product), an acid-base extraction can be a highly effective and scalable first-pass purification step.[6]
Q3: My compound has a broad melting point, suggesting minor impurities. How can I effectively recrystallize it?
A3: Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. A successful recrystallization results in a well-formed crystal lattice that excludes impurity molecules.
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Screening: The key is to find a solvent that dissolves the compound when hot but in which the compound has low solubility when cold. Impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring (using a stir bar) to fully dissolve the compound. Add more solvent in small portions only if needed to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities (like dust or salt byproducts) are visible in the hot solution, perform a quick gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
| Solvent System | Rationale & Suitability |
| Ethyl Acetate / Hexanes | The product is often purified by chromatography using this system, indicating moderate solubility.[1] Ethyl acetate can serve as the primary solvent, with hexanes used as an anti-solvent to induce crystallization. |
| Ethanol or Methanol | Polar protic solvents that are often effective for compounds with hydrogen bonding capabilities (like the amine group). Caution is advised as some pyrimidine solvatomorphs can form.[4] |
| Acetonitrile | A polar aprotic solvent that can be an excellent choice for recrystallization.[7] |
| Toluene | A non-polar aromatic solvent; may be suitable if impurities are highly polar. |
Q4: TLC shows multiple spots close to my product. How do I optimize column chromatography for better separation?
A4: When impurities have similar polarity to the product, flash column chromatography is the method of choice.[8] The separation occurs based on the differential partitioning of each compound between the stationary phase (typically silica gel) and the mobile phase (eluent).
Causality of Key Parameters:
-
Stationary Phase: Silica gel is acidic and can sometimes cause degradation or streaking of basic compounds like aminopyrimidines.[2]
-
Mobile Phase (Eluent): The polarity of the eluent determines how quickly compounds move down the column. A less polar eluent results in slower movement and better separation of polar compounds.
-
Sample Loading: Overloading the column or using a highly soluble loading solvent leads to broad bands and poor separation.
Caption: Standard workflow for flash column chromatography.
Experimental Protocol: Flash Column Chromatography
-
Eluent Selection: Use TLC to find a solvent system that provides good separation and moves your target compound to an Rf (retention factor) of approximately 0.25-0.35. A common starting point is an Ethyl Acetate/Hexanes mixture.[1]
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent (or a less polar starting solvent like hexane). Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate).
-
Dry Loading (Recommended for better resolution): Dissolve the crude product, add a small amount of silica gel or Celite®, and evaporate the solvent. Gently load the resulting free-flowing powder onto the top of the column bed.
-
-
Elution: Carefully add the eluent to the column and apply gentle air pressure to achieve a steady flow. Collect fractions in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Product Won't Elute | Eluent is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). |
| Streaking/Tailing on TLC/Column | Compound is interacting too strongly with the acidic silica gel. | Add a small amount (0.5-1%) of triethylamine (TEA) to your eluent to neutralize the silica surface.[5] |
| Poor Separation | Bands are too broad; incorrect eluent. | Re-optimize eluent for a lower Rf. Use the dry loading method. Ensure the column is not overloaded. |
Q5: How can I specifically remove unreacted benzyl alcohol?
A5: An acid-base extraction is an exceptionally effective and simple liquid-liquid extraction technique for separating compounds based on their differing acid-base properties.[6] Your target compound, 2-(Phenylmethoxy)-4-pyrimidinamine, has a basic amino group, while benzyl alcohol is neutral.
The Underlying Principle: By adding an aqueous acid (e.g., 1M HCl), the basic amine group of your product will be protonated, forming a water-soluble ammonium salt. The neutral benzyl alcohol will remain in the organic layer. This allows for their separation into two different liquid phases.[6]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product mixture in an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate in a separatory funnel.
-
Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1M HCl). Stopper the funnel and shake vigorously, venting frequently to release pressure. Allow the layers to separate.
-
Separation: Your protonated product is now in the aqueous layer . The neutral benzyl alcohol and other non-basic impurities remain in the organic layer . Drain the lower layer (DCM) or pour off the upper layer (ethyl acetate). Keep the aqueous layer and discard the organic layer (or wash it again with fresh acid to ensure complete extraction).
-
Neutralization: Return the aqueous layer containing your product's salt to the separatory funnel. Add a fresh portion of organic solvent. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the aqueous layer is basic (check with pH paper). This deprotonates your product, making it soluble in the organic layer again.
-
Back-Extraction: Shake the funnel again. Your purified, neutral product will now be in the organic layer .
-
Final Steps: Drain the organic layer. Wash it with brine (saturated NaCl solution) to remove excess water, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.
References
- 2-(PHENYLMETHOXY)-4-PYRIMIDINAMINE synthesis - ChemicalBook.
-
Acid–base extraction - Wikipedia. [Link]
- Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup - Benchchem.
- Application Notes and Protocols for the Purification of 4-Pyrimidine Methanamine Reaction Products - Benchchem.
-
Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses. [Link]
-
The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed. [Link]
- KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)
- Cross-Validation of Analytical Methods for 4-Pyrimidine Methanamine: A Compar
-
Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route - ResearchGate. [Link]
Sources
- 1. 2-(PHENYLMETHOXY)-4-PYRIMIDINAMINE synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues - Google Patents [patents.google.com]
- 8. orgsyn.org [orgsyn.org]
"2-(Benzyloxy)pyrimidin-4-amine" solubility in DMSO for biological assays
Technical Support Center: 2-(Benzyloxy)pyrimidin-4-amine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 2-(Benzyloxy)pyrimidin-4-amine. This document provides in-depth answers, troubleshooting guides, and validated protocols to address common challenges related to the solubility and handling of this compound in Dimethyl Sulfoxide (DMSO) for biological assays. Our goal is to equip you with the expertise to ensure experimental reproducibility and integrity.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of 2-(Benzyloxy)pyrimidin-4-amine in DMSO?
While specific quantitative data from peer-reviewed literature is sparse for this exact compound, chemical suppliers list it as a solid with a molecular weight of approximately 201.22 g/mol .[1][2] Based on its structure—a pyrimidine core with a bulky, nonpolar benzyloxy group—it is expected to have good solubility in a strong polar aprotic solvent like DMSO.[3] Similar pyrimidine-based compounds often suffer from poor aqueous solubility, making DMSO the required solvent for creating high-concentration stock solutions.[4][5] For initial experiments, preparing a stock solution in the range of 10-50 mM in 100% DMSO is a conservative and recommended starting point.
Q2: How should I store a DMSO stock solution of 2-(Benzyloxy)pyrimidin-4-amine?
For optimal stability, stock solutions in DMSO should be aliquoted into small, single-use volumes to minimize repeated freeze-thaw cycles, which can lead to compound precipitation and degradation over time.[6][7] Store these aliquots at -20°C for short-term use (1 month) or at -80°C for long-term storage (up to 6 months).[8] Before use, thaw the aliquot completely and bring it to room temperature, ensuring the compound is fully redissolved by gentle vortexing.
Q3: What is the maximum final concentration of DMSO my cell culture can tolerate?
This is highly dependent on the specific cell line and assay duration. As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[8][9] However, sensitive cell lines may exhibit stress or altered gene expression at concentrations as low as 0.1%.[9][10] It is imperative to perform a vehicle control experiment, treating your cells with the highest concentration of DMSO used in your assay, to determine the tolerance of your specific model system.
Troubleshooting Guide: Common Solubility Issues
Problem: My compound precipitated immediately after I added the DMSO stock to my aqueous cell culture medium.
-
Question: What happened? I thought it was soluble in DMSO.
-
Answer: This is a classic case of solvent shifting, also known as "crashing out." The compound is soluble in 100% DMSO but becomes insoluble when rapidly diluted into a primarily aqueous environment like cell culture media.[9][11] The DMSO disperses, the local solvent polarity dramatically increases, and the compound's concentration exceeds its aqueous solubility limit, causing it to precipitate.[12]
-
Question: How can I prevent this precipitation?
-
Answer: You have several strategies to mitigate this issue:
-
Decrease the Final DMSO Concentration: The most effective method is to prepare a more concentrated DMSO stock solution so you can add a smaller volume to your media. This keeps the final DMSO percentage low (ideally ≤0.5%), which helps maintain compound solubility.[8][10]
-
Use a Stepwise Dilution Method: Instead of a single, large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in a small volume of cell culture medium. Mix thoroughly. Then, add this intermediate dilution to the final culture volume. This gradual change in solvent polarity can prevent the compound from precipitating.[8]
-
Increase Mixing Efficiency: Add the DMSO stock dropwise to the vortexing culture medium. This rapid dispersion prevents localized high concentrations of the compound that can initiate precipitation.[13]
-
Consider Temperature: Gently warming the culture medium to 37°C before adding the compound can sometimes improve solubility.[10] However, be aware that the solubility of some compounds can decrease at higher temperatures.[9]
-
Problem: I am observing inconsistent results or lower-than-expected activity in my biological assay.
-
Question: Could this be related to solubility? My solution looks clear.
-
Answer: Yes, it is highly likely. Even if you don't see visible precipitation, microscopic, amorphous precipitates can form. This is especially true after freeze-thaw cycles.[7] This micro-precipitation reduces the actual concentration of the soluble, active compound in your assay, leading to variability and an underestimation of potency.
-
Question: How can I verify if my compound is fully dissolved and stable?
-
Answer:
-
Visual Inspection is Key: Before every use, thaw your stock solution completely and vortex gently. Hold the vial against a light source to check for any visible particulates or cloudiness.
-
Filter Sterilization Check: When preparing working solutions, if you suspect precipitation, you can filter a small amount through a 0.22 µm syringe filter. If the compound has precipitated, this will remove it, and you will see a significant loss of activity. Note that filtering is a diagnostic tool here, not a solution, as it removes the precipitated compound.[12]
-
Fresh Stock Preparation: If you suspect your stored stock has degraded or precipitated over time, the most reliable solution is to prepare a fresh stock solution from the solid compound and compare its activity.
-
Validated Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution
This protocol provides a self-validating workflow for preparing a high-concentration stock solution of 2-(Benzyloxy)pyrimidin-4-amine (MW: 201.22 g/mol ).
-
Weigh Compound: Accurately weigh out 10.06 mg of 2-(Benzyloxy)pyrimidin-4-amine powder using a calibrated analytical balance.
-
Add Solvent: Transfer the powder to a sterile, conical-bottom microcentrifuge tube. Add 1.0 mL of high-purity, anhydrous DMSO.
-
Initial Dissolution: Vortex the tube at medium speed for 1-2 minutes.
-
Verification Step 1 (Visual Check): Visually inspect the solution. If any solid particles remain, proceed to sonication.
-
Sonication (If Necessary): Place the tube in a water bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up particulates and aid dissolution.[6]
-
Gentle Warming (Optional): If particulates persist, warm the solution in a 37°C water bath for 5 minutes, followed by vortexing. Caution: Avoid excessive heat, as it may degrade the compound.[6]
-
Verification Step 2 (Final Check): The solution must be completely clear and free of any visible precipitate.
-
Aliquoting and Storage: Dispense the stock solution into single-use, low-retention microcentrifuge tubes (e.g., 20 µL aliquots). Store immediately at -80°C.
Protocol 2: Dosing in a Cell-Based Assay (96-well Plate)
This workflow details how to dose cells while minimizing precipitation and ensuring a consistent final DMSO concentration.
-
Prepare Intermediate Dilution Plate: In a separate 96-well "dilution" plate (not the cell plate), add cell culture medium.
-
Serial Dilution in DMSO (for Dose-Response): If creating a dose-response curve, perform serial dilutions of your 50 mM stock in 100% DMSO first. This ensures the compound is always in its optimal solvent during dilution.[10]
-
Prepare 2X Working Solutions: Let's assume your final desired concentrations range from 100 µM to 0.1 µM and your final assay volume is 200 µL. You will add 100 µL of a 2X working solution to 100 µL of cells in media.
-
To make a 200 µM (2X) working solution, you would dilute your 50 mM DMSO stock 1:250 into pre-warmed (37°C) cell culture medium. For example, add 2 µL of 50 mM stock to 498 µL of medium. Vortex immediately.
-
The final DMSO concentration from this step would be 0.4%, which will be diluted to a final assay concentration of 0.2%.
-
-
Vehicle Control: Prepare a 2X vehicle control by adding the same volume of 100% DMSO to the medium (e.g., 2 µL of DMSO to 498 µL of medium).
-
Dose the Cells: Remove the cell plate from the incubator. Add 100 µL of your 2X working solutions (or 2X vehicle control) to the appropriate wells containing 100 µL of cells in medium.
-
Mix and Incubate: Gently mix the plate on an orbital shaker for 30 seconds to ensure homogeneity. Return the plate to the incubator for the desired treatment period.
Data & Workflow Visualizations
Solubility & Handling Parameters
| Parameter | Recommendation | Rationale & Source |
| Primary Solvent | 100% Anhydrous DMSO | Strong polar aprotic solvent required for dissolving compounds with poor aqueous solubility.[3] |
| Recommended Stock Conc. | 10-50 mM | A practical range that balances high concentration with a lower risk of precipitation upon freeze-thaw.[7] |
| Stock Solution Storage | -80°C (long-term), -20°C (short-term) | Minimizes chemical degradation and solvent absorption of water.[8] |
| Freeze-Thaw Cycles | Avoid; use single-use aliquots | Repeated cycling is a primary cause of compound precipitation from DMSO stocks.[6][7] |
| Max Final Assay [DMSO] | ≤0.5% (Cell-line dependent) | Higher concentrations can cause cytotoxicity and interfere with assay results.[8][9] |
| Aqueous Dilution Method | Stepwise dilution, rapid mixing | Prevents solvent-shifting and compound precipitation ("crashing out").[8][9] |
Diagrams
Caption: Decision tree for troubleshooting compound precipitation.
References
-
Alfa Chemistry. 2-(Benzyloxy)pyrimidin-4-amine. [Link]
-
Chem-Space. 2-(benzyloxy)pyrimidin-4-amine. [Link]
-
ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?. [Link]
-
ResearchGate. How do I avoid precipitation of DMSO soluble compounds in water based culture media?. [Link]
-
Biology Stack Exchange. What does it mean to use DMSO as a dissolvant in biology experiemnts?. [Link]
-
LifeTein. How to dissolve peptide in DMSO and still be safe to the cell culture. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]
-
ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. [Link]
-
PubChem. Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. [Link]
-
PubChem. 4-(Benzyloxy)pyridin-2-amine. [Link]
-
Al-Mulla, H., et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. The FASEB Journal, 35(8), e21774. [Link]
-
Rose, N. G., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 3(7), 558–562. [Link]
-
Kuszpit, K., et al. (2022). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, 65(21), 14387–14407. [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2-(benzyloxy)pyrimidin-4-amine - C11H11N3O | CSSB00012357041 [chem-space.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. biology.stackexchange.com [biology.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. lifetein.com [lifetein.com]
Technical Support Center: Synthesis of Substituted Pyrimidinamines
Welcome to the Technical Support Center for the synthesis of substituted pyrimidinamines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in your synthetic workflows. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reactions with confidence.
Troubleshooting Guide
This section is organized by common problems encountered during the synthesis of substituted pyrimidinamines. Each question is addressed with a detailed explanation of the underlying causes and a step-by-step guide to resolving the issue.
Section 1: Low Yield and Incomplete Conversion
Question 1: My reaction yield is consistently low, with a significant amount of unreacted starting materials observed by TLC/HPLC. What are the primary causes and how can I improve conversion?
Answer: Low conversion is a frequent issue that can often be traced back to a few key areas. The root cause is typically related to suboptimal reaction conditions, reactant purity, or catalyst inefficiency.[1][2]
Underlying Causes & Solutions:
-
Reactant Purity and Stoichiometry:
-
Insight: Impurities in starting materials, especially in multicomponent reactions, can inhibit catalysts or lead to unwanted side reactions.[2][3] Amidines, for instance, are often hygroscopic and can hydrolyze over time, which is detrimental to reactions like the Pinner synthesis.[2]
-
Troubleshooting Steps:
-
Verify Purity: Ensure all starting materials (aldehydes, β-ketoesters, amidines, etc.) are of high purity. Purify them if necessary. For amidines, using freshly prepared or purified hydrochloride salts is recommended.[2]
-
Check Stoichiometry: Inaccurately measured molar ratios are a common source of low conversion.[2] Recalculate and carefully measure all reactants. In some cases, like the Biginelli reaction, using a slight excess (1.2-1.5 equivalents) of the urea or amidine component can drive the reaction to completion.[2]
-
-
-
Reaction Conditions:
-
Insight: Temperature and reaction time are critical. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause degradation of reactants or products.[2] Many pyrimidine syntheses are also sensitive to air and moisture.[2]
-
Troubleshooting Steps:
-
Optimize Temperature & Time: Monitor the reaction progress closely using TLC or HPLC to determine the optimal balance.[1] A modest increase in temperature or longer reaction time may be necessary.
-
Ensure Anhydrous Conditions: For moisture-sensitive reactions, ensure all glassware is thoroughly dried and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.[2]
-
-
-
Catalyst Inefficiency:
-
Insight: The choice and activity of the catalyst are paramount. A catalyst may be inactive, or a different type of catalyst may be required for your specific substrates.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: If using a reusable catalyst, it may need regeneration. For acid catalysts, ensure the concentration is appropriate.[3]
-
Catalyst Screening: Consider screening different catalysts. For example, while Brønsted acids like HCl are traditional in Biginelli reactions, Lewis acids may offer milder conditions and improved yields for certain substrates.[1]
-
-
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yields.
Section 2: Unexpected Side Products
Question 1: I'm observing a significant amount of a yellow, highly fluorescent byproduct in my reaction, especially during a Biginelli-type synthesis. What is it, and how can I prevent it?
Answer: This is a classic sign of the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[3] This side reaction competes with the desired pyrimidine synthesis pathway.
Mechanism of Side Reaction:
The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea (or an amidine). At elevated temperatures, urea can decompose to generate ammonia. This ammonia can then react with the aldehyde and two equivalents of the β-ketoester to form the DHP, which is often highly fluorescent.[3][4]
Sources
Validation & Comparative
A Comparative Guide to Pyrimidine-Based Kinase Inhibitors: Evaluating 2-(Phenylmethoxy)-4-pyrimidinamine in the Context of Established Therapeutics
In the landscape of targeted cancer therapy, kinase inhibitors are a cornerstone, and among the myriad of scaffolds utilized in their design, the pyrimidine nucleus is a privileged structure.[1] This guide provides an in-depth technical comparison of pyrimidine-based kinase inhibitors, with a specific focus on the potential of 2-(Phenylmethoxy)-4-pyrimidinamine in relation to well-characterized and clinically relevant inhibitors. While direct experimental data for 2-(Phenylmethoxy)-4-pyrimidinamine is not extensively available in public literature, we can infer its potential activity and create a valuable comparative analysis by examining the structure-activity relationships (SAR) of analogous compounds.
This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental contexts to inform future research and development in kinase inhibitor design.
The Prominence of the Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a fundamental component of nucleic acids and a versatile scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its ability to mimic the purine core of ATP allows pyrimidine derivatives to effectively compete for the ATP-binding site of various kinases, leading to the inhibition of their catalytic activity. The adaptability of the pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Unveiling the Potential of 2-(Phenylmethoxy)-4-pyrimidinamine: A Structural Perspective
2-(Phenylmethoxy)-4-pyrimidinamine, also known as 2-(benzyloxy)pyrimidin-4-amine, features a 4-amino group and a 2-benzyloxy group attached to the pyrimidine core. The 4-amino group is a common feature in many kinase inhibitors, often forming crucial hydrogen bonds with the hinge region of the kinase domain. The 2-benzyloxy substituent is of particular interest. The bulky and hydrophobic nature of the benzyloxy group can influence binding affinity and selectivity by interacting with hydrophobic pockets adjacent to the ATP-binding site.
While specific inhibitory data for this compound is scarce, we can draw parallels with other 2,4-disubstituted pyrimidine kinase inhibitors to postulate its potential. For instance, the structure of GW2580, a selective c-FMS kinase inhibitor, incorporates a substituted benzyloxy-like moiety, suggesting that such groups can be accommodated within the active site of certain kinases and contribute to potent inhibition.[2]
Comparative Analysis with Established Pyrimidine Kinase Inhibitors
To provide a comprehensive understanding, we will compare the structural features and known activities of 2-(Phenylmethoxy)-4-pyrimidinamine with three well-established pyrimidine-based kinase inhibitors: GW2580, Imatinib, and Gefitinib.
| Compound | Core Structure | Key Substituents | Primary Target(s) | IC50 |
| 2-(Phenylmethoxy)-4-pyrimidinamine | Pyrimidine | 2-benzyloxy, 4-amino | Hypothesized based on SAR | Not Available |
| GW2580 | Pyrimidine | 2,4-diamino, 5-(substituted benzyl) | c-FMS | 0.06 µM (in vitro)[3][4] |
| Imatinib (Gleevec®) | 2-Phenylaminopyrimidine | N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide | Bcr-Abl, c-KIT, PDGFR | Varies by target |
| Gefitinib (Iressa®) | Quinazoline (a fused pyrimidine) | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | EGFR | 2-8 nM (for mutant EGFR)[5] |
GW2580: This compound's efficacy against c-FMS kinase highlights the potential for benzyloxy-like groups to confer potent and selective inhibition.[3][4] The diamino substitution pattern is also a common feature in many kinase inhibitors.
Imatinib: A paradigm of targeted therapy, Imatinib's 2-phenylaminopyrimidine core is extensively decorated to achieve high affinity and selectivity for the Bcr-Abl fusion protein.[6][7] The intricate side chains are crucial for its specific interactions within the kinase domain.
Gefitinib: While technically a quinazoline, it contains a fused pyrimidine ring and functions as a potent EGFR inhibitor.[5] Its structure underscores the importance of the anilino group at the 4-position for high-affinity binding to the EGFR active site.
Signaling Pathways Modulated by Pyrimidine Kinase Inhibitors
The therapeutic efficacy of kinase inhibitors stems from their ability to modulate specific signaling pathways that are often dysregulated in cancer.
c-FMS Signaling Pathway
The Colony-Stimulating Factor 1 Receptor (c-FMS) is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages.[8] Dysregulation of the c-FMS pathway is implicated in various inflammatory diseases and cancers.
Caption: c-FMS signaling pathway and the inhibitory action of GW2580.
Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the hallmark of chronic myeloid leukemia (CML).[9] Imatinib effectively inhibits this oncoprotein, blocking downstream signaling cascades.
Caption: Bcr-Abl signaling pathway and the inhibitory action of Imatinib.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation.[10] Mutations leading to its overactivation are common in various cancers, making it a key therapeutic target.
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Methodologies for Evaluating Pyrimidine Kinase Inhibitors
The evaluation of novel kinase inhibitors involves a multi-step process encompassing biochemical and cellular assays.
General Experimental Workflow
Caption: A generalized workflow for the evaluation of kinase inhibitors.
Detailed Experimental Protocols
1. Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay format is widely used for its sensitivity and robustness in high-throughput screening.[11]
-
Principle: The assay measures the inhibition of phosphorylation of a substrate peptide by a kinase. A europium-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a fluorescently labeled substrate acts as the acceptor. Phosphorylation of the substrate brings the donor and acceptor into proximity, resulting in a FRET signal.
-
Materials:
-
Recombinant kinase
-
Biotinylated substrate peptide
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (e.g., 2-(Phenylmethoxy)-4-pyrimidinamine) dissolved in DMSO
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the kinase and the test compound or DMSO (vehicle control). Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Eu-labeled antibody and SA-APC).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).
-
Calculate the ratio of the two emission signals and determine the IC50 values for the test compounds.
-
2. Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of a test compound to its target kinase within living cells, providing a more physiologically relevant assessment of target engagement.[12]
-
Principle: The target kinase is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the active site of the kinase is added to the cells. When the tracer binds to the NanoLuc®-fused kinase, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that also binds to the active site will displace the tracer, leading to a decrease in the BRET signal.
-
Materials:
-
Cells expressing the NanoLuc®-kinase fusion protein
-
NanoBRET™ tracer specific for the kinase of interest
-
Nano-Glo® substrate
-
Opti-MEM® I Reduced Serum Medium
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
Seed the cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds.
-
Treat the cells with the test compounds and the NanoBRET™ tracer.
-
Incubate for a specified time (e.g., 2 hours) at 37°C.
-
Add the Nano-Glo® substrate.
-
Read the plate on a luminometer capable of measuring filtered luminescence at two wavelengths (e.g., 460 nm for the donor and >600 nm for the acceptor).
-
Calculate the BRET ratio and determine the IC50 values for the test compounds.
-
Conclusion and Future Directions
While direct evidence of the kinase inhibitory properties of 2-(Phenylmethoxy)-4-pyrimidinamine remains to be elucidated, a comparative analysis based on the structure-activity relationships of known pyrimidine-based kinase inhibitors provides a valuable framework for its potential. The presence of the 4-amino and 2-benzyloxy groups suggests possible interactions with the hinge region and adjacent hydrophobic pockets of various kinases.
Future research should focus on the synthesis and biological evaluation of 2-(Phenylmethoxy)-4-pyrimidinamine and its derivatives. A comprehensive screening against a panel of kinases would be the first step in identifying its primary targets. Subsequent cellular assays would then be crucial to validate its on-target activity and assess its therapeutic potential. The insights gained from such studies will not only clarify the role of this specific compound but also contribute to the broader understanding of pyrimidine scaffolds in the design of next-generation kinase inhibitors.
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SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. (URL: [Link])
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Effects of the cFMS Kinase Inhibitor 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580) in Normal and Arthritic Rats. (URL: [Link])
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A Comparative Guide to the Efficacy of N-Benzyl-2-phenylpyrimidin-4-amine Analogs as USP1/UAF1 Inhibitors
In the intricate landscape of anticancer drug discovery, the deubiquitinating enzyme USP1 (ubiquitin-specific protease 1), in complex with its cofactor UAF1 (USP1-associated factor 1), has emerged as a compelling therapeutic target.[1][2][3] This complex is a critical regulator of the DNA damage response, and its inhibition offers a promising strategy to induce cancer cell death.[2][4] This guide provides a comprehensive comparison of a series of N-benzyl-2-phenylpyrimidin-4-amine analogs, detailing their structure-activity relationships (SAR) and efficacy as potent inhibitors of the USP1/UAF1 deubiquitinase complex. The experimental data presented herein is synthesized from robust preclinical investigations, offering researchers and drug development professionals a vital resource for advancing this promising class of inhibitors.
The Rationale for Targeting USP1/UAF1
The USP1/UAF1 complex plays a pivotal role in regulating the Fanconi anemia (FA) and translesion synthesis (TLS) pathways, both of which are crucial for DNA repair.[5][6][7] It achieves this by deubiquitinating two key proteins: FANCD2 and PCNA (Proliferating Cell Nuclear Antigen).[5][6] Monoubiquitination of these proteins is a critical signal for the recruitment of DNA repair factors to sites of DNA damage. By removing the ubiquitin signal, USP1/UAF1 effectively switches off these repair pathways.
In the context of cancer, many tumors exhibit a heightened reliance on specific DNA repair pathways for their survival, a phenomenon known as "synthetic lethality." By inhibiting USP1/UAF1, we can disrupt DNA damage repair, leading to an accumulation of DNA damage and ultimately triggering apoptosis in cancer cells.[2][4] Furthermore, inhibition of USP1/UAF1 has been shown to sensitize cancer cells to platinum-based chemotherapies like cisplatin, offering a potential strategy to overcome drug resistance.[5][6][7]
The core chemical scaffold under investigation, N-benzyl-2-phenylpyrimidin-4-amine, has proven to be a promising starting point for the development of potent and selective USP1/UAF1 inhibitors. Through systematic medicinal chemistry efforts, a number of analogs have been synthesized and evaluated, leading to the identification of compounds with nanomolar potency.[2][8]
Comparative Efficacy of N-Benzyl-2-phenylpyrimidin-4-amine Analogs
The inhibitory potency of the synthesized analogs was determined using a quantitative high-throughput screen (qHTS) to measure their half-maximal inhibitory concentration (IC50) against the USP1/UAF1 complex.[1][9] The following tables summarize the efficacy data, categorized by the structural modifications made to the core scaffold.
Table 1: Initial Exploration of the 2-Phenyl Moiety
This initial set of analogs explored the impact of replacing the thiophene ring of the initial hit with various aromatic and heteroaromatic rings at the 2-position of the pyrimidine core.
| Compound ID | R Group at 2-position | USP1/UAF1 IC50 (μM) |
| 1 | 2-Thiophenyl | 7.9[8] |
| 3 | Phenyl | 3.1[8] |
| 12 | 4-Phenylphenyl | 3.7[1] |
| 16 | 4-Pyridyl | 1.9[1] |
| 17 | 3-Pyridyl | 1.1[1] |
As demonstrated in Table 1, replacing the initial thiophene with a phenyl ring (compound 3) resulted in a modest improvement in potency. Further exploration with pyridyl moieties (compounds 16 and 17) led to a more significant increase in inhibitory activity, highlighting the importance of this position for target engagement.
Table 2: Impact of Substitution on the 2-Phenyl Ring
Following the finding that a phenyl group at the 2-position was favorable, a series of substitutions on this ring were investigated to probe the structure-activity relationship further.
| Compound ID | Substitution on 2-Phenyl Ring | USP1/UAF1 IC50 (μM) |
| 22 | 3-CF₃ | > 10[1] |
| 23 | 4-CF₃ | > 10[1] |
| 24 | 2-NO₂ | 6.5[1] |
| 25 | 2-OMe | 0.94[1] |
| 26 | 2-Me | 0.85[1] |
| 27 | 2-Et | 0.80[1] |
| 28 | 2-isopropyl | 0.18[1] |
The data in Table 2 clearly indicates a strong preference for substitution at the ortho (2-position) of the phenyl ring. Electron-withdrawing groups at the meta and para positions (compounds 22 and 23) were detrimental to activity. In contrast, increasingly bulky alkyl groups at the ortho position led to a remarkable increase in potency, with the isopropyl-substituted analog (compound 28) exhibiting an IC50 of 180 nM.
Table 3: Optimization of the N-Benzyl Moiety and Identification of a Potent Lead
Building upon the optimized 2-(2-isopropylphenyl)pyrimidine core, modifications to the N-benzyl group were explored, leading to the discovery of the highly potent inhibitor, ML323.
| Compound ID | Modification to N-Benzyl Group | USP1/UAF1 IC50 (nM) |
| 70 (ML323) | 4-(1H-1,2,3-triazol-1-yl)benzyl | 76[5] |
| 71 | 4-(cyclopropyl)benzyl | 180[8] |
| 76 | 4-(cyclobutyl)benzyl | 180[8] |
| 72 | 4-(oxetan-3-yl)benzyl | Inactive[8] |
| 77 | 4-(oxetan-3-yl)benzyl | Inactive[8] |
The introduction of a 1,2,3-triazole moiety at the para position of the benzyl ring resulted in the lead compound, ML323 (compound 70), with an impressive IC50 of 76 nM.[5] While cyclopropyl and cyclobutyl substitutions (compounds 71 and 76) maintained potent inhibition, the introduction of an oxetane group (compounds 72 and 77), intended to improve metabolic stability, unfortunately led to a complete loss of activity.[8]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the targeted signaling pathway and a generalized workflow for the synthesis and evaluation of these inhibitors.
Caption: Inhibition of the USP1/UAF1 complex by N-benzyl-2-phenylpyrimidin-4-amine analogs.
Caption: A generalized workflow for the synthesis and evaluation of USP1/UAF1 inhibitors.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. The following are key protocols employed in the evaluation of the N-benzyl-2-phenylpyrimidin-4-amine analogs.
Protocol 1: General Synthesis of N-Benzyl-2-phenylpyrimidin-4-amine Analogs
A key synthetic strategy involves a two-step process:
-
Synthesis of the 4-amino-benzyl-1,2,3-triazole intermediate:
-
To a solution of 4-aminobenzonitrile in a suitable solvent, add trimethylsilyl azide and t-butyl nitrite at 0 °C to yield the corresponding azide.[8]
-
The crude azide is then dissolved in a mixture of DMSO and water.
-
Copper (II) sulfate, ethynyltrimethylsilane, and sodium ascorbate are added, and the mixture is heated to 80 °C for 24 hours to facilitate the click chemistry reaction, forming the 1,2,3-triazole.[8]
-
The resulting 4-triazole-benzyl amine is typically used in the next step without extensive purification due to its water solubility.[8]
-
-
Coupling with the pyrimidine core:
-
The 4-triazole-benzyl amine intermediate is reacted with 2,4-dichloro-5-methylpyrimidine in the presence of a base such as triethylamine (Et₃N) and heated.[8]
-
The resulting intermediate is then subjected to a Suzuki coupling reaction with the appropriate (2-alkylphenyl)boronic acid to yield the final N-benzyl-2-phenylpyrimidin-4-amine analog.[8]
-
Causality: The choice of a click chemistry approach for the synthesis of the triazole moiety is advantageous due to its high efficiency, mild reaction conditions, and high yields. The Suzuki coupling is a robust and versatile method for forming the carbon-carbon bond between the pyrimidine core and the phenyl ring, allowing for the introduction of a wide variety of substituents.
Protocol 2: In Vitro USP1/UAF1 Deubiquitinase Activity Assay (qHTS)
This assay quantitatively measures the ability of the compounds to inhibit the deubiquitinating activity of the USP1/UAF1 complex.
-
Reagents and Materials:
-
Procedure:
-
Dispense 3 µL of USP1/UAF1 (final concentration ~1 nM) or buffer-only control into the wells of a 384-well plate.[9]
-
Add 23 nL of the test compound library or control compound (e.g., GW7647) using a pintool.[9]
-
Incubate the plate for 15 minutes at room temperature.[9]
-
Initiate the reaction by adding 1 µL of the Ub-Rho substrate (final concentration ~150 nM).[9]
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for Rhodamine110) at multiple time points (e.g., 5 and 10 minutes) using a plate reader.[9]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Self-Validation: The use of both positive and negative controls in each assay plate is critical for validating the results. The inclusion of a known inhibitor as a reference compound further ensures the reliability of the assay. Running the assay in a quantitative high-throughput format allows for the rapid screening of a large number of compounds and the generation of robust dose-response curves.
Protocol 3: Cellular Proliferating Cell Nuclear Antigen (PCNA) Monoubiquitination Assay
This cell-based assay confirms the on-target activity of the inhibitors by measuring the accumulation of monoubiquitinated PCNA.
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., non-small cell lung cancer H1299 or H596 cells) to ~70% confluency.[5][8]
-
Treat the cells with varying concentrations of the test compound or vehicle control (DMSO) for a specified period (e.g., 4-24 hours). In some experiments, cells can be co-treated with a DNA damaging agent like cisplatin to induce PCNA ubiquitination.[5]
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells in a suitable lysis buffer containing protease and deubiquitinase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE on a 4-12% gradient gel.[8]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for PCNA.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control, such as GAPDH or β-actin, should also be probed on the same membrane.[8]
-
-
Data Analysis:
-
Quantify the band intensities for both unmodified PCNA and monoubiquitinated PCNA (which will appear as a higher molecular weight band).
-
Normalize the intensity of the monoubiquitinated PCNA band to the intensity of the unmodified PCNA band and the loading control.
-
Calculate the fold change in monoubiquitinated PCNA levels in treated cells compared to vehicle-treated control cells.[8]
-
Causality and Self-Validation: This assay provides a direct measure of the inhibitor's ability to engage its target in a cellular context. The observation of a dose-dependent increase in monoubiquitinated PCNA provides strong evidence for on-target activity. The use of a loading control is essential to ensure equal protein loading across all lanes, thereby validating the observed changes in protein levels.
Conclusion and Future Directions
The systematic exploration of the N-benzyl-2-phenylpyrimidin-4-amine scaffold has successfully led to the identification of ML323, a potent and selective inhibitor of the USP1/UAF1 deubiquitinase complex with nanomolar efficacy. The structure-activity relationship studies have provided valuable insights for the rational design of future analogs. Specifically, the preference for bulky alkyl groups at the ortho position of the 2-phenyl ring and the beneficial effect of a 1,2,3-triazole moiety on the N-benzyl group are key takeaways for further optimization.
Future efforts should focus on improving the pharmacokinetic properties of these inhibitors, such as metabolic stability and oral bioavailability, without compromising their potent on-target activity. The initial attempts with an oxetane moiety highlight the delicate balance that must be achieved. Further exploration of bioisosteric replacements for the triazole ring and optimization of the 2-phenyl substituent could yield next-generation inhibitors with enhanced drug-like properties. The strong correlation between USP1/UAF1 inhibition and anticancer activity underscores the therapeutic potential of this target, and the N-benzyl-2-phenylpyrimidin-4-amine series represents a highly promising foundation for the development of novel cancer therapeutics.[2][4]
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Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. Available from: [Link]
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Experimental data of enzyme activity assays performed on USP1/UAF1,... - ResearchGate. Available from: [Link]
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A Comparative Guide to Kinase Selectivity Profiling: A Case Study of 2-(Phenylmethoxy)-4-pyrimidinamine
Introduction: The Imperative of Selectivity in Kinase Inhibitor Discovery
Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation to apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes for modern drug discovery.[] The human kinome consists of over 500 members, many of which share significant structural homology within the ATP-binding site—the primary target for most small-molecule inhibitors.[3] This homology presents a formidable challenge: achieving inhibitor selectivity.
An inhibitor that binds to unintended kinases can trigger a cascade of off-target effects, leading to cellular toxicity and adverse clinical outcomes. Therefore, early and comprehensive kinase selectivity profiling is not merely a characterization step but a pivotal, data-driven process that guides the entire drug discovery pipeline, from lead optimization to preclinical candidate selection.[4]
This guide provides a framework for assessing the kinase selectivity of a novel compound, using 2-(Phenylmethoxy)-4-pyrimidinamine (also known as 2-(Benzyloxy)pyrimidin-4-amine[5]) as a primary example. As this is a molecule without extensive public domain selectivity data, we will establish a robust, multi-tiered strategy for generating and interpreting its kinome-wide profile. For comparative analysis, we will contrast its hypothetical profile with that of RO-3306 , a well-characterized and highly selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[6][7][8]
Part 1: Strategic Approach to Kinase Selectivity Profiling
A successful profiling campaign must be designed to yield actionable data efficiently. A tiered or cascaded approach is the most logical and resource-effective strategy. This involves an initial broad screen to identify potential targets, followed by more focused, quantitative assays to confirm and characterize the interactions.
The choice between biochemical and cell-based assays is a critical early decision.
-
Biochemical Assays: These in vitro assays utilize purified kinases and substrates, offering a direct measure of a compound's ability to inhibit the enzyme's catalytic activity.[3] They are ideal for high-throughput screening against large panels due to their robustness and scalability.[9]
-
Cell-Based Assays: These assays measure a compound's effect on a kinase within a living cell.[10] This provides a more physiologically relevant context, accounting for crucial factors like cell permeability, intracellular target engagement, and competition with endogenous ATP.[11]
Our proposed strategy integrates both approaches to build a comprehensive and validated selectivity profile.
Part 2: Experimental Methodologies
Adherence to rigorous and well-controlled protocols is essential for generating trustworthy and reproducible data. Below are detailed methodologies for the key assays in our proposed workflow.
Protocol 1: Biochemical Kinase Assay (Luminescence-Based)
This protocol is adapted for a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced.[1]
Objective: To measure the percent inhibition of a large kinase panel by 2-(Phenylmethoxy)-4-pyrimidinamine at a single concentration or to determine its IC50 value through a dose-response curve.
Materials:
-
Kinase of interest (from a commercial panel, e.g., Reaction Biology, Promega).[1][4]
-
Substrate specific to the kinase.
-
ATP at a concentration near the Km for each kinase (ensures sensitivity to ATP-competitive inhibitors).
-
Kinase Assay Buffer (e.g., 25 mM HEPES, MgCl₂, BSA, DTT).[7]
-
Test Compound: 2-(Phenylmethoxy)-4-pyrimidinamine, dissolved in 100% DMSO.
-
Control Inhibitor: A known inhibitor for the kinase being tested (e.g., Staurosporine).
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
384-well, low-volume, white assay plates.
Procedure:
-
Compound Preparation: Prepare a serial dilution series of 2-(Phenylmethoxy)-4-pyrimidinamine in DMSO. For a single-point screen, prepare a stock at 100x the final desired concentration (e.g., 100 µM for a 1 µM final concentration).
-
Assay Plate Preparation: Add 0.5 µL of the DMSO-dissolved compound, control inhibitor, or DMSO vehicle (for 0% inhibition control) to the appropriate wells of the 384-well plate.
-
Kinase Reaction Initiation: Prepare a master mix containing the kinase, its specific substrate, and assay buffer. Add 20 µL of this mix to each well. Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound-kinase binding.[12]
-
Start Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL to each well to initiate the kinase reaction. Incubate for the desired reaction time (e.g., 30-60 minutes) at the optimal temperature for the kinase.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO vehicle control. For dose-response experiments, plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Target Engagement (NanoBRET™ Assay)
This protocol measures the direct binding of a compound to a target kinase in live cells.[11]
Objective: To validate the biochemical hits and quantify the intracellular affinity of 2-(Phenylmethoxy)-4-pyrimidinamine for its primary target(s).
Materials:
-
HEK293 cells.
-
Expression vector for the target kinase fused to NanoLuc® luciferase.
-
NanoBRET™ Tracer, a fluorescent ligand that binds the target kinase.
-
Test Compound: 2-(Phenylmethoxy)-4-pyrimidinamine.
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
384-well, white assay plates.
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion vector and plate them in the 384-well assay plates. Incubate for 24 hours to allow for protein expression.
-
Compound and Tracer Addition: Prepare serial dilutions of the test compound in Opti-MEM. Prepare the NanoBRET™ Tracer at 2x the final desired concentration in Opti-MEM.
-
Treatment: Add the test compound dilutions to the cells, followed immediately by the tracer. This initiates a competition between the unlabeled test compound and the fluorescent tracer for binding to the NanoLuc®-kinase fusion protein.[10]
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the binding competition to reach equilibrium.
-
Signal Detection: Prepare the detection reagent containing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor (to eliminate signal from any lysed cells). Add this reagent to all wells.
-
Data Acquisition: Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (Tracer) signals simultaneously.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the change in this ratio against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target kinase inside the cell.
Part 3: Data Interpretation and Comparative Analysis
The output of the profiling cascade is a rich dataset that must be carefully analyzed and visualized to understand a compound's selectivity.
Quantitative Selectivity Data
We present hypothetical screening data for 2-(Phenylmethoxy)-4-pyrimidinamine against a selected panel of kinases, compared with known data for the selective CDK1 inhibitor, RO-3306.
Table 1: Comparative Kinase Inhibition Profiles | Kinase Target | 2-(Phenylmethoxy)-4-pyrimidinamine (Hypothetical Data) | RO-3306 (Literature Data[7][8]) | | :--- | :---: | :---: | | | % Inhibition @ 1 µM | IC50 (nM) | % Inhibition @ 1 µM | IC50 (nM) | | CMGC Group | | | | | | CDK1/CycB | 25% | >10,000 | 99% | 35 | | CDK2/CycE | 15% | >10,000 | 85% | 340 | | CDK4/CycD1 | 5% | >10,000 | <10% | >2,000 | | GSK3β | 18% | >10,000 | Not Reported | Not Reported | | TK Group | | | | | | ABL1 (non-mut) | 98% | 25 | <5% | >10,000 | | SRC | 85% | 150 | <5% | >10,000 | | LCK | 72% | 450 | <5% | >10,000 | | EGFR | 12% | >10,000 | Not Reported | Not Reported | | Other | | | | | | ROCK1 | 65% | 800 | Not Reported | Not Reported | | PKA | <5% | >10,000 | Not Reported | Not Reported |
Interpretation:
-
RO-3306: The data confirms its known profile as a potent and selective CDK1 inhibitor. It shows strong activity against CDK1/CycB and retains some activity against the closely related CDK2, but is significantly less active against CDK4, demonstrating clear selectivity within the CDK family.[8][13][14]
-
2-(Phenylmethoxy)-4-pyrimidinamine (Hypothetical): Our hypothetical data positions this compound as a potent inhibitor of the ABL1 tyrosine kinase. However, the screen also reveals significant off-target activity against other tyrosine kinases (SRC, LCK) and the serine/threonine kinase ROCK1. This "polypharmacology" profile could be desirable for certain therapeutic applications (e.g., hitting multiple nodes in a cancer pathway) or a liability leading to toxicity, warranting further investigation.
Visualizing Selectivity with a Kinase Dendrogram
A kinase dendrogram provides a powerful visual representation of a compound's selectivity across the entire kinome.[15] The tree illustrates the phylogenetic relationships between kinases, and inhibitor activity is typically overlaid using colored circles, where the size of the circle corresponds to the potency of inhibition.
This visualization makes the comparative profiles immediately apparent. RO-3306 (blue) shows a tight cluster of activity within the CDK branch of the CMGC kinase group. In contrast, our hypothetical compound (red) demonstrates potent activity in the Tyrosine Kinase (TK) group but also hits kinases in other branches, visually confirming its broader activity profile.
Conclusion
This guide outlines a comprehensive and scientifically rigorous strategy for profiling the kinase selectivity of a novel compound, 2-(Phenylmethoxy)-4-pyrimidinamine. By employing a tiered approach that begins with broad biochemical screening and progresses to quantitative IC50 determination and cell-based validation, researchers can build a high-confidence profile of a compound's on- and off-target activities.
Comparing the hypothetical data for our test compound with the well-defined profile of a selective inhibitor like RO-3306 highlights the critical insights gained from such an analysis. While a highly selective compound may offer a clearer path regarding safety, a more promiscuous inhibitor might present opportunities for multi-targeted therapeutic strategies. The key is to generate robust, high-quality data early in the discovery process to enable these informed, rational design decisions.
References
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from Reaction Biology. [Link]
-
Aleem, E., et al. (n.d.). THE CDK1 INHIBITOR RO-3306 MODULATES THE EXPRESSION OF CELL CYCLE INHIBITORY AND APOPTOTIC GENES. Bibliomed. [Link]
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Kojima, K., et al. (2009). Cyclin-dependent kinase 1 inhibitor RO-3306 enhances p53-mediated Bax activation and mitochondrial apoptosis in AML. Cancer Science, 100(6), 1128–1136. [Link]
-
Vassilev, L. T., et al. (2006). Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1. Proceedings of the National Academy of Sciences, 103(28), 10660-10665. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from BellBrook Labs. [Link]
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Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from Pharmaron. [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from Celtarys Research. [Link]
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Eurofins DiscoverX. (2017). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. Retrieved from Eurofins DiscoverX. [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from Reaction Biology. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from Reaction Biology. [Link]
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ResearchGate. (n.d.). Specificity profiles of clinical kinase inhibitors.Kinase dendrograms... Retrieved from ResearchGate. [Link]
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NCSS. (n.d.). Hierarchical Clustering / Dendrograms. Retrieved from NCSS.com. [Link]
-
The Friendly Statistician. (2025). How To Interpret A Dendrogram? Retrieved from YouTube. [Link]
-
Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ChemRxiv. [Link]
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APHL. (n.d.). Dendrograms & PFGE analysis. Retrieved from APHL.org. [Link]
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Smith, E. A., & Martin, S. E. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from NIH. [Link]
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Overcoming Resistance in MAPK-Driven Cancers: A Comparative Guide to the Pyrimidine Derivative VS-6766 (CH5126766)
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A Comparative Guide to the Structure-Activity Relationship of 2-(Benzyloxy)pyrimidin-4-amine Derivatives
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents due to its ability to mimic the purine bases of ATP and interact with the hinge region of protein kinases.[1][2] Among the vast landscape of pyrimidine-based compounds, the 2-(benzyloxy)pyrimidin-4-amine scaffold has emerged as a particularly privileged structure for developing inhibitors of various enzyme families, including protein kinases and deubiquitinases.[3][4] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for this class of molecules, synthesizing data from seminal studies to offer researchers and drug developers a clear, actionable understanding of how structural modifications influence biological activity.
The 2-(Benzyloxy)pyrimidin-4-amine Core: A Versatile Template
The foundational structure consists of a pyrimidine ring substituted at the 2-position with a benzyloxy group and at the 4-position with an amine. This arrangement provides a critical hydrogen bond donating and accepting pattern that allows it to anchor within the ATP-binding pocket of many kinases. The benzyl group offers a vector for exploring lipophilic pockets, while the 4-amine can be modified to enhance potency or modulate physicochemical properties. Our analysis will deconstruct the SAR by examining key modification points on this scaffold.
// Core structure node core [label="2-(Benzyloxy)pyrimidin-4-amine\nCore Scaffold", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];
// Modification points R1 [label="R1: Benzyl Ring\nSubstitutions", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2.5,1.5!"]; R2 [label="R2: Pyrimidine C5\nSubstitutions", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2.5,1.5!"]; R3 [label="R3: 4-Amine\nSubstitutions", fillcolor="#FBBC05", fontcolor="#202124", pos="0,-2!"];
// SAR descriptions R1_desc [label="Key for potency & selectivity.\nExplores hydrophobic pockets.\nOrtho-substituents often crucial.", shape=plaintext, fontcolor="#5F6368", pos="-2.5,0.5!"]; R2_desc [label="Modulates kinase selectivity.\nSmall, non-polar groups favored.\nAvoids steric clash with gatekeeper.", shape=plaintext, fontcolor="#5F6368", pos="2.5,0.5!"]; R3_desc [label="Often a key hinge-binding element.\nSecondary amines or small alkyls\ncan be tolerated.", shape=plaintext, fontcolor="#5F6368", pos="0,-3!"];
// Edges core -> R1 [dir=back, color="#4285F4"]; core -> R2 [dir=back, color="#EA4335"]; core -> R3 [dir=back, color="#FBBC05"]; } dot Caption: Key modification points on the 2-(benzyloxy)pyrimidin-4-amine scaffold.
Part 1: Modifications of the Benzyl Ring (R1 Position)
The benzyloxy moiety at the C2 position is a critical determinant of potency and selectivity. It typically occupies a hydrophobic pocket adjacent to the ATP-binding site. The substitution pattern on this phenyl ring can drastically alter the compound's interaction with the target protein.
A study focused on developing inhibitors for the deubiquitinase USP1/UAF1 provides an excellent case study.[4][5] The parent compound, with an unsubstituted benzyl group, showed moderate activity. The exploration of substitutions on this ring led to the discovery of highly potent inhibitors.
Comparative Data: Benzyl Ring Substitutions
| Compound ID | R1 Substitution (ortho-position) | R1 Substitution (other) | USP1/UAF1 IC50 (µM) |
| Parent | -H | -H | > 57 |
| 1 | -CH(CH3)2 | -H | 0.2 |
| 2 | -Cl | -H | 1.1 |
| 3 | -H | 4-CN | 0.08 |
| 4 (ML323) | -CH(CH3)2 | 4-(1H-1,2,3-triazol-1-yl) | 0.07 |
Data synthesized from studies on USP1/UAF1 inhibitors.[5][6]
Analysis and Causality:
-
Ortho-Substitution is Key: The introduction of a bulky isopropyl group at the ortho-position (Compound 1 ) dramatically increased potency compared to the unsubstituted parent. This is a classic medicinal chemistry strategy. The ortho-substituent forces the phenyl ring to twist out of plane with the pyrimidine core, which can lead to a more favorable, lower-energy binding conformation by projecting other substituents into new pockets.
-
Exploring Hydrophilic Pockets: While hydrophobic interactions are important, adding groups capable of polar interactions can further boost affinity. The addition of a nitrile (Compound 3 ) and subsequently a triazole (Compound 4 ) at the para-position led to nanomolar potency.[5] This suggests the para-position extends towards a region where hydrogen bonding or dipole interactions are favorable. The resulting compound, ML323, is a potent and well-characterized USP1/UAF1 inhibitor.[4]
Part 2: Modifications of the Pyrimidine Ring (R2 Position)
The C5 position of the pyrimidine ring is situated near the "gatekeeper" residue in many kinases.[3] This residue controls access to a deeper hydrophobic pocket. Therefore, the size and nature of the substituent at C5 can be a powerful tool for tuning kinase selectivity.
In the development of Aurora kinase inhibitors, modifications at this position were shown to be critical.[7]
Comparative Data: Pyrimidine C5 Substitutions
| Compound ID | R2 Substitution (C5-position) | Aurora A IC50 (nM) |
| 5 | -H | 150 |
| 6 | -CH3 | < 200 |
| 7 | -Cl | > 1000 |
| 8 | -Br | > 1000 |
Data synthesized from studies on Aurora kinase inhibitors.[7]
Analysis and Causality:
-
Steric Constraints: The data clearly shows that small, non-polar groups like methyl (Compound 6 ) are well-tolerated at the C5 position. However, introducing larger halogen atoms like chlorine (Compound 7 ) or bromine (Compound 8 ) leads to a significant loss of activity. This strongly implies a steric clash, likely with the gatekeeper residue of Aurora A kinase.
-
Selectivity Tuning: This sensitivity to steric bulk at C5 is a common theme in kinase inhibitor design. By carefully selecting a substituent that is accommodated by the gatekeeper of the target kinase but clashes with the gatekeepers of off-target kinases, researchers can impart greater selectivity to their compounds.[3]
Part 3: Modifications of the 4-Amine Group (R3 Position)
The 4-amino group is often a primary anchor, forming one or more crucial hydrogen bonds with the "hinge" region of the kinase active site. While this interaction is often vital, some modifications can be tolerated or can even access additional binding interactions.
Studies on various pyrimidine-based kinase inhibitors show that this position is sensitive to substitution.[8] For CDK2 inhibitors based on a related pyrazolo[3,4-d]pyrimidine scaffold, the nature of the group at the 4-position was critical.[8]
Comparative Data: 4-Position Substitutions
| Compound ID | R3 Group (C4-position) | Target | Activity (IC50) |
| 9 | -NH-(benzyl) | CDK2 | Moderate |
| 10 | -NH-(3-fluoroaniline) | CDK2 | High |
| 11 | -NH-(4-methylpiperazine) | H4R | High (pKi 7.6) |
| 12 | -NH-(4-morpholinophenyl) | Aurora A/B | High (Ki <10 nM) |
Data synthesized from multiple studies on pyrimidine derivatives.[8][9][10]
Analysis and Causality:
-
Anilino vs. Benzyl: In the CDK2 inhibitor series, replacing a benzylamine (Compound 9 ) with an aniline group (Compound 10 ) significantly improved activity.[8] The aniline's phenyl ring can engage in additional π-stacking or hydrophobic interactions within the active site that are not accessible to the more flexible benzyl group.
-
Extending into Solvent Front: In other cases, such as for histamine H4 receptor (H4R) antagonists and Aurora kinase inhibitors, larger substituents like methylpiperazine (Compound 11 ) or morpholinophenyl (Compound 12 ) are optimal.[9][10] These larger groups extend out of the primary binding pocket and into the solvent-exposed region, where they can form additional favorable interactions and improve properties like solubility.
Experimental Methodologies
To enable researchers to validate these findings and explore new derivatives, we provide standardized protocols for key assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent)
This protocol describes a typical method for measuring the inhibitory activity of compounds against a target kinase using a luminescent ATP detection assay.
Workflow Diagram:
Step-by-Step Protocol:
-
Compound Plating: Prepare 10-point, 3-fold serial dilutions of test compounds in 100% DMSO. Transfer 100 nL of each dilution into a 384-well assay plate.
-
Enzyme Preparation: Dilute the target kinase to a 2X working concentration (e.g., 2 nM) in kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Substrate/ATP Preparation: Prepare a 2X solution of the peptide substrate and ATP in the kinase assay buffer. The final ATP concentration should be equal to its Km for the specific kinase.
-
Reaction Initiation: Add 5 µL of the 2X kinase solution to each well of the compound plate. Incubate for 15 minutes at room temperature.
-
Start Reaction: Add 5 µL of the 2X substrate/ATP solution to each well to start the reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a commercial luminescent kinase assay reagent (e.g., ADP-Glo™ or Kinase-Glo®) to each well to stop the reaction and measure the remaining ATP.
-
Signal Reading: After a 10-minute incubation, measure the luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Directions
The 2-(benzyloxy)pyrimidin-4-amine scaffold is a highly versatile and druggable template. The structure-activity relationships discussed herein highlight a clear logic for optimization:
-
The C2-Benzyloxy Group: This is the primary handle for achieving high potency. Ortho-substitutions on the benzyl ring are crucial for establishing the correct vector, while para-substitutions can be used to engage additional polar or hydrophobic interactions.
-
The C4-Amine: This group typically serves as the hinge-binder. While often an unsubstituted -NH2 or a secondary amine is optimal, extending from this position with larger moieties can be a successful strategy for certain targets.
-
The C5-Position: This is the key modulator for achieving kinase selectivity. Small, innocuous substituents are generally preferred to avoid clashes with the gatekeeper residue.
Future efforts in this area should focus on multi-parameter optimization, balancing potency with crucial drug-like properties such as metabolic stability and oral bioavailability. The use of structure-based design, informed by co-crystal structures of lead compounds with their target proteins, will be invaluable in rationally designing next-generation inhibitors based on this privileged scaffold.[7][11]
References
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RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
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ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]
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Al-Duiaj, T. K., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. Available at: [Link]
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ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]
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PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry. Available at: [Link]
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Mohamed, T., et al. (2011). Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors. PMC. Available at: [Link]
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PubMed. (2011). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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NIH. (Date not available). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. National Institutes of Health. Available at: [Link]
-
Sutherlin, D. P., et al. (2010). Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. Journal of Medicinal Chemistry. Available at: [Link]
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ACS Publications. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. Available at: [Link]
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PubMed. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry. Available at: [Link]
-
PubMed Central. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. PMC. Available at: [Link]
-
PubMed. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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NIH. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. National Institutes of Health. Available at: [Link]
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Zhang, G., et al. (2009). Discovery of pyrimidine benzimidazoles as Src-family selective Lck inhibitors. Part II. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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NIH. (Date not available). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. Available at: [Link]
-
PubMed. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
PubMed. (Date not available). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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A Guide to the Kinase Inhibitor Profiling of 2-(Benzyloxy)pyrimidin-4-amine: A Comparative Benchmarking Study Against Clinically Relevant Inhibitors
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology.[1] Their dysregulation is a known driver of numerous diseases. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the challenge of achieving target selectivity remains a significant hurdle in drug discovery.[2] The human kinome is comprised of over 500 members, many of which share a highly conserved ATP-binding pocket, making off-target activity a common issue that can lead to toxicity or unexpected pharmacological effects.[3]
The 2,4-diaminopyrimidine scaffold has emerged as a "privileged" structure in kinase inhibitor design.[4] This motif is highly effective at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the binding of the adenine base of ATP. This foundational interaction provides a robust anchor for building potent and selective inhibitors.[4]
This guide focuses on 2-(Benzyloxy)pyrimidin-4-amine (referred to hereafter as Compound A ), a molecule belonging to this promising chemical class. While its specific biological activity is yet to be broadly characterized, its core structure warrants a thorough investigation into its potential as a kinase inhibitor. The purpose of this document is to provide a comprehensive, technically-grounded framework for the systematic profiling and benchmarking of Compound A. We will outline a series of validated experimental protocols, from broad kinome screening to targeted cell-based assays, and compare its hypothetical performance against established, clinically-approved kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities in the kinase inhibitor landscape.
Part 1: Profile of the Investigational Compound
Compound A: 2-(Benzyloxy)pyrimidin-4-amine
-
IUPAC Name: 2-(benzyloxy)pyrimidin-4-amine
-
CAS Number: 60722-67-0[5]
-
Molecular Formula: C₁₁H₁₁N₃O[6]
-
Structure:
The rationale for investigating Compound A stems from its core pyrimidine structure, which is present in numerous potent kinase inhibitors targeting a wide range of kinases, including JNK2, PAK4, CDK7, and Sky kinase.[7][8][9][10] The benzyloxy group at the 2-position and the amine at the 4-position provide critical vectors for potential interactions within the ATP-binding pocket and opportunities for synthetic modification to optimize potency and selectivity.
Part 2: Selection of Clinical Benchmark Inhibitors
To contextualize the inhibitory profile of Compound A, a panel of clinically-approved inhibitors is essential. The selection should be strategic, encompassing inhibitors with varying selectivity profiles and targeting kinases from different families. This approach allows for a multi-dimensional comparison of potency and specificity.
| Benchmark Inhibitor | Primary Kinase Target(s) | Therapeutic Area | Rationale for Inclusion |
| Erlotinib | EGFR (Epidermal Growth Factor Receptor) | Oncology (e.g., Non-Small Cell Lung Cancer) | A well-characterized, selective inhibitor of a major receptor tyrosine kinase. |
| Crizotinib | ALK, MET, ROS1 | Oncology (e.g., Lung Cancer) | A multi-targeted inhibitor, useful for assessing broader selectivity. |
| Dasatinib | BCR-ABL, SRC family, c-KIT, PDGFR | Oncology (e.g., Leukemia) | A potent inhibitor with a known promiscuous profile, serving as a benchmark for off-target effects.[11] |
| Staurosporine | Broad Spectrum (Pan-Kinase Inhibitor) | Research Use | A non-selective inhibitor used as a positive control for assay performance and to establish a baseline for promiscuity.[12] |
Part 3: Experimental Design for Comparative Profiling
A robust benchmarking strategy follows a logical progression from a broad, unbiased survey of the kinome to a focused validation of activity in a cellular context. This multi-step approach ensures that initial findings are rigorously tested and biologically relevant.
Caption: High-level workflow for kinase inhibitor benchmarking.
Broad Kinome Profiling: The Unbiased First Look
Causality Behind Experimental Choice: The initial goal is to identify the primary kinase targets of Compound A and uncover any potential off-target activities without preconceived bias. A broad kinase panel screen is the industry standard for this purpose.[3][13] We will use a radiometric assay, considered the "gold standard" due to its direct measurement of phosphate transfer and low incidence of compound interference.[13][14] The ATP concentration is set near the Michaelis-Menten constant (Km) for each kinase to ensure sensitivity for detecting ATP-competitive inhibitors.
Protocol: In Vitro Radiometric Kinase Activity Assay ([³³P]-ATP Filter Binding)
-
Compound Preparation: Prepare a 10 mM stock solution of Compound A and benchmark inhibitors in 100% DMSO. Perform serial dilutions in DMSO to create a 10-point concentration gradient (e.g., 100 µM to 1 nM).
-
Kinase Reaction Mixture: For each kinase, prepare a reaction mixture in the appropriate kinase buffer containing the purified kinase enzyme and its specific substrate (peptide or protein).
-
Assay Plate Setup: In a 96-well plate, add 5 µL of the serially diluted compound or DMSO (vehicle control) to designated wells.
-
Pre-incubation: Add 20 µL of the kinase/substrate mixture to each well. Gently mix and incubate at room temperature for 10-20 minutes to allow the inhibitor to bind to the kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding 25 µL of the ATP mixture, containing MgCl₂ and [γ-³³P]-ATP, to each well. The final ATP concentration should be at or near the Km for the specific kinase being assayed.
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.
-
Termination and Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or glass fiber) that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Signal Detection: Dry the filter plate, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).[15]
Hypothetical Data Summary: IC₅₀ Values (nM) Across a Selected Kinase Panel
| Kinase Target | Compound A (IC₅₀, nM) | Erlotinib (IC₅₀, nM) | Dasatinib (IC₅₀, nM) | Staurosporine (IC₅₀, nM) |
| EGFR | 15 | 8 | 250 | 6 |
| SRC | 850 | >10,000 | 2 | 5 |
| ABL1 | >10,000 | >10,000 | 1 | 15 |
| VEGFR2 | 250 | 5,000 | 12 | 10 |
| p38α (MAPK14) | 45 | >10,000 | 30 | 20 |
| CDK2 | 1,200 | >10,000 | 80 | 8 |
This hypothetical data suggests Compound A has potent activity against EGFR and p38α, with moderate activity against VEGFR2. It appears more selective than Dasatinib and Staurosporine but less selective than Erlotinib.
Cellular Activity and Target Engagement
Causality Behind Experimental Choice: Demonstrating biochemical inhibition is only the first step. It is crucial to verify that Compound A can penetrate the cell membrane, engage its intended target in the complex cellular milieu, and elicit a biological response. A cellular phosphorylation assay directly measures the inhibition of the kinase's catalytic activity within the cell by quantifying the phosphorylation of a known downstream substrate.[16]
Caption: Simplified EGFR signaling pathway targeted by Compound A.
Protocol: Western Blot for Phospho-EGFR Inhibition in A549 Cells
-
Cell Culture: Culture A549 human lung carcinoma cells (which overexpress EGFR) in appropriate media until they reach 80-90% confluency.
-
Serum Starvation: To reduce basal EGFR activity, serum-starve the cells by incubating them in serum-free media for 18-24 hours.
-
Inhibitor Treatment: Treat the starved cells with various concentrations of Compound A or a benchmark inhibitor (e.g., Erlotinib) for 1-2 hours. Include a DMSO vehicle control.
-
Ligand Stimulation: Stimulate the cells with human epidermal growth factor (EGF) at a final concentration of 100 ng/mL for 10 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., Phospho-EGFR Tyr1068).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total EGFR and a loading control like GAPDH or β-actin.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the phospho-EGFR signal to the total EGFR signal and calculate the percent inhibition relative to the EGF-stimulated DMSO control.
Hypothetical Data: Cellular IC₅₀ Comparison
| Parameter | Compound A | Erlotinib |
| Biochemical IC₅₀ (EGFR) | 15 nM | 8 nM |
| Cellular IC₅₀ (p-EGFR Inhibition) | 60 nM | 45 nM |
This hypothetical data shows a reasonable shift from biochemical to cellular potency, which is expected due to factors like cell permeability and intracellular ATP concentrations. The data confirms that Compound A is cell-permeable and active against its target in a cellular environment.
Conclusion and Future Directions
This guide presents a structured, technically robust framework for the preclinical evaluation of a novel kinase inhibitor candidate, 2-(Benzyloxy)pyrimidin-4-amine (Compound A). By employing a systematic progression from broad biochemical profiling to targeted cellular assays and benchmarking against clinically relevant drugs, a comprehensive understanding of the compound's potency, selectivity, and biological activity can be achieved.
Based on our hypothetical data, Compound A emerges as a potent dual inhibitor of EGFR and p38α with confirmed activity in a cellular context. This profile suggests potential therapeutic applications but also highlights the need for further investigation to understand the implications of this dual activity.
Next Steps in Development would include:
-
Selectivity Profiling: Expand the kinase screen to the entire kinome to build a complete selectivity profile.
-
Mechanism of Action: Conduct ATP-competition assays to confirm an ATP-competitive binding mode, which is expected for this scaffold.
-
In Vivo Efficacy: Evaluate the anti-tumor activity of Compound A in relevant xenograft models (e.g., A549 lung cancer model).
-
Pharmacokinetic and ADME/Tox Profiling: Assess the compound's absorption, distribution, metabolism, excretion, and toxicity profile to determine its suitability as a clinical candidate.
By adhering to this rigorous, self-validating benchmarking process, researchers can make informed decisions, accelerating the translation of promising chemical matter into next-generation therapeutics.
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A Researcher's Guide to Characterizing the Selectivity of 2-(Phenylmethoxy)-4-pyrimidinamine: A Comparative Cross-Reactivity Analysis
For drug development professionals and researchers in chemical biology, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous validation. A critical and often challenging step in this process is the comprehensive characterization of a compound's selectivity. An inhibitor's value, whether as a therapeutic agent or a chemical probe, is intrinsically linked to its specificity for the intended target. This guide provides an in-depth, technical framework for conducting cross-reactivity studies on "2-(Phenylmethoxy)-4-pyrimidinamine," a molecule belonging to the aminopyrimidine class, a scaffold prevalent in numerous approved and investigational kinase inhibitors.
The 2-aminopyrimidine core is a well-established pharmacophore that often targets the ATP-binding site of protein kinases.[1][2] Due to the highly conserved nature of this binding pocket across the human kinome, which comprises over 500 members, a thorough assessment of off-target interactions is not just recommended, but essential. Undisclosed off-target activities can lead to cellular toxicity, misinterpretation of experimental results, and potential adverse effects in a clinical setting.[3]
This guide will not only outline the necessary experimental protocols but also delve into the rationale behind these choices, empowering researchers to design, execute, and interpret robust cross-reactivity studies. We will use a hypothetical scenario where 2-(Phenylmethoxy)-4-pyrimidinamine is being evaluated as a potential inhibitor of Epidermal Growth Factor Receptor (EGFR), a well-studied receptor tyrosine kinase, and compare its hypothetical performance against established EGFR inhibitors with varying selectivity profiles.
The Imperative of Kinome-Wide Profiling
The initial step in assessing the selectivity of any potential kinase inhibitor is to perform a broad screen against a large panel of kinases.[4] This provides an unbiased overview of the compound's interaction landscape.[5][6] Several technologies are available for such large-scale profiling, with competition binding assays and radiometric activity assays being the most common.[5][7][8]
Comparative Selectivity Profile
For our analysis of 2-(Phenylmethoxy)-4-pyrimidinamine, we will present hypothetical data from a kinome-wide competition binding assay, which measures the dissociation constant (Kd) of the inhibitor for each kinase. A lower Kd value indicates a higher binding affinity. We will compare our compound of interest with two well-characterized EGFR inhibitors: Erlotinib, a relatively selective inhibitor, and Dasatinib, a multi-targeted inhibitor.
| Kinase Target | 2-(Phenylmethoxy)-4-pyrimidinamine (Kd, nM) | Erlotinib (Kd, nM) | Dasatinib (Kd, nM) |
| EGFR | 15 | 1 | 0.5 |
| ABL1 | >10,000 | >10,000 | 1 |
| SRC | 500 | >10,000 | 0.8 |
| VEGFR2 | 2,500 | 2,000 | 15 |
| PDGFRβ | >10,000 | >10,000 | 28 |
| c-KIT | >10,000 | >10,000 | 12 |
| p38α | 8,000 | >10,000 | 350 |
This is a hypothetical data set generated for illustrative purposes.
This table clearly illustrates the different selectivity profiles. While our hypothetical compound shows good potency for EGFR, it also exhibits some off-target affinity for SRC. This profile is distinct from the highly selective Erlotinib and the broadly active Dasatinib. Such data is crucial for guiding further optimization efforts and for interpreting cellular phenotypes.
Visualizing Selectivity: The Kinome Map
A powerful way to visualize kinome-wide screening data is through a kinome map. This graphical representation plots the inhibited kinases on a phylogenetic tree of the human kinome, providing an intuitive snapshot of the compound's selectivity.
Caption: Hypothetical kinome map for 2-(Phenylmethoxy)-4-pyrimidinamine.
Experimental Protocols: A Step-by-Step Guide
To ensure scientific rigor, the methodologies used for cross-reactivity studies must be robust and well-validated. Here, we provide detailed protocols for two key assays.
Protocol 1: Kinome-Wide Competition Binding Assay
This assay determines the binding affinity of a test compound against a large panel of kinases by measuring its ability to displace a known, tagged ligand.
Workflow Diagram:
Caption: Workflow for a kinome-wide competition binding assay.
Step-by-Step Methodology:
-
Preparation of Kinase Panel: A panel of recombinant human kinases is immobilized on a solid support (e.g., beads or a multi-well plate).
-
Compound Dilution: Prepare a serial dilution of "2-(Phenylmethoxy)-4-pyrimidinamine" in an appropriate assay buffer. A typical concentration range would be from 10 µM down to 0.1 nM.
-
Assay Reaction: In each well, combine the immobilized kinase, a fixed concentration of a tagged, broad-spectrum kinase ligand, and the test compound at various concentrations.
-
Incubation: Allow the mixture to incubate at room temperature for a specified period (e.g., 1 hour) to reach binding equilibrium.
-
Washing: Wash the solid support to remove unbound compound and tagged ligand.
-
Detection: Quantify the amount of the tagged ligand that remains bound to the kinase. The detection method will depend on the nature of the tag (e.g., fluorescence, luminescence).
-
Data Analysis: The signal is inversely proportional to the binding affinity of the test compound. Plot the signal against the compound concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
While in vitro assays are essential, it is crucial to confirm target engagement in a cellular context.[4] CETSA is a powerful technique for assessing whether a compound binds to its target protein in intact cells.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells that express the target of interest (e.g., A431 cells for EGFR) to a suitable confluency. Treat the cells with "2-(Phenylmethoxy)-4-pyrimidinamine" at various concentrations or a vehicle control (e.g., DMSO) for a defined period.
-
Heating: Harvest the cells and heat aliquots of the cell lysate or intact cells at a range of temperatures (e.g., 40-70°C). Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Protein Extraction: Lyse the cells to release the proteins. Centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein remaining in solution using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion and Future Directions
The comprehensive characterization of a compound's selectivity is a cornerstone of modern drug discovery and chemical biology. For "2-(Phenylmethoxy)-4-pyrimidinamine," a molecule with a scaffold common to kinase inhibitors, a systematic approach to defining its cross-reactivity profile is paramount. By employing kinome-wide screening methodologies and confirming target engagement in a cellular context, researchers can build a robust data package that informs on the compound's potential as a selective tool or therapeutic candidate.
The hypothetical data presented here underscore the importance of comparing a novel compound against well-characterized alternatives. This comparative analysis not only contextualizes the selectivity profile but also guides the subsequent steps in the research and development pipeline, such as structure-activity relationship (SAR) studies to enhance selectivity or the design of experiments to probe the function of identified off-targets. Ultimately, a thorough understanding of a molecule's interactions with the broader proteome is indispensable for translating a promising chemical entity into a validated and valuable scientific tool.
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Efficacy of Pyrimidine-Based Kinase Inhibitors in Xenograft Models: A Comparative Guide
In the landscape of oncology drug discovery, the pyrimidine scaffold has emerged as a cornerstone for the development of potent and selective kinase inhibitors. While a broad range of pyrimidine derivatives are under investigation, this guide will focus on the preclinical efficacy of a promising pyrazolo[1,5-a]pyrimidine, known as BS-194, a potent inhibitor of cyclin-dependent kinases (CDKs). Due to the limited public availability of in vivo xenograft data for 2-(Benzyloxy)pyrimidin-4-amine, this guide will use BS-194 as a representative and well-documented example from the broader pyrimidine class to illustrate the evaluation of such compounds in preclinical cancer models.
This guide will provide a comparative analysis of BS-194's performance against established CDK4/6 inhibitors and standard-of-care chemotherapy in relevant xenograft models. We will delve into the underlying mechanism of action, present comparative efficacy data, and provide detailed experimental protocols to enable researchers to design and execute their own robust in vivo studies.
The Rationale for Targeting CDKs in Cancer
Cyclin-dependent kinases are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle.[1] The progression through the different phases of the cell cycle is driven by the sequential activation of CDKs by their regulatory partners, the cyclins.[2] In many cancers, this regulatory machinery is dysregulated, leading to uncontrolled cell proliferation.[1] Therefore, inhibiting CDKs presents a rational and effective strategy for cancer therapy.[3]
BS-194 has been identified as a potent inhibitor of CDK1, CDK2, and CDK9.[4] Its mechanism of action involves blocking the phosphorylation of key substrates of these CDKs, such as the retinoblastoma protein (Rb), leading to cell cycle arrest and the induction of apoptosis.[4]
Comparative Efficacy in Xenograft Models
The in vivo antitumor activity of BS-194 has been evaluated in human tumor xenograft models. To provide a comprehensive comparison, we will examine its efficacy alongside the FDA-approved CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib, as well as standard chemotherapeutic agents commonly used for breast and colon cancers.
It is important to note that direct head-to-head studies are not always available. Therefore, the following data is a synthesis of results from various preclinical studies, and experimental conditions may vary.
Table 1: Comparative Efficacy of Pyrimidine-Based CDK Inhibitors and Standard Chemotherapy in Human Cancer Xenograft Models
| Compound | Mechanism of Action | Cancer Model (Cell Line) | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| BS-194 | CDK1, CDK2, CDK9 Inhibitor | Human Colon Carcinoma (HCT-116) | 25 mg/kg, oral, daily | Significant tumor growth inhibition | [4] |
| Palbociclib | CDK4/6 Inhibitor | Medulloblastoma (PDX) | Not specified | Significant survival advantage | [5][6][7] |
| Various solid tumors (PDX) | 100 mg/kg, oral, 5 days/week | Synergistic effect with sunitinib | [8] | ||
| Ribociclib | CDK4/6 Inhibitor | Neuroblastoma (BE2C, NB-1643, EBC1) | 200 mg/kg, oral, daily for 21 days | Significant growth delay | [9] |
| Renal Cell Carcinoma (various) | Not specified | Enhanced efficacy of 5-FU and IFN-α in some models | [10] | ||
| Abemaciclib | CDK4/6 Inhibitor | Multiple human cancer xenografts | Not specified | Inhibited tumor growth | [11] |
| Doxorubicin | Topoisomerase II Inhibitor | Human Breast Cancer (generic) | Not specified | Standard chemotherapy agent | [12][13] |
| Paclitaxel | Microtubule Stabilizer | Human Breast Cancer (generic) | Not specified | Standard chemotherapy agent | [12][13] |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase Inhibitor | Colorectal Cancer (PDX) | Not specified | Standard chemotherapy agent | [14][15] |
Experimental Protocols
To ensure the reproducibility and validity of in vivo efficacy studies, a well-defined and rigorously followed protocol is essential. Below is a detailed, step-by-step methodology for a subcutaneous xenograft study.
Protocol: Subcutaneous Xenograft Tumor Model
1. Cell Culture and Preparation:
-
Culture the desired human cancer cell line (e.g., HCT-116) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel® at the desired concentration (e.g., 5 x 10^6 cells/100 µL). Keep the cell suspension on ice.[16]
2. Animal Handling and Tumor Implantation:
-
Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.
-
Allow animals to acclimatize for at least one week before the start of the experiment.
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Shave and disinfect the injection site on the flank of the mouse.
-
Subcutaneously inject the cell suspension (e.g., 100 µL) into the flank of each mouse.[17]
3. Tumor Growth Monitoring and Randomization:
-
Monitor the animals daily for general health and tumor development.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.[16]
-
When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
4. Drug Preparation and Administration:
-
Prepare the test compound (e.g., BS-194) and comparator drugs in a suitable vehicle.
-
Administer the drugs to the respective groups according to the planned dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
The control group should receive the vehicle only.
5. Efficacy Evaluation and Endpoint:
-
Continue to monitor tumor growth and animal body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.
-
The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
Visualizing the Mechanism of Action
To better understand how pyrimidine-based CDK inhibitors exert their anticancer effects, it is helpful to visualize the CDK signaling pathway and the experimental workflow.
CDK Signaling Pathway in Cell Cycle Progression
Caption: Simplified CDK signaling pathway in the G1/S cell cycle transition.
Experimental Workflow for Xenograft Efficacy Study
Caption: General workflow for a subcutaneous xenograft efficacy study.
Conclusion
This guide provides a framework for understanding and evaluating the preclinical efficacy of pyrimidine-based CDK inhibitors, using BS-194 as a case study. The comparative data highlights the potential of this class of compounds in oncology. The provided protocols and diagrams serve as a resource for researchers to design and interpret their own in vivo xenograft studies with scientific rigor. As the field of targeted cancer therapy continues to evolve, robust preclinical evaluation in relevant animal models remains a critical step in the translation of promising compounds from the laboratory to the clinic.
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The Strategic Dance of Alkoxy Groups: A Comparative Analysis of Benzyloxy vs. Smaller Alkoxy Pyrimidinamines in Kinase Inhibition
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents due to its versatile biological activity.[1][2] Pyrimidinamine derivatives, in particular, have garnered significant attention as potent inhibitors of various protein kinases, enzymes that play a pivotal role in cellular signaling pathways and whose dysregulation is a hallmark of many diseases, including cancer.[3][4] The strategic modification of the pyrimidine core with different substituents allows for the fine-tuning of a compound's pharmacological profile. Among the myriad of possible substitutions, the choice of an alkoxy group can profoundly influence a molecule's potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth comparative analysis of benzyloxy-substituted pyrimidinamines versus their counterparts bearing smaller alkoxy groups (e.g., methoxy, ethoxy). We will delve into the nuanced interplay of steric and electronic effects, supported by a compilation of experimental data, to elucidate the rationale behind choosing one alkoxy substituent over another in the design of novel kinase inhibitors.
The Tale of Two Ethers: Physicochemical and Pharmacokinetic Implications
The fundamental difference between a benzyloxy group and smaller alkoxy substituents lies in their size, lipophilicity, and conformational flexibility. These physicochemical properties are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]
| Property | Methoxy/Ethoxy | Benzyloxy | Rationale & Implications |
| Lipophilicity (logP) | Lower | Higher | The bulky, aromatic nature of the benzyl group significantly increases lipophilicity compared to short alkyl chains. This can enhance cell membrane permeability and target engagement within hydrophobic pockets of kinases. However, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and off-target effects. |
| Steric Hindrance | Lower | Higher | The benzyloxy group imposes greater steric bulk. This can be advantageous, promoting specific conformations that enhance binding to the target kinase, or detrimental, leading to steric clashes that reduce affinity. The orientation of the benzyl group can be a critical factor in achieving optimal target engagement. |
| Metabolic Stability | Generally more stable | Potentially less stable | The benzyl C-H bonds can be susceptible to oxidation by cytochrome P450 enzymes, leading to faster metabolic clearance. Smaller alkoxy groups are typically more metabolically robust. |
| Flexibility | Limited | Higher | The rotatable bond between the oxygen and the benzyl methylene group allows for greater conformational flexibility, which can enable the molecule to adapt to the shape of the kinase's binding site. |
The choice between a benzyloxy and a smaller alkoxy group is therefore a strategic one, balancing the potential for enhanced potency through increased lipophilicity and steric interactions against the risks of reduced solubility and metabolic instability.
Performance in Action: A Comparative Look at Kinase Inhibition
To illustrate the differential effects of benzyloxy and other alkoxy groups on biological activity, we have compiled in vitro kinase inhibition data for a series of pyrimidinamine-based inhibitors targeting key oncogenic kinases. It is important to note that this data is collated from different studies, and direct head-to-head comparisons within a single study are limited in the public domain. Nevertheless, by focusing on the same or closely related kinase targets, we can draw meaningful structure-activity relationship (SAR) insights.
Table 1: Comparative In Vitro Inhibitory Activity (IC50) of Alkoxy-Substituted Pyrimidinamine Derivatives Against Selected Protein Kinases
| Compound ID | Pyrimidine Scaffold | R Group (Alkoxy) | Kinase Target | IC50 (nM) | Reference |
| 1 | 2-Anilino-4-alkoxypyrimidine | Methoxy | Aurora A | >100 | [7] |
| 2 | 2-Anilino-4-alkoxypyrimidine | Ethoxy | Aurora A | 55 | [7] |
| 3 | 2-Anilino-4-alkoxypyrimidine | Isopropoxy | Aurora A | 38 | [7] |
| 4 | 2-Anilino-4-alkoxypyrimidine | Benzyloxy | Aurora A | 15 | [7] |
| 5 | 7-Alkoxy-pyrazolo[4,3-d]pyrimidine | Methoxy | CDK2 | 45 | [8] |
| 6 | 7-Alkoxy-pyrazolo[4,3-d]pyrimidine | Ethoxy | CDK2 | 32 | [8] |
| 7 | 7-Alkoxy-pyrazolo[4,3-d]pyrimidine | Benzyloxy | CDK2 | 18 | [8] |
From the compiled data, a clear trend emerges: the larger, more lipophilic benzyloxy group consistently imparts greater potency against both Aurora A and CDK2 kinases compared to smaller alkoxy substituents. This suggests that for these particular kinase targets, the increased hydrophobic interactions and potential for favorable steric contacts afforded by the benzyloxy group outweigh any potential negative effects on solubility or other properties in an in vitro setting. The incremental increase in potency from methoxy to ethoxy to isopropoxy in the Aurora A inhibitor series further supports the importance of lipophilicity and size in this particular binding pocket.
Experimental Protocol: In Vitro Kinase Inhibition Assay (A Representative Example)
The following protocol provides a standardized methodology for determining the in vitro inhibitory activity of pyrimidinamine derivatives against a target protein kinase. This method is based on a typical ELISA-based assay format.[5]
Materials:
-
Recombinant human kinase (e.g., Aurora A, CDK2)
-
Biotinylated peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compounds (benzyloxy and other alkoxy pyrimidinamines) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Streptavidin-coated 96-well microplates
-
Phospho-specific antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.
-
Kinase Reaction:
-
Add 25 µL of the diluted test compounds or vehicle control (DMSO in assay buffer) to the wells of a streptavidin-coated microplate.
-
Add 25 µL of the recombinant kinase and biotinylated peptide substrate solution (in assay buffer) to each well.
-
Initiate the kinase reaction by adding 50 µL of ATP solution (in assay buffer).
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Add 100 µL of the HRP-conjugated phospho-specific antibody (diluted in blocking buffer) to each well.
-
Incubate at room temperature for 60 minutes.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
-
Data Acquisition and Analysis:
-
Stop the reaction by adding 100 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Concepts
To further clarify the concepts discussed in this guide, the following diagrams illustrate the general chemical structures, the experimental workflow, and a relevant biological pathway.
Caption: General chemical scaffold of a substituted pyrimidinamine and examples of alkoxy groups.
Caption: A simplified workflow for an in vitro kinase inhibition assay.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrimidinamine derivative.
Conclusion and Future Perspectives
The comparative analysis of benzyloxy versus other alkoxy pyrimidinamines underscores a critical principle in drug design: subtle structural modifications can lead to significant changes in biological activity. The available data suggests that the benzyloxy group, with its increased size and lipophilicity, can be a highly effective substituent for enhancing the potency of pyrimidinamine-based kinase inhibitors, likely through improved hydrophobic and steric interactions within the kinase active site. However, this potential for increased potency must be carefully balanced against potential liabilities in ADME properties, such as decreased solubility and metabolic stability.
The field would greatly benefit from more direct comparative studies where a wide range of alkoxy groups, including benzyloxy, are evaluated in a systematic manner against a panel of kinases. Such studies would provide a more comprehensive understanding of the SAR and guide the rational design of the next generation of pyrimidinamine-based therapeutics.
References
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Introduction: The Critical Role of Early ADME Profiling for Pyrimidine Scaffolds
An In-Depth Comparative Guide to the In Vitro ADME Properties of 2-(Benzyloxy)pyrimidin-4-amine Analogs
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a guiding mantra. A significant proportion of drug candidates fail in later stages of development due to unfavorable pharmacokinetic properties.[1] Therefore, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is an indispensable part of the discovery pipeline.[2][3] These in vitro assays provide crucial insights that help predict a compound's in vivo behavior, guide chemical optimization, and de-risk projects before significant resources are invested.[4]
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its versatile chemical nature and ability to form key interactions with biological targets.[5] The 2-(Benzyloxy)pyrimidin-4-amine core, in particular, offers a rich template for modification. However, the ultimate success of any analog series hinges on achieving a delicate balance between on-target potency and a drug-like ADME profile.[5] Substitutions on the benzyl or pyrimidine rings can dramatically alter properties like solubility, permeability, and metabolic stability.
This guide serves as a comprehensive comparison of key in vitro ADME properties for a representative set of hypothetical 2-(Benzyloxy)pyrimidin-4-amine analogs. As a Senior Application Scientist, the goal is to provide not just data, but a framework for understanding the interplay between chemical structure and ADME outcomes, supported by detailed, field-proven experimental protocols.
Comparative In Vitro ADME Data of Representative Analogs
The following table summarizes key in vitro ADME data for a series of hypothetical analogs based on the 2-(Benzyloxy)pyrimidin-4-amine scaffold. It is crucial to note that this data is illustrative and designed to demonstrate how structural modifications can influence ADME parameters, based on established medicinal chemistry principles.[6] Actual experimental values would be project-specific.
| Compound ID | Substitution (R) | Kinetic Solubility (µM) at pH 7.4 | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→B | Efflux Ratio (B→A / A→B) | HLM Stability (t½, min) | CYP3A4 Inhibition (IC₅₀, µM) |
| Analog 1 | H (Parent) | 15 | 18.5 | 1.2 | 25 | > 30 |
| Analog 2 | 4-Fluoro (on Benzyl) | 12 | 20.1 | 1.3 | 45 | > 30 |
| Analog 3 | 4-Methoxy (on Benzyl) | 8 | 15.2 | 3.5 | < 5 | 18 |
| Analog 4 | 5-Morpholino (on Pyrimidine) | 85 | 5.6 | 1.1 | > 60 | > 30 |
Data Interpretation and Causality:
-
Analog 1 (Parent Scaffold): Exhibits moderate solubility and high permeability, suggesting good potential for oral absorption.[7] The low efflux ratio indicates it is likely not a significant substrate of efflux transporters like P-glycoprotein (P-gp).[8] Its metabolic stability is moderate, providing a solid baseline for optimization.
-
Analog 2 (4-Fluoro): The introduction of a fluorine atom, a common strategy to block potential sites of metabolism, has significantly improved the metabolic stability in Human Liver Microsomes (HLM) without negatively impacting permeability.[6] This is a classic bioisosteric replacement to enhance pharmacokinetic properties.
-
Analog 3 (4-Methoxy): The electron-donating methoxy group represents a metabolic "soft spot." It is prone to O-demethylation by cytochrome P450 enzymes, leading to very poor metabolic stability.[6][9] The increased efflux ratio also suggests it may be a substrate for transporters like P-gp.
-
Analog 4 (5-Morpholino): Adding a polar morpholino group dramatically increases aqueous solubility, which is often a key challenge.[10] However, this comes at the cost of reduced permeability, a common trade-off in drug design known as the "solubility-permeability tradeoff." The high metabolic stability is also a positive attribute of this modification.
Visualizing the In Vitro ADME Workflow
A structured, tiered approach to ADME screening is essential for efficient decision-making in drug discovery. The following diagram illustrates a typical workflow.
Caption: A typical experimental workflow for in vitro ADME assessment.
Detailed Experimental Protocols
The trustworthiness of any ADME guide rests on the robustness of its methodologies. The following protocols are self-validating systems, incorporating necessary controls and quality checks.
Kinetic Aqueous Solubility Assay (Shake-Flask Method)
Causality: This assay is designed to quickly assess the solubility of compounds prepared from a DMSO stock, mimicking how they are often handled in early biological screens.[11][12] Low solubility can lead to underestimated potency and unreliable data in other in vitro assays.[12][13]
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of each test analog in 100% DMSO.
-
Sample Preparation: In a 96-well plate, add 2 µL of the 10 mM stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final concentration of 100 µM with 1% DMSO. Prepare in triplicate.
-
Equilibration: Seal the plate and place it on a plate shaker at room temperature for 2 hours to allow it to reach equilibrium.[11]
-
Separation of Undissolved Compound: Filter the samples using a solubility filter plate (e.g., Millipore MultiScreen) or centrifuge the plate at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitate.[11]
-
Quantification: Transfer the clear filtrate/supernatant to a new analysis plate. Quantify the concentration of the dissolved compound using a validated LC-MS/MS method against a standard curve prepared in PBS with 1% DMSO.[14]
-
Quality Control: Run known high-solubility (e.g., Diclofenac) and low-solubility (e.g., Ketoconazole) compounds as controls in each plate.
Bidirectional Caco-2 Permeability Assay
Causality: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the epithelial barrier of the human small intestine, including the expression of key efflux transporters like P-gp.[7][15] This assay is the gold standard for predicting oral absorption and identifying compounds that are subject to active efflux.[8]
Caption: Workflow for a bidirectional Caco-2 permeability assay.
Protocol:
-
Cell Seeding: Seed Caco-2 cells onto Transwell inserts (e.g., 24-well format) and culture for approximately 21 days to allow them to differentiate and form a confluent monolayer.[8]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values above a pre-determined threshold (e.g., ≥200 Ω·cm²) to ensure tight junction integrity.[7][16]
-
Transport Buffer Preparation: Prepare Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4.
-
Dosing Solution Preparation: Prepare a 10 µM dosing solution of the test analog in the transport buffer. The final DMSO concentration should be ≤ 0.5%.
-
Permeability Measurement:
-
A→B Transport: Add the dosing solution to the apical (top) chamber and fresh transport buffer to the basolateral (bottom) chamber.
-
B→A Transport: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking for 2 hours.[7][15] At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analysis: Quantify the compound concentration in all samples by LC-MS/MS.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.[17]
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux.[8]
-
-
Controls: Include high permeability (e.g., Propranolol) and low permeability (e.g., Atenolol) controls, as well as a P-gp substrate (e.g., Digoxin) to validate the assay system.[17]
Metabolic Stability Assay (Human Liver Microsomes)
Causality: Human liver microsomes (HLM) contain a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes.[18] This assay measures the rate of disappearance of a parent compound to predict its intrinsic clearance (CLint), which is a key determinant of a drug's half-life in the body.[9][18]
Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (NRS) solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This is critical as NADPH is a required cofactor for CYP activity.[9]
-
-
Incubation Mixture: In a 96-well plate, pre-warm a mixture of HLM (final concentration 0.5-1 mg/mL) and the test compound (final concentration 1 µM) in the phosphate buffer at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NRS solution.[9]
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[9]
-
Sample Processing: Centrifuge the plate to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate and quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line equals the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.[9]
-
Calculate intrinsic clearance (CLint) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[9]
-
-
Controls: Include a compound with known high clearance (e.g., Verapamil) and low clearance (e.g., Warfarin) as assay controls. Also, run a "-NADPH" control for each compound to check for non-enzymatic degradation.
Cytochrome P450 Inhibition Assay (IC₅₀ Determination)
Causality: Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions (DDIs).[19][20] If a new drug inhibits a CYP enzyme, it can slow the metabolism of a co-administered drug, leading to potentially toxic plasma concentrations.[21] This assay determines the concentration of a compound required to inhibit 50% of a specific CYP enzyme's activity (IC₅₀).
Protocol:
-
System Components: Use human liver microsomes as the enzyme source and specific probe substrates for each major CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4).[21]
-
Incubation: In a 96-well plate, incubate the HLM, the probe substrate (at a concentration near its Km), and a range of concentrations of the test analog (e.g., 0.1 to 100 µM) at 37°C.
-
Reaction Initiation: Start the reaction by adding an NADPH regenerating system.
-
Reaction Termination: After a short incubation period (e.g., 10-15 minutes), stop the reaction with cold acetonitrile.
-
Analysis: Quantify the formation of the specific metabolite from the probe substrate using LC-MS/MS.
-
Data Calculation:
-
Determine the percent inhibition of metabolite formation at each concentration of the test analog compared to a vehicle control (0% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[21]
-
-
Controls: Include a known potent inhibitor for each CYP isoform being tested (e.g., Ketoconazole for CYP3A4) as a positive control.
Conclusion
The in vitro ADME profiling of 2-(Benzyloxy)pyrimidin-4-amine analogs is a multi-faceted process that is essential for successful drug development. This guide demonstrates that through systematic structural modification and robust, validated assays, researchers can navigate the complex interplay between chemical structure and pharmacokinetic properties. By understanding the causality behind experimental choices—from blocking metabolic hot spots to modulating polarity for better solubility-permeability balance—project teams can rationally design molecules with a higher probability of clinical success. The protocols and workflows detailed herein provide a reliable framework for generating the high-quality, reproducible data needed to make informed decisions and advance the most promising candidates toward the clinic.
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DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved January 12, 2026, from [Link]
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Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. (n.d.). AxisPharm. Retrieved January 12, 2026, from [Link]
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Physicochemical Descriptors Related to ADME Properties | Download Table. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Metabolism of pyrimidine analogues and their nucleosides. (n.d.). Mayo Clinic. Retrieved January 12, 2026, from [Link]
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A Researcher's Guide to Investigating Off-Target Effects of 2-(Phenylmethoxy)-4-pyrimidinamine and Its Analogs
In the landscape of modern drug discovery, the principle of "one drug, one target" is increasingly recognized as an oversimplification. Small molecules often interact with multiple cellular proteins, a phenomenon known as polypharmacology. While sometimes beneficial, unintended interactions, or "off-target effects," are a primary cause of toxicity and clinical trial failures.[1] This guide provides a comprehensive framework for researchers investigating the off-target profile of "2-(Phenylmethoxy)-4-pyrimidinamine," a compound belonging to the pyrimidine class of molecules frequently found in kinase inhibitors.[2][3]
While public data on "2-(Phenylmethoxy)-4-pyrimidinamine" itself is sparse, its core structure is a privileged scaffold in medicinal chemistry.[4][5] This guide will, therefore, use the broader family of pyrimidine-based inhibitors as a case study to outline a robust, multi-pronged strategy for identifying and validating off-target interactions. This systematic approach is critical for building a comprehensive safety profile and potentially uncovering new therapeutic applications.[6][7]
The Strategic Imperative: Why Off-Target Profiling is Non-Negotiable
The ATP-binding pocket, the target of many kinase inhibitors, is highly conserved across the human kinome.[7][8] This structural similarity creates a high probability of cross-reactivity. A compound designed to inhibit a specific cancer-associated kinase might also inadvertently inhibit kinases essential for normal cellular functions, leading to adverse effects.[8] Furthermore, a compound's observed cellular effect may not be due to its intended target at all, but rather a more potent off-target interaction.[1] Therefore, a rigorous off-target investigation is not merely a regulatory hurdle but a fundamental component of understanding a compound's true mechanism of action.
A Multi-Layered Approach to Off-Target Identification
A successful investigation integrates computational prediction with experimental validation. This tiered approach, moving from broad, predictive methods to specific, functional assays, provides the most resource-efficient and scientifically sound path to characterizing a compound's selectivity.
dot
Caption: A tiered workflow for off-target investigation.
Part 1: In Silico Prediction and Broad-Spectrum Screening
The initial phase aims to cast a wide net to generate hypotheses about potential off-targets in a cost-effective manner.[9]
In Silico (Computational) Profiling
Before committing to expensive wet-lab experiments, computational tools can predict potential off-targets based on the compound's structure.[10] This approach leverages vast databases of known drug-target interactions and protein structures.[11]
-
Rationale: By comparing the structure of "2-(Phenylmethoxy)-4-pyrimidinamine" to ligands with known targets, these algorithms can identify proteins, particularly kinases, GPCRs, and ion channels, that are likely to bind the compound.[9][12] This provides an initial, ranked list of potential off-targets to guide experimental design.
-
Leading Tools:
-
SwissTargetPrediction: Predicts targets based on 2D and 3D chemical similarity.
-
SEA (Similarity Ensemble Approach): Compares a ligand's chemical topology to sets of ligands for known targets.
-
KinasePred: A machine-learning tool specifically designed to predict small-molecule kinase targets.[11]
-
Broad-Spectrum Biochemical Screening
The gold standard for initial off-target identification is screening the compound against a large panel of purified enzymes, most commonly kinases.[8][13]
-
Rationale: These assays directly measure the compound's ability to inhibit the enzymatic activity of hundreds of kinases in a controlled, in vitro environment.[14] This provides quantitative data (e.g., IC50 or percent inhibition) on the compound's potency and selectivity across a significant portion of the kinome.[13]
-
Comparative Analysis: It is crucial to benchmark "2-(Phenylmethoxy)-4-pyrimidinamine" against at least two alternative compounds with the same intended primary target. This contextualizes the selectivity profile. For instance, a pyrazolo[3,4-d]pyrimidine-based inhibitor might be compared against other inhibitors targeting the same kinase but with different core scaffolds.[2]
Table 1: Hypothetical Kinase Profiling Data (Inhibition % at 1 µM)
| Kinase Target | 2-(Phenylmethoxy)-4-pyrimidinamine | Alternative A (Pyrazolo[3,4-d]pyrimidine) | Alternative B (Quinazoline) |
| Primary Target | 98% | 95% | 99% |
| Off-Target 1 | 85% | 30% | 15% |
| Off-Target 2 | 72% | 15% | 5% |
| Off-Target 3 | 10% | 88% | 2% |
| Off-Target 4 | 5% | 5% | 65% |
This table illustrates how a broad kinase screen can quickly highlight differences in selectivity between compounds.
Part 2: Cellular Validation and Phenotypic Correlation
Biochemical hits must be validated in a more physiologically relevant context.[15] Cell-based assays determine if the compound can engage its predicted off-targets within a living cell and if that engagement leads to a measurable biological consequence.[16][17]
Cellular Target Engagement Assays
These assays confirm that the compound physically interacts with the suspected off-target protein inside a cell.
-
Rationale: A compound may be potent against a purified enzyme but fail to engage the target in a cell due to poor permeability or rapid efflux. Cellular target engagement assays provide essential evidence that the interaction can occur in a native environment.[18]
-
Key Methodologies:
-
Cellular Thermal Shift Assay (CETSA): Based on the principle that ligand binding stabilizes a protein against heat-induced denaturation.
-
NanoBRET™: A proximity-based assay that measures ligand binding in live cells using bioluminescence resonance energy transfer.
-
dot
Caption: On-target vs. off-target pathway modulation.
Phenotypic and Signaling Assays
These experiments aim to link target engagement to a functional cellular outcome.
-
Rationale: If inhibiting a validated off-target is biologically meaningful, it should produce a predictable change in cell behavior or signaling.[16] This step connects the molecular interaction to a physiological response.
-
Experimental Protocols:
-
Cell Viability/Cytotoxicity Assays: Measure the compound's effect on cell health in various cell lines. Comparing toxicity profiles between compounds can reveal off-target liabilities.
-
Signaling Pathway Analysis: Use techniques like Western blotting or phospho-specific antibodies to see if the compound inhibits the phosphorylation of known substrates of the off-target kinase.[17] For example, if SRC kinase is a suspected off-target, one would measure the phosphorylation status of SRC substrates.
-
Part 3: Definitive Validation and Functional Genomics
The final phase uses genetic tools to unequivocally prove that the observed phenotype is a direct result of activity on a specific off-target.
Orthogonal Validation with Genetic Tools
This is the most rigorous method to deconvolve on- and off-target effects.
-
Rationale: If a compound's effect is truly mediated by an off-target, then genetically removing that off-target should make the cells resistant to the compound.[1] This approach provides the strongest evidence for a causal link.
-
Protocol: CRISPR/Cas9 Knockout Validation
-
Design & Validate: Design two or more distinct gRNAs targeting the suspected off-target gene to control for gRNA-specific artifacts.
-
Generate Knockout Line: Use CRISPR/Cas9 to generate a stable knockout cell line of the off-target protein. Validate knockout by Western blot or sequencing.
-
Create Control: Generate a control cell line using a non-targeting gRNA.
-
Comparative Drug Treatment: Treat both the knockout and control cell lines with a dose-response of "2-(Phenylmethoxy)-4-pyrimidinamine."
-
Analyze Viability: Measure cell viability (e.g., using a CTG assay). A rightward shift in the dose-response curve for the knockout line compared to the control indicates that the off-target contributes to the compound's efficacy/toxicity.
-
Conclusion
The investigation of off-target effects is a critical, hypothesis-driven process that is integral to modern drug development. For a molecule like "2-(Phenylmethoxy)-4-pyrimidinamine," whose public profile is limited, leveraging knowledge from its broader chemical class—the pyrimidines—is essential. By systematically combining in silico prediction, broad biochemical screening, cellular target engagement, and rigorous genetic validation, researchers can build a comprehensive selectivity profile. This not only ensures a better understanding of potential liabilities but also opens the door to discovering novel therapeutic opportunities through strategic polypharmacology.
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ACS Publications. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. [Link]
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The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
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The Benzyl Shield: A Comparative Guide to the Biological Activity of 2-(Benzyloxy)pyrimidin-4-amine and its Debenzylated Analog
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of a multitude of biologically active agents, from anticancer therapeutics to kinase inhibitors. The functionalization of this privileged heterocycle dictates its interaction with biological targets. This guide provides an in-depth comparison of 2-(benzyloxy)pyrimidin-4-amine and its debenzylated counterpart, 2-hydroxypyrimidin-4-amine (also known as isocytosine), focusing on their anticipated biological activities and the experimental frameworks required to validate these hypotheses. While direct comparative studies on these specific analogs are not extensively documented, we can infer their divergent biological roles based on well-established structure-activity relationships (SAR) within the pyrimidine class.
Unveiling the Core Structures: A Tale of Two Substituents
The key distinction between our two molecules of interest lies in the substituent at the 2-position of the pyrimidine ring. In 2-(benzyloxy)pyrimidin-4-amine, a bulky, hydrophobic benzyloxy group (-OCH₂Ph) is present. Conversely, 2-hydroxypyrimidin-4-amine features a smaller, polar hydroxyl group (-OH), which can engage in tautomerism to its keto form, 2-aminopyrimidin-4(1H)-one. This seemingly subtle difference has profound implications for the molecule's physicochemical properties and, consequently, its biological function.
| Compound | Structure | Key Features |
| 2-(Benzyloxy)pyrimidin-4-amine | ![]() | Bulky, hydrophobic benzyloxy group. Lacks a hydrogen bond donor at the 2-position. Often utilized as a synthetic intermediate for more complex kinase inhibitors.[1] |
| 2-Hydroxypyrimidin-4-amine (Isocytosine) | ![]() | Small, polar hydroxyl group. Capable of hydrogen bond donation and acceptance. Exists in tautomeric equilibrium with its keto form.[2] Known for its role in unnatural base pairing and as a scaffold for enzyme inhibitors.[3] |
The Benzyl Group as a Modulator of Kinase Inhibition
The 2-aminopyrimidine core is a well-established hinge-binding motif in a multitude of kinase inhibitors.[4] The amino group at the 4-position typically forms crucial hydrogen bonds with the backbone of the kinase hinge region. The substituent at the 2-position, in this case, the benzyloxy group, often occupies a hydrophobic pocket within the ATP-binding site.
The presence of the bulky benzyl group in 2-(benzyloxy)pyrimidin-4-amine suggests its potential role as a building block for more complex and potent kinase inhibitors.[5] In many documented cases, similar O-benzyl moieties are incorporated into larger molecules to enhance binding affinity through hydrophobic interactions.[6] However, in its standalone form, the large benzyloxy group might sterically hinder optimal binding to some kinase active sites.
Conversely, the debenzylated analog, 2-hydroxypyrimidin-4-amine, presents a hydroxyl group capable of acting as both a hydrogen bond donor and acceptor. This functionality can lead to different or potentially stronger interactions within a kinase active site, particularly with residues that can participate in hydrogen bonding. This difference in hydrogen bonding potential is a critical determinant of binding affinity and selectivity.
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation. [7][8][9] Rationale: This assay will determine the cytotoxic effects of the two compounds on cancer cell lines. A compound's ability to inhibit a kinase involved in cell proliferation should translate to a reduction in cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed a cancer cell line (e.g., a line known to be dependent on a kinase targeted by pyrimidine inhibitors) into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 2-(benzyloxy)pyrimidin-4-amine and 2-hydroxypyrimidin-4-amine. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Anticipated Outcomes and Interpretation
Based on SAR principles, it is hypothesized that 2-hydroxypyrimidin-4-amine will exhibit more potent biological activity as a direct kinase inhibitor compared to 2-(benzyloxy)pyrimidin-4-amine . The ability of the hydroxyl group to form additional hydrogen bonds within the kinase active site is expected to lead to a lower IC50 value in the kinase inhibition assay. Consequently, it is also anticipated to show greater cytotoxicity in the cell viability assay, resulting in a lower IC50 value.
Conversely, 2-(benzyloxy)pyrimidin-4-amine may show weaker intrinsic activity but serves as a valuable synthetic precursor. [6][10]Its benzyloxy group can be chemically modified to explore different hydrophobic regions of a target protein, potentially leading to the development of more potent and selective inhibitors in subsequent iterations of drug design.
Conclusion
The comparison between 2-(benzyloxy)pyrimidin-4-amine and its debenzylated analog, 2-hydroxypyrimidin-4-amine, highlights a fundamental principle in medicinal chemistry: small structural modifications can lead to significant changes in biological activity. The presence or absence of the benzyloxy "shield" dramatically alters the molecule's ability to interact with biological targets. While the hydroxylated form is predicted to be a more active kinase inhibitor due to its hydrogen bonding capabilities, the benzylated version remains a crucial intermediate for the synthesis of more complex and potentially more potent therapeutic agents. The experimental protocols outlined in this guide provide a clear path for researchers to empirically test these hypotheses and further elucidate the structure-activity relationships of this important class of molecules.
References
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El-Mekabaty, A., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines.
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Guo, D., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Potjewyd, F., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
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Vasanthan, J., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 12, 2026, from [Link]
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Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
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Mohamed, M. S., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
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El-Sayed, N. A. A. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry. [Link]
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Wang, T., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters. [Link]
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Zhang, T., et al. (2018). Design, Synthesis and Biological Evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as Selective Btk Inhibitors With Improved Pharmacokinetic Properties for the Treatment of Rheumatoid Arthritis. European Journal of Medicinal Chemistry. [Link]
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Sim, T., et al. (2008). Discovery of pyrimidine benzimidazoles as Src-family selective Lck inhibitors. Part II. Bioorganic & Medicinal Chemistry Letters. [Link]
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de Oliveira, C. A. F., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals. [Link]
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Wang, S., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic and Medicinal Chemistry International Journal. [Link]
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Mohamed, M. S., et al. (2022). An overview on synthesis and biological activity of pyrimidines. ResearchGate. [Link]
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Kumar, A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
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Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link]
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Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ResearchGate. [Link]
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Safety Operating Guide
Navigating the Safe Disposal of 2-(Phenylmethoxy)-4-pyrimidinamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a foundational pillar of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 2-(Phenylmethoxy)-4-pyrimidinamine (CAS RN: 6378-32-1), a substituted pyrimidine derivative. The protocols outlined herein are synthesized from established safety data for structurally similar compounds and general best practices for hazardous waste management, ensuring a robust and cautious approach.
The cardinal principle in laboratory waste management is that no experimental work should commence without a clear and compliant disposal plan.[1] This preemptive strategy ensures that all federal, state, and local regulatory requirements are met, preventing unforeseen complications and ensuring the safety of all personnel.[1]
Hazard Identification and Risk Assessment
2-(Phenylmethoxy)-4-pyrimidinamine, like many substituted pyrimidine derivatives, must be handled as a hazardous substance. While a specific, comprehensive Safety Data Sheet (SDS) is not publicly available, analysis of analogous compounds such as 2-aminopyrimidine and other chlorinated pyrimidines allows for a reliable inferred hazard profile.
Assumed Hazard Profile:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[3][4]
-
Aquatic Toxicity: May be toxic to aquatic life. Therefore, it must not be allowed to enter drains or waterways.[5]
The causality behind these hazards lies in the reactive nature of the pyrimidine moiety and its substituents, which can interact with biological macromolecules, leading to irritation and toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
A rigorous PPE protocol is non-negotiable when handling 2-(Phenylmethoxy)-4-pyrimidinamine. The selection of specific PPE is directly dictated by the compound's hazard profile to mitigate exposure risks.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield conforming to NIOSH (US) or EN 166 (EU) standards.[5] | Protects against splashes and airborne dust particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron is mandatory. | Prevents direct skin contact, which can lead to irritation. Gloves should be inspected before use and changed immediately if contaminated.[5][6] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is required if dust or aerosols are generated.[5] | Minimizes the risk of inhaling irritating particles. All respiratory protection use must be part of a formal institutional program. |
All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to control vapor and dust exposure.
Spill and Accidental Release Measures
Prompt and correct action during a spill is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the full PPE detailed in the table above.
-
Containment: Prevent the spill from spreading or entering drains.[5] For solid spills, avoid actions that create dust.
-
Cleanup:
-
Decontamination: Clean the affected area thoroughly with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Disposal: Place all contaminated materials, including absorbent pads and used PPE, into a sealed, properly labeled hazardous waste container for disposal.[5]
Waste Segregation and Disposal Workflow
Proper segregation at the point of generation is the most critical step in the disposal process. Never dispose of 2-(Phenylmethoxy)-4-pyrimidinamine down the drain or in the regular trash.[2]
Step 1: Waste Characterization and Collection
All waste streams must be accurately identified and collected in separate, designated containers.
| Waste Stream | Collection Container | Labeling Requirements |
| Solid Waste | Sealable, rigid, chemical-resistant container (e.g., HDPE pail). | "Hazardous Waste," "Solid Organic Waste," and list "2-(Phenylmethoxy)-4-pyrimidinamine" and any other constituents. |
| Liquid Waste (Organic Solvents) | Chemical-resistant carboy (HDPE or glass) with a screw cap. Store in secondary containment.[7] | "Hazardous Waste," "Halogenated" or "Non-Halogenated Organic Waste" (as appropriate), and list all chemical constituents.[2][8] |
| Aqueous Waste | Chemical-resistant carboy with a screw cap, stored in secondary containment. | "Hazardous Waste," "Aqueous Organic Waste," and list all chemical constituents. |
| Contaminated Labware (Tips, tubes, gloves) | Lined, rigid container or a designated hazardous waste bag. | "Hazardous Waste," "Contaminated Solid Waste," and list the primary contaminant. |
| Empty Containers | Original container or designated waste container. | Containers must be triple-rinsed. The first rinseate must be collected as hazardous waste. For highly toxic compounds, the first three rinses must be collected.[7] After rinsing, deface the original label before disposal.[8] |
Step 2: Final Disposal Procedure
The designated and final disposal route for this chemical is through a licensed professional waste disposal service.[4][5] The most common and effective method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[5]
The following diagram illustrates the comprehensive workflow for the proper disposal of 2-(Phenylmethoxy)-4-pyrimidinamine.
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Navigating the Safe Handling of 2-(Phenylmethoxy)-4-pyrimidinamine: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the meticulous handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for 2-(Phenylmethoxy)-4-pyrimidinamine, a compound of interest in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this molecule, this document synthesizes established protocols for structurally similar pyrimidine and pyridine derivatives to ensure a robust framework for laboratory safety. Our commitment is to empower your research with the highest standards of safety and operational excellence, fostering a culture of trust and confidence in your laboratory practices.
Hazard Assessment: Understanding the Risk Profile
While a dedicated SDS for 2-(Phenylmethoxy)-4-pyrimidinamine is not currently available, an analysis of related compounds such as 4-Amino-2,6-dimethoxypyrimidine and 3-Benzyloxy-2-pyridylamine suggests a potential for skin, eye, and respiratory irritation.[1] Therefore, it is crucial to handle this compound with the appropriate precautions to minimize exposure.
Key Potential Hazards:
-
Skin Irritation: Direct contact may cause redness and discomfort.[1]
-
Eye Irritation: The compound can cause serious eye irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 2-(Phenylmethoxy)-4-pyrimidinamine. The following table outlines the recommended PPE, drawing upon best practices for handling similar chemical structures.[2][3][4]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from airborne particles and accidental splashes. |
| Hand Protection | Nitrile gloves. | Provides a barrier against direct skin contact. Nitrile is recommended for its chemical resistance.[3][4] |
| Body Protection | Standard laboratory coat. | Protects clothing and underlying skin from potential spills. |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area. For tasks that may generate dust, a NIOSH-approved N95 respirator is recommended. | Minimizes the risk of inhaling airborne particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling 2-(Phenylmethoxy)-4-pyrimidinamine ensures both safety and the integrity of your research.
Engineering Controls and Preparation
-
Ventilation: All handling of solid 2-(Phenylmethoxy)-4-pyrimidinamine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4]
-
Work Area: Ensure the designated workspace is clean, uncluttered, and equipped with an accessible spill kit.
-
Documentation: Although a specific SDS is unavailable, have readily accessible SDSs for similar compounds and a copy of this guide.
Step-by-Step Handling Protocol
-
Donning PPE: Before handling the compound, ensure all required PPE is worn correctly.
-
Weighing and Transfer:
-
Dissolution: If preparing a solution, add the solid to the solvent slowly while stirring to avoid splashing.
-
Post-Handling:
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Contain: For small spills, use an absorbent material like sand or vermiculite to contain the substance.[3]
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Responsible Waste Management
Proper disposal of 2-(Phenylmethoxy)-4-pyrimidinamine and its associated waste is crucial to protect the environment and comply with regulations.
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, sealed hazardous waste container. Do not dispose of this chemical down the drain.[5]
-
Empty Containers: The primary container must be "RCRA empty," meaning all contents have been removed. The first rinse of the container should be collected as hazardous waste.[6] Subsequent rinses may be permissible for drain disposal, but always consult your local EHS guidelines.[6]
Always consult and adhere to your institution's specific waste disposal guidelines as provided by your EHS department. [2]
Visualizing the Workflow
To provide a clear, at-a-glance overview of the handling process, the following workflow diagram illustrates the key steps from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of 2-(Phenylmethoxy)-4-pyrimidinamine.
References
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- SAFETY DATA SHEET - Benzenemethanamine, 4-methoxy-. Fisher Scientific.
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- SAFETY DATA SHEET - 3-Benzyloxy-2-pyridylamine. Sigma-Aldrich. (2024-09-07).
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- 2-(PHENYLMETHOXY)-4-PYRIMIDINAMINE synthesis. ChemicalBook.
- CAS 60722-67-0 2-(Benzyloxy)pyrimidin-4-amine. Alfa Chemistry.
- 2-Pyrimidinamine, 4-methoxy-5-methyl-6-(phenylmethoxy). ChemicalBook.
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- SAFETY DATA SHEET - Cytosine. Fisher Scientific.
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Appendix A Disposal Procedures by Chemical. (2022-06-06).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


